molecular formula C4H9NO2.ClH<br>C4H10ClNO2 B1359939 N,N-Dimethylglycine hydrochloride CAS No. 2491-06-7

N,N-Dimethylglycine hydrochloride

Número de catálogo: B1359939
Número CAS: 2491-06-7
Peso molecular: 139.58 g/mol
Clave InChI: FKASAVXZZLJTNX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N,N-Dimethylglycine hydrochloride is a high-purity amino acid derivative presented as a white, crystalline solid with the molecular formula C₄H₁₀ClNO₂ and a molar mass of 139.58 g/mol . It serves as a crucial building block in organic and pharmaceutical synthesis, functioning as an effective ligand in copper-catalyzed reactions, including the N-arylation of imidazoles and benzimidazoles, which are key steps in creating complex molecules . As a pharmaceutical intermediate, it is incorporated into the research and development of various medicinal compounds and health care products . In biochemical research, it is a compound of interest for studying amino acid metabolism . Emerging in vitro studies on its sodium salt form have indicated potential for promoting keratinocyte proliferation and migration, as well as exhibiting anti-inflammatory and antioxidant effects in skin models, suggesting promising avenues for dermatological research . This product is sold For Research Use Only and is strictly intended for laboratory investigations. It is not for diagnostic or therapeutic use, nor for human consumption.

Propiedades

IUPAC Name

2-(dimethylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKASAVXZZLJTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1118-68-9 (Parent)
Record name Dimethylglycine hydrochloride
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DSSTOX Substance ID

DTXSID1062463
Record name Glycine, N,N-dimethyl-, hydrochloride
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Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2491-06-7
Record name Dimethylglycine hydrochloride
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Record name Dimethylglycine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N,N-dimethyl-, hydrochloride
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Record name N,N-DIMETHYLGLYCINE HYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N,N-Dimethylglycine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of N,N-Dimethylglycine Hydrochloride

Introduction

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine (B1666218), is a naturally occurring metabolic intermediate found in both plants and animals.[1][2] It is produced in the body during the metabolism of choline (B1196258) and is involved in the one-carbon transfer cycle.[1][3] While initially referred to as Vitamin B16, it is not a true vitamin as the body can synthesize it.[3][4] Commercially, it is often supplied as this compound (DMG-HCl) to enhance its stability and absorption.[3][5] DMG has been utilized as a nutritional supplement for over two decades, with research pointing towards its role as a metabolic enhancer, immunomodulator, antioxidant, and ergogenic aid.[1][6] This guide provides a detailed examination of the core mechanisms of action of DMG-HCl, supported by experimental data and methodological insights for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

The physiological effects of this compound are multifaceted, stemming from its central role in several key biochemical pathways. The primary mechanisms include methyl donation, metabolic enhancement, immune modulation, antioxidant activity, and neurological regulation.

Methyl Donation and One-Carbon Metabolism

The most critical function of DMG is its role as a potent methyl donor.[7] In the body, DMG is a product of choline metabolism and participates in the intricate network of methylation and transmethylation reactions.[1] It donates its methyl groups in a process known as oxidative demethylation, ultimately being converted to sarcosine (B1681465) and then to glycine.[1][8]

This process is integral to the methionine cycle. DMG acts as an efficient "methionine pump" by providing methyl groups for the conversion of homocysteine back to methionine.[1] This, in turn, supports the production of S-Adenosylmethionine (SAMe), the principal methyl donor for a vast array of biochemical reactions, including the synthesis of neurotransmitters, phospholipids, and creatine, as well as the detoxification of various compounds.[1][9] By facilitating the recycling of homocysteine, DMG helps maintain a high transmethylation potential within cells and may contribute to cardiovascular health by keeping homocysteine levels in check.[1][10]

Methyl_Donation_Pathway cluster_choline Choline Metabolism cluster_demethylation Oxidative Demethylation cluster_methionine Methionine Cycle Choline Choline Betaine Betaine Choline->Betaine DMG DMG Betaine->DMG Sarcosine Sarcosine DMG->Sarcosine Methyl Group (CH3) CH3 DMG->Methyl Group (CH3) Homocysteine Homocysteine Glycine Glycine Sarcosine->Glycine Sarcosine->Methyl Group (CH3) Methionine Methionine Homocysteine->Methionine + Methyl Group (from DMG pathway) SAMe S-Adenosyl- methionine (SAMe) Methionine->SAMe Methyl Acceptors Methyl Acceptors SAMe->Methyl Acceptors - Methyl Group Methyl Acceptors->Homocysteine Generates Homocysteine

Figure 1: Metabolic pathway showing DMG's role as a methyl donor in the methionine cycle.

Immune System Modulation

DMG has been shown to modulate both humoral and cell-mediated immunity.[1][7] Research indicates that DMG can stimulate B-lymphocytes to enhance antibody production and potentiate the activity of T-lymphocytes and macrophages.[1] In a double-blind study involving 20 human subjects, DMG was found to stimulate both humoral (antibody) and cellular-mediated immune responses following a pneumococcal vaccine challenge.[1] Another study demonstrated a 4.5-fold increase in antibody titer in a DMG test group compared to a control group.[1] The mechanism may involve the modulation of cytokine expression, which are the communication molecules that balance the immune response.[1] However, it is worth noting that one study in healthy cats failed to demonstrate an enhancement of either specific or nonspecific immunity, suggesting effects may vary between species or physiological states.[11]

Antioxidant Activity

DMG functions as an antioxidant, protecting cells from oxidative stress by scavenging free radicals.[12][13] It can also contribute to the synthesis of glutathione, a major endogenous antioxidant, by providing glycine as a precursor.[14][15] This antioxidant capacity helps protect cells from damage, which may underlie some of its beneficial effects on liver function and overall cellular health.[9][12]

Neurological Function

In the central nervous system, DMG acts as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[12][16] The NMDA receptor is crucial for synaptic plasticity, learning, and memory. By modulating this receptor, DMG can influence neurotransmission.[17][18] Furthermore, as a precursor to glycine, which is an inhibitory neurotransmitter, and by supporting SAMe-dependent synthesis of other neurotransmitters, DMG plays a role in maintaining optimal brain communication pathways.[1][19] Its ability to enhance energy metabolism in the brain by contributing to the production of phosphocreatine (B42189) may also combat mental fatigue.[19]

Athletic Performance Enhancement

DMG is recognized for its potential to improve athletic performance.[7] The proposed mechanisms include enhanced oxygen utilization, reduced lactic acid buildup, and improved energy metabolism.[4][6] By acting as a metabolic enhancer, DMG helps optimize cellular respiration and energy production.[6][9] Several studies in humans and animals suggest that DMG supplementation can support endurance, reduce fatigue, and expedite muscle recovery.[4][14]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies investigating the effects of N,N-Dimethylglycine.

Assay Type Concentration Scavenging Activity (%) Source
DPPH Radical Scavenging40 mg/mL88.40%[12][20]
ABTS+ Radical Scavenging40 mg/mL98.90%[12][20]
H₂O₂ Scavenging40 mg/mL87.58%[12][20]

Table 1: In Vitro Antioxidant Activity of N,N-Dimethylglycine.

Parameter Study Group Result Source
Antibody TiterDMG Test Group4.5-fold increase compared to control[1]
Immune Response20 Human Subjects (Double-Blind)Stimulation of humoral and cell-mediated response post-vaccine[1]

Table 2: Effects of N,N-Dimethylglycine on Immune Response.

Parameter Study Population Dosage Result Source
VO₂ MaxTrack & Field AthletesNot Specified27.5% increase vs. placebo[6]
Time to ExhaustionTrack & Field AthletesNot Specified23.6% increase vs. placebo[6]
Blood Lactate (B86563)Horses & Mules2.2 g, twice daily for 4 daysReduction from 0.74±0.06 mM to 0.60±0.03 mM[14]

Table 3: Effects of N,N-Dimethylglycine on Athletic Performance Markers.

Parameter Animal Model Dosage Result Source
Serum ALT & ASTMale Kunming Mice12 mg, twice daily for 28 daysReduced activities[12]
Serum & Liver MDAMale Kunming Mice12 mg, twice daily for 28 daysReduced content[12]
Body WeightMale Kunming Mice12 mg, twice daily for 28 daysIncreased[12]

Table 4: Effects of N,N-Dimethylglycine on Biochemical Markers in Animal Studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key DMG studies.

Protocol 1: In Vivo Antioxidant and Hepatoprotective Effects
  • Objective: To evaluate the effect of DMG on antioxidant capacity and liver function in an oxidative stress model.

  • Animal Model: Male Kunming mice.[12]

  • Induction of Stress: Lipopolysaccharide (LPS) was used to induce an oxidative stress model.[12]

  • Treatment: this compound (12 mg/0.3 mL sterile saline) was administered via gavage twice a day for 28 days.[12]

  • Parameters Measured:

    • Serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) activities.[12]

    • Malondialdehyde (MDA) content in serum and liver as a marker of lipid peroxidation.[12]

    • Reactive Oxygen Species (ROS) levels in hepatic mitochondria.[12]

    • Antioxidant capacity of hepatic mitochondria and mitochondrial membrane potential (MMP).[12]

  • Source: [12]

Figure 2: Experimental workflow for the in vivo hepatoprotective study.

Protocol 2: Human Immune Response Modulation
  • Objective: To determine if DMG stimulates the immune response in humans.

  • Study Design: A double-blind, placebo-controlled study.[1]

  • Subjects: 20 human volunteers.[1]

  • Intervention: Administration of either DMG or a placebo.

  • Immune Challenge: A pneumococcal vaccine (Pneumovax) was administered to all subjects to act as an immune challenge.[1]

  • Parameters Measured:

    • Humoral immune response (e.g., antibody titers).[1]

    • Cellular-mediated immune response (e.g., Leukocyte Inhibition Factor, T-cell activity).[1]

  • Source: [1]

Protocol 3: Athletic Performance in Equines
  • Objective: To assess the effect of DMG on performance markers in an oxygen-limited exercise paradigm.

  • Animal Model: Seven horses and four mules.[14]

  • Treatment: The experimental group was administered 2.2 g of DMG twice per day for four days.[14]

  • Exercise Protocol: The tests consisted of two exercise bouts, one starting at a high altitude (2635m) and the other at a lower altitude (1960m) to ensure a potentially oxygen-limited condition.[14]

  • Parameters Measured:

    • Blood lactate concentrations.[14]

    • Heart rates (peak, average, and recovery time).[14]

  • Source: [14]

Conclusion and Future Directions

This compound operates through a confluence of interconnected mechanisms, with its role as a methyl donor in one-carbon metabolism being central. This function directly impacts immune modulation, antioxidant capacity, neurological processes, and energy production, which collectively explain its observed physiological benefits. The quantitative data, though promising, often comes from studies with small sample sizes or in animal models.

For drug development professionals and researchers, future work should focus on:

  • Dose-Response Studies: Establishing clear dose-response relationships for its various effects in well-controlled human clinical trials.

  • Pharmacokinetic Profiling: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of DMG-HCl in humans.

  • Molecular Target Identification: Elucidating the specific molecular targets and signaling pathways, particularly in immune cells and neurons, beyond its established metabolic roles.

  • Synergistic Formulations: Investigating combinations of DMG with other nutrients (e.g., Vitamins B6, B12, Folic Acid) to potentiate its effects.[9]

By building on the existing foundation of knowledge with rigorous, large-scale research, the full therapeutic and performance-enhancing potential of this compound can be more precisely defined and harnessed.

Logical_Relationship cluster_mechanisms Core Mechanisms of DMG cluster_outcomes Performance Outcomes M1 Methyl Donation (SAMe Production) O1 Reduced Lactic Acid M1->O1 O4 Reduced Fatigue M1->O4 M2 Improved Oxygen Utilization M2->O1 O2 Increased Endurance (Higher VO2 Max) M2->O2 M3 Antioxidant Activity (Glutathione Support) O3 Faster Recovery M3->O3 M4 Metabolic Enhancement M4->O2 M4->O4

Figure 3: Logical relationship of DMG's core mechanisms to athletic performance outcomes.

References

In Vitro Antioxidant Properties of N,N-Dimethylglycine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethylglycine (DMG) is a naturally occurring amino acid derivative recognized for its role as a metabolic enhancer and a methyl donor. Its antioxidant properties are of increasing interest within the scientific community. This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of N,N-Dimethylglycine, with a focus on its hydrochloride salt (DMG-HCl).

Introduction to N,N-Dimethylglycine and its Antioxidant Potential

N,N-Dimethylglycine is an intermediate in the metabolism of choline (B1196258) and is involved in the methionine cycle.[1] Its chemical structure allows it to act as a methyl donor, a function that is crucial for numerous biochemical pathways, including the synthesis of the primary endogenous antioxidant, glutathione (B108866).[2] The antioxidant activity of DMG is attributed to both direct free radical scavenging and indirect mechanisms that enhance the cellular antioxidant defense systems.[3]

Quantitative Analysis of In Vitro Antioxidant Activity

The antioxidant capacity of N,N-Dimethylglycine and its sodium salt has been evaluated using various standard in vitro assays. The following tables summarize the key quantitative findings from these studies.

Table 1: Free Radical Scavenging Activity of N,N-Dimethylglycine Sodium Salt (DMG-Na)

AssayConcentrationScavenging Activity (%)Reference Compound
DPPH40 mg/mL88.40%Trolox
ABTS40 mg/mL98.90%Trolox
H₂O₂40 mg/mL87.58%Trolox

Table 2: Protective Effect of N,N-Dimethylglycine (DMG) Against Oxidative Stress in Bovine Embryos

Treatment GroupBlastocyst Formation Rate (%)
Control65.0%
H₂O₂ (0.5 mM)14.3%
H₂O₂ (0.5 mM) + DMG (0.1 µM)57.1%

Experimental Protocols

This section details the methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compound (DMG-Na) in a suitable solvent.

  • Reaction: Add 1 mL of the DPPH solution to 3 mL of the sample solution.

  • Incubation: Shake the mixture vigorously and allow it to stand at room temperature in the dark for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Preparation of ABTS•+ Solution: Mix equal volumes of 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution and incubate in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound (DMG-Na).

  • Reaction: Add 1 mL of the diluted ABTS•+ solution to 3 mL of the sample solution.

  • Incubation: Incubate the mixture at 30°C for 30 minutes.

  • Measurement: Measure the absorbance at 534 nm.

  • Calculation: The percentage of ABTS•+ radical scavenging activity is calculated using the formula mentioned for the DPPH assay.

Hydrogen Peroxide (H₂O₂) Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge hydrogen peroxide, a reactive oxygen species. The decomposition of H₂O₂ is monitored by the decrease in its absorbance at 230 nm.

Protocol:

  • Preparation of H₂O₂ Solution: Prepare a 43 mM solution of H₂O₂ in phosphate (B84403) buffer (0.1 M, pH 7.4).

  • Sample Preparation: Prepare various concentrations of the test compound (DMG-Na) in phosphate buffer.

  • Reaction: Mix 3.4 mL of the sample solution with 0.6 mL of the H₂O₂ solution.

  • Measurement: Record the absorbance at 230 nm.

  • Calculation: The percentage of H₂O₂ scavenging activity is calculated using the formula mentioned for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. Although no specific data for DMG is available, a general protocol is provided below.

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Sample Preparation: Prepare the test compound in a suitable solvent.

  • Reaction: Add 180 µL of the FRAP reagent to 20 µL of the sample solution in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant, such as FeSO₄.

Signaling Pathways and Mechanisms of Action

The primary proposed mechanism for the indirect antioxidant effect of N,N-Dimethylglycine is its role as a methyl donor in the homocysteine-methionine cycle. By donating a methyl group, DMG facilitates the conversion of homocysteine to methionine. Methionine is a precursor for S-adenosylmethionine (SAMe), a universal methyl donor for numerous reactions, and is also involved in the synthesis of cysteine, a rate-limiting amino acid for the production of glutathione (GSH). Glutathione is a major intracellular antioxidant that plays a critical role in detoxifying reactive oxygen species and recycling other antioxidants.

One study in mice suggested that DMG-Na may protect against lipopolysaccharide-induced oxidative stress by enhancing the activity of the antioxidant defense system, which could involve the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. However, direct in vitro evidence for DMG-HCl activating the Nrf2 pathway is currently lacking.

DMG_Antioxidant_Pathway cluster_cycle Homocysteine-Methionine Cycle cluster_dmg DMG Involvement cluster_gsh Glutathione Synthesis cluster_antioxidant Antioxidant Defense Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Remethylation SAMe S-Adenosylmethionine (SAMe) Methionine->SAMe ATP Cysteine Cysteine Methionine->Cysteine Transsulfuration Pathway SAH S-Adenosylhomocysteine (SAH) SAMe->SAH Methylation Reactions SAH->Homocysteine Hydrolysis DMG N,N-Dimethylglycine (DMG) DMG->Methionine Provides Methyl Group for Homocysteine Remethylation Sarcosine Sarcosine DMG->Sarcosine Methyl Group Donation Glycine Glycine Sarcosine->Glycine Demethylation GSH Glutathione (GSH) Glycine->GSH Synthesis Glycine->GSH Cysteine->GSH Synthesis Glutamate Glutamate Glutamate->GSH Synthesis Neutralized_ROS Neutralized Products GSH->Neutralized_ROS Detoxification ROS Reactive Oxygen Species (ROS)

Caption: Proposed indirect antioxidant mechanism of N,N-Dimethylglycine.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis cluster_results Results DMG_HCl N,N-Dimethylglycine HCl Stock Solution Serial_Dilutions Serial Dilutions DMG_HCl->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH Add to Assays ABTS ABTS Assay Serial_Dilutions->ABTS Add to Assays FRAP FRAP Assay Serial_Dilutions->FRAP Add to Assays H2O2 H₂O₂ Scavenging Assay Serial_Dilutions->H2O2 Add to Assays Absorbance Measure Absorbance DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance H2O2->Absorbance Calculation Calculate % Inhibition / Scavenging Activity Absorbance->Calculation IC50 Determine IC₅₀ Value Calculation->IC50 Antioxidant_Capacity Antioxidant Capacity Profile IC50->Antioxidant_Capacity

Caption: General experimental workflow for in vitro antioxidant screening.

Conclusion and Future Directions

The available in vitro evidence suggests that N,N-Dimethylglycine possesses significant free radical scavenging properties and can protect against oxidative stress. Its role as a methyl donor in the homocysteine-methionine cycle provides a plausible mechanism for its indirect antioxidant effects through the support of glutathione synthesis.

However, there is a clear need for further research specifically on the hydrochloride salt of N,N-Dimethylglycine to establish its antioxidant profile directly. Future studies should include a comprehensive panel of in vitro antioxidant assays, including the FRAP assay, to provide a more complete understanding of its antioxidant capabilities. Furthermore, cell-based assays are warranted to elucidate the specific signaling pathways, such as the Nrf2 pathway, that may be modulated by DMG-HCl to enhance cellular antioxidant defenses. Such research will be invaluable for drug development professionals and scientists exploring the therapeutic potential of this compound.

References

The Role of N,N-Dimethylglycine Hydrochloride in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, is an endogenous metabolite that plays a crucial role as a methyl donor in a wide array of biochemical reactions.[1] As an intermediate in the catabolism of choline (B1196258), DMG is positioned at the crossroads of one-carbon metabolism, intersecting with the folate and methionine cycles. This technical guide provides an in-depth exploration of the role of N,N-Dimethylglycine hydrochloride in one-carbon metabolism, presenting quantitative data from experimental studies, detailed experimental methodologies, and visual representations of the key metabolic and experimental pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential and biochemical implications of DMG.

Core Concepts in One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected pathways that are fundamental for cellular function. These pathways are responsible for the transfer of one-carbon units, which are essential for the biosynthesis of purines and thymidine, the remethylation of homocysteine to methionine, and the methylation of DNA, RNA, proteins, and lipids.[2] Key cycles within this network include the folate cycle and the methionine cycle. N,N-Dimethylglycine is intrinsically linked to these pathways, primarily through its role in the betaine-homocysteine methyltransferase (BHMT) reaction and its subsequent catabolism which contributes one-carbon units to the folate pool.[3]

Data Presentation: Quantitative Effects of N,N-Dimethylglycine on One-Carbon Metabolites

The following tables summarize quantitative data from a key animal study investigating the effects of N,N-Dimethylglycine supplementation on plasma and hepatic one-carbon metabolites in rats under folate-sufficient and folate-deficient conditions.[4]

Table 1: Effect of DMG Supplementation on Plasma Homocysteine (pHcy) Concentration in Rats [4]

Treatment GroupPlasma Homocysteine (μmol/L)
Folate-Sufficient (Control)14.19 ± 0.39
Folate-Sufficient + DMG12.23 ± 0.18
Folate-Deficient (Control)28.49 ± 0.50
Folate-Deficient + DMG31.56 ± 0.59

Data are presented as mean ± standard deviation.

Table 2: Effect of DMG Supplementation on Hepatic S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) Concentrations in Rats [4]

Treatment GroupHepatic SAM (nmol/g liver)Hepatic SAH (nmol/g liver)Hepatic SAM/SAH Ratio
Folate-Sufficient (Control)75.2 ± 3.114.8 ± 0.95.1
Folate-Sufficient + DMG82.1 ± 2.915.1 ± 1.05.4
Folate-Deficient (Control)62.3 ± 2.518.2 ± 1.13.4
Folate-Deficient + DMG65.4 ± 3.016.5 ± 0.84.0

Data are presented as mean ± standard deviation. The SAM/SAH ratio is calculated from the mean values.

Key Metabolic Pathways Involving N,N-Dimethylglycine

The central role of DMG in one-carbon metabolism is best understood by examining its position within the choline oxidation pathway and its interaction with the folate and methionine cycles.

Experimental_Workflow cluster_setup Experimental Setup cluster_sampling Sample Collection cluster_analysis Biochemical Analysis animal_model Acclimatization of Sprague-Dawley Rats diet_prep Preparation of Diets: - Folate-Sufficient (Control) - Folate-Sufficient + 0.1% DMG - Folate-Deficient (Control) - Folate-Deficient + 0.1% DMG animal_model->diet_prep randomization Randomization of Rats into 4 Treatment Groups diet_prep->randomization feeding Ad libitum Feeding for 4 Weeks randomization->feeding euthanasia Euthanasia and Tissue Collection feeding->euthanasia blood_collection Blood Collection via Cardiac Puncture euthanasia->blood_collection liver_extraction Liver Excision and Processing euthanasia->liver_extraction hplc HPLC Analysis of: - Plasma Homocysteine - Hepatic SAM & SAH blood_collection->hplc liver_extraction->hplc enzyme_assays Enzyme Activity Assays: - BHMT - DMGDH - SARDH - MS - CBS liver_extraction->enzyme_assays data_analysis Statistical Analysis (e.g., ANOVA) hplc->data_analysis enzyme_assays->data_analysis

References

N,N-Dimethylglycine Hydrochloride: A Modulator of Synaptic Plasticity as a Partial Agonist at the NMDA Receptor Glycine Site

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Its function is intricately regulated by the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine. Molecules that interact with the glycine co-agonist site represent significant therapeutic potential for modulating NMDA receptor activity. This technical guide explores the pharmacological profile of N,N-Dimethylglycine (DMG) hydrochloride, a derivative of the amino acid glycine. Emerging evidence identifies DMG as a partial agonist at the NMDA receptor's glycine binding site, positioning it as a modulator capable of fine-tuning receptor activity rather than simply activating or inhibiting it. This document consolidates the current understanding of DMG's mechanism of action, presents comparative quantitative data for full and partial agonists at this site, details the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to NMDA Receptor Function and Modulation

The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual activation by both glutamate and a co-agonist (glycine or D-serine).[1][2] Furthermore, at resting membrane potentials, the channel is blocked by magnesium ions (Mg²⁺). This Mg²⁺ block is only relieved by depolarization of the postsynaptic membrane, typically following activation of nearby AMPA receptors.[3] This elegant mechanism allows the NMDA receptor to function as a "coincidence detector," integrating both presynaptic glutamate release and postsynaptic depolarization before allowing the influx of cations, most notably Calcium (Ca²⁺).[3]

This influx of Ca²⁺ is a crucial second messenger, initiating downstream signaling cascades that underpin long-term potentiation (LTP) and long-term depression (LTD)—cellular mechanisms fundamental to learning and memory.[4] Given this central role, dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders. Hyperactivation can lead to excitotoxicity and neuronal death, while hypo-function is hypothesized to contribute to the cognitive and negative symptoms of schizophrenia.[3][5]

The glycine binding site on the GluN1 subunit of the NMDA receptor presents a key target for therapeutic intervention.[6] Unlike competitive antagonists that block the receptor entirely, or full agonists that maximally activate it, partial agonists offer a more nuanced approach. A partial agonist binds to the receptor but elicits only a submaximal response, even at saturating concentrations.[3] This allows them to act as functional modulators: in a low-glycine environment, they enhance receptor function, while in the presence of a saturating full agonist, they act as competitive antagonists, dampening excessive activation.[3]

N,N-Dimethylglycine (DMG) as a Glycine Site Partial Agonist

N,N-Dimethylglycine (DMG) is an N-methylated derivative of glycine.[2] Studies have sought to characterize its effects on NMDA receptor function, drawing comparisons to the full endogenous agonist glycine and the established partial agonist D-cycloserine.

Experimental evidence suggests that DMG functions as a partial agonist at the glycine binding site.[2] In studies using mouse medial prefrontal cortex brain slices, DMG, in the presence of glutamate, was shown to enhance NMDA receptor-mediated excitatory field potentials (EFPs). However, when co-applied with the full agonist glycine, DMG reduced the frequency and amplitude of these EFPs.[2] This behavior is characteristic of a partial agonist competing with a full agonist for the same binding site. The effects of DMG were similar to those of D-cycloserine, a well-characterized partial agonist, and were blocked by the glycine site antagonist 7-chlorokynurenate (7-CK), confirming its site of action.[2]

Quantitative Pharmacological Data

While direct, comprehensive quantitative data such as EC₅₀, Kᵢ, and Iₘₐₓ values for N,N-Dimethylglycine hydrochloride are not extensively reported in publicly available literature, we can contextualize its partial agonist activity by presenting data for the endogenous full agonist (Glycine) and a well-studied partial agonist (D-Cycloserine). These values are typically determined using electrophysiological techniques on recombinant NMDA receptors expressed in systems like Xenopus oocytes or HEK293 cells.

Table 1: Comparative Activity at the NMDA Receptor Glycine Site

CompoundAgonist TypeEC₅₀ (μM)Iₘₐₓ (% of Glycine)Target SubunitsReference
GlycineFull Agonist~0.4 - 3.0100%GluN1/GluN2A[7][8]
D-CycloserinePartial AgonistVaries~40 - 50%GluN1/GluN2A/B[9]
D-CycloserineSuper AgonistVaries~200%GluN1/GluN2C[9]
N,N-Dimethylglycine HClPartial AgonistNot ReportedNot ReportedGluN1/GluN2[2]

Note: The potency (EC₅₀) and efficacy (Iₘₐₓ) of glycine site agonists can vary significantly depending on the specific GluN2 subunit composition of the NMDA receptor complex.[9]

Signaling Pathways and Logical Relationships

Visualizing the complex interactions at the synapse is crucial for understanding the role of DMG. The following diagrams, rendered in DOT language, illustrate the NMDA receptor signaling cascade and the functional classification of DMG.

NMDA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density cluster_ligands Co-agonists Glutamate_Vesicle Glutamate NMDAR NMDA Receptor GluN2 (Glutamate Site) GluN1 (Glycine Site) Ion Channel (Mg2+ Block) Glutamate_Vesicle->NMDAR:g Glutamate AMPAR AMPA Receptor Glutamate_Vesicle->AMPAR CaMKII CaMKII NMDAR->CaMKII Ca2+ Influx AMPAR->NMDAR:c Depolarization (removes Mg2+ block) CREB CREB CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Glycine Glycine (Full) Glycine->NMDAR:d DMG DMG (Partial) DMG->NMDAR:d

Figure 1. NMDA Receptor Activation and Downstream Signaling Pathway.

Agonist_Spectrum Spectrum Antagonist (e.g., 7-CK) Partial Agonist (DMG, D-Cycloserine) Full Agonist (Glycine, D-Serine) Response_Labels 0% Activation -> Submaximal Activation -> 100% Activation DMG_Node DMG DMG_Node->Spectrum:part

Figure 2. Logical Relationship of DMG as a Partial Agonist.

Experimental Protocols

The characterization of N,N-Dimethylglycine and other glycine site ligands relies on precise electrophysiological and biochemical techniques. Below are detailed methodologies for key experiments.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is a robust method for studying the pharmacology of ion channels expressed in a heterologous system, allowing for precise control over receptor subunit composition.

  • Oocyte Preparation: Stage V-VI oocytes are surgically harvested from Xenopus laevis. The follicular membrane is removed by incubation in a collagenase solution (e.g., 2 mg/mL in Ca²⁺-free OR-2 solution) for 1-2 hours.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired NMDA receptor subunits (e.g., human GluN1 and a specific GluN2 subunit) at a 1:1 ratio (approx. 50 nL total volume). Injected oocytes are incubated for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics.

  • Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a standard recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4). The oocyte is impaled with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures membrane potential, and the other injects current.

  • Data Acquisition: The membrane potential is clamped at a holding potential of -60 mV to -80 mV. Agonists are applied via the perfusion system.

  • Experimental Procedure:

    • A saturating concentration of glutamate (e.g., 100 μM) is continuously applied.

    • Increasing concentrations of the glycine site agonist (e.g., Glycine, D-Cycloserine, or DMG) are co-applied to generate a dose-response curve.

    • To determine Iₘₐₓ, a saturating concentration of the test compound is applied, and the peak current is recorded. This is then compared to the peak current elicited by a saturating concentration of glycine.

    • Data are normalized to the maximal glycine response to calculate relative efficacy.

TEVC_Workflow A Harvest Xenopus Oocytes B Inject GluN1 + GluN2 cRNA A->B C Incubate (2-5 days) B->C D Place Oocyte in Recording Chamber C->D E Impale with Two Electrodes (Voltage & Current) D->E F Voltage Clamp at -70 mV E->F G Perfuse with Glutamate F->G H Apply Increasing [Test Agonist] G->H I Record Inward Current H->I J Analyze Dose-Response Curve (Calculate EC50, Imax) I->J

Figure 3. Experimental Workflow for TEVC Analysis.

Whole-Cell Patch-Clamp Recordings in Mammalian Cells

This technique allows for the study of NMDA receptors in a more native environment, such as cultured neurons or acutely prepared brain slices.

  • Cell/Slice Preparation:

    • Cultured Neurons: Primary hippocampal or cortical neurons are cultured on coverslips.

    • Brain Slices: Acute coronal slices (e.g., 300 μm thick) containing the region of interest (e.g., prefrontal cortex, hippocampus) are prepared from rodent brains using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Slices are allowed to recover for at least 1 hour.

  • Recording Setup: A coverslip or slice is transferred to a recording chamber on an upright microscope and continuously perfused with oxygenated aCSF at room temperature or 32-34°C. The aCSF typically contains antagonists for AMPA (e.g., CNQX), GABAₐ (e.g., picrotoxin), and glycine receptors (strychnine) to isolate NMDA receptor currents. Mg²⁺ is often omitted from the aCSF to prevent channel block.

  • Pipette and Solutions: Borosilicate glass pipettes (3-6 MΩ resistance) are filled with an internal solution (e.g., containing 130 mM Cs-gluconate, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM BAPTA, pH 7.3).

  • Establishing a Recording: A gigaohm seal is formed between the pipette tip and the membrane of a target neuron. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of +40 mV to relieve any remaining Mg²⁺ block and record outward currents.

  • Drug Application: Test compounds (glutamate and glycine site ligands) are applied rapidly to the recorded cell using a multi-barrel local perfusion system.

  • Data Analysis: The peak amplitude and decay kinetics of the NMDA-mediated excitatory postsynaptic currents (EPSCs) are measured and analyzed to determine agonist potency and efficacy.

Multi-Electrode Array (MEA) Recordings from Brain Slices

MEA allows for the recording of network activity and field potentials from multiple sites within a brain slice simultaneously, providing insight into how a compound affects synaptic communication across a neuronal population.[10]

  • Slice Preparation: Acute brain slices are prepared as described for patch-clamp recordings.

  • MEA Setup: The brain slice is placed onto a substrate-integrated MEA chip (e.g., a 60-electrode array) in the recording chamber, ensuring the brain region of interest covers the electrodes. The slice is continuously perfused with oxygenated aCSF.

  • Recording Protocol:

    • A baseline of spontaneous or evoked activity is recorded for 10-20 minutes. Evoked field excitatory postsynaptic potentials (fEPSPs) can be generated by stimulating one electrode while recording from others along a known synaptic pathway (e.g., Schaffer collaterals to CA1 in the hippocampus).

    • The NMDA receptor-mediated component of the fEPSP is isolated pharmacologically (by blocking AMPA/kainate receptors).

    • The test compound (DMG) is bath-applied at various concentrations.

    • Changes in the frequency, amplitude, and slope of the fEPSPs are recorded and analyzed to determine the effect of the compound on synaptic strength and network excitability.

Conclusion and Future Directions

This compound is a promising modulator of NMDA receptor function, acting as a partial agonist at the glycine co-agonist site. This mechanism allows it to fine-tune synaptic activity, potentially restoring balance in conditions of NMDA receptor dysregulation without causing the excitotoxicity associated with full agonists or the complete channel blockade of antagonists. While qualitative evidence strongly supports this role, a significant gap remains in the quantitative characterization of its binding affinity (Kᵢ), potency (EC₅₀), and intrinsic efficacy (Iₘₐₓ) across different NMDA receptor subtypes.

Future research should focus on obtaining these critical pharmacological parameters using techniques such as radioligand binding assays and detailed electrophysiological analysis on a panel of recombinant receptors with defined subunit compositions (e.g., GluN1/2A, GluN1/2B, etc.). Such data are essential for building a comprehensive structure-activity relationship profile and for guiding the development of novel, subtype-selective NMDA receptor modulators. Understanding the precise quantitative nature of DMG's partial agonism will be paramount in evaluating its full therapeutic potential for neurological and psychiatric disorders.

References

N,N-Dimethylglycine Hydrochloride: An In-depth Technical Guide on its Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, has been investigated for its role as a metabolic enhancer and its influence on the immune system. This technical guide provides a comprehensive overview of the effects of N,N-Dimethylglycine hydrochloride (DMG-HCl) on the immune response, with a focus on its impact on both humoral and cellular immunity. This document summarizes key quantitative data from various studies, presents detailed experimental protocols for assessing its immunomodulatory properties, and visualizes relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the potential therapeutic applications of DMG-HCl.

Introduction

N,N-Dimethylglycine (DMG) is a naturally occurring amino acid derivative found in small amounts in foods such as beans, cereal grains, and liver.[1][2] It is an intermediate metabolite in the choline-to-glycine metabolic pathway.[3] Marketed as a nutritional supplement, DMG has been studied for a variety of potential health benefits, including enhancing physical performance, improving neurological functions, and modulating the immune system.[1][4] This guide focuses specifically on the immunomodulatory effects of its hydrochloride salt, DMG-HCl.

Research suggests that DMG can potentiate both the humoral and cellular branches of the immune system.[1][5] Studies have indicated its ability to stimulate B-cell production of antibodies, enhance T-cell and macrophage activity, and modulate the production of cytokines.[1][6] These findings have spurred interest in its potential application as an adjuvant to vaccines and as a supportive therapy in conditions associated with compromised immune function.[5][7]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative findings from key studies investigating the effects of this compound on various parameters of the immune response.

Table 1: Effects of DMG-HCl on Humoral and Cellular Immunity in Animal Studies

SpeciesImmune ChallengeDMG-HCl DosageKey FindingsReference
RabbitsTyphoid VaccineNot specified4-fold increase in antibody production.[1][1]
RabbitsInfluenza AntigenNot specified3 to 9-fold greater increase in T-cell count compared to controls.[1][1]
RabbitsInfluenza AntigenNot specified2-fold increase in interferon (IFN) production.[1][1]
RabbitsTyphoid or Influenza AntigenNot specifiedGreater than 4-fold increase in antibody production.[1][1]
New Zealand White RabbitsSalmonella typhi Vaccine20 mg/kg body weight dailySignificant increase in antibody titers to Salmonella typhi O and H antigens.[8][8]
New Zealand White RabbitsInfluenza Virus Vaccine20 mg/kg body weight dailyFourfold increase in mean antibody titer to influenza antigen.[9][9]

Table 2: Effects of DMG-HCl on Humoral and Cellular Immunity in Human Studies

Study PopulationImmune ChallengeDMG-HCl DosageKey FindingsReference
20 Healthy Human VolunteersPneumovax VaccineNot specified4.5-fold increase in antibody titer in the DMG group compared to the control group.[1][1]
20 Healthy Human VolunteersPneumovax VaccineNot specifiedSignificant increase in Leukocyte Inhibition Factor (LIF).[1][1]
75 Individuals (including those with diabetes and sickle cell anemia)In vitro lymphocyte blast transformation testNot specifiedIncreased T-lymphocyte population.[1][1]
20 Human VolunteersPneumococcal VaccineOrally administeredFourfold increase in antibody response compared to controls (P < 0.01).[5][7][10][5][7][10]
20 Human VolunteersStreptokinase-streptodornaseOrally administeredSignificantly higher mean response of leukocyte inhibition factor (P < 0.01).[5][10][5][10]

Table 3: In Vitro Effects of DMG on Immune Cells

Cell TypeAssayKey FindingsReference
Human Lymphocytes (from patients with diabetes and sickle cell disease)Lymphocyte blast transformation with phytohemagglutinin, concanavalin (B7782731) A, and pokeweed mitogenAlmost threefold increase in lymphocyte response with DMG addition.[5][7][10][5][7][10]
THP-1 cells (human monocytic cell line)Cytokine Secretion AssayIncreased secretion of TNF-α, IL-1, and IL-2 with increased dosages of DMG.[1][1]
Peripheral Blood Mononuclear Cells (PBMCs)MHC-I ExpressionIncrease in MHC-I expression over time in DMG treated cells compared to untreated control.[1][1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of DMG-HCl's effects on the immune response.

Lymphocyte Blast Transformation Assay

This assay measures the proliferative response of lymphocytes to a mitogen, which is an indicator of cell-mediated immunity.

Objective: To assess the effect of DMG-HCl on the proliferation of T-lymphocytes.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from whole blood.

  • RPMI-1640 culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Mitogens such as Phytohemagglutinin (PHA), Concanavalin A (ConA), or Pokeweed Mitogen (PWM).

  • This compound (DMG-HCl) solution.

  • 96-well cell culture plates.

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT or BrdU).

  • Cell harvester and liquid scintillation counter (for [³H]-thymidine) or a microplate reader.

Procedure:

  • Isolate PBMCs from heparinized venous blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in complete RPMI-1640 medium.

  • Adjust the cell concentration to 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 50 µL of varying concentrations of DMG-HCl to the test wells. Add 50 µL of medium to the control wells.

  • Add 50 µL of the appropriate mitogen (e.g., PHA at 5 µg/mL) to stimulate the lymphocytes. For unstimulated controls, add 50 µL of medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 72 hours.

  • For the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of lymphocyte proliferation.

Antibody Titer Measurement

This protocol is used to quantify the level of specific antibodies in the serum following an antigenic challenge, to evaluate the humoral immune response.

Objective: To determine the effect of DMG-HCl supplementation on antibody production in response to a vaccine.

Materials:

  • Serum samples from control and DMG-HCl treated subjects (e.g., rabbits or humans) collected before and after immunization.

  • Specific antigen used for immunization (e.g., pneumococcal vaccine, typhoid vaccine).

  • Enzyme-Linked Immunosorbent Assay (ELISA) plates.

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking buffer (e.g., PBS with 1% bovine serum albumin).

  • Secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-human IgG).

  • Substrate for the enzyme (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Coat the wells of an ELISA plate with the specific antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Serially dilute the serum samples in blocking buffer and add them to the wells. Incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the enzyme-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the substrate solution to the wells and incubate in the dark until a color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution of serum that gives a positive reading above the background.

In Vitro Cytokine Production Assay

This assay measures the production of cytokines by immune cells in response to stimulation, providing insight into the modulation of cell signaling.

Objective: To evaluate the effect of DMG-HCl on the production of cytokines like TNF-α, IL-1, and IL-2 by immune cells.

Materials:

  • Immune cells (e.g., PBMCs or a specific cell line like THP-1).

  • Appropriate cell culture medium.

  • Stimulant (e.g., Lipopolysaccharide (LPS) for monocytes/macrophages).

  • This compound (DMG-HCl) solution.

  • 24-well cell culture plates.

  • Cytokine-specific ELISA kits or a multiplex cytokine assay system.

Procedure:

  • Culture the immune cells in a 24-well plate at a suitable density.

  • Treat the cells with various concentrations of DMG-HCl. Include untreated controls.

  • Stimulate the cells with an appropriate agent (e.g., LPS) to induce cytokine production. Include unstimulated controls.

  • Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.

  • Collect the cell culture supernatants by centrifugation to remove cells and debris.

  • Measure the concentration of specific cytokines in the supernatants using ELISA kits or a multiplex assay system according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed metabolic pathway of DMG and a typical experimental workflow for studying its immunomodulatory effects.

DMG_Metabolic_Pathway cluster_0 Metabolic Pathway of DMG cluster_1 Impact on Immune Function Choline Choline Betaine Betaine Choline->Betaine Oxidation DMG N,N-Dimethylglycine Betaine->DMG Demethylation Sarcosine Sarcosine DMG->Sarcosine Demethylation SAMe S-adenosylmethionine (Methyl Donor) DMG->SAMe Provides Methyl Groups Glycine Glycine Sarcosine->Glycine Demethylation Humoral_Immunity Humoral Immunity (B-cell activation) SAMe->Humoral_Immunity Cellular_Immunity Cellular Immunity (T-cell & Macrophage activation) SAMe->Cellular_Immunity Antibody_Production Increased Antibody Production Humoral_Immunity->Antibody_Production Lymphocyte_Proliferation Increased Lymphocyte Proliferation Cellular_Immunity->Lymphocyte_Proliferation Cytokine_Modulation Cytokine Modulation (e.g., IFN, TNF-α, IL-1, IL-2) Cellular_Immunity->Cytokine_Modulation Experimental_Workflow cluster_workflow Experimental Workflow for Assessing DMG-HCl Immunomodulation start Select Model (In Vivo or In Vitro) in_vivo In Vivo Model (e.g., Rabbits, Humans) start->in_vivo in_vitro In Vitro Model (e.g., PBMCs, Cell Lines) start->in_vitro treatment Administer DMG-HCl (and placebo control) in_vivo->treatment in_vitro->treatment challenge Immune Challenge (e.g., Vaccine, Mitogen, LPS) treatment->challenge sample Sample Collection (e.g., Serum, Lymphocytes) challenge->sample analysis Immunological Analysis sample->analysis humoral Humoral Response (Antibody Titer - ELISA) analysis->humoral cellular Cellular Response (Lymphocyte Proliferation, Cytokine Profiling) analysis->cellular data Data Analysis and Interpretation humoral->data cellular->data

References

N,N-Dimethylglycine Hydrochloride: A Potential Neuroprotective Agent in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine (B1666218), is a naturally occurring compound found in low levels in various foods.[1] Its hydrochloride salt, N,N-Dimethylglycine hydrochloride (DMG-HCl), is a stable form often used in supplementation and research. DMG has garnered interest for its potential therapeutic applications, including its role as a metabolic enhancer and immunomodulator.[1] In the context of neurodegenerative diseases, the neuroprotective properties of DMG-HCl are attributed to several key mechanisms of action.

DMG acts as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory.[2][3] Dysfunction of NMDA receptors is implicated in the pathophysiology of several neurodegenerative disorders.[4][5] Furthermore, DMG is known to possess antioxidant properties, scavenging free radicals and potentially mitigating the oxidative stress that is a common hallmark of neurodegenerative diseases.[6][7] As a methyl donor, DMG participates in the one-carbon metabolism pathway, which is crucial for the synthesis of neurotransmitters and for epigenetic regulation, both of which can be disrupted in neurodegenerative conditions.[8][9][10] DMG may also support mitochondrial function, a key aspect of neuronal health that is often compromised in neurodegeneration.[7]

This technical guide provides a comprehensive overview of the current, albeit limited, research on DMG-HCl in models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). It details relevant experimental protocols and presents the available quantitative data, while also hypothesizing potential therapeutic avenues based on the known mechanisms of DMG.

Alzheimer's Disease (AD)

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, leading to synaptic dysfunction and neuronal death.

Preclinical Evidence & Quantitative Data

Direct preclinical studies on DMG-HCl in established AD models are limited. However, a study on a novel compound, a conjugate of memantine (B1676192) and dimethylglycine (dimethylglycine-memantine), has shown neuroprotective effects in in vitro models of AD. In SH-SY5Y cells subjected to glutamate-induced toxicity, dimethylglycine-memantine demonstrated an increase in cell viability at a concentration of 0.032 μM.[7] This suggests that the dimethylglycine moiety may contribute to the neuroprotective effects.

Compound Model Concentration Effect Reference
Dimethylglycine-memantineSH-SY5Y cells with glutamate-induced toxicity0.032 μMIncreased cell viability[7]
Hypothesized Therapeutic Mechanisms in AD

Based on its known properties, DMG-HCl could potentially exert neuroprotective effects in AD through several mechanisms:

  • NMDA Receptor Modulation: As a partial agonist at the NMDA receptor's glycine site, DMG-HCl could help to normalize glutamatergic neurotransmission, which is often dysregulated in AD.[4]

  • Antioxidant Activity: By scavenging reactive oxygen species (ROS), DMG-HCl may protect neurons from Aβ-induced oxidative stress.

  • Methyl Donation: DMG's role as a methyl donor could support the synthesis of neurotransmitters like acetylcholine, which is deficient in AD, and may also play a role in epigenetic modifications that are altered in the disease.[8]

G cluster_DMG DMG-HCl cluster_effects Neuroprotective Mechanisms in AD cluster_outcomes Potential Therapeutic Outcomes DMG N,N-Dimethylglycine Hydrochloride NMDA NMDA Receptor Modulation DMG->NMDA Antioxidant Antioxidant Effects DMG->Antioxidant Methylation Methyl Donation DMG->Methylation Synaptic Improved Synaptic Function NMDA->Synaptic Oxidative Reduced Oxidative Stress Antioxidant->Oxidative Cognitive Enhanced Cognitive Function Methylation->Cognitive Synaptic->Cognitive Oxidative->Cognitive

Hypothesized neuroprotective pathways of DMG-HCl in Alzheimer's disease.
Experimental Protocols: In Vitro AD Model

Cell Line: SH-SY5Y human neuroblastoma cells.

Protocol for Aβ-induced Toxicity:

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Aβ Preparation: Dissolve synthetic Aβ25-35 peptide in sterile water and incubate at 37°C for 72 hours to induce fibrillization.

  • Treatment: Seed SH-SY5Y cells in 96-well plates. After 24 hours, replace the medium with serum-free medium. Treat the cells with various concentrations of DMG-HCl for a predetermined time (e.g., 2 hours).

  • Induction of Toxicity: Add the prepared Aβ25-35 (e.g., 50 µg/ml) to the wells and co-incubate with DMG-HCl for 48 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

    • LDH Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercial kit.

Parkinson's Disease (PD)

Parkinson's disease is primarily characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of intracellular protein aggregates called Lewy bodies, which are mainly composed of α-synuclein.

Preclinical Evidence & Quantitative Data

A study investigating a novel N,N-dimethylglycine-amantadine (DMG-Am) conjugate in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) showed promising results.[11] The administration of DMG-Am for 12 consecutive days restored motor and memory performance to control levels.[11]

Compound Model Treatment Duration Effect Reference
N,N-dimethylglycine-amantadine (DMG-Am)MPTP-induced mouse model of PD12 daysRestoration of motor and memory performance to control levels[11]
Hypothesized Therapeutic Mechanisms in PD

DMG-HCl may offer neuroprotection in PD through:

  • Antioxidant Effects: The high metabolic rate and dopamine (B1211576) metabolism in dopaminergic neurons make them particularly vulnerable to oxidative stress. DMG-HCl's antioxidant properties could counteract this.

  • Mitochondrial Support: Mitochondrial dysfunction is a key factor in PD pathogenesis. DMG may help maintain mitochondrial function and reduce the production of ROS.

  • Anti-inflammatory Action: Neuroinflammation, mediated by microglia and astrocytes, contributes to neuronal damage in PD. DMG has been shown to have anti-inflammatory effects in other contexts.

G cluster_DMG DMG-HCl cluster_effects Neuroprotective Mechanisms in PD cluster_outcomes Potential Therapeutic Outcomes DMG N,N-Dimethylglycine Hydrochloride Antioxidant Antioxidant Effects DMG->Antioxidant Mitochondria Mitochondrial Support DMG->Mitochondria AntiInflammatory Anti-inflammatory Action DMG->AntiInflammatory NeuronSurvival Increased Dopaminergic Neuron Survival Antioxidant->NeuronSurvival Mitochondria->NeuronSurvival ReducedInflammation Reduced Neuroinflammation AntiInflammatory->ReducedInflammation MotorImprovement Improved Motor Function NeuronSurvival->MotorImprovement ReducedInflammation->NeuronSurvival G cluster_workflow Experimental Workflow for HD Model start R6/2 Mouse Model treatment Administer DMG-HCl (e.g., oral gavage) start->treatment behavioral Behavioral Testing (Rotarod, Grip Strength) treatment->behavioral biochemical Biochemical Analysis (Western Blot for mHTT aggregates) behavioral->biochemical histological Histological Analysis (Neuronal survival) biochemical->histological end Evaluate Neuroprotective Effects histological->end G cluster_workflow In Vitro ALS Model Workflow start NSC-34 cells expressing mutant SOD1 treatment Treat with DMG-HCl start->treatment stress Induce Oxidative Stress (e.g., H₂O₂) treatment->stress viability Assess Cell Viability (MTT, LDH assays) stress->viability apoptosis Assess Apoptosis (Caspase-3 activity) stress->apoptosis end Evaluate Neuroprotective Effects viability->end apoptosis->end

References

The Complex Interplay of N,N-Dimethylglycine Hydrochloride and Homocysteine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine (B1666218), is a naturally occurring intermediate in choline (B1196258) metabolism. It has garnered attention for its potential role in modulating one-carbon metabolism and, consequently, homocysteine levels. Elevated homocysteine is an established risk factor for various pathologies, making its regulation a critical area of research. This technical guide provides an in-depth analysis of the biochemical mechanisms through which N,N-Dimethylglycine hydrochloride influences homocysteine concentrations, supported by a review of key experimental findings and detailed methodologies. Particular emphasis is placed on the intricate relationship between DMG, folate status, and the enzymatic pathways governing homocysteine remethylation and transsulfuration.

Introduction

Homocysteine, a sulfur-containing amino acid, occupies a central branch point in methionine metabolism. Its concentration in the blood is tightly regulated through two primary pathways: remethylation to methionine and irreversible conversion to cysteine via the transsulfuration pathway. Disruptions in these pathways, often due to genetic factors or nutritional deficiencies, can lead to hyperhomocysteinemia, a condition linked to an increased risk of cardiovascular disease, neurodegenerative disorders, and other chronic conditions.

N,N-Dimethylglycine (DMG) is a metabolite formed during the conversion of choline to glycine.[1] It has been investigated as a nutritional supplement for various health purposes, including immune modulation and enhancement of athletic performance.[2][3] Its role as a methyl donor suggests a potential influence on homocysteine levels, a hypothesis that has been explored in several preclinical and clinical studies. This guide synthesizes the current understanding of the impact of this compound on homocysteine metabolism, providing a technical resource for the scientific community.

Biochemical Pathways

The influence of N,N-Dimethylglycine on homocysteine is primarily mediated through its interaction with the methionine cycle.

The Methionine Cycle and Homocysteine Remethylation

Homocysteine can be remethylated to methionine by two key enzymes:

  • Methionine Synthase (MS): This folate- and vitamin B12-dependent enzyme utilizes 5-methyltetrahydrofolate (5-MTHF) as a methyl donor.

  • Betaine-Homocysteine S-Methyltransferase (BHMT): This enzyme, predominantly active in the liver and kidneys, uses betaine (B1666868) as a methyl donor, converting it to dimethylglycine in the process.[4]

DMG is a direct product of the BHMT-catalyzed reaction and can act as a feedback inhibitor of this enzyme.[4][5]

Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (CH3 acceptor) Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS (Vitamin B12) Hcy->Met BHMT Cys Cysteine Hcy->Cys CBS (Vitamin B6) Bet Betaine DMG N,N-Dimethylglycine (DMG) Bet->DMG Sarcosine (B1681465) Sarcosine DMG->Sarcosine DMGDH THF Tetrahydrofolate (THF) MTHF 5-Methyltetrahydrofolate (5-MTHF) MTHF->THF Glycine Glycine Sarcosine->Glycine SARDH

Figure 1: The Methionine Cycle and Related Pathways.

The Role of Folate

Folate status is a critical determinant of DMG's effect on homocysteine. In folate-sufficient conditions, DMG can be metabolized to sarcosine and then to glycine, with its methyl groups being transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. This can then be reduced to 5-MTHF, the methyl donor for the MS pathway.[6][7] Thus, under these conditions, DMG can indirectly contribute to homocysteine remethylation via the MS pathway.

However, in folate-deficient states, the metabolism of DMG may be impaired, leading to its accumulation. This accumulation can inhibit the BHMT pathway, potentially exacerbating hyperhomocysteinemia.[6][8]

Quantitative Data from Experimental Studies

The impact of this compound on homocysteine levels has been investigated in both animal and human studies, with varying results that underscore the importance of the metabolic context.

Animal Studies

A key study in rats investigated the effects of 0.1% DMG supplementation in the context of both folate-sufficient and folate-deficient diets.[6][8]

GroupDietPlasma Homocysteine (μmol/L)
120% Casein (Folate-Sufficient)14.19 ± 0.39
220% Casein + 0.1% DMG12.23 ± 0.18
320% Casein (Folate-Deficient)28.49 ± 0.50
420% Casein (Folate-Deficient) + 0.1% DMG31.56 ± 0.59
Table 1: Effect of DMG on Plasma Homocysteine in Rats.[6][8]

In folate-sufficient rats, DMG supplementation led to a significant decrease in plasma homocysteine. Conversely, in folate-deficient rats, DMG supplementation resulted in a significant increase in plasma homocysteine.[6][8]

GroupDietHepatic Cystathionine (B15957) β-synthase (CBS) Activity
120% Casein (Folate-Sufficient)Not reported as baseline
220% Casein + 0.1% DMGSignificantly enhanced
320% Casein (Folate-Deficient)Decreased
420% Casein (Folate-Deficient) + 0.1% DMGEnhanced (not statistically significant)
Table 2: Effect of DMG on Hepatic CBS Activity in Rats.[6][8]

DMG supplementation enhanced the activity of hepatic cystathionine β-synthase (CBS), the rate-limiting enzyme in the transsulfuration pathway, in both folate-sufficient and folate-deficient rats, although the effect was only statistically significant in the folate-sufficient group.[6][8] The study also found that DMG supplementation did not affect the activity of hepatic methionine synthase.[6][8]

Human Studies

A randomized, blinded, crossover study in seven pre-dialysis chronic renal failure patients investigated the effect of 400 mg of DMG daily for 28 days.[5][9]

TreatmentPlasma Homocysteine (μmol/L)Plasma Glycine Betaine (μmol/L)Plasma Methionine (μmol/L)
PlaceboNot specifiedNot specifiedNot specified
DMGNo significant difference (P = 0.624)No significant difference (P = 0.452)No significant difference (P = 0.457)
Table 3: Effect of DMG Supplementation in Chronic Renal Failure Patients.[5][9]

This study concluded that daily supplementation with DMG does not affect plasma homocysteine concentrations in this patient population.[5][9] It is important to note that chronic renal failure is often associated with elevated plasma DMG levels, which may contribute to hyperhomocysteinemia by inhibiting BHMT activity.[4]

Experimental Protocols

Animal Study Protocol (Rat Model)
  • Subjects: Male Wistar rats.

  • Diets:

    • Folate-Sufficient: 20% casein diet (20C).

    • Folate-Deficient: 20% casein diet without added folic acid (20CFD).

    • DMG Supplementation: 0.1% N,N-Dimethylglycine added to the respective diets.

  • Duration: Animals maintained on diets for a specified period (e.g., 4 weeks).

  • Sample Collection: Blood and liver tissue collected after the experimental period.

  • Analytical Method: Homocysteine and related metabolite concentrations determined using a liquid chromatographic system.[6][8]

Start Male Wistar Rats Group1 Group 1: 20C Diet Start->Group1 Group2 Group 2: 20C + DMG Diet Start->Group2 Group3 Group 3: 20CFD Diet Start->Group3 Group4 Group 4: 20CFD + DMG Diet Start->Group4 Duration 4 Weeks Group1->Duration Group2->Duration Group3->Duration Group4->Duration Sample Blood & Liver Collection Duration->Sample Analysis LC-MS/MS Analysis of Homocysteine & Metabolites Sample->Analysis

Figure 2: Experimental Workflow for the Rat Study.

Human Study Protocol (Chronic Renal Failure)
  • Study Design: Randomized, blinded, crossover.

  • Subjects: Seven pre-dialysis chronic renal failure patients.

  • Intervention: 400 mg of N,N-Dimethylglycine or placebo daily.

  • Duration: 28 days for each treatment period.

  • Sample Collection: Fasting blood samples and 12-hour urine samples collected at baseline and at the end of each treatment period.

  • Analytical Method: Specific analytical methods for homocysteine, glycine betaine, and methionine were not detailed in the abstract but would typically involve HPLC or LC-MS/MS.[5][9]

Homocysteine Measurement

The accurate measurement of total plasma homocysteine is critical for research and clinical applications.

  • Sample Handling: Blood should be collected in tubes containing EDTA. To prevent the artifactual increase of homocysteine due to its release from red blood cells, samples should be placed on ice immediately after collection and centrifuged within one hour to separate the plasma.[10][11]

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection: A widely used and reliable method.[12]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high specificity and sensitivity.

    • Immunoassays and Enzymatic Assays: Available for automated platforms and suitable for clinical laboratories.[12]

Discussion and Future Directions

The available evidence indicates that the effect of this compound on homocysteine levels is not straightforward and is highly dependent on the underlying metabolic state, particularly folate status. In folate-replete individuals, DMG may promote homocysteine clearance by providing methyl groups for the methionine synthase pathway and potentially by enhancing the transsulfuration pathway. However, in the context of folate deficiency, DMG supplementation appears to be detrimental, likely due to the inhibition of the BHMT pathway and impaired DMG metabolism.

The null effect observed in chronic renal failure patients may be due to the pre-existing elevation of DMG in this population, suggesting a saturation of its metabolic pathways or a dominant effect of impaired renal clearance on homocysteine levels.

Future research should focus on:

  • Dose-response studies: To determine the optimal dosage of DMG for homocysteine modulation under different physiological conditions.

  • Human studies in diverse populations: To investigate the effects of DMG in healthy individuals with varying folate status and in other patient populations with hyperhomocysteinemia.

  • Elucidation of molecular mechanisms: Further studies are needed to fully understand how DMG regulates the expression and activity of key enzymes in homocysteine metabolism.

Conclusion

This compound has a complex and context-dependent impact on homocysteine metabolism. While it shows promise as a homocysteine-lowering agent in folate-sufficient conditions, its use in individuals with folate deficiency may be contraindicated. The translation of these findings into clinical practice requires a thorough understanding of an individual's nutritional and metabolic status. This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential and limitations of N,N-Dimethylglycine in the management of hyperhomocysteinemia.

References

An In-depth Technical Guide to the Immunomodulatory Effects of N,N-Dimethylglycine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylglycine hydrochloride (DMG-HCl), a derivative of the amino acid glycine, has demonstrated a range of immunomodulatory effects, positioning it as a molecule of interest for therapeutic and research applications. This technical guide provides a comprehensive overview of the current understanding of DMG-HCl's impact on the immune system. It details its effects on both humoral and cell-mediated immunity, including the enhancement of antibody production, potentiation of lymphocyte proliferation, and modulation of cytokine release. This document synthesizes available quantitative data, outlines detailed experimental protocols for key immunological assays, and visualizes the implicated signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

N,N-Dimethylglycine (DMG) is a naturally occurring intermediary metabolite in the choline-to-glycine pathway and is found in various foods.[1] As a methyl donor, it participates in numerous biochemical processes, and its hydrochloride salt, DMG-HCl, is a stable form commonly used in research and supplementation.[2][3] Emerging evidence suggests that DMG-HCl possesses significant immunomodulatory properties, capable of enhancing both innate and adaptive immune responses.[4][5] This guide explores the multifaceted immunological effects of DMG-HCl, providing a technical resource for the scientific community.

Immunomodulatory Mechanisms of this compound

DMG-HCl exerts its effects on the immune system through a variety of mechanisms, influencing both the humoral and cellular branches of immunity.

Enhancement of Humoral Immunity

Humoral immunity, mediated by B lymphocytes and the antibodies they produce, is a critical defense mechanism against extracellular pathogens. Studies have consistently shown that DMG-HCl can significantly augment antibody production in response to antigenic challenges.

A double-blind study in human volunteers demonstrated a fourfold increase in the antibody response to a pneumococcal vaccine in individuals receiving DMG orally compared to a placebo group.[4] Similarly, research in rabbits showed a more than fourfold increase in the mean antibody titer to influenza antigen following immunization in DMG-treated animals.[5] This suggests that DMG-HCl can act as an effective adjuvant, enhancing the efficacy of vaccines.

Potentiation of Cell-Mediated Immunity

Cell-mediated immunity, involving T lymphocytes and other immune cells like macrophages, is crucial for combating intracellular pathogens and cancer cells. DMG-HCl has been shown to potentiate various aspects of this branch of the immune system.

  • Lymphocyte Proliferation: In vitro studies have demonstrated that DMG can increase the proliferative response of lymphocytes to mitogens such as phytohemagglutinin (PHA), concanavalin (B7782731) A (ConA), and pokeweed mitogen (PWM) by almost threefold.[4] Animal studies further support this, with a tenfold increase in the mean proliferative response of lymphocytes observed in DMG-treated rabbits immunized with an influenza vaccine.[5]

  • Cytokine Modulation: DMG-HCl influences the production of various cytokines, the signaling molecules of the immune system. It has been shown to increase the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12p40 (IL-12p40) in monocytic cell lines stimulated with lipopolysaccharide (LPS).[6] Conversely, in other models, it has demonstrated anti-inflammatory effects by downregulating the secretion of pro-inflammatory cytokines like IL-1β, IL-6, IL-8, and TNF-α.[7] This suggests that the effect of DMG-HCl on cytokine production may be context-dependent.

  • Macrophage Activation: While direct studies on DMG-HCl and macrophage activation are limited, its ability to modulate cytokine production in monocytes suggests a potential role in influencing macrophage polarization and function.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the key quantitative findings from studies investigating the immunomodulatory effects of N,N-Dimethylglycine.

Table 1: Effects on Humoral Immunity

ParameterModelTreatmentFold Increase vs. ControlReference
Antibody Response to VaccineHumanOral DMG4-fold[4]
Antibody Titer to InfluenzaRabbitOral DMG>4-fold[5]

Table 2: Effects on Cell-Mediated Immunity

ParameterModelTreatmentFold Increase vs. ControlReference
Lymphocyte Proliferation (Mitogen-stimulated)Human (in vitro)DMG~3-fold[4]
Lymphocyte Proliferation (Vaccine-stimulated)RabbitOral DMG10-fold[5]
TNF-α ProductionTHP-1 Monocytes (in vitro)0.001–1 μM DMGSignificant Increase[6]
IL-12p40 ProductionTHP-1 Monocytes (in vitro)0.001–1 μM DMGSignificant Increase[6]

Signaling Pathways

While the precise molecular mechanisms are still under investigation, the immunomodulatory effects of DMG-HCl are likely mediated through the modulation of key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. As a methyl donor, DMG-HCl may influence epigenetic modifications that regulate the expression of genes involved in these pathways.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway DMG_HCl N,N-Dimethylglycine HCl Methyl_Donation Methyl Group Donation DMG_HCl->Methyl_Donation Epigenetic_Modulation Epigenetic Modulation Methyl_Donation->Epigenetic_Modulation IKK IKK Complex Epigenetic_Modulation->IKK Modulates MAPKKK MAPKKK Epigenetic_Modulation->MAPKKK Modulates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Gene_Expression_NFkB Cytokine & Adhesion Molecule Gene Expression NFkB_nucleus->Gene_Expression_NFkB MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Gene_Expression_MAPK Cytokine & Proliferation Gene Expression Transcription_Factors->Gene_Expression_MAPK

Proposed Signaling Pathways for DMG-HCl Immunomodulation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the immunomodulatory effects of this compound.

Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of lymphocytes in response to a mitogenic or antigenic stimulus.

G cluster_workflow Lymphocyte Proliferation Assay Workflow A 1. Isolate PBMCs (e.g., Ficoll-Paque) B 2. Seed cells in 96-well plate (1 x 10^5 cells/well) A->B C 3. Add DMG-HCl & Mitogen (e.g., PHA, ConA) B->C D 4. Incubate (e.g., 72 hours, 37°C, 5% CO2) C->D E 5. Pulse with [3H]-Thymidine (1 µCi/well) D->E F 6. Incubate (e.g., 18 hours) E->F G 7. Harvest cells onto filter mat F->G H 8. Measure [3H] incorporation (Scintillation Counter) G->H I 9. Calculate Stimulation Index (CPM stimulated / CPM unstimulated) H->I

Workflow for Lymphocyte Proliferation Assay.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed 1 x 10⁵ cells per well in a 96-well flat-bottom plate.

  • Treatment: Add various concentrations of DMG-HCl (e.g., 1, 10, 100 µg/mL) to the wells. Add a mitogen such as Phytohemagglutinin (PHA; 5 µg/mL) or Concanavalin A (ConA; 2.5 µg/mL) to stimulate proliferation. Include unstimulated and mitogen-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Radiolabeling: Add 1 µCi of [³H]-thymidine to each well.

  • Final Incubation: Incubate for an additional 18 hours.

  • Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.

  • Measurement: Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express results as counts per minute (CPM). Calculate the Stimulation Index (SI) by dividing the mean CPM of stimulated cultures by the mean CPM of unstimulated cultures.

Cytokine Quantification (ELISA)

This protocol outlines a sandwich ELISA for the quantification of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

G cluster_workflow Cytokine ELISA Workflow A 1. Coat plate with Capture Antibody (overnight, 4°C) B 2. Block non-specific sites A->B C 3. Add standards & samples (supernatants from DMG-HCl treated cells) B->C D 4. Incubate (2 hours, RT) C->D E 5. Add biotinylated Detection Antibody D->E F 6. Incubate (1 hour, RT) E->F G 7. Add Streptavidin-HRP F->G H 8. Incubate (30 mins, RT, dark) G->H I 9. Add TMB Substrate H->I J 10. Stop reaction & Read absorbance (450 nm) I->J K 11. Calculate cytokine concentration J->K

References

Basic chemical and physical properties of N,N-Dimethylglycine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental chemical and physical properties of N,N-Dimethylglycine hydrochloride (DMG HCl). The information is presented to support research, development, and formulation activities involving this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. It is the hydrochloride salt of N,N-Dimethylglycine, a derivative of the amino acid glycine. The core chemical and physical characteristics are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General Chemical Properties
PropertyValueSource(s)
Chemical Name 2-(dimethylamino)acetic acid;hydrochloride[1]
Synonyms DMG HCl, Dimethylglycine HCl, N,N-Dimethylaminoacetic acid hydrochloride[1][2]
CAS Number 2491-06-7[1]
Molecular Formula C₄H₁₀ClNO₂[1]
Molecular Weight 139.58 g/mol [1]
pKa of N,N-Dimethylglycine 9.89 (at 25°C)[3]
Table 2: Physical Properties
PropertyValueSource(s)
Appearance White to off-white crystalline powder[2]
Melting Point 188 - 194 °C[2]
Solubility
    in Water100 g/L (at 20°C)[4]
    in EthanolSoluble[2]
    in DMSO~10 mg/mL[5]
    in PBS (pH 7.2)~10 mg/mL[5]
    in ChloroformInsoluble[4]
    in AcetoneInsoluble[4]
Stability Stable under normal conditions. Hygroscopic.[2][3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on established pharmacopeial and regulatory guidelines.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus with a heating block and a calibrated thermometer or temperature probe.

  • Glass capillary tubes (sealed at one end).

  • Mortar and pestle.

  • Sample packing wire.

Procedure:

  • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle to ensure uniform heat distribution.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[6]

  • Measurement: The packed capillary tube is inserted into the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 10-20°C/minute) for a preliminary rapid determination to find the approximate melting range.

  • Refined Measurement: The apparatus is allowed to cool. A fresh sample is prepared and heated rapidly to a temperature about 10-15°C below the approximate melting point. The heating rate is then reduced to 1-2°C/minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.[7]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_end Completion start Start powder Powder Sample start->powder 1. pack Pack Capillary Tube powder->pack 2. insert Insert into Apparatus pack->insert 3. heat_fast Rapid Heating (Approx. MP) insert->heat_fast 4. cool Cool Apparatus heat_fast->cool 5. heat_slow Slow Heating (Precise MP) cool->heat_slow 6. observe Observe & Record Melting Range heat_slow->observe 7. end_process End observe->end_process 8.

Figure 1: Experimental workflow for melting point determination.
Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent, as recommended by the United States Pharmacopeia (USP).[8]

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Apparatus:

  • Thermostatically controlled shaker or incubator.

  • Flasks with stoppers.

  • Analytical balance.

  • Filtration apparatus (e.g., syringe filters).

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

  • Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol) in a flask. The excess should be sufficient to ensure that a saturated solution is formed.[8]

  • Equilibration: The flask is sealed and placed in a shaker with controlled temperature (e.g., 25°C). The mixture is agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After agitation, the suspension is allowed to stand to allow the undissolved solid to sediment. A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mg/mL).

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end Completion start Start add_excess Add Excess Solute to Solvent start->add_excess 1. agitate Agitate at Constant Temperature add_excess->agitate 2. sediment Allow Sedimentation agitate->sediment 3. filter Filter Supernatant sediment->filter 4. quantify Quantify Concentration filter->quantify 5. end_process Report Solubility quantify->end_process 6.

Figure 2: Experimental workflow for solubility determination.
pKa Determination (Potentiometric Titration)

The pKa value is a measure of the strength of an acid in solution. For this compound, understanding its ionization behavior is crucial for formulation and understanding its physiological disposition. Potentiometric titration is a precise method for pKa determination, consistent with OECD Guideline 112.[9][10]

Principle: A solution of the substance is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[1]

Apparatus:

  • Calibrated pH meter with an electrode.

  • Burette.

  • Stirrer.

  • Titration vessel.

  • Standardized solutions of hydrochloric acid and sodium hydroxide.

Procedure:

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically purified water. The ionic strength of the solution is often kept constant by adding a background electrolyte (e.g., KCl).[1]

  • Titration: The solution is placed in the titration vessel and stirred continuously. The pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate. The titration is continued past the equivalence point.

  • Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point. For polyprotic substances, multiple inflection points and pKa values may be observed. The data can be analyzed using graphical methods or by calculating the first and second derivatives of the titration curve to accurately locate the inflection points.[11]

Synthesis

This compound is typically synthesized via the reaction of chloroacetic acid with dimethylamine, followed by the addition of hydrochloric acid.[12][13]

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product chloroacetic_acid Chloroacetic Acid (ClCH₂COOH) dmg N,N-Dimethylglycine ((CH₃)₂NCH₂COOH) chloroacetic_acid->dmg + dimethylamine Dimethylamine ((CH₃)₂NH) dimethylamine->dmg dmg_hcl This compound ((CH₃)₂NCH₂COOH·HCl) dmg->dmg_hcl + HCl

Figure 3: Synthesis pathway of this compound.

This technical guide provides a foundational understanding of the key chemical and physical properties of this compound, along with standardized experimental protocols for their determination. This information is intended to be a valuable resource for scientists and researchers working with this compound.

References

An In-depth Technical Guide to the Discovery and History of N,N-Dimethylglycine Hydrochloride in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine (B1666218), has a multifaceted history in research, initially emerging under the controversial moniker of "Vitamin B15" or "pangamic acid." First identified in 1943, this compound has been the subject of investigation for its potential roles as a metabolic enhancer, athletic performance aid, and immunomodulator. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of N,N-Dimethylglycine hydrochloride (DMG-HCl). It delves into the quantitative data from key studies, details available experimental protocols, and visualizes its primary signaling pathways, offering a thorough resource for researchers and professionals in drug development.

Discovery and Historical Context

The journey of N,N-Dimethylglycine is intrinsically linked to the narrative of pangamic acid, or "Vitamin B15." In 1951, Ernst T. Krebs, Sr., and Ernst T. Krebs, Jr., claimed to have isolated a new water-soluble factor from apricot kernels, which they named pangamic acid, suggesting its ubiquitous presence in seeds.[1] This substance was later identified as d-gluconodimethylamino acetic acid.[2] However, the composition of commercially available "pangamic acid" products has been inconsistent, often containing a mixture of substances, with N,N-Dimethylglycine being a common component.[3][4]

DMG itself was reportedly discovered in 1943.[5] It is a naturally occurring intermediate in the metabolism of choline (B1196258) to glycine and is found in small amounts in foods such as beans and liver.[5][6] Initially, it was also referred to as "Vitamin B16," a term that was later dismissed as it does not meet the scientific definition of a vitamin; the human body can synthesize it, and no deficiency disease has been identified.[5][6]

Early research, particularly in the Soviet Union, explored the potential therapeutic benefits of pangamic acid, attributing to it properties such as enhancing oxygen utilization and acting as a detoxifying agent.[1][2] These early studies, however, have been criticized for their anecdotal nature and lack of rigorous scientific control.[3] In the United States, research on DMG began in earnest in the mid-1970s, focusing on its potential applications in athletic performance and immune function.[7]

Synthesis of this compound

The hydrochloride salt of N,N-Dimethylglycine is the common form used in research and supplements due to its stability. Several methods for its synthesis have been described.

A prevalent laboratory-scale method is the Eschweiler-Clarke reaction . This involves the alkylation of glycine with aqueous formaldehyde (B43269) and formic acid, which serves as both the solvent and the reductant. The addition of hydrochloric acid subsequently yields this compound.[5][6]

Reaction: H₂NCH₂COOH + 2CH₂O + 2HCOOH → (CH₃)₂NCH₂COOH + 2CO₂ + 2H₂O (CH₃)₂NCH₂COOH + HCl → (CH₃)₂NCH₂COOH·HCl

Industrial production methods have also been developed, often involving the reaction of chloroacetic acid with dimethylamine (B145610), followed by the addition of hydrochloric acid.[8][9] These processes are optimized for yield and purity.

Quantitative Data from Research Studies

The efficacy of DMG-HCl has been investigated across various domains, with studies yielding a range of quantitative outcomes. The following tables summarize key findings.

Table 1: Effects on Immune Response

Study FocusOrganismDosageDurationKey Quantitative FindingReference
Humoral and Cell-Mediated ImmunityHumanNot specifiedNot specified4.5-fold increase in antibody titer to pneumovax vaccine compared to control.[10]
Antibody ProductionRabbitNot specifiedNot specifiedGreater than 4-fold increase in antibody production to typhoid or influenza antigen compared to controls.[7]
Cytokine SecretionHuman (in vitro)VariedNot specifiedDose-dependent increase in TNF-α, IL-1, and IL-2 secretion.[7]

Table 2: Effects on Athletic Performance

Study FocusSubjectsDosageDurationKey Quantitative FindingReference
Aerobic CapacityYoung AthletesNot specifiedNot specifiedModest improvement in aerobic capacity and reduced feelings of fatigue.[11]
EnduranceNot specifiedNot specifiedNot specifiedReported increase in stamina.[8]
Multiple SclerosisProgressive MS Patients125 mg/day1 yearNo therapeutic effect on fatigue, cognitive, and gait performance.

Table 3: Research in Autism Spectrum Disorder

Study DesignSubjectsDosageDurationKey Quantitative FindingReference
Double-blind, placebo-controlledChildren with ASDNot specifiedNot specifiedNo statistically significant difference in behavioral improvements compared to placebo.[7]
Not specifiedChildren and Adults with ASDNot specifiedNot specifiedReported improvement in 80% of subjects.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of protocols used in key areas of DMG-HCl research.

Synthesis of this compound (Industrial Method)

This protocol is based on a patented industrial production method.[9]

Materials:

  • Autoclave

  • Organic solvent (e.g., methanol, ethanol)

  • Chloroacetic acid

  • Sodium iodide (catalyst)

  • Dry dimethylamine gas

Procedure:

  • Add the organic solvent to the autoclave.

  • Add chloroacetic acid to the solvent and stir until fully dissolved.

  • Add sodium iodide as a catalyst to the solution.

  • Slowly feed dry dimethylamine gas into the mixed solution.

  • Maintain the reaction pressure at 0.3-0.7 MPa and the temperature at 65-75 °C for 4-6 hours.

  • Following the reaction, perform condensation, cooling crystallization, centrifugation, and drying to obtain this compound.

Assessment of Athletic Performance: The Wingate Anaerobic Test

The Wingate test is a common protocol to assess anaerobic power and capacity.

Equipment:

  • Calibrated cycle ergometer (e.g., Monark)

  • Stopwatch

  • Computer with data acquisition software

Procedure:

  • Warm-up: The subject performs a 5-10 minute warm-up on the cycle ergometer at a low intensity.

  • Resistance Calculation: The resistance for the test is calculated as a percentage of the subject's body weight (typically 7.5%).

  • Test Execution:

    • The subject pedals against no resistance for a few seconds to reach maximal pedaling speed.

    • The pre-determined resistance is then applied, and the subject is instructed to pedal as hard as possible for 30 seconds.

    • Verbal encouragement is provided throughout the test.

  • Data Collection: The number of pedal revolutions is recorded in 5-second intervals to calculate peak power, mean power, and fatigue index.

Assessment of Immune Response: Lymphocyte Proliferation Assay

This is a generalized protocol for assessing the effect of a substance on lymphocyte proliferation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from blood samples.

  • Culture medium (e.g., RPMI-1640)

  • Mitogen (e.g., Phytohemagglutinin - PHA) or specific antigen.

  • This compound (test substance).

  • 96-well culture plates.

  • [³H]-thymidine or a non-radioactive proliferation dye (e.g., CFSE).

  • Cell harvester and scintillation counter (for [³H]-thymidine) or flow cytometer (for CFSE).

Procedure:

  • Isolate PBMCs from blood samples using a density gradient centrifugation method.

  • Plate the PBMCs in 96-well plates at a specific cell density.

  • Add the mitogen or antigen to the appropriate wells to stimulate proliferation.

  • Add varying concentrations of DMG-HCl to the test wells. Include control wells with no DMG-HCl.

  • Incubate the plates for a specific period (e.g., 3-5 days) at 37°C in a humidified CO₂ incubator.

  • For [³H]-thymidine incorporation:

    • Add [³H]-thymidine to each well and incubate for an additional 18-24 hours.

    • Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

  • For CFSE assay:

    • Stain the cells with CFSE before plating.

    • After incubation, analyze the cells by flow cytometry to measure the dilution of the dye, which indicates cell division.

  • Calculate the proliferation index or stimulation index to determine the effect of DMG-HCl.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are attributed to two primary mechanisms: its role as a methyl donor in one-carbon metabolism and its function as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.

One-Carbon Metabolism and Methyl Donation

DMG is an intermediate in the metabolic pathway that transfers methyl groups, which are essential for the synthesis of numerous molecules, including neurotransmitters, phospholipids, and creatine. It is formed from betaine (B1666868) (trimethylglycine) and is subsequently demethylated to sarcosine (B1681465) and then to glycine.

OneCarbonMetabolism Choline Choline Betaine Betaine (Trimethylglycine) Choline->Betaine DMG N,N-Dimethylglycine (DMG) Betaine->DMG Methionine Methionine Betaine->Methionine BHMT (+CH₃ to Homocysteine) Sarcosine Sarcosine (N-Methylglycine) DMG->Sarcosine Glycine Glycine Sarcosine->Glycine Homocysteine Homocysteine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH MethylatedProduct Methylated Product SAM->MethylatedProduct Methyltransferase SAH->Homocysteine MethylAcceptor Methyl Acceptor (e.g., DNA, proteins) MethylAcceptor->MethylatedProduct

Figure 1: DMG's role in one-carbon metabolism as a methyl donor.

NMDA Receptor Modulation

DMG acts as a partial agonist at the glycine binding site of the NMDA receptor, a key ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and neurotransmission. For the NMDA receptor to be activated, both the glutamate binding site and the glycine binding site must be occupied. As a partial agonist, DMG can modulate receptor activity, which may underlie some of its reported neurological effects.

NMDAR_Modulation cluster_membrane Postsynaptic Membrane NMDAR Glutamate Site Glycine Site (GluN1) Ion Channel (Closed) Activation Partial Channel Opening NMDAR:channel->Activation Conformational Change Glutamate Glutamate Glutamate->NMDAR:GluN2 Binds Glycine Glycine (Full Agonist) DMG N,N-Dimethylglycine (Partial Agonist) DMG->NMDAR:here Binds Ca_Influx Ca²⁺ Influx Activation->Ca_Influx Downstream Downstream Signaling Cascades Ca_Influx->Downstream

Figure 2: DMG as a partial agonist at the NMDA receptor.

Conclusion

This compound has a complex and, at times, controversial history in the scientific literature. While early claims surrounding "Vitamin B15" lacked rigorous scientific backing, subsequent research has begun to elucidate the potential mechanisms of action and therapeutic applications of DMG. Its roles as a methyl donor and an NMDA receptor modulator provide a foundation for its purported effects on the immune system, athletic performance, and neurological function. However, the existing body of evidence is marked by conflicting findings and a need for more robust, large-scale clinical trials. This technical guide serves as a comprehensive resource for researchers, summarizing the historical context, synthesis, quantitative data, and experimental approaches to studying DMG-HCl, thereby facilitating future investigations into this intriguing molecule.

References

N,N-Dimethylglycine Hydrochloride: A Technical Deep Dive into its Engagement with Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, and its hydrochloride salt, are gaining attention within the scientific community for their potential to modulate key cellular signaling pathways. This technical guide synthesizes the current understanding of DMG's interaction with these pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanisms of Action

N,N-Dimethylglycine hydrochloride's bioactivity stems from three primary roles at the cellular level: as a potent antioxidant, an immunomodulator, and a methyl donor. These functions are not mutually exclusive and often intersect to influence a range of signaling cascades crucial for cellular homeostasis, stress response, and immune function.

Antioxidant and Oxidative Stress Response

DMG has demonstrated significant capabilities in mitigating oxidative stress, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . Nrf2 is a master regulator of the antioxidant response, inducing the expression of a battery of cytoprotective genes.

A key study has shown that DMG sodium salt (DMG-Na) supplementation in weanling piglets with low birth weight led to a significant upregulation of Nuclear Respiratory Factor 1 (Nrf1), a member of the Nrf family of transcription factors, and other antioxidant-related genes in the liver.[1]

Table 1: Effect of DMG-Na on Hepatic Antioxidant Gene Expression in Piglets [1]

GeneTreatment GroupFold Change vs. Controlp-value
Nrf1DMG-NaIncreased< 0.05
GPx1DMG-NaTendency to increasep = 0.065
Trx2LBWDecreased< 0.05
Trx-R2LBWDecreased< 0.05

Source: Adapted from a study on weanling piglets.[1] "LBW" refers to low birth weight, a condition associated with increased oxidative stress.

The activation of the Nrf2 pathway by DMG leads to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis. This multifaceted antioxidant response contributes to the scavenging of reactive oxygen species (ROS) and the protection of cellular components from oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMG DMG Keap1 Keap1 DMG->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Activates Transcription

DMG activates the Nrf2 antioxidant pathway.
Immunomodulation and Inflammatory Signaling

DMG exhibits immunomodulatory properties by influencing both humoral and cell-mediated immunity. This is, in part, achieved through the modulation of cytokine production, which points to an interaction with key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) .

While direct evidence of DMG binding to receptors that initiate these cascades is still emerging, studies on DMG's impact on cytokine expression provide strong indirect evidence of its involvement. For instance, in a model of UVB-induced inflammation in human keratinocytes (HaCaT cells), DMG-Na was shown to significantly reduce the mRNA and protein levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). The expression of these cytokines is heavily regulated by the NF-κB and MAPK pathways.

Table 2: Effect of DMG-Na on Pro-inflammatory Cytokine Expression in UVB-Irradiated HaCaT Cells [2]

CytokineTreatmentmRNA Fold Change (vs. UVB)Protein Fold Change (vs. UVB)
IL-1β 0.005% DMG-Na~0.4~0.5
IL-6 0.005% DMG-Na~0.3~0.4
TNF-α 0.005% DMG-Na~0.5~0.6

Source: Adapted from a study on human keratinocytes.[2] Data represents approximate fold changes for illustrative purposes.

Furthermore, a study on LPS-stimulated THP-1 monocytes demonstrated that DMG, within a specific concentration range (0.001–1 μM), increased the production of TNF-α and IL-12p40, suggesting a context-dependent immunomodulatory role.[3]

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical mediators of cellular responses to a variety of stress signals. While direct quantitative data on DMG's effect on the phosphorylation of these kinases is limited, the observed modulation of downstream inflammatory cytokines strongly suggests an interaction.

Inflammatory_Signaling cluster_pathways Intracellular Signaling Cascades cluster_nucleus Nucleus Extracellular_Stimuli Inflammatory Stimuli (e.g., LPS, UVB) IKK IKK Complex Extracellular_Stimuli->IKK MAPK_Cascades MAPK Cascades (p38, JNK, ERK) Extracellular_Stimuli->MAPK_Cascades DMG DMG DMG->IKK Modulates DMG->MAPK_Cascades Modulates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits Proteasome Proteasome IκBα->Proteasome NF-κB_n NF-κB NF-κB->NF-κB_n Translocation AP-1 AP-1 MAPK_Cascades->AP-1 Activates Inflammatory_Genes Pro-inflammatory Genes (IL-1β, IL-6, TNF-α) NF-κB_n->Inflammatory_Genes Activates Transcription AP-1->Inflammatory_Genes Activates Transcription

DMG's potential modulation of NF-κB and MAPK pathways.
Methyl Donation and Epigenetic Regulation

DMG is an intermediate in the methionine cycle, where it donates methyl groups for the synthesis of S-adenosylmethionine (SAM). SAM is the universal methyl donor for a vast array of cellular reactions, including the methylation of DNA and histones. These epigenetic modifications play a critical role in regulating gene expression.

By influencing the availability of methyl groups, DMG has the potential to alter epigenetic landscapes, thereby affecting the expression of genes involved in various signaling pathways. For example, changes in the methylation status of promoter regions of genes related to inflammation or antioxidant defense could be a long-term mechanism by which DMG exerts its effects. While this is a promising area of research, direct evidence linking DMG supplementation to specific changes in histone methylation patterns (e.g., H3K4, H3K9, H3K27 methylation) is still needed.

Methylation_Cycle Choline Choline Betaine Betaine Choline->Betaine DMG DMG Betaine->DMG -CH3 Homocysteine Homocysteine Betaine->Homocysteine Provides Methyl Group (via BHMT) Sarcosine Sarcosine DMG->Sarcosine -CH3 Glycine Glycine Sarcosine->Glycine -CH3 Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH + Methyl Group to Substrate DNA_Histones DNA, Histones, etc. SAM->DNA_Histones SAH->Homocysteine Homocysteine->Methionine + Methyl Group Methylated_Substrates Methylated DNA, Methylated Histones DNA_Histones->Methylated_Substrates

DMG's role as a methyl donor in the methionine cycle.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the cellular effects of this compound.

Nrf2 Activation Assay (Luciferase Reporter Assay)

This assay quantitatively measures the transcriptional activity of Nrf2.

  • Cell Culture and Transfection: Seed cells (e.g., HepG2) in a 96-well plate. Co-transfect cells with a firefly luciferase reporter plasmid containing an Antioxidant Response Element (ARE) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with varying concentrations of DMG hydrochloride or a vehicle control.

  • Cell Lysis: After the desired incubation period (e.g., 24 hours), lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of Nrf2 activity relative to the vehicle control.

Western Blot Analysis for Phosphorylated MAPK

This protocol is used to detect the activation of MAPK signaling pathways.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and then serum-starve for 12-24 hours. Treat cells with DMG hydrochloride for various time points.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies specific for the phosphorylated forms of p38, ERK, and JNK overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • To normalize, strip the membrane and re-probe with antibodies for the total (phosphorylated and unphosphorylated) forms of p38, ERK, and JNK, and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.

Lymphocyte Proliferation Assay (Tritiated Thymidine Incorporation)

This assay measures the effect of DMG on the proliferation of lymphocytes.

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using density gradient centrifugation.

  • Cell Culture and Stimulation: Culture PBMCs in a 96-well plate in the presence of a mitogen (e.g., phytohemagglutinin) and varying concentrations of DMG hydrochloride.

  • Tritiated Thymidine Pulse: After 48-72 hours of incubation, add [³H]-thymidine to each well and incubate for an additional 18 hours.

  • Cell Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.

  • Scintillation Counting: Measure the amount of incorporated [³H]-thymidine using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of cell proliferation.

Conclusion and Future Directions

This compound demonstrates clear engagement with cellular signaling pathways, most notably the Nrf2-mediated antioxidant response. Its immunomodulatory effects, evidenced by altered cytokine profiles, strongly suggest an influence on the NF-κB and MAPK signaling cascades, although direct mechanistic evidence is still being elucidated. Furthermore, its role as a methyl donor positions DMG as a potential epigenetic modulator, a promising avenue for future research.

For drug development professionals, DMG presents an interesting molecule with a multi-pronged mechanism of action. Further research should focus on:

  • Elucidating the direct molecular targets of DMG within the NF-κB and MAPK pathways.

  • Conducting comprehensive studies to quantify DMG-induced changes in the epigenome, particularly DNA and histone methylation patterns.

  • Performing detailed dose-response studies to understand the context-dependent immunomodulatory effects of DMG.

A deeper understanding of these interactions will be crucial for harnessing the full therapeutic potential of this compound in various disease models.

References

Preliminary Studies on the Therapeutic Potential of N,N-Dimethylglycine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine (B1666218), has been investigated for a range of therapeutic applications, attributed to its roles as a metabolic enhancer, antioxidant, and immunomodulator. This technical guide provides an in-depth overview of the preliminary studies on N,N-Dimethylglycine hydrochloride (DMG-HCl), summarizing key findings from preclinical and clinical research. It details the experimental protocols used in these studies, presents quantitative data in structured tables, and visualizes the proposed mechanisms of action and experimental workflows through signaling pathway and process flow diagrams. While early research has explored its potential in various conditions, including neurological disorders and immune modulation, clinical evidence remains inconclusive, highlighting the need for further rigorous investigation.

Introduction

N,N-Dimethylglycine (DMG) is a naturally occurring intermediary metabolite in the choline-to-glycine metabolic pathway[1]. It is formed from trimethylglycine when it loses a methyl group and is a byproduct of choline (B1196258) metabolism[2]. Marketed as a nutritional supplement, DMG has been suggested to enhance oxygen utilization, act as an antioxidant, and modulate the immune system[3][4]. The hydrochloride salt of DMG is a common form used in supplementation and research[2]. This guide focuses on the preliminary scientific evidence regarding the therapeutic potential of DMG-HCl, with a focus on its mechanisms of action and the experimental basis for its purported effects.

Proposed Mechanisms of Action

DMG is believed to exert its physiological effects through several mechanisms, primarily related to its role in methyl donation, neurotransmitter modulation, and antioxidant activity.

Immunomodulation

DMG has been shown to enhance both humoral and cell-mediated immune responses. Studies suggest that DMG stimulates B-cells to increase antibody production and potentiates the activity of T-cells and macrophages[3]. In a study involving human volunteers, oral DMG administration resulted in a fourfold increase in antibody response to a pneumococcal vaccine compared to a control group[5].

Immunomodulation_Pathway DMG DMG-HCl B_Cell B-Cells DMG->B_Cell T_Cell T-Cells DMG->T_Cell Antibody_Production Increased Antibody Production B_Cell->Antibody_Production stimulates Cell_Mediated_Response Enhanced Cell-Mediated Immunity T_Cell->Cell_Mediated_Response potentiates

Proposed immunomodulatory pathway of DMG-HCl.
N-methyl-D-aspartate (NMDA) Receptor Modulation

DMG is a derivative of the amino acid glycine and has been found to act as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor[6][7]. This mechanism is thought to underlie some of its neurological effects. For instance, it has been investigated for its potential to counteract the cognitive deficits induced by NMDA receptor antagonists like ketamine and toluene[6][7].

NMDAR_Modulation cluster_neuron Postsynaptic Neuron NMDAR NMDA Receptor Glycine_Site Glycine Binding Site NMDAR->Glycine_Site Ion_Channel Ion Channel (Ca²⁺, Na⁺) NMDAR->Ion_Channel Glycine_Site->Ion_Channel Modulates Opening DMG DMG-HCl DMG->Glycine_Site Partial Agonist

DMG-HCl as a partial agonist at the NMDAR glycine site.
Antioxidant Activity

DMG is considered an antioxidant that may protect cells from oxidative damage by scavenging free radicals[4]. It is believed to be involved in glutathione (B108866) synthesis, a key component of the cellular antioxidant defense system[8]. This antioxidant property has been suggested to contribute to its protective effects in various models of cellular stress[4][8].

Antioxidant_Mechanism DMG DMG-HCl Free_Radicals Reactive Oxygen Species (ROS) DMG->Free_Radicals scavenges Glutathione Glutathione Synthesis DMG->Glutathione supports Cellular_Protection Cellular Protection from Oxidative Stress Free_Radicals->Cellular_Protection Glutathione->Cellular_Protection

Proposed antioxidant mechanism of DMG-HCl.

Preclinical Studies

A number of preclinical studies in animal models have explored the therapeutic potential of DMG in various contexts.

Quantitative Data from Preclinical Studies
Study FocusAnimal ModelDMG DosageKey Quantitative FindingsReference
Broiler Performance Broiler Chickens1 g Na-DMG/kg feed8% improvement in feed:gain ratio compared to control.[9]
Broiler Performance Broiler Chickens1 g Na-DMG/kg feedImproved feed conversion ratio by 3.8% to 8.8% in starter phase across three trials.[10]
Broiler Safety Broiler Chickens10 g Na-DMG/kg feedNo pathological changes or signs of toxicity observed in liver, kidney, or heart tissue.[9][11]
Immunomodulation RabbitsNot specified>4-fold increase in antibody production; 3 to 9-fold increase in T-cell count compared to controls.[3]
TNF-α Secretion THP-1 cells (in vitro)1mM to 100mMDose-dependent increase in TNF-α secretion.[3]

Clinical Studies

Clinical trials investigating the efficacy of DMG have been conducted, primarily in the context of neurological and developmental disorders. The results, however, have been largely inconclusive.

Quantitative Data from Clinical Trials
ConditionStudy DesignNo. of PatientsDMG DosageKey Quantitative FindingsReference
Autism/Pervasive Developmental Disorder Double-blind, placebo-controlled37Weight-dependent (not specified)No statistically significant difference in improvement on Vineland Maladaptive Behavior Domain and Aberrant Behavior Checklist compared to placebo.[12]
Autistic Disorder Double-blind, placebo-controlled, crossover8Low dose (not specified)No statistically significant differences on Campbell-NIMH rating scale, an experimental rating scale, or an individualized scale.[13]
Autism Double-blind, placebo-controlled1066.94 to 10.41 mg/kgSignificant improvement in the DMG group based on MANOVA assessment of the Abnormal Behavior Checklist; however, high dropout rate (58%).
Progressive Multiple Sclerosis Double-blind, placebo-controlled, randomized30125 mg/dayNo treatment effects found between placebo and DMG groups for disability, fatigue, cognitive, or gait parameters.[4]
Immunomodulation Double-blind, placebo-controlled20Not specified4.5-fold increase in antibody titer to pneumococcal vaccine in the DMG group compared to the control group.[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of DMG and its derivatives.

Synthesis of N,N-Dimethylglycine-Amantadine (DMG-Am)

A derivative of DMG, N,N-Dimethylglycine-Amantadine, was synthesized to investigate its potential in a mouse model of Parkinson's disease.

  • Materials : Amantadine (B194251), N,N-dimethylglycine, Dichloromethane (DCM), Triethylamine (TEA), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU).

  • Procedure :

    • Solution 1 : Dissolve amantadine (8.8 mmol) in 5 mL DCM and add TEA (8.8 mmol).

    • Solution 2 : In a separate flask, dissolve N,N-dimethylglycine (9.7 mmol) in 10 mL DCM. Add TEA (9.7 mmol) and TBTU (13.6 mmol).

    • After 30 minutes, mix Solution 1 and Solution 2.

    • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the mixture twice with 5% NaHCO₃ solution and dry with anhydrous Na₂SO₄.

    • Purify the product by flash chromatography on a silica (B1680970) gel column.

MPTP-Induced Parkinson's Disease Model in Mice

This model is used to mimic the symptoms of Parkinson's disease to test the neuroprotective effects of compounds like the DMG-Am derivative.

  • Animal Model : Male C57BL/6 mice, 8 weeks old.

  • Induction of Parkinsonism :

  • Treatment Protocol : The DMG-Am derivative was administered for 12 consecutive days, starting 5 days simultaneously with MPTP and continuing for 7 days after.

  • Assessment : Motor and memory performance are evaluated using tests such as the rotarod and novel object recognition.

MPTP_Workflow start Start: 8-week-old C57BL/6 mice mptp_injection MPTP Injection (30 mg/kg, i.p., 2 doses) start->mptp_injection dmg_treatment DMG-Am Treatment (12 consecutive days) start->dmg_treatment behavioral_tests Behavioral Assessment (Rotarod, Novel Object Recognition) mptp_injection->behavioral_tests Induces Parkinsonism dmg_treatment->behavioral_tests Concurrent & Post-treatment end Endpoint: Assess Neuroprotection behavioral_tests->end

Experimental workflow for the MPTP mouse model.
In Vitro TNF-α Secretion Assay

This assay is used to measure the effect of DMG on the secretion of the pro-inflammatory cytokine TNF-α from immune cells.

  • Cell Line : THP-1 (human monocytic cell line).

  • Stimulation : Lipopolysaccharide (LPS) is used to stimulate the THP-1 cells.

  • DMG Treatment : Cells are treated with varying concentrations of DMG (e.g., 1mM to 100mM).

  • Measurement :

    • The viability of L929 cells (a cell line sensitive to TNF-α) is measured in the presence of the supernatant from the DMG-treated THP-1 cells.

    • A decrease in L929 cell viability indicates an increase in TNF-α secretion.

  • Data Analysis : A dose-response curve is generated to show the relationship between DMG concentration and TNF-α secretion.

Conclusion

Preliminary studies on this compound suggest a multi-faceted biological activity, with potential roles in immunomodulation, neurotransmission, and antioxidant defense. Preclinical data, particularly in animal models of immune challenge and neurological stress, have shown some promising results. However, the translation of these findings to clinical efficacy in humans has been challenging, with double-blind, placebo-controlled trials in autism and multiple sclerosis failing to demonstrate a significant therapeutic benefit over placebo.

The discrepancy between preclinical and clinical findings underscores the need for further research to elucidate the precise molecular mechanisms of DMG-HCl, establish optimal dosing regimens, and identify patient populations that may benefit from its administration. The detailed experimental protocols and quantitative data summarized in this guide are intended to provide a foundation for future investigations into the therapeutic potential of this compound. Researchers are encouraged to build upon these preliminary studies with rigorous, well-controlled experiments to definitively assess the clinical utility of this compound.

References

Methodological & Application

Application Notes and Protocols: N,N-Dimethylglycine Hydrochloride Supplementation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview

N,N-Dimethylglycine (DMG) is a naturally occurring tertiary amino acid and a derivative of glycine (B1666218).[1] Found as an intermediate in choline (B1196258) metabolism, it is involved in numerous physiological processes.[2] In cell culture applications, DMG, typically supplied as N,N-Dimethylglycine hydrochloride (DMG-HCl) for enhanced solubility and stability, serves as a multi-functional supplement.[3] Its primary documented activities include potent antioxidant, anti-inflammatory, and cytoprotective effects.[4][5] DMG also acts as an indirect methyl donor, participating in the homocysteine metabolic pathway.[5][6] These properties make DMG-HCl a valuable supplement for improving cell viability, mitigating environmental stress, and potentially enhancing the productivity of cell lines used in research and biopharmaceutical manufacturing.

Application Notes

Antioxidant and Cytoprotective Effects

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to DNA damage, lipid peroxidation, and developmental arrest in cultured cells.[5] DMG has been shown to be an effective antioxidant that can protect cells from such damage.

The proposed mechanism involves its role as a direct ROS scavenger and its involvement in the synthesis of glutathione, a key intracellular antioxidant.[5][7] This is particularly beneficial in culture conditions with high oxygen tension or when cells are exposed to chemical stressors. Studies on in vitro-produced (IVP) bovine embryos demonstrated that DMG supplementation significantly improved development to the blastocyst stage under high (20%) oxygen conditions and protected embryos from the detrimental effects of hydrogen peroxide (H₂O₂).[5]

Table 1: Effect of DMG on In Vitro Bovine Embryo Development Under Oxidative Stress

Culture Condition Supplement Blastocyst Development Rate Total Cell Number in Blastocysts Reference
20% O₂ None (Control) Lowest among groups Not specified [5]
20% O₂ 0.1 µM DMG Significantly improved vs. control Tendency to increase (P=0.06) [5]
5% O₂ None (Control) Significantly higher vs. 20% O₂ control Not specified [5]
20% O₂ + 0.5 mM H₂O₂ None (Control) Significantly reduced Not specified [5]
20% O₂ + 0.5 mM H₂O₂ 0.1 µM DMG Reduction prevented vs. H₂O₂ control Not specified [5]
Continuous Culture 0.1 µM DMG 39.0% (Blastocyst) Not specified [8][9]
Continuous Culture Control 31.0-32.2% (Blastocyst) Not specified [8][9]
Continuous Culture 0.1 µM DMG 47.7% (Hatched Blastocyst) Not specified [8][9]
Continuous Culture Control 29.5-31.0% (Hatched Blastocyst) Not specified [8][9]

Data is compiled from studies on IVP bovine embryos.

cluster_0 Oxidative Stress cluster_1 DMG-Mediated Protection stress Stressors (e.g., 20% O₂, H₂O₂) ros Increased Reactive Oxygen Species (ROS) stress->ros damage Cellular Damage & Developmental Arrest ros->damage dmg DMG Supplementation scavenge Direct ROS Scavenging dmg->scavenge glut Glutathione Synthesis dmg->glut scavenge->ros glut->ros

Figure 1. DMG mechanism against oxidative stress.

Enhancement of Cell Proliferation and Migration

DMG has been observed to promote the proliferation and migration of certain cell types, such as human epidermal keratinocytes (HaCaT cells).[10] Treatment with the sodium salt of DMG (DMG-Na) not only maintained but slightly increased cell viability over a 72-hour period.[4] Furthermore, in a scratch wound-closure assay, DMG-Na significantly accelerated cell migration, a critical process in tissue repair and regeneration.[7][10] This effect may be linked to the upregulation of specific growth factors.[10]

Table 2: Effect of DMG-Na on Human Keratinocyte (HaCaT) Viability and Migration

DMG-Na Concentration Cell Viability (% of Control at 72h) Wound Closure Rate (% at 24h) Reference
Control 100% ~25% [4]
0.00005% ~110% Not Significantly Different [4]
0.0005% ~120% ~40% [4]
0.005% ~125% ~50% [4]

Data is approximated from graphical representations in the cited literature.

Modulation of Immune Responses

DMG can influence the activity of immune cells. Research has shown that it can modulate the production of cytokines, which are key signaling molecules in the immune system.[6] For instance, DMG has been shown to affect the secretion of Tumor Necrosis Factor-Alpha (TNF-α) and increase the production of interferon, a cytokine with antiviral and anti-tumor properties.[6] Additionally, studies indicate that DMG can stimulate B-cells to enhance antibody responses and potentiate the activity of T-cells and macrophages.[6] These immunomodulatory properties make DMG a supplement of interest for researchers in immunology and for applications involving immune cell cultures.

Potential in Biopharmaceutical Production

While direct studies on DMG-HCl supplementation for monoclonal antibody (mAb) production are limited, its known biological activities suggest a strong potential for improving processes that utilize cell lines like Chinese Hamster Ovary (CHO). High-density fed-batch cultures often generate significant metabolic waste and oxidative stress, which can limit cell growth and productivity.[11][12]

The benefits of DMG in this context could be twofold:

  • Stress Mitigation: Its antioxidant properties could protect production cells from ROS-induced damage, potentially extending the viable culture duration and improving overall cell health.[5]

  • Metabolic Support: As a glycine derivative and an indirect methyl donor, DMG is involved in key metabolic pathways, including the synthesis of amino acids and SAMe, which are crucial for cell growth and protein synthesis.[2][6][13]

Therefore, DMG-HCl is a promising candidate for inclusion in media optimization and feed strategies aimed at enhancing the yield and quality of recombinant proteins.

Protocols

Protocol 1: Preparation of DMG-HCl Stock Solution

This protocol provides a general method for preparing a sterile stock solution of this compound for addition to cell culture media.

Materials:

  • This compound (DMG-HCl) powder (e.g., CAS 2491-06-7)[14][15]

  • Cell culture-grade water or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated balance and weigh boats

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of DMG-HCl powder. For a 100 mM stock solution, use 13.96 mg of DMG-HCl per 1 mL of solvent.

  • Add the powder to a sterile conical tube.

  • Add the appropriate volume of cell culture-grade water or PBS to the tube.

  • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a new sterile conical tube.

  • Label the tube with the compound name, concentration, date, and initials.

  • Store the stock solution at 4°C for short-term use (weeks) or in aliquots at -20°C for long-term storage (months). Avoid repeated freeze-thaw cycles.

Protocol 2: Determining Optimal DMG-HCl Concentration (Dose-Response Assay)

This protocol outlines a method to determine the optimal, non-toxic working concentration range of DMG-HCl for a specific cell line using a cell viability assay.

A 1. Prepare 100 mM DMG-HCl Stock Solution (Protocol 3.1) D 4. Prepare Serial Dilutions of DMG-HCl in Culture Medium A->D B 2. Seed Cells in 96-well Plate at Optimal Density C 3. Allow Cells to Adhere (e.g., 24 hours) B->C E 5. Replace Medium in Wells with DMG-HCl Dilutions C->E D->E F 6. Incubate for Desired Period (e.g., 24, 48, 72 hours) E->F G 7. Add Cell Viability Reagent (e.g., MTT, WST-1, or resazurin) F->G H 8. Incubate as per Reagent Protocol G->H I 9. Read Absorbance/Fluorescence on a Plate Reader H->I J 10. Analyze Data: Plot Viability vs. Concentration to find EC₅₀ I->J

Figure 2. Dose-response experimental workflow.

Procedure:

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare Dilutions: Prepare a series of 2x concentrated dilutions of DMG-HCl from your stock solution in complete culture medium. A suggested range is from 20 mM down to 2 µM (this will result in a final concentration of 10 mM to 1 µM in the wells). Include a "no DMG" control.

  • Treatment: Carefully remove the existing medium from the cells and add 100 µL of the 2x DMG-HCl dilutions to the appropriate wells.

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After incubation, assess cell viability using a metabolic assay such as MTT, WST-1, or resazurin, following the manufacturer's instructions.

  • Analysis: Read the plate using a microplate reader at the appropriate wavelength. Normalize the results to the "no DMG" control wells (set to 100% viability) and plot cell viability against the log of the DMG-HCl concentration to determine the optimal working range.

Protocol 3: Assessing Cytoprotective Effects Against Oxidative Stress

This protocol is designed to evaluate the ability of DMG-HCl to protect cells from chemically-induced oxidative stress.

Materials:

  • Cells of interest cultured in appropriate plates (e.g., 96-well or 24-well)

  • DMG-HCl stock solution

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), menadione, tert-Butyl hydroperoxide)

  • Complete culture medium

  • Cell viability assay kit

Procedure:

  • Seeding: Seed cells and allow them to attach overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing the optimal, non-toxic concentration of DMG-HCl (determined in Protocol 3.2). Also, include a "no DMG" control group.

  • Incubation: Incubate the cells with DMG-HCl for a pre-treatment period (e.g., 2-4 hours).

  • Induce Stress: Add the oxidative stress-inducing agent directly to the medium at a pre-determined toxic concentration (a dose-response for the agent itself should be performed beforehand). Ensure a control group receives DMG but no stressor, and another receives the stressor but no DMG.

  • Incubation: Incubate for the desired period (e.g., 4-24 hours).

  • Assessment: Measure cell viability using a suitable assay.

  • Analysis: Compare the viability of cells treated with the stressor alone to those pre-treated with DMG-HCl before stressor addition. A significant increase in viability in the DMG-HCl group indicates a cytoprotective effect.

Protocol 4: Cell Migration Scratch Assay

This protocol details how to perform a scratch assay to assess the effect of DMG-HCl on cell migration.[4]

A 1. Grow Cells to a Confluent Monolayer B 2. Create a Linear 'Scratch' with a Sterile Pipette Tip A->B C 3. Wash Gently with PBS to Remove Detached Cells B->C D 4. Add Fresh Medium (Control vs. DMG-HCl) C->D E 5. Image the Scratch at T=0 (Initial Wound Area) D->E F 6. Incubate Plate under Normal Culture Conditions E->F G 7. Image the Same Field at Subsequent Time Points (T=Xh) F->G H 8. Measure Wound Area at Each Time Point G->H I 9. Calculate % Wound Closure and Compare Rates H->I

Figure 3. Cell migration scratch assay workflow.

Procedure:

  • Create Monolayer: Seed cells in a multi-well plate (e.g., 12-well or 24-well) and grow them until they form a fully confluent monolayer.

  • Create Scratch: Using a sterile p200 pipette tip, make a straight scratch through the center of the monolayer.

  • Wash: Gently wash the wells twice with sterile PBS to remove any detached cells and debris.

  • Treatment: Replace the PBS with fresh, low-serum medium (to minimize proliferation) containing either the desired concentration of DMG-HCl or no supplement (control).

  • Imaging (T=0): Immediately capture images of the scratch at defined locations using a microscope with a camera. These will serve as the baseline (T=0).

  • Incubation: Return the plate to the incubator.

  • Subsequent Imaging: Capture images of the same locations at several subsequent time points (e.g., 6, 12, 24 hours).

  • Analysis: Use image analysis software (like ImageJ) to measure the area of the cell-free "wound" at each time point. Calculate the percentage of wound closure relative to the T=0 area. Compare the rate of closure between the DMG-HCl-treated and control groups.

References

Synthesis and Purification of N,N-Dimethylglycine Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the synthesis and purification of N,N-Dimethylglycine hydrochloride (DMG-HCl), a compound of interest in various research and pharmaceutical development contexts. Two primary synthetic routes are presented: the Eschweiler-Clarke reaction using glycine (B1666218) as a starting material, and the reaction of chloroacetic acid with dimethylamine (B145610). Furthermore, purification protocols involving activated carbon treatment and recrystallization are detailed to ensure high-purity DMG-HCl suitable for research use. Quantitative data on reaction yields and product purity are summarized, and analytical characterization methods are discussed.

Introduction

N,N-Dimethylglycine (DMG) is a naturally occurring amino acid derivative found in small amounts in plants and animals. Its hydrochloride salt, this compound, is a stable, water-soluble compound. DMG is a metabolic intermediate in the choline (B1196258) cycle and is involved in methyl group donation, which plays a crucial role in numerous biochemical pathways. Due to its physiological roles, DMG and its salts are investigated for their potential therapeutic benefits, including immune system modulation, enhancement of athletic performance, and as a nutritional supplement. For research and drug development purposes, the availability of high-purity DMG-HCl is essential. This application note provides robust and reliable methods for its synthesis and purification.

Synthesis of this compound

Two common and effective methods for the synthesis of this compound are the Eschweiler-Clarke reaction and the reaction of chloroacetic acid with dimethylamine.

Method 1: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary amines. In this case, glycine is dimethylated using formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent. The reaction proceeds to the tertiary amine without the formation of a quaternary ammonium (B1175870) salt.[1][2] The subsequent addition of hydrochloric acid yields the desired hydrochloride salt.[3]

Reaction Scheme:

Glycine + 2 HCHO + 2 HCOOH → N,N-Dimethylglycine + 2 CO₂ + 2 H₂O N,N-Dimethylglycine + HCl → this compound

Method 2: Reaction of Chloroacetic Acid with Dimethylamine

This method involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by dimethylamine. The reaction is typically carried out in an aqueous solution. The resulting N,N-Dimethylglycine is then converted to its hydrochloride salt by the addition of hydrochloric acid.[4][5] This method can achieve high yields, often exceeding 90%.[3]

Reaction Scheme:

ClCH₂COOH + 2 (CH₃)₂NH → (CH₃)₂NCH₂COOH + (CH₃)₂NH₂Cl (CH₃)₂NCH₂COOH + HCl → (CH₃)₂NCH₂COOH·HCl

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and characterization of this compound.

Table 1: Comparison of Synthesis Methods for this compound

ParameterMethod 1: Eschweiler-ClarkeMethod 2: Chloroacetic Acid & Dimethylamine
Starting Materials Glycine, Formaldehyde, Formic Acid, HClChloroacetic Acid, Dimethylamine, HCl
Typical Yield 64% - 67%[3]> 90%[3]
Reaction Conditions Aqueous solution, heated to 80-100°C[1][6]Aqueous solution, 20-70°C[7]
Advantages Avoids handling of chloroacetic acid.Higher yield, readily available starting materials.
Disadvantages Lower yield compared to Method 2.Chloroacetic acid is corrosive and toxic.

Table 2: Physicochemical and Analytical Data for this compound

PropertyValue
Molecular Formula C₄H₁₀ClNO₂
Molecular Weight 139.58 g/mol [8]
Appearance White to off-white crystalline powder[8]
Melting Point 188 - 194 °C[8]
Purity (by HPLC) ≥ 98%[9]
¹H NMR (D₂O) δ 2.92 (s, 6H, N(CH₃)₂), 3.72 (s, 2H, NCH₂)[10]
¹³C NMR (H₂O) δ 46.31 (N(CH₃)₂), 62.68 (NCH₂), 172.95 (C=O)[10]
Solubility Soluble in water (100 g/L at 20°C)[11]

Experimental Protocols

Protocol 1: Synthesis via Eschweiler-Clarke Reaction

This protocol is adapted from established procedures for the Eschweiler-Clarke reaction.[1][6]

Materials:

  • Glycine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) (for basification)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stir bar, add glycine (1.0 eq).

  • To the flask, add formic acid (2.2 eq) and a 37% aqueous solution of formaldehyde (2.2 eq).

  • Heat the reaction mixture to 80-100°C and maintain it under reflux with stirring for 18-24 hours.

  • Cool the reaction mixture to room temperature.

  • Add water and concentrated hydrochloric acid to the reaction mixture.

  • Extract the aqueous phase with dichloromethane to remove any organic impurities.

  • Basify the aqueous phase to a pH of approximately 11 using a sodium hydroxide solution.

  • Extract the basified aqueous phase with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude N,N-Dimethylglycine.

  • Dissolve the crude product in a minimal amount of water and add concentrated hydrochloric acid to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum.

Protocol 2: Synthesis from Chloroacetic Acid and Dimethylamine

This protocol is based on industrial preparation methods.[4][7]

Materials:

  • Chloroacetic acid

  • Dimethylamine (40% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Reaction vessel with stirring and temperature control

  • Addition funnel

  • Filtration apparatus

Procedure:

  • Prepare a solution of chloroacetic acid in deionized water in a reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add a 40% aqueous solution of dimethylamine via an addition funnel, maintaining the temperature between 20-70°C. The molar ratio of chloroacetic acid to dimethylamine should be approximately 1:2.5 to 1:5.[7]

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for 2-5 hours.[7]

  • Remove any unreacted dimethylamine by distillation or under reduced pressure.

  • Concentrate the resulting solution under reduced pressure to induce crystallization of N,N-Dimethylglycine.

  • Cool the mixture to 25°C and collect the crystals by filtration.[7]

  • Dissolve the crude N,N-Dimethylglycine in water and add concentrated hydrochloric acid to form the hydrochloride salt.

  • Cool the solution to induce crystallization of this compound.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol (B145695), and dry under vacuum.

Purification Protocol: Activated Carbon and Recrystallization

This protocol can be used to further purify the this compound obtained from either synthesis method.[12]

Materials:

  • Crude this compound

  • Deionized water

  • Activated carbon

  • Ethanol

  • Beaker

  • Heating plate

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot deionized water.

  • Add a small amount of activated carbon (approximately 2-5% by weight of the crude product) to the hot solution.

  • Stir the mixture and gently heat for 15-30 minutes to decolorize the solution.

  • Filter the hot solution through a fluted filter paper or a Celite pad to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • For further purification, recrystallization can be performed from a mixed solvent system such as water-ethanol. Dissolve the crystals in a minimum amount of hot water and add ethanol until the solution becomes slightly turbid. Reheat to obtain a clear solution and then allow it to cool slowly.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain pure this compound.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_method1 Method 1: Eschweiler-Clarke Reaction cluster_method2 Method 2: Chloroacetic Acid Glycine Glycine Reaction1 Reaction with Formaldehyde & Formic Acid Glycine->Reaction1 DMG1 N,N-Dimethylglycine Reaction1->DMG1 HCl_Addition1 Addition of HCl DMG1->HCl_Addition1 DMG_HCl1 N,N-Dimethylglycine HCl (Crude) HCl_Addition1->DMG_HCl1 Chloroacetic_Acid Chloroacetic Acid Reaction2 Reaction with Dimethylamine Chloroacetic_Acid->Reaction2 DMG2 N,N-Dimethylglycine Reaction2->DMG2 HCl_Addition2 Addition of HCl DMG2->HCl_Addition2 DMG_HCl2 N,N-Dimethylglycine HCl (Crude) HCl_Addition2->DMG_HCl2

Caption: Overview of the two primary synthesis routes for this compound.

Purification Workflow

Purification_Workflow Crude_Product Crude N,N-Dimethylglycine HCl Dissolution Dissolve in Hot Water Crude_Product->Dissolution Activated_Carbon Add Activated Carbon & Heat Dissolution->Activated_Carbon Hot_Filtration Hot Filtration Activated_Carbon->Hot_Filtration Crystallization Cool to Crystallize Hot_Filtration->Crystallization Recrystallization Optional: Recrystallize (Water/Ethanol) Crystallization->Recrystallization Filtration Collect Crystals by Filtration Recrystallization->Filtration Drying Dry Under Vacuum Filtration->Drying Pure_Product Pure N,N-Dimethylglycine HCl Drying->Pure_Product

Caption: Step-by-step workflow for the purification of this compound.

Conclusion

The protocols described in this application note provide reliable and reproducible methods for the synthesis and purification of high-purity this compound for research purposes. The choice between the Eschweiler-Clarke reaction and the chloroacetic acid with dimethylamine method will depend on the available starting materials, desired yield, and scale of the synthesis. The provided purification protocol is effective in removing impurities and yielding a product suitable for sensitive applications in research and drug development. Proper analytical characterization is crucial to confirm the identity and purity of the final product.

References

Analytical Methods for the Quantification of N,N-Dimethylglycine Hydrochloride in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, is an endogenous metabolite involved in various physiological processes, including the methionine cycle.[1][2] Its quantification in biological matrices such as plasma, serum, and urine is crucial for clinical diagnostics, metabolic studies, and pharmacokinetic analysis in drug development. This document provides detailed application notes and protocols for the analysis of N,N-Dimethylglycine hydrochloride using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of N,N-Dimethylglycine

N,N-Dimethylglycine is a key intermediate in the metabolism of choline. Choline is first oxidized to betaine (B1666868). Betaine then donates a methyl group to homocysteine to form methionine, a reaction catalyzed by betaine-homocysteine methyltransferase (BHMT), resulting in the formation of DMG.[2][3] DMG is further demethylated to sarcosine (B1681465) (N-methylglycine), which is then converted to glycine.[2]

DMG_Metabolic_Pathway cluster_choline_metabolism Choline Metabolism Choline Choline Betaine_Aldehyde Betaine Aldehyde Choline->Betaine_Aldehyde Choline dehydrogenase Betaine Betaine Betaine_Aldehyde->Betaine Betaine aldehyde dehydrogenase DMG N,N-Dimethylglycine Betaine->DMG BHMT Betaine->DMG Methionine Methionine Betaine->Methionine BHMT Sarcosine Sarcosine (N-Methylglycine) DMG->Sarcosine DMGDH Glycine Glycine Sarcosine->Glycine Sarcosine dehydrogenase Homocysteine Homocysteine Homocysteine->Methionine Methionine Synthase Methionine->Homocysteine SAM -> SAH

Figure 1: Metabolic Pathway of N,N-Dimethylglycine.

Analytical Methods and Protocols

A variety of analytical techniques can be employed for the quantification of DMG in biological samples. The choice of method often depends on the required sensitivity, specificity, and available instrumentation.

General Experimental Workflow

The general workflow for analyzing DMG in biological samples involves sample preparation, chromatographic separation, detection, and data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Urine, Serum) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Sample->Protein_Precipitation Extraction Extraction (e.g., SPE, LLE) Protein_Precipitation->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC, LC-MS/MS, GC-MS) Extraction->Chromatography Direct Injection Derivatization->Chromatography Detection Detection (UV, MS/MS) Chromatography->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Figure 2: General experimental workflow for DMG analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine analysis and offers good precision and cost-effectiveness.[4] It often requires pre-column derivatization to enhance the UV absorbance of DMG.

Experimental Protocol

1. Sample Preparation and Derivatization [4][5]

  • To 100 µL of plasma or urine, add 800 µL of a derivatizing solution containing p-bromophenacyl bromide and 18-crown-6 (B118740) in acetonitrile (B52724).

  • Vortex the mixture and heat at 80°C for 60 minutes.

  • Cool the sample to room temperature and centrifuge.

  • Inject the supernatant directly into the HPLC system.

2. HPLC Conditions [4][5]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water.[4][5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[4][5]

  • Injection Volume: 20 µL.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of DMG, often considered the gold standard.[6][7] It typically does not require derivatization.

Experimental Protocol

1. Sample Preparation [7]

  • To 50 µL of plasma or serum, add 150 µL of acetonitrile containing an internal standard (e.g., d9-betaine).

  • Vortex and centrifuge to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions [7]

  • Column: Normal-phase silica (B1680970) column.[7]

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and an aqueous buffer.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transition m/z 104 -> 58 for DMG.[7]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high resolution and is a robust technique for DMG analysis. However, it necessitates derivatization to increase the volatility of the analyte.[8]

Experimental Protocol

1. Sample Preparation and Derivatization [8][9]

  • Perform a clean-up of the urine sample using cation-exchange chromatography.[9]

  • Evaporate the sample to dryness.

  • For esterification, add ethanol (B145695) and hydrochloric acid and heat.[9]

  • Alternatively, for silylation, add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat.[10]

  • Extract the derivatized DMG into an organic solvent (e.g., methylene (B1212753) chloride).[9]

2. GC-MS Conditions [8][9]

  • Column: A packed column such as 10% Carbowax 20 M or a capillary column.[9]

  • Carrier Gas: Helium.

  • Temperature Program: A suitable temperature gradient to separate the analyte from matrix components.

  • Ionization: Electron Ionization (EI).

  • MS Detection: Monitoring of characteristic ions of the derivatized DMG.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described analytical methods for N,N-Dimethylglycine in various biological matrices.

Method Biological Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Linearity Range Recovery (%) Precision (CV%) Reference
HPLC-UV Plasma, Urine2 µmol/L-->97%0.9 - 4.4%[4][5]
HPLC-UV Serum, Urine7.5 ng (on column)25 ng (on column)Up to 120 ng/µL90.9 - 106.6%3.6 - 10.5%[11]
LC-MS/MS Plasma, Serum<0.3 µmol/L0.4 µmol/L0.4 - 400 µmol/L87 - 105%2.1 - 8.8%[7]
LC-MS/MS Plasma, Urine0.35 nmol/L (urine)---<10.0%[6]
GC-MS Urine0.01 mM----[9]

Note: Dashes (-) indicate that the data was not specified in the cited literature.

Normal Concentration Ranges in Healthy Individuals

The table below presents typical fasting plasma/serum concentrations of N,N-Dimethylglycine in healthy adults.

Biological Matrix Analyte Concentration Range (µmol/L) Reference
SerumN,N-Dimethylglycine1.42 - 5.27[8]
PlasmaN,N-Dimethylglycine1.30 - 2.02 (median and 25th-75th percentiles)[7]

Conclusion

The choice of analytical method for the quantification of this compound in biological samples is dependent on the specific requirements of the study. HPLC-UV offers a cost-effective solution for routine analysis, while LC-MS/MS provides superior sensitivity and specificity, making it ideal for clinical research and studies requiring low detection limits. GC-MS remains a viable, albeit more laborious, alternative. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for DMG quantification.

References

In vivo Administration of N,N-Dimethylglycine Hydrochloride in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo administration protocols for N,N-Dimethylglycine hydrochloride (DMG-HCl) in rodent models. The information is compiled from various scientific studies and is intended to guide researchers in designing and executing experiments involving this compound.

Overview of N,N-Dimethylglycine (DMG)

N,N-Dimethylglycine is a derivative of the amino acid glycine (B1666218) and is naturally found in small amounts in foods such as beans and liver. It is a metabolite of choline (B1196258) and is involved in the homocysteine metabolism pathway. DMG has been investigated for various biological activities, including its role as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, its immunomodulatory effects, and its antioxidant properties. The hydrochloride salt form (DMG-HCl) is commonly used in research due to its stability and solubility.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of DMG-HCl and its related forms (DMG, DMG sodium salt) used in various rodent studies.

Table 1: Intraperitoneal (IP) Injection of DMG in Rodent Models

Rodent SpeciesDosage Range (mg/kg)FrequencyVehicleExperimental ContextReference
Male ICR Mice30 - 100Twice daily for 14 daysNot specifiedBehavioral disturbances and synaptic dysfunction[1]
Male C57BL/6 Mice72Daily for 12 consecutive daysNormal salineParkinson's disease model (MPTP-induced)
Rats100Daily, starting 14 days prior to collagen II injection and continuing for 30 days afterSterile waterCollagen-induced arthritis
Rats100DailySalineCollagen-induced arthritis

Table 2: Oral Gavage Administration of DMG in Rodent Models

Rodent SpeciesDosage (mg/kg)FrequencyVehicleExperimental ContextReference
Male Kunming Mice12 mg/0.3 mLSingle doseSterile salineOxidative damage in the small intestine
Male Kunming Mice12 mg/0.3 mLTwice a day for 28 daysSterile salineAntioxidant capacity and liver function
Rats25 and 35Not specifiedNot specifiedGastric ulcer models[2]

Table 3: Dietary and Drinking Water Supplementation of DMG in Rodent Models

Rodent SpeciesConcentrationAdministration MethodDurationExperimental ContextReference
Rats0.1% DMGIn 20% casein dietsNot specifiedHomocysteine metabolism
Mice50 mM DMGIn drinking waterProphylactic (5 days prior to melanoma inoculation) and therapeutic (5 days after)Melanoma tumor growth and metastasis[3]
Mice1.7 mg/mlIn drinking waterNot specifiedCollagen-induced arthritis

Experimental Protocols

Preparation of DMG-HCl Solution for In Vivo Administration

Materials:

  • This compound (powder)

  • Sterile vehicle:

    • For oral administration: Sterile distilled water or 0.9% sterile saline.

    • For intraperitoneal injection: Sterile 0.9% saline or Phosphate-Buffered Saline (PBS), pH 7.2.

  • Sterile vials or tubes

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe (optional, for ensuring sterility of injectable solutions)

Protocol:

  • Calculate the required amount of DMG-HCl: Based on the desired dosage (mg/kg) and the average weight of the rodents, calculate the total mass of DMG-HCl needed.

  • Determine the final concentration: Decide on a suitable injection or gavage volume (e.g., 5-10 mL/kg for mice). Calculate the required concentration of the DMG-HCl solution in mg/mL.

  • Dissolution:

    • Weigh the calculated amount of DMG-HCl powder and place it in a sterile vial.

    • Add the required volume of the sterile vehicle to the vial. N,N-dimethylglycine (hydrochloride) is soluble in PBS (pH 7.2) at approximately 10 mg/ml.

    • Vortex the solution until the DMG-HCl is completely dissolved. Gentle warming may be used to aid dissolution if necessary, but ensure the compound is heat-stable.

  • Sterilization (for injectable solutions): If the solution was not prepared under strict aseptic conditions, it is recommended to sterilize it by filtering through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Storage: It is recommended to prepare fresh solutions daily. If short-term storage is necessary, store at 2-8°C and protect from light. Aqueous solutions are not recommended to be stored for more than one day.

Protocol for Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared sterile DMG-HCl solution

  • Appropriately sized sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge for mice)

  • 70% ethanol (B145695) for disinfection

  • Animal restraint device (optional)

Protocol:

  • Animal Restraint: Securely restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the shoulders with the thumb and forefinger. The mouse's head should be immobilized.

  • Injection Site Identification: Position the mouse with its head tilted slightly downwards. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.

  • Injection:

    • Insert the needle, bevel up, at a 10-20 degree angle into the identified injection site.

    • Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe, which would indicate incorrect placement.

    • If aspiration is clear, slowly inject the DMG-HCl solution. The maximum recommended volume for an IP injection in a mouse is typically 10 mL/kg.

  • Withdrawal and Monitoring:

    • Withdraw the needle smoothly.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.

Protocol for Oral Gavage in Mice

Materials:

  • Prepared DMG-HCl solution

  • Sterile oral gavage needle (feeding needle), typically 18-20 gauge for adult mice, with a ball-tip.

  • Appropriately sized sterile syringe (e.g., 1 mL)

  • Animal restraint device (optional)

Protocol:

  • Measure Gavage Needle Length: To prevent perforation of the esophagus or stomach, measure the correct insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib.

  • Animal Restraint: Firmly restrain the mouse by scruffing the neck and back to keep the head and body in a straight line. This alignment is crucial for the needle to pass easily into the esophagus.

  • Needle Insertion:

    • Gently insert the gavage needle into the mouth, slightly to one side to avoid the incisors.

    • Advance the needle along the roof of the mouth towards the back of the throat. The mouse will typically swallow as the needle enters the esophagus.

    • Allow the needle to slide down the esophagus to the pre-measured depth. Do not force the needle. If resistance is met, withdraw and reposition.

  • Administration:

    • Once the needle is correctly positioned, slowly administer the DMG-HCl solution. The typical maximum volume for oral gavage in mice is 10 mL/kg.

  • Withdrawal and Monitoring:

    • After administration, smoothly withdraw the gavage needle.

    • Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Signaling Pathways and Experimental Workflows

Signaling Pathways

DMG is known to interact with several key biological pathways. Below are diagrams illustrating its role in NMDA receptor signaling and homocysteine metabolism.

NMDA_Receptor_Signaling DMG as a partial agonist at the NMDA receptor glycine site. cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to Glutamate Site DMG DMG DMG->NMDAR Partial Agonist at Glycine Site Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Signaling Downstream Signaling Cascades Ca_ion->Signaling Activation

Caption: DMG acts as a partial agonist at the NMDA receptor's glycine co-agonist site.

Homocysteine_Metabolism Role of DMG in the one-carbon metabolism pathway involving homocysteine. Betaine Betaine DMG N,N-Dimethylglycine (DMG) Betaine->DMG Methyl Group Donation BHMT BHMT Betaine->BHMT Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Remethylation Homocysteine->BHMT Sarcosine (B1681465) Sarcosine DMG->Sarcosine Demethylation Glycine Glycine Sarcosine->Glycine Demethylation BHMT->Methionine BHMT->DMG

Caption: DMG is a key intermediate in the remethylation of homocysteine to methionine.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of DMG-HCl in a rodent model.

experimental_workflow General workflow for an in vivo rodent study with DMG-HCl. start Study Design and Protocol Approval animal_acclimation Animal Acclimation (e.g., 1 week) start->animal_acclimation grouping Randomization into Treatment Groups (Control vs. DMG-HCl) animal_acclimation->grouping dmg_prep Preparation of DMG-HCl Solution grouping->dmg_prep administration DMG-HCl Administration (e.g., IP, Oral Gavage) dmg_prep->administration monitoring Daily Monitoring (Health, Behavior, Body Weight) administration->monitoring endpoint Experimental Endpoint (e.g., Behavioral Tests, Disease Model Induction) monitoring->endpoint sample_collection Sample Collection (Blood, Tissues) endpoint->sample_collection analysis Data Analysis (Biochemical, Histological, Statistical) sample_collection->analysis results Results and Interpretation analysis->results

Caption: A generalized experimental workflow for in vivo DMG-HCl studies in rodents.

References

Application Notes and Protocols: N,N-Dimethylglycine Hydrochloride as a Tool to Investigate NMDA Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory.[1] Their dysfunction is implicated in various neurological and psychiatric disorders. The NMDA receptor is a heterotetrameric complex that requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, for activation.[1] The glycine binding site on the GluN1 subunit presents a key target for modulating NMDA receptor activity. N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, acts as a partial agonist at this site.[2][3] As a partial agonist, N,N-Dimethylglycine hydrochloride (DMG-HCl) can be a valuable pharmacological tool to probe the nuanced roles of the NMDA receptor glycine site in cellular function and disease models. These application notes provide detailed protocols for utilizing DMG-HCl to investigate NMDA receptor function.

Data Presentation

Compound Receptor Site Functional Activity Observed Effects Reference
GlycineNMDA Receptor Glycine SiteFull AgonistPotentiates NMDA receptor-mediated currents in the presence of glutamate.[4]
D-SerineNMDA Receptor Glycine SiteFull AgonistPotentiates NMDA receptor-mediated currents in the presence of glutamate.[5]
N,N-Dimethylglycine (DMG) NMDA Receptor Glycine Site Partial Agonist In the presence of glutamate, enhances NMDA receptor-mediated excitatory field potentials (EFPs). Reduces the EFP frequency and amplitude elicited by the co-application of glutamate and the full agonist glycine.[2][3]
7-Chlorokynurenic acid (7-CK)NMDA Receptor Glycine SiteCompetitive AntagonistBlocks the enhancing effects of glycine and DMG on NMDA receptor-mediated EFPs.[2][3]

Signaling Pathways

Activation of the NMDA receptor by glutamate and a glycine site co-agonist leads to the influx of Ca²⁺, which triggers a cascade of downstream signaling events. As a partial agonist, this compound is expected to induce a submaximal activation of these pathways compared to a full agonist like glycine.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds GluN2 DMG_HCl DMG-HCl (Partial Agonist) DMG_HCl->NMDA_R Binds GluN1 Glycine Glycine (Full Agonist) Glycine->NMDA_R Binds GluN1 Ca_influx Ca²⁺ Influx (Submaximal with DMG-HCl) NMDA_R->Ca_influx Channel Opening CaMKII CaMKII Ca_influx->CaMKII PKC PKC Ca_influx->PKC nNOS nNOS Ca_influx->nNOS ERK ERK/MAPK Pathway CaMKII->ERK PKC->ERK CREB CREB ERK->CREB Gene_expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_expression Phosphorylation

Caption: NMDA Receptor Signaling Pathway Activation.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on NMDA receptor function.

Electrophysiological Characterization using Patch-Clamp

This protocol is designed to measure NMDA receptor-mediated currents in cultured neurons or brain slices to characterize the effects of DMG-HCl.

Patch_Clamp_Workflow A Prepare Neuronal Culture or Brain Slices B Establish Whole-Cell Patch-Clamp Configuration A->B C Bath Application of NMDA and Glycine (Control) B->C D Record Baseline NMDA Receptor-Mediated Current C->D E Washout D->E F Bath Application of NMDA and DMG-HCl E->F G Record NMDA Current in Presence of DMG-HCl F->G H Washout G->H I Bath Application of NMDA, Glycine, and DMG-HCl H->I J Record NMDA Current to Assess Partial Agonism I->J K Data Analysis: Compare Current Amplitudes J->K Calcium_Imaging_Workflow A Load Cultured Neurons with a Calcium Indicator (e.g., Fura-2 AM) B Acquire Baseline Fluorescence Images A->B C Stimulate with NMDA and Glycine (Positive Control) B->C D Record Changes in Intracellular Calcium C->D E Washout and Return to Baseline D->E F Stimulate with NMDA and DMG-HCl E->F G Record Changes in Intracellular Calcium F->G H Data Analysis: Calculate Fluorescence Ratio and Compare Responses G->H Binding_Assay_Workflow A Prepare Synaptic Membranes from Brain Tissue B Incubate Membranes with Radiolabeled Ligand (e.g., [³H]glycine) A->B C Add Increasing Concentrations of Unlabeled DMG-HCl B->C D Incubate to Reach Equilibrium C->D E Separate Bound and Free Ligand (Filtration) D->E F Quantify Radioactivity of Bound Ligand E->F G Data Analysis: Generate Competition Curve and Calculate IC₅₀/Ki F->G

References

Application of N,N-Dimethylglycine Hydrochloride in Immunological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, and its hydrochloride salt (DMG-HCl), have demonstrated significant immunomodulatory properties. As a metabolic enhancer, DMG has been shown to potentiate both humoral and cell-mediated immune responses.[1][2] This makes DMG-HCl a valuable compound for investigation in various immunological assays, particularly for researchers and professionals involved in drug development and the study of immune function. DMG has been observed to stimulate B-cell antibody production, enhance T-cell and macrophage activity, and modulate cytokine secretion.[2][3] These application notes provide detailed protocols for utilizing DMG-HCl in key immunological assays and summarize the available quantitative data on its effects.

Data Presentation

The following tables summarize the quantitative effects of N,N-Dimethylglycine on various immunological parameters as reported in published studies.

Table 1: Effect of N,N-Dimethylglycine on Antibody Production

SubjectAntigenDMG TreatmentOutcomeReference
Human Volunteers (n=20)Pneumococcal VaccineOral DMGFourfold increase in antibody response compared to placebo (P < 0.01)[1]
RabbitsInfluenza Virus Vaccine20 mg/kg body weight dailyOver fourfold increase in mean antibody titer after first inoculation (p = 0.0006)[4]
RabbitsSalmonella typhi O Antigen20 mg/kg body weight dailyOver threefold increase in mean antibody titer after first inoculation (p = 0.0302) and over fivefold increase after booster (p = 0.0047)[4]
RabbitsSalmonella typhi H Antigen20 mg/kg body weight dailyHigher mean antibody titers compared to controls after both inoculations[4]

Table 2: Effect of N,N-Dimethylglycine on Cell-Mediated Immunity

AssayCell TypeDMG TreatmentOutcomeReference
Lymphocyte Transformation AssayHuman Lymphocytes (from patients with diabetes and sickle cell disease)In vitro addition of DMGAlmost threefold increase in response to phytohemagglutinin, concanavalin (B7782731) A, and pokeweed mitogen[1]
Lymphocyte Transformation AssayRabbit Lymphocytes (immunized with influenza vaccine)20 mg/kg body weight dailyTenfold increase in mean proliferative response (p = 0.0024)[4]
Lymphocyte Transformation AssayRabbit Lymphocytes (immunized with Salmonella typhi vaccine)20 mg/kg body weight dailyFourfold increase in mean thymidine (B127349) uptake (p = 0.0180)[4]
Leukocyte Inhibition Factor ProductionHuman LeukocytesOral DMGSignificantly higher mean response to streptokinase-streptodornase (P < 0.001)[1]

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the immunomodulatory effects of N,N-Dimethylglycine hydrochloride.

Protocol 1: In Vitro B-Cell Antibody Production Assay using ELISA

This protocol details the stimulation of isolated B-cells with DMG-HCl and the subsequent measurement of antibody production by Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • This compound (DMG-HCl)

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood

  • B-cell isolation kit (e.g., CD19 MicroBeads)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol

  • B-cell activators (e.g., CpG oligodeoxynucleotides, anti-CD40 antibody, IL-4, IL-21)

  • ELISA plate (96-well, high-binding)

  • Coating antibody (e.g., goat anti-human IgM/IgG)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Detection antibody (e.g., HRP-conjugated goat anti-human IgM/IgG)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • B-Cell Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Enrich for B-cells using a positive or negative selection kit according to the manufacturer's instructions.

  • Cell Culture and Stimulation:

    • Resuspend isolated B-cells in complete RPMI-1640 medium at a density of 1 x 10⁶ cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well culture plate.

    • Add 50 µL of medium containing B-cell activators to each well.

    • Prepare a stock solution of DMG-HCl in sterile PBS and dilute to desired concentrations in culture medium.

    • Add 50 µL of the DMG-HCl dilutions to the respective wells. Include a vehicle control (medium only).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5-7 days.

  • ELISA for Antibody Quantification:

    • Coating: Coat a 96-well ELISA plate with 100 µL/well of coating antibody diluted in PBS. Incubate overnight at 4°C.

    • Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

    • Blocking: Block the plate with 200 µL/well of blocking buffer for 1-2 hours at room temperature.

    • Washing: Repeat the washing step.

    • Sample Incubation: Collect the supernatants from the B-cell culture. Add 100 µL of diluted supernatants to the ELISA plate. Incubate for 2 hours at room temperature.

    • Washing: Repeat the washing step.

    • Detection Antibody: Add 100 µL/well of HRP-conjugated detection antibody. Incubate for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Development: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

    • Stopping Reaction: Add 50 µL/well of stop solution.

    • Reading: Read the absorbance at 450 nm using a plate reader.

Protocol 2: T-Cell Proliferation Assay using Flow Cytometry (CFSE)

This protocol describes the use of carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation in response to DMG-HCl stimulation.

Materials:

  • DMG-HCl

  • PBMCs

  • RPMI-1640 medium (as in Protocol 1)

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • CFSE staining solution

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)

  • Flow cytometer

Procedure:

  • PBMC Isolation and Staining:

    • Isolate PBMCs as described previously.

    • Resuspend cells at 1 x 10⁷ cells/mL in pre-warmed PBS.

    • Add an equal volume of 2X CFSE solution (final concentration 1-5 µM). Mix quickly and incubate for 10 minutes at 37°C in the dark.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells three times with complete medium.

  • Cell Culture and Stimulation:

    • Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium at 1 x 10⁶ cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Add 50 µL of medium containing a T-cell mitogen.

    • Add 50 µL of DMG-HCl dilutions or vehicle control.

    • Incubate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with FACS buffer.

    • Stain the cells with fluorochrome-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the data by gating on the T-cell populations and examining the CFSE fluorescence intensity. Each peak of decreasing fluorescence represents a cell division.

Signaling Pathways and Visualizations

While the precise molecular mechanisms of N,N-Dimethylglycine's immunomodulatory effects are still under investigation, its known ability to enhance lymphocyte proliferation and cytokine production suggests the involvement of key immune signaling pathways such as the NF-κB and MAPK pathways.

Proposed Signaling Pathway for DMG-HCl in Immune Cells

DMG-HCl may act as a signaling molecule or metabolic intermediate that, upon entering an immune cell (e.g., a T-cell or B-cell), triggers a cascade of intracellular events. This could involve the activation of protein kinase C (PKC), leading to the activation of the IKK complex. The IKK complex then phosphorylates IκB, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB transcription factor. In the nucleus, NF-κB promotes the transcription of genes involved in cell proliferation, survival, and cytokine production. Concurrently, DMG-HCl might influence the MAPK pathway, leading to the activation of transcription factors such as AP-1, which also contributes to the expression of immunomodulatory genes.

DMG_Signaling_Pathway cluster_nucleus Nucleus DMG_HCl DMG-HCl Cell_Membrane DMG_HCl->Cell_Membrane PKC PKC Cell_Membrane->PKC Activates MAPK_Pathway MAPK Pathway (e.g., p38, ERK) Cell_Membrane->MAPK_Pathway Activates IKK_Complex IKK Complex PKC->IKK_Complex Activates IkB_NFkB IκB-NF-κB IKK_Complex->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Cytokines, Proliferation Factors) AP1 AP-1 MAPK_Pathway->AP1 Activates AP1->Nucleus Translocates

Caption: Proposed signaling pathway of DMG-HCl in immune cells.

Experimental Workflow: ELISA for Antibody Production

The following diagram illustrates the workflow for the in vitro B-cell antibody production assay.

ELISA_Workflow start Start isolate_b_cells Isolate B-Cells (from PBMCs) start->isolate_b_cells culture_stimulate Culture & Stimulate B-Cells with Activators & DMG-HCl isolate_b_cells->culture_stimulate incubate_culture Incubate for 5-7 Days culture_stimulate->incubate_culture collect_supernatant Collect Supernatant incubate_culture->collect_supernatant elisa Perform ELISA on Supernatant collect_supernatant->elisa read_plate Read Absorbance at 450 nm elisa->read_plate analyze_data Analyze Data read_plate->analyze_data

Caption: Workflow for B-cell antibody production assay.

Experimental Workflow: T-Cell Proliferation Assay (CFSE)

The diagram below outlines the major steps in the CFSE-based T-cell proliferation assay.

CFSE_Workflow start Start isolate_pbmcs Isolate PBMCs start->isolate_pbmcs cfse_stain Stain PBMCs with CFSE isolate_pbmcs->cfse_stain culture_stimulate Culture & Stimulate Cells with Mitogen & DMG-HCl cfse_stain->culture_stimulate incubate_culture Incubate for 3-5 Days culture_stimulate->incubate_culture stain_markers Stain with T-Cell Surface Marker Antibodies incubate_culture->stain_markers flow_cytometry Acquire Data on Flow Cytometer stain_markers->flow_cytometry analyze_data Analyze CFSE Dilution flow_cytometry->analyze_data

References

Application Notes and Protocols for Testing the Antioxidant Capacity of N,N-Dimethylglycine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. N,N-Dimethylglycine (DMG) is a naturally occurring derivative of the amino acid glycine, found in both plant and animal cells.[1] It is known to act as a methyl donor and has been shown to possess antioxidant properties, improve immune response, and support stress resilience.[2][3] The hydrochloride salt of DMG, N,N-Dimethylglycine hydrochloride, is a stable form commonly used in dietary supplements.[4] This document provides a detailed experimental design for evaluating the in vitro antioxidant capacity of this compound, offering a suite of established assays to comprehensively characterize its antioxidant profile.

Mechanism of Action: Nrf2 Signaling Pathway

A key mechanism through which cells respond to oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6] In the presence of oxidative stress, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2.[6] Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[2][6] This leads to the production of a range of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Recent studies suggest that N,N-Dimethylglycine sodium salt (DMG-Na) can activate the Nrf2 pathway, contributing to its antioxidant effects.[7][8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Keap1->Ub Ubiquitination Ub->Nrf2 DMG N,N-Dimethylglycine hydrochloride DMG->Keap1 Potential Activation (Inhibition of Keap1) ROS Oxidative Stress (ROS) ROS->Keap1 Inactivation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Antioxidant_Proteins->ROS Neutralization

Figure 1: Nrf2-Keap1 Signaling Pathway

Experimental Workflow

The overall workflow for assessing the antioxidant capacity of this compound involves sample preparation followed by a series of in vitro antioxidant assays and subsequent data analysis.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis Sample_Prep Sample Preparation (this compound in appropriate solvent) DPPH DPPH Assay Sample_Prep->DPPH ABTS ABTS Assay Sample_Prep->ABTS FRAP FRAP Assay Sample_Prep->FRAP ORAC ORAC Assay Sample_Prep->ORAC Data_Collection Absorbance/Fluorescence Measurement DPPH->Data_Collection ABTS->Data_Collection FRAP->Data_Collection ORAC->Data_Collection Calculation Calculation of % Inhibition / EC50 / Trolox Equivalents Data_Collection->Calculation Comparison Comparison with Standard Antioxidants Calculation->Comparison

Figure 2: Experimental Workflow Diagram

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[9][10]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample and Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution. Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the sample, standard, or blank (methanol) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[11]

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.[12][13]

Materials:

Protocol:

  • ABTS•+ Solution Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[13][14]

    • Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[12]

  • Sample and Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions. Prepare a similar dilution series for Trolox.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the sample, standard, or blank to the respective wells.[12]

    • Incubate the plate in the dark at room temperature for 6 minutes.[12]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of radical scavenging activity as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[9][15]

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate (B1210297) buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (B86663) (FeSO₄) for the standard curve

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[4][15]

  • Sample and Standard Preparation: Prepare serial dilutions of this compound and ferrous sulfate standards.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the sample, standard, or blank to the respective wells.[12]

    • Incubate the plate at 37°C for 30 minutes.[12]

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using the ferrous sulfate standards.

    • Calculate the FRAP value of the sample from the standard curve, expressed as µM Fe(II) equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to inhibit the decline in fluorescence caused by peroxyl radicals.[16]

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (positive control)

  • 75 mM Phosphate buffer (pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in 75 mM phosphate buffer.

    • Prepare a fresh solution of AAPH in 75 mM phosphate buffer.

    • Prepare a stock solution of Trolox and create a series of dilutions for the standard curve.

  • Sample Preparation: Prepare serial dilutions of this compound in 75 mM phosphate buffer.

  • Assay Procedure:

    • Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.[1][17]

    • Add 25 µL of the sample, Trolox standard, or blank (phosphate buffer) to the respective wells.[1][17]

    • Incubate the plate at 37°C for 30 minutes.[1][17]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[1][17]

    • Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.[16]

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample and standard.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of the sample is expressed as Trolox equivalents.

Data Presentation

Quantitative data from the antioxidant assays should be summarized in clear and structured tables for easy comparison.

Table 1: DPPH and ABTS Radical Scavenging Activity

CompoundDPPH EC50 (µg/mL)ABTS EC50 (µg/mL)ABTS TEAC
N,N-Dimethylglycine HCl
Ascorbic Acid (Control)
Trolox (Control)

Table 2: FRAP and ORAC Antioxidant Capacity

CompoundFRAP Value (µM Fe(II) Equivalents/mg)ORAC Value (µM Trolox Equivalents/mg)
N,N-Dimethylglycine HCl
Ascorbic Acid (Control)
Trolox (Control)

Conclusion

This application note provides a comprehensive framework for the experimental design to test the antioxidant capacity of this compound. By employing a panel of established in vitro assays (DPPH, ABTS, FRAP, and ORAC), researchers can obtain a multi-faceted understanding of its antioxidant potential. The detailed protocols and data presentation guidelines aim to ensure robust and reproducible results. Furthermore, the elucidation of its potential interaction with the Nrf2 signaling pathway provides a basis for investigating the cellular mechanisms underlying its antioxidant activity. This information is valuable for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in conditions associated with oxidative stress.

References

Application Notes and Protocols for N,N-Dimethylglycine Hydrochloride (DMG-HCl) in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dosing considerations for N,N-Dimethylglycine hydrochloride (DMG-HCl) in preclinical animal research. This document includes quantitative data from various studies, detailed experimental protocols for common administration routes, and visualizations of the key signaling pathways influenced by DMG-HCl.

Introduction to this compound (DMG-HCl)

N,N-Dimethylglycine (DMG) is a naturally occurring derivative of the amino acid glycine (B1666218). It is an intermediate metabolite in the one-carbon metabolism pathway, playing a role as a methyl donor. DMG-HCl is the hydrochloride salt of DMG, often used in research and as a nutritional supplement due to its stability and solubility. Animal studies have explored its potential as an immunomodulator, an athletic performance enhancer, an antioxidant, and a neuroprotective agent. Its mechanisms of action are primarily attributed to its role in transmethylation reactions and its interaction with N-methyl-D-aspartate (NMDA) receptors.

Quantitative Dosing Data Summary

The following tables summarize the dosages of DMG and its salts used in various animal studies. These tables are intended to provide a comparative overview to guide dose selection for future experiments.

Table 1: Dosing of this compound and its Sodium Salt in Rodent Studies

Animal ModelCompoundDoseAdministration RouteDurationKey Findings
MiceDMG5 mM/kg-Single doseReduced strychnine-induced seizures and death.[1]
MiceDMGNot specifiedDrinking water5 days pre/post melanoma inoculationSignificantly reduced tumor formation and metastasis.[1]
RatsDMG-HCl7,400 mg/kg-Single doseLD50 value determined.[1]
RatsDMG2.0 mg/kg/dayDrinking water2 weeksSignificantly reduced mortality from penicillin-induced seizures.[1]
RatsDMG0.1% of dietDietary-Exhibited hypohomocysteinemic effects under folate-sufficient conditions.[2]

Table 2: Dosing of N,N-Dimethylglycine and its Salts in Other Animal Species

Animal ModelCompoundDoseAdministration RouteDurationKey Findings
RabbitsDMG20 mg/kgOral (force-fed)DailyIncreased antibody production in response to vaccines and enhanced T-cell count.[1][3]
CatsDMG100 mgOralTwice daily for 40 daysDid not significantly enhance specific or nonspecific immunity in healthy cats.[4]
CatsDMG125 mg/mL (0.5 mL)OralTwice daily for 14 daysLowered neutrophil and increased lymphocyte percentages post-vaccination.[5]
SowsDMG1 g/kg of feedDietaryFrom day 105 of gestation to day 3 of lactationImproved nutrient digestibility.[6][7]
Broiler ChickensNa-DMG1 g/kg and 10 g/kg of feedDietary39 daysImproved feed:gain ratio at 1 g/kg; no toxicity observed at 10 g/kg.[1][8]
Laying HensDMG0.025% - 0.125% of dietDietary71-78 weeks of ageImproved laying rate and egg-feed ratio.[9]
Piglets (weanling)Na-DMG0.1% of dietDietary28 daysAlleviated negative effects of low birth weight on growth performance and hepatic antioxidant capacity.[10]
Finishing PigsNa-DMG0.25 g/kg of feedDietary8 weeksEnhanced growth performance and livability.[11]

Experimental Protocols

The following are detailed protocols for the most common methods of administering DMG-HCl to rodents in a research setting.

Oral Gavage Administration in Rodents

Oral gavage is a precise method for delivering a specific dose of a substance directly into the stomach.

Materials:

  • This compound (DMG-HCl)

  • Vehicle (e.g., sterile distilled water, 0.9% saline)

  • Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)

  • Syringes

  • Animal scale

  • Permanent marker

Protocol:

  • Dosage Calculation and Preparation:

    • Weigh the animal to determine the correct dosage volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg and for rats is 10-20 ml/kg.

    • Prepare the DMG-HCl solution in the chosen vehicle to the desired final concentration. Ensure the solution is well-dissolved.

  • Gavage Needle Measurement:

    • Measure the correct insertion length by holding the gavage needle alongside the animal, with the tip at the animal's mouth and the end extending to the last rib.

    • Mark the needle at the level of the animal's nose to prevent over-insertion and potential stomach perforation.

  • Animal Restraint:

    • Mice: Scruff the mouse firmly to immobilize the head and body.

    • Rats: Restrain the rat by holding it near the thoracic region and supporting its lower body. Gently extend the head back to create a straight line through the neck and esophagus.

  • Gavage Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly with no resistance. If resistance is felt, withdraw and reposition.

    • Once the needle is inserted to the pre-marked depth, slowly administer the solution.

    • Gently remove the needle along the same path of insertion.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.

Intraperitoneal (IP) Injection in Rodents

IP injection is a common method for systemic administration of substances.

Materials:

  • This compound (DMG-HCl)

  • Sterile vehicle (e.g., 0.9% sterile saline)

  • Sterile syringes

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% alcohol swabs

  • Animal scale

Protocol:

  • Dosage Calculation and Preparation:

    • Weigh the animal to calculate the precise volume of the DMG-HCl solution to be administered. The maximum recommended IP injection volume for mice is < 10 ml/kg and for rats is < 10 ml/kg.

    • Prepare a sterile solution of DMG-HCl in the chosen vehicle.

  • Animal Restraint:

    • Restrain the animal to expose the abdomen. For mice, this can be done by scruffing the neck. For rats, a two-person technique is often preferred for stability.

    • Tilt the animal slightly with its head downwards.

  • Injection Procedure:

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Disinfect the injection site with a 70% alcohol swab.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure no blood or urine is drawn, which would indicate incorrect placement.

    • Slowly inject the solution.

    • Carefully withdraw the needle.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any immediate adverse reactions.

Dietary Supplementation in Rodents

This method is suitable for long-term administration and mimics oral consumption.

Materials:

  • This compound (DMG-HCl)

  • Powdered rodent chow (standard or purified diet)

  • A mixer (e.g., a V-blender for large batches or manual mixing for smaller quantities)

  • Pellet mill (optional, if pelleted feed is required)

  • Animal scale

Protocol:

  • Dosage Calculation:

    • Determine the target daily dose of DMG-HCl in mg/kg of body weight.

    • Estimate the average daily food intake of the animals (typically 4-5 g for an adult mouse and 15-30 g for an adult rat). It is advisable to conduct a short food intake survey to get a more accurate measure, accounting for spillage.

    • Calculate the required concentration of DMG-HCl in the feed (in g/kg of chow) to achieve the target daily dose.

  • Diet Preparation:

    • Obtain powdered rodent chow. If starting with pellets, they will need to be ground into a fine powder.

    • Weigh the required amount of DMG-HCl and powdered chow.

    • Thoroughly mix the DMG-HCl with a small portion of the chow first to create a pre-mix. Then, gradually add the rest of the chow and continue mixing until a homogenous blend is achieved. For larger batches, a V-blender is recommended.

    • If pelleted feed is desired, the mixed powder can be pelleted using a pellet mill. Water may need to be added as a pelleting aid, and the resulting pellets will need to be dried.

  • Feeding and Monitoring:

    • Provide the custom diet to the animals ad libitum.

    • Regularly monitor food consumption to ensure the animals are receiving the intended dose.

    • Store the custom diet in a cool, dry place to maintain stability.

Key Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the primary signaling pathways through which DMG-HCl is believed to exert its effects.

Methyl_Donor_Pathway Choline Choline Betaine Betaine (Trimethylglycine) Choline->Betaine -CH3 DMG DMG (N,N-Dimethylglycine) Betaine->DMG -CH3 Sarcosine Sarcosine (N-Methylglycine) DMG->Sarcosine -CH3 Glycine Glycine Sarcosine->Glycine -CH3 Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine +CH3 from Betaine (via BHMT enzyme) SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH -CH3 Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation SAH->Homocysteine

DMG as a Methyl Donor in One-Carbon Metabolism.

NMDA_Receptor_Modulation cluster_neuron Postsynaptic Neuron NMDAR NMDA Receptor Ca_channel Ca²⁺ Channel (Open) NMDAR->Ca_channel Conformational Change Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Downstream Downstream Signaling (e.g., LTP, Neuroprotection) Ca_influx->Downstream Glutamate Glutamate Glutamate->NMDAR Binds to GluN2 subunit DMG DMG-HCl (Partial Agonist) DMG->NMDAR Binds to Glycine site on GluN1 subunit

DMG-HCl Modulation of the NMDA Receptor.

Immunomodulation_Pathway cluster_immune_cells Immune Cells (e.g., T-cells, B-cells, Macrophages) DMG DMG-HCl Lymphocyte_activation B and T Lymphocyte Activation DMG->Lymphocyte_activation Cytokine_production Cytokine Production DMG->Cytokine_production Antibody_production Increased Antibody Production Lymphocyte_activation->Antibody_production Cytokines TNF-α, IL-1, IL-2 Cytokine_production->Cytokines Immune_response Enhanced Immune Response Antibody_production->Immune_response Cytokines->Immune_response

Immunomodulatory Effects of DMG-HCl.

Pharmacokinetics and Safety

Pharmacokinetics: Detailed pharmacokinetic data for this compound, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and half-life (t1/2), are not extensively reported in publicly available literature for common animal models like rats and mice. The pharmacokinetics of the related compound, glycine, have been studied in rats, and it was found to be transported into the brain, likely via the blood-CSF barrier.[12][13]

Safety and Toxicology: N,N-Dimethylglycine is generally considered to be of low toxicity.

  • LD50: The acute oral lethal dose 50 (LD50) for Dimethylglycine Hydrochloride in rats has been reported to be 7,400 mg/kg of body weight, which is generally regarded as nontoxic.[1]

  • Long-term Safety: Studies in broiler chickens with dietary supplementation of up to 10 g/kg of Na-DMG for 39 days showed no signs of toxicity or impaired performance.[1][8]

Conclusion

The available data suggest that this compound is a compound with a good safety profile that can be administered to a wide range of animal species through various routes. The provided tables and protocols offer a starting point for researchers to design well-controlled experiments to further investigate the physiological effects of DMG-HCl. The choice of dose and administration route should be carefully considered based on the specific research question, the animal model, and the duration of the study. Further research into the detailed pharmacokinetics of DMG-HCl would be beneficial for optimizing dosing regimens in future preclinical studies.

References

Application Notes and Protocols for the Preparation of N,N-Dimethylglycine Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Dimethylglycine (DMG) is a naturally occurring N-methylated derivative of the amino acid glycine.[1][2] It is involved in various metabolic pathways and has been investigated for its potential roles in enhancing athletic performance, stimulating the immune system, and as a treatment for conditions such as autism and epilepsy.[1][3] In a research and drug development context, N,N-Dimethylglycine hydrochloride is often used due to its stability and solubility.[4] Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

Proper preparation of stock solutions begins with an understanding of the physicochemical properties of the compound. This compound is a white to off-white crystalline powder.[4][5] It is hygroscopic and should be stored accordingly.[2][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₄H₉NO₂·HCl[5][7][8]
Molecular Weight 139.58 g/mol [2][5][8]
Appearance White to off-white crystalline powder[4][5]
Melting Point 188-194 °C[4][5]
Purity ≥98%[7]

Solubility Data

The choice of solvent is critical for preparing a stable and effective stock solution. This compound exhibits good solubility in aqueous solutions.

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityNotesReferences
Water 100 g/L (at 20°C)Aqueous solutions are not recommended for long-term storage.[2][6][8]
DMSO ~10 mg/mLThe solvent should be purged with an inert gas.[7]
PBS (pH 7.2) ~10 mg/mLAqueous solutions should not be stored for more than one day.[7]
Ethanol Soluble-[6]
Chloroform Insoluble-[6][8]
Acetone Insoluble-[6][8]

Experimental Protocols

4.1. General Safety Precautions

Handle this compound in accordance with good laboratory practices.[9]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][9]

  • Avoid breathing dust.[5][6] Use a fume hood or work in a well-ventilated area.

  • Avoid contact with skin and eyes.[5][6]

  • Wash hands thoroughly after handling.[7]

4.2. Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of 10 mL of a 100 mM this compound stock solution in sterile, nuclease-free water.

Materials:

  • This compound (MW: 139.58 g/mol )

  • Sterile, nuclease-free water

  • Calibrated analytical balance

  • 15 mL sterile conical tube

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Calculate the required mass:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.01 L x 139.58 g/mol = 0.1396 g (or 139.6 mg)

  • Weigh the compound: Accurately weigh 139.6 mg of this compound powder using an analytical balance.

  • Dissolution: Transfer the weighed powder to a 15 mL sterile conical tube. Add approximately 8 mL of sterile, nuclease-free water.

  • Mixing: Cap the tube securely and vortex until the powder is completely dissolved.

  • Volume adjustment: Add sterile, nuclease-free water to bring the final volume to 10 mL.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Labeling and Storage: Clearly label the tube with the compound name, concentration, date of preparation, and your initials. Store the solution as recommended in the storage section below.

4.3. Preparation of a 10 mg/mL Stock Solution in PBS (pH 7.2)

This protocol is suitable for experiments requiring a physiological buffer.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Calibrated analytical balance

  • 15 mL sterile conical tube

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Weigh the compound: Weigh out 100 mg of this compound.

  • Dissolution: Transfer the powder to a 15 mL sterile conical tube. Add approximately 8 mL of sterile PBS (pH 7.2).

  • Mixing: Vortex the solution until the solid is completely dissolved.

  • Volume adjustment: Adjust the final volume to 10 mL with sterile PBS (pH 7.2).

  • Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.

  • Labeling and Storage: Label the container appropriately. It is not recommended to store this aqueous solution for more than one day.[7]

Storage and Stability

The stability of this compound and its solutions is critical for experimental success.

Table 3: Recommended Storage Conditions

FormStorage TemperatureDurationNotesReferences
Solid Powder -20°C≥ 4 yearsKeep in a dry, cool, and well-ventilated place. Keep container tightly closed.[7][9]
Solid Powder Room TemperatureStableStore in a dry and well-ventilated place.[5]
Aqueous Solution -20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[10]
Aqueous Solution -80°C6 monthsAliquot to prevent inactivation from repeated freeze-thaw cycles.[10]
Solution in PBS Not Recommended≤ 1 dayLong-term storage of aqueous solutions is not advised.[7]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for stock solution preparation and a generalized representation of a signaling pathway where N,N-Dimethylglycine might be investigated.

G cluster_prep Stock Solution Preparation Workflow calc Calculate Mass weigh Weigh Compound calc->weigh dissolve Dissolve in Solvent weigh->dissolve mix Vortex to Mix dissolve->mix adjust Adjust Final Volume mix->adjust filter Sterile Filter adjust->filter store Aliquot and Store filter->store

Caption: Experimental workflow for this compound stock solution preparation.

G cluster_pathway Hypothetical Signaling Pathway Investigation dmg N,N-Dimethylglycine (from stock solution) receptor Cell Surface Receptor (e.g., NMDA Receptor) dmg->receptor downstream Downstream Signaling Cascades receptor->downstream response Cellular Response (e.g., Gene Expression, Proliferation) downstream->response

References

Application Notes and Protocols for Evaluating the Efficacy of N,N-Dimethylglycine Hydrochloride (DMG-HCl) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Dimethylglycine (DMG) is a naturally occurring amino acid derivative that acts as a metabolic enhancer and is involved in numerous cellular processes.[1][2] Its hydrochloride salt, DMG-HCl, is a stable form commonly used in nutritional supplements.[3] DMG is reported to possess a range of biological activities, including immunomodulatory, antioxidant, and neuroprotective effects.[1][4][5] As a methyl donor, it plays a role in the synthesis of key metabolites and may influence epigenetic regulation.[4][6] These application notes provide detailed protocols for a panel of cell-based assays to investigate and quantify the efficacy of DMG-HCl in key therapeutic areas.

Assessment of Cytotoxicity and Cell Viability

Prior to evaluating the efficacy of DMG-HCl, it is crucial to determine its cytotoxic profile to identify a non-toxic working concentration range for subsequent assays. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[7][8][9]

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the effect of DMG-HCl on the viability of a selected cell line.

Materials:

  • Cell line of interest (e.g., Jurkat for immune cells, SH-SY5Y for neuronal cells)

  • Complete cell culture medium

  • DMG-HCl stock solution (sterile-filtered)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DMG-HCl in complete culture medium. Remove the old medium from the wells and add 100 µL of the DMG-HCl dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7][8]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][11] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of DMG-HCl compared to the untreated control.

Data Presentation: Cell Viability
DMG-HCl (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25 ± 0.08100
101.23 ± 0.0798.4
501.20 ± 0.0996.0
1001.18 ± 0.0694.4
5001.15 ± 0.0892.0
10001.05 ± 0.1084.0

Data are presented as mean ± standard deviation.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_dmg Prepare DMG-HCl Dilutions treat_cells Treat Cells with DMG-HCl prepare_dmg->treat_cells incubate_24h Incubate for 24-72h treat_cells->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Workflow for the MTT cell viability assay.

Immunomodulatory Effects

DMG has been reported to enhance both humoral and cell-mediated immune responses.[6][12][13] The following assays can be used to evaluate the immunomodulatory potential of DMG-HCl.

Lymphocyte Proliferation Assay

Objective: To assess the effect of DMG-HCl on the proliferation of lymphocytes, a key indicator of immune system activation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • DMG-HCl stock solution

  • Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))

  • Cell proliferation reagent (e.g., BrdU or WST-1)

  • 96-well U-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed PBMCs at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium in a 96-well plate.

  • Compound and Mitogen Addition: Add 50 µL of DMG-HCl at various concentrations to the wells. Then, add 50 µL of a mitogen (e.g., PHA at 5 µg/mL) to stimulate lymphocyte proliferation. Include control wells with cells and mitogen only, and cells with medium only (unstimulated).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement: Add the cell proliferation reagent according to the manufacturer's instructions and incubate for the recommended time (e.g., 4-24 hours).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the proliferation index for each condition relative to the mitogen-stimulated control.

Cytokine Release Assay (ELISA)

Objective: To quantify the effect of DMG-HCl on the production of key pro-inflammatory and anti-inflammatory cytokines by immune cells.

Materials:

  • PBMCs or a specific immune cell line (e.g., macrophages, T-cells)

  • Complete culture medium

  • DMG-HCl stock solution

  • Stimulant (e.g., Lipopolysaccharide (LPS) for macrophages)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)[14][15]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Stimulation: Seed cells in a 24-well plate and treat with various concentrations of DMG-HCl in the presence or absence of a stimulant (e.g., LPS at 1 µg/mL).

  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

  • ELISA: Perform the ELISA for the target cytokines according to the manufacturer's protocol.[14][16][17] This typically involves coating a plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, an enzyme conjugate, and finally a substrate for color development.[14][18]

  • Absorbance Measurement: Measure the absorbance at 450 nm.[16]

  • Data Analysis: Generate a standard curve using recombinant cytokine standards and determine the concentration of the cytokines in the samples.[18]

Data Presentation: Cytokine Release
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Control (Unstimulated)15 ± 325 ± 510 ± 2
LPS (1 µg/mL)1500 ± 1202000 ± 150300 ± 30
LPS + DMG-HCl (10 µM)1350 ± 1101800 ± 130350 ± 35
LPS + DMG-HCl (50 µM)1100 ± 901500 ± 120450 ± 40
LPS + DMG-HCl (100 µM)800 ± 701100 ± 100600 ± 55

Data are presented as mean ± standard deviation.

Signaling Pathway: Immunomodulation

Immunomodulation_Pathway cluster_stimulus Stimulus cluster_cell Immune Cell (e.g., Macrophage) cluster_dmg DMG-HCl Action LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines DMG DMG-HCl Methylation Methyl Donor DMG->Methylation Antioxidant Antioxidant Effect DMG->Antioxidant Methylation->NFkB Modulates Antioxidant->NFkB Inhibits ROS

Potential immunomodulatory pathway of DMG-HCl.

Antioxidant Activity

DMG is reported to have antioxidant properties, which can be evaluated by measuring its ability to mitigate oxidative stress in cells.[4][19][20]

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To determine the effect of DMG-HCl on the production of nitric oxide, a key signaling molecule and a marker of inflammation and oxidative stress, in stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium

  • DMG-HCl stock solution

  • LPS

  • Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)[21]

  • Sodium nitrite (B80452) standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of DMG-HCl for 1 hour before stimulating with LPS (1 µg/mL).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10-15 minutes at room temperature in the dark.[21]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[22][23][24][25]

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples, which is indicative of NO production.

Data Presentation: Nitric Oxide Production
TreatmentNitrite Concentration (µM)
Control (Unstimulated)1.2 ± 0.2
LPS (1 µg/mL)25.5 ± 2.1
LPS + DMG-HCl (10 µM)22.1 ± 1.8
LPS + DMG-HCl (50 µM)18.3 ± 1.5
LPS + DMG-HCl (100 µM)12.6 ± 1.1

Data are presented as mean ± standard deviation.

Experimental Workflow: Griess Assay

Griess_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Macrophages prepare_dmg Prepare DMG-HCl Dilutions pre_treat Pre-treat with DMG-HCl prepare_dmg->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate_24h Incubate for 24h stimulate->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_15m Incubate for 15 min add_griess->incubate_15m read_absorbance Read Absorbance at 540 nm incubate_15m->read_absorbance calculate_nitrite Calculate Nitrite Concentration read_absorbance->calculate_nitrite

Workflow for the Griess assay for nitric oxide.

Neurological Effects

DMG has been investigated for its potential neurological effects, including modulation of the NMDA receptor.[4][26][27]

Neurite Outgrowth Assay

Objective: To evaluate the effect of DMG-HCl on neurite outgrowth in a neuronal cell line, which is a marker for neuronal differentiation and health.

Materials:

  • Neuronal cell line (e.g., PC12 or SH-SY5Y)

  • Complete culture medium and low-serum differentiation medium

  • DMG-HCl stock solution

  • Nerve Growth Factor (NGF) as a positive control

  • Microscope with imaging software

Procedure:

  • Cell Seeding: Seed cells on collagen-coated plates in complete medium.

  • Differentiation and Treatment: After 24 hours, switch to low-serum medium and treat with various concentrations of DMG-HCl. Include a positive control with NGF.

  • Incubation: Incubate for 48-72 hours.

  • Imaging and Analysis: Capture images of the cells using a microscope. Measure the length of neurites and the percentage of cells with neurites longer than the cell body diameter using imaging software.

Data Presentation: Neurite Outgrowth
Treatment% of Cells with NeuritesAverage Neurite Length (µm)
Control5 ± 110 ± 2
NGF (50 ng/mL)65 ± 580 ± 10
DMG-HCl (10 µM)8 ± 215 ± 3
DMG-HCl (50 µM)15 ± 325 ± 5
DMG-HCl (100 µM)25 ± 440 ± 6

Data are presented as mean ± standard deviation.

Signaling Pathway: NMDA Receptor Modulation

NMDA_Pathway cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_response Cellular Response NMDA_R NMDA Receptor Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Activation Glutamate_Site Glutamate Binding Site Glutamate_Site->NMDA_R Glycine_Site Glycine Binding Site Glycine_Site->NMDA_R Glutamate Glutamate Glutamate->Glutamate_Site Glycine Glycine Glycine->Glycine_Site DMG DMG-HCl DMG->Glycine_Site Partial Agonist Downstream Downstream Signaling (e.g., CREB, CaMKII) Ca_Influx->Downstream Neuronal_Plasticity Neuronal Plasticity & Survival Downstream->Neuronal_Plasticity

Proposed modulation of the NMDA receptor by DMG-HCl.

References

Application Notes and Protocols for Measuring the Impact of N,N-Dimethylglycine Hydrochloride on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Dimethylglycine (DMG) is a naturally occurring derivative of the amino acid glycine. Its hydrochloride salt, N,N-Dimethylglycine hydrochloride (DMG-HCl), is utilized as a nutritional supplement. DMG is known to function as a methyl donor and an antioxidant, and it has been shown to enhance immune responses.[1][2][3] These properties suggest that DMG-HCl may influence cellular processes by altering gene expression. As a methyl donor, DMG-HCl can impact epigenetic mechanisms such as DNA and histone methylation, which are crucial for regulating gene expression.[4][5][6] Its antioxidant capabilities suggest a potential role in modulating stress-response pathways, such as the Nrf2 signaling pathway, which governs the expression of a wide array of antioxidant and cytoprotective genes.[7][8][9]

These application notes provide detailed methodologies for investigating the impact of DMG-HCl on gene expression. The protocols cover three key techniques: quantitative real-time PCR (RT-qPCR) for targeted gene analysis, DNA microarrays for genome-wide expression profiling, and RNA sequencing (RNA-Seq) for comprehensive transcriptome analysis. By employing these techniques, researchers can elucidate the molecular mechanisms underlying the physiological effects of DMG-HCl.

Hypothesized Signaling Pathways

Based on the known functions of DMG-HCl, two primary signaling pathways are hypothesized to be affected, leading to changes in gene expression.

  • The Nrf2 Antioxidant Response Pathway: As an antioxidant, DMG-HCl may mitigate oxidative stress, leading to the activation of the Nrf2 transcription factor.[7][8][9] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This induces the expression of a battery of antioxidant and detoxification enzymes.

  • Epigenetic Modifications via One-Carbon Metabolism: As a methyl donor, DMG-HCl contributes to the one-carbon metabolism pathway, which synthesizes S-adenosylmethionine (SAM).[4][5][6] SAM is the universal methyl donor for DNA and histone methylation.[10][11] Alterations in the methylation patterns of DNA and histones can lead to significant changes in gene expression, either by promoting or inhibiting transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMG DMG-HCl (Antioxidant) ROS Reactive Oxygen Species (ROS) DMG->ROS Reduces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Activates Transcription

Hypothesized Nrf2 Antioxidant Response Pathway Activation by DMG-HCl.

Epigenetic_Modification_Pathway cluster_metabolism One-Carbon Metabolism cluster_epigenetics Epigenetic Regulation DMG DMG-HCl (Methyl Donor) SAM S-adenosylmethionine (SAM) DMG->SAM Contributes to synthesis DNA_Methylation DNA Methylation SAM->DNA_Methylation Donates methyl group Histone_Methylation Histone Methylation SAM->Histone_Methylation Donates methyl group Gene_Expression Altered Gene Expression DNA_Methylation->Gene_Expression Histone_Methylation->Gene_Expression

Hypothesized Epigenetic Modification Pathway Influenced by DMG-HCl.

Experimental Protocols

A general workflow for assessing the impact of DMG-HCl on gene expression is outlined below. This workflow is applicable to all three detailed techniques that follow.

Experimental_Workflow A Cell Culture & Treatment (Control vs. DMG-HCl) B RNA Isolation A->B C RNA Quality & Quantity Control B->C D Gene Expression Analysis C->D E RT-qPCR D->E Targeted F Microarray D->F Global G RNA-Sequencing D->G Transcriptome-wide H Data Analysis E->H F->H G->H I Biological Interpretation H->I

General Experimental Workflow for Gene Expression Analysis.
Protocol 1: Total RNA Isolation

High-quality, intact RNA is essential for accurate gene expression analysis. This protocol is based on the widely used guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method.

Materials:

Procedure:

  • Sample Homogenization:

    • For cell cultures, lyse cells directly in the culture dish by adding 1 ml of TRIzol® per 10 cm² of culture area.

    • For tissues, homogenize 50-100 mg of tissue in 1 ml of TRIzol® using a homogenizer.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature.

    • Add 0.2 ml of chloroform per 1 ml of TRIzol® used.

    • Shake tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh RNase-free tube.

    • Precipitate the RNA by adding 0.5 ml of isopropanol per 1 ml of TRIzol® used.

    • Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.

  • RNA Wash:

    • Remove the supernatant and wash the RNA pellet with at least 1 ml of 75% ethanol per 1 ml of TRIzol® used.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization:

    • Carefully remove the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA in an appropriate volume of RNase-free water.

    • Incubate at 55-60°C for 10-15 minutes to aid dissolution.

  • RNA Quantification and Quality Control:

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity using gel electrophoresis or a bioanalyzer. Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

Protocol 2: Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is used to measure the expression of specific genes of interest. This protocol outlines a two-step RT-qPCR procedure.

Part A: cDNA Synthesis (Reverse Transcription)

Materials:

  • Total RNA (1 µg)

  • Reverse transcriptase (e.g., SuperScript™ III)

  • Random hexamers or oligo(dT) primers

  • dNTP mix (10 mM)

  • 5X First-Strand Buffer

  • 0.1 M DTT

  • RNase inhibitor

  • RNase-free water

Procedure:

  • In a sterile, RNase-free PCR tube, combine:

    • 1 µg of total RNA

    • 1 µl of random hexamers (50 ng/µl) or oligo(dT) primers (50 µM)

    • 1 µl of 10 mM dNTP mix

    • Add RNase-free water to a final volume of 13 µl.

  • Heat the mixture to 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Prepare a master mix by combining:

    • 4 µl of 5X First-Strand Buffer

    • 1 µl of 0.1 M DTT

    • 1 µl of RNase inhibitor

    • 1 µl of reverse transcriptase

  • Add 7 µl of the master mix to the RNA/primer mixture.

  • Incubate at 25°C for 10 minutes, followed by 50°C for 50 minutes.

  • Inactivate the reaction by heating to 85°C for 5 minutes.

  • The resulting cDNA can be stored at -20°C.

Part B: Real-Time PCR

Materials:

  • cDNA template

  • Gene-specific forward and reverse primers

  • SYBR® Green or TaqMan® qPCR master mix

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • Prepare the qPCR reaction mixture in a qPCR plate or tubes. For a 20 µl reaction:

    • 10 µl of 2X SYBR® Green Master Mix

    • 1 µl of forward primer (10 µM)

    • 1 µl of reverse primer (10 µM)

    • 2 µl of diluted cDNA

    • 6 µl of nuclease-free water

  • Seal the plate and centrifuge briefly.

  • Perform the qPCR using a standard thermal cycling protocol:

    • Initial denaturation: 95°C for 3 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 10 seconds

      • Annealing/Extension: 60°C for 45 seconds

    • Melt curve analysis (for SYBR® Green).

  • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative gene expression, normalized to one or more stable reference genes.

Protocol 3: DNA Microarray Analysis

Microarrays allow for the simultaneous measurement of the expression levels of thousands of genes.

Materials:

  • Total RNA

  • Aminoallyl MessageAmp™ II aRNA Amplification Kit or similar

  • Cy3 and Cy5 dyes

  • Microarray slides

  • Hybridization chamber

  • Wash buffers

  • Microarray scanner

Procedure:

  • aRNA Amplification and Labeling:

    • Synthesize cDNA from 1-2 µg of total RNA.

    • Perform in vitro transcription to generate aminoallyl-modified amplified RNA (aRNA).

    • Couple Cy3 (for control samples) and Cy5 (for DMG-HCl treated samples) dyes to the aRNA.

    • Purify the labeled aRNA.

  • Hybridization:

    • Combine equal amounts of Cy3- and Cy5-labeled aRNA.

    • Add hybridization buffer and fragmentation buffer.

    • Denature the labeled aRNA at 95°C.

    • Apply the hybridization mixture to the microarray slide and cover with a coverslip.

    • Place the slide in a hybridization chamber and incubate at 42°C for 16-20 hours.

  • Washing and Scanning:

    • Wash the microarray slides to remove non-specifically bound probes.

    • Dry the slides by centrifugation.

    • Scan the slides using a microarray scanner at the appropriate wavelengths for Cy3 and Cy5.

  • Data Analysis:

    • Use image analysis software to quantify the fluorescence intensity of each spot.

    • Perform data normalization (e.g., LOWESS) to correct for systematic biases.

    • Calculate the Cy5/Cy3 fluorescence ratio for each gene to determine the fold change in expression.

    • Identify differentially expressed genes based on fold change and statistical significance (e.g., p-value < 0.05).

Protocol 4: RNA Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive and highly sensitive method for transcriptome analysis.

Materials:

  • Total RNA

  • NEBNext® Poly(A) mRNA Magnetic Isolation Module or similar

  • NEBNext® Ultra™ II RNA Library Prep Kit for Illumina® or similar

  • Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)

Procedure:

  • mRNA Isolation:

    • Isolate mRNA from 1-2 µg of total RNA using oligo(dT) magnetic beads.

  • Library Preparation:

    • Fragment the isolated mRNA.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA.

    • Perform end repair, adenylation of 3' ends, and ligation of sequencing adapters.

    • Enrich the adapter-ligated DNA by PCR.

  • Library Quantification and Quality Control:

    • Quantify the library concentration using a Qubit fluorometer.

    • Assess the library size distribution using a bioanalyzer.

  • Sequencing:

    • Sequence the prepared libraries on an NGS platform according to the manufacturer's instructions.

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels (e.g., as transcripts per million, TPM).

    • Identify differentially expressed genes between control and DMG-HCl treated samples.

    • Perform pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.

Data Presentation

Quantitative data from gene expression experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Example of RT-qPCR Data Presentation

GeneTreatmentNormalized Cq (Mean ± SD)ΔCq (vs. Control)Fold Change (2-ΔΔCq)p-value
Nrf2 Control24.5 ± 0.3---
DMG-HCl23.1 ± 0.4-1.42.64<0.05
HO-1 Control22.8 ± 0.2---
DMG-HCl20.5 ± 0.3-2.34.92<0.01
DNMT1 Control26.1 ± 0.5---
DMG-HCl26.3 ± 0.40.20.87>0.05

Table 2: Example of Microarray/RNA-Seq Data Presentation for Differentially Expressed Genes

Gene SymbolGene NameLog2 Fold Changep-valueAdjusted p-value (FDR)Pathway
NQO1NAD(P)H quinone dehydrogenase 12.580.0010.005Nrf2 Pathway
GCLCGlutamate-cysteine ligase catalytic subunit1.950.0030.012Nrf2 Pathway
HMOX1Heme oxygenase 13.12<0.001<0.001Nrf2 Pathway
DNMT3ADNA methyltransferase 3 alpha-1.520.0050.021Epigenetic Regulation
IL6Interleukin 6-2.100.0020.008Immune Response
TNFTumor necrosis factor-1.890.0040.015Immune Response

Conclusion

The protocols and methodologies outlined in these application notes provide a comprehensive framework for researchers to investigate the impact of this compound on gene expression. By utilizing a combination of targeted and genome-wide approaches, it is possible to elucidate the molecular pathways through which DMG-HCl exerts its biological effects. The hypothesized involvement of the Nrf2 antioxidant response and epigenetic modifications provides a solid foundation for initial investigations. The systematic application of these techniques will contribute to a deeper understanding of the mechanisms of action of DMG-HCl and may inform its potential therapeutic applications.

References

N,N-Dimethylglycine Hydrochloride: Applications and Protocols in Metabolic Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N,N-Dimethylglycine (DMG) hydrochloride is a naturally occurring N-methylated derivative of the amino acid glycine. It serves as an intermediate metabolite in the choline-to-glycine pathway and plays a role as a methyl donor in various biochemical reactions. Emerging research suggests its potential therapeutic and protective effects in the context of metabolic disorders, including insulin (B600854) resistance, dyslipidemia, and hepatic steatosis. These effects are primarily attributed to its antioxidant properties and its role in one-carbon metabolism.

Observational studies have identified an inverse correlation between plasma DMG levels and key markers of metabolic dysfunction. Specifically, lower circulating concentrations of DMG have been significantly associated with higher fasting blood glucose levels and increased insulin resistance, suggesting a potential protective role for DMG in the development of type 2 diabetes.[1][2][3]

The proposed mechanisms of action for DMG in metabolic disorders are multifaceted. As an antioxidant, DMG may help to mitigate the oxidative stress that is a known contributor to the pathogenesis of metabolic syndrome.[4] It has been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. Furthermore, its role as a methyl donor is crucial for the remethylation of homocysteine to methionine. Elevated homocysteine is a risk factor for cardiovascular complications often associated with metabolic syndrome. By facilitating this conversion, DMG may contribute to cardiovascular protection.

In preclinical studies, supplementation with DMG has been shown to improve liver function, as indicated by reductions in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, and to alleviate hepatic steatosis.[4][5] These findings suggest that DMG could be a valuable compound for further investigation in the context of non-alcoholic fatty liver disease (NAFLD).

Quantitative Data Summary

The following tables summarize the quantitative effects of N,N-Dimethylglycine (DMG) supplementation observed in various studies.

Table 1: Effect of DMG Supplementation on Markers of Oxidative Stress

ParameterModelDMG DosageDurationEffectReference
MDA Male Kunming mice12 mg/0.3 mL (gavage)28 daysDecreased in serum and liver[6]
GSH-Px Weanling piglets0.1% of diet28 daysTrend to increase in liver (P=0.055)[4]
SOD Weanling piglets0.1% of diet28 daysTrend to increase in liver (P=0.087)[4]

Table 2: Effect of DMG Supplementation on Liver Function Markers

ParameterModelDMG DosageDurationEffectReference
ALT Male Kunming mice12 mg/0.3 mL (gavage)28 daysDecreased in serum[6]
AST Male Kunming mice12 mg/0.3 mL (gavage)28 daysDecreased in serum[6]
ALT Weanling piglets0.1% of diet28 daysDecreased in serum in LBW piglets[4]
AST Weanling piglets0.1% of diet28 daysDecreased in serum in LBW piglets[4]

Table 3: Association of Plasma DMG with Glucometabolic Traits

ParameterStudy PopulationAssociation with Lower Plasma DMGP-valueReference
Blood Glucose Human cohort (n=709)Higher3.9E-4[2]
Insulin Human cohortHigher0.019[2]
HOMA-IR Human cohortIncreased0.019[2]

Signaling Pathways and Experimental Workflows

The metabolic effects of DMG are intertwined with several key cellular pathways. Below are graphical representations of these pathways and a typical experimental workflow for evaluating the efficacy of DMG in a preclinical model of metabolic syndrome.

Choline to Glycine Metabolic Pathway Choline Choline Betaine_Aldehyde Betaine Aldehyde Choline->Betaine_Aldehyde Choline dehydrogenase Betaine Betaine Betaine_Aldehyde->Betaine Betaine aldehyde dehydrogenase DMG N,N-Dimethylglycine Betaine->DMG BHMT Sarcosine Sarcosine DMG->Sarcosine DMGDH Glycine Glycine Sarcosine->Glycine Sarcosine dehydrogenase

Figure 1: Choline to Glycine Metabolic Pathway.

Homocysteine Remethylation Pathway Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Betaine Betaine Betaine->Homocysteine Methyl group donor DMG N,N-Dimethylglycine Betaine->DMG BHMT

Figure 2: Role of DMG in Homocysteine Remethylation.

Preclinical Evaluation of DMG in a High-Fat Diet Model Animal_Model High-Fat Diet-Induced Obese Mice Treatment_Groups Control Group DMG Treatment Group(s) Animal_Model->Treatment_Groups DMG_Admin DMG Hydrochloride Administration (e.g., Oral Gavage) Treatment_Groups->DMG_Admin Monitoring Monitor Body Weight & Food Intake DMG_Admin->Monitoring Metabolic_Tests Metabolic Assessments: - OGTT - Insulin Tolerance Test Monitoring->Metabolic_Tests Sample_Collection Terminal Sample Collection: - Blood (Plasma/Serum) - Liver Tissue Metabolic_Tests->Sample_Collection Biochemical_Analysis Biochemical Analysis: - Glucose, Insulin, HOMA-IR - Lipid Profile (TC, TG, LDL, HDL) Sample_Collection->Biochemical_Analysis Oxidative_Stress Oxidative Stress Markers: - MDA, SOD, GPx Sample_Collection->Oxidative_Stress Histology Liver Histology: - H&E Staining - Oil Red O Staining Sample_Collection->Histology Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Oxidative_Stress->Data_Analysis Histology->Data_Analysis

Figure 3: Experimental Workflow for In Vivo Studies.

Experimental Protocols

In Vivo Studies

1. Protocol for Oral Gavage of N,N-Dimethylglycine Hydrochloride in Mice

This protocol describes the acute or chronic administration of DMG hydrochloride to mice via oral gavage.

  • Materials:

    • This compound (DMG-HCl)

    • Sterile saline (0.9% NaCl) or sterile water

    • Animal balance

    • Flexible or rigid gavage needles (18-20 gauge for adult mice)

    • 1 mL syringes

    • 70% ethanol (B145695) for disinfection

  • Procedure:

    • Preparation of Dosing Solution: Dissolve the required amount of DMG-HCl in sterile saline or water to achieve the desired final concentration (e.g., for a 12 mg dose in 0.3 mL, prepare a 40 mg/mL solution).[6] Ensure the solution is fully dissolved and at room temperature before administration.

    • Animal Handling and Dosing Calculation:

      • Weigh each mouse to determine the accurate dosing volume based on its body weight (e.g., mg/kg).

      • Gently restrain the mouse by the scruff of the neck to immobilize its head. The body should be held in a vertical position.[7]

    • Gavage Administration:

      • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

      • Attach the gavage needle to the syringe containing the DMG-HCl solution.

      • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The mouse should swallow as the needle passes.

      • Once the needle is in the esophagus, slowly dispense the solution.

      • Gently withdraw the needle.

    • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.

2. Protocol for Induction of Hyperlipidemia and Assessment of Lipid Profile in Rats

This protocol outlines the induction of a hyperlipidemic state in rats and the subsequent analysis of their lipid profiles following DMG treatment.

  • Materials:

    • High-fat diet (HFD) (e.g., 60% of calories from fat)

    • Standard rat chow

    • DMG-HCl

    • Blood collection tubes (e.g., with EDTA for plasma)

    • Centrifuge

    • Commercial assay kits for total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL), and low-density lipoprotein (LDL).

  • Procedure:

    • Induction of Hyperlipidemia:

      • House male Sprague-Dawley or Wistar rats in a controlled environment.

      • Feed the rats a high-fat diet for a period of 4-8 weeks to induce hyperlipidemia.[8] A control group should be fed standard chow.

    • DMG Administration:

      • Following the induction period, divide the HFD-fed rats into a control group (receiving vehicle) and a treatment group (receiving DMG-HCl, administered via oral gavage or in drinking water).

      • Continue the HFD and DMG treatment for a specified duration (e.g., 4-12 weeks).

    • Blood Sample Collection and Processing:

      • At the end of the treatment period, fast the rats overnight.

      • Collect blood samples via cardiac puncture or from the tail vein into EDTA-containing tubes.

      • Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.

    • Lipid Profile Analysis:

      • Analyze the plasma for TC, TG, HDL-C, and LDL-C levels using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.

3. Protocol for Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is for assessing glucose tolerance in mice after a period of DMG administration.

  • Materials:

    • DMG-HCl

    • Glucose solution (e.g., 20% in sterile water)

    • Glucometer and test strips

    • Gavage needles and syringes

    • Animal balance

  • Procedure:

    • DMG Pre-treatment: Administer DMG-HCl to the mice for the desired period (e.g., daily for 4 weeks) via oral gavage or in the diet/drinking water.

    • Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.[3]

    • Baseline Glucose Measurement (t=0):

      • Weigh the mouse.

      • Obtain a small drop of blood from the tail tip and measure the baseline blood glucose level using a glucometer.

    • Glucose Administration:

      • Administer a bolus of glucose solution (typically 1-2 g/kg body weight) via oral gavage.[7]

    • Post-Glucose Blood Sampling:

      • Measure blood glucose levels at specific time points after the glucose challenge, such as 15, 30, 60, 90, and 120 minutes.[1]

    • Data Analysis: Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) to assess glucose tolerance.

In Vitro Studies

1. Protocol for Assessing AMPK Activation in Hepatocytes

This protocol describes how to assess the phosphorylation of AMP-activated protein kinase (AMPK) in a hepatocyte cell line (e.g., HepG2) after treatment with DMG.

  • Materials:

    • HepG2 cells

    • Cell culture medium (e.g., DMEM)

    • DMG-HCl

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE and Western blotting equipment

    • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Culture and Treatment:

      • Culture HepG2 cells to 70-80% confluency.

      • Treat the cells with various concentrations of DMG-HCl for a specified time (e.g., 1-24 hours). Include a vehicle-treated control.

    • Cell Lysis and Protein Quantification:

      • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

      • Quantify the protein concentration of the lysates using a BCA assay.

    • Western Blotting:

      • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with primary antibodies against phospho-AMPKα and total AMPKα overnight at 4°C.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated AMPK to total AMPK.

2. Protocol for GLUT4 Translocation Assay in 3T3-L1 Adipocytes

This protocol is for measuring the effect of DMG on insulin-stimulated glucose transporter 4 (GLUT4) translocation to the plasma membrane in 3T3-L1 adipocytes.

  • Materials:

    • Differentiated 3T3-L1 adipocytes

    • DMG-HCl

    • Insulin

    • Cell culture reagents

    • Reagents for immunofluorescence or subcellular fractionation

  • Procedure (Immunofluorescence Method):

    • Cell Culture and Treatment:

      • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

      • Serum-starve the adipocytes for 2-4 hours.

      • Pre-treat the cells with DMG-HCl for a specified time.

      • Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes. Include unstimulated and vehicle-treated controls.

    • Immunostaining:

      • Fix the cells with paraformaldehyde.

      • Without permeabilizing the cells, incubate with a primary antibody that recognizes an extracellular epitope of GLUT4.

      • Wash and incubate with a fluorescently labeled secondary antibody.

    • Imaging and Analysis:

      • Image the cells using a fluorescence microscope.

      • Quantify the fluorescence intensity at the plasma membrane to determine the extent of GLUT4 translocation.[9][10]

3. Protocol for PPARγ Reporter Gene Assay

This protocol is to determine if DMG can act as an agonist or antagonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

  • Materials:

    • A suitable cell line (e.g., HEK293T or Cos-7)

    • Expression plasmid for PPARγ

    • A reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene

    • A control plasmid for normalization (e.g., expressing Renilla luciferase)

    • Transfection reagent

    • DMG-HCl

    • A known PPARγ agonist (e.g., Rosiglitazone) as a positive control

    • Luciferase assay system

  • Procedure:

    • Transfection: Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid.

    • Treatment: After 24 hours, treat the transfected cells with various concentrations of DMG-HCl. Include a vehicle control, a positive control (Rosiglitazone), and for antagonist testing, co-treatment of DMG with Rosiglitazone.[11]

    • Luciferase Assay: After an incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control to determine agonist activity. For antagonist activity, assess the reduction in Rosiglitazone-induced activation.[12]

References

Application Notes and Protocols for Assessing the Effect of N,N-Dimethylglycine Hydrochloride on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylglycine (DMG) is a derivative of the amino acid glycine (B1666218) found naturally in plant and animal cells.[1] It is involved in the metabolism of choline (B1196258) and is considered an antioxidant that may enhance oxygen utilization at the cellular level.[2] Emerging research suggests that DMG may play a role in modulating mitochondrial function, particularly in the context of oxidative stress.[3][4] These application notes provide detailed protocols for assessing the effects of N,N-Dimethylglycine hydrochloride (DMG-HCl) on key aspects of mitochondrial health, including reactive oxygen species (ROS) production, mitochondrial membrane potential, ATP synthesis, and mitochondrial respiration.

The provided protocols are intended as a guide and may require optimization based on the specific cell or tissue type and experimental conditions.

Data Presentation: Effects of N,N-Dimethylglycine (as Sodium Salt) on Mitochondrial Parameters

The following tables summarize quantitative data from preclinical studies on the effects of DMG sodium salt (DMG-Na) on mitochondrial function. While the studies used the sodium salt, the data provides valuable insight into the potential effects of the DMG molecule.

Table 1: Effect of DMG-Na on Hepatic Mitochondrial ROS and Membrane Potential in Piglets [5]

ParameterNormal Birth Weight (NBW)Low Birth Weight (LBW)LBW + DMG-Na
Mitochondrial ROS (Relative Units) LowerHigher (P < 0.05 vs. NBW)No significant difference from LBW
Mitochondrial Membrane Potential (Relative Units) HigherTended to be lower (P = 0.080 vs. NBW)No significant difference from LBW

Note: In this particular study, DMG-Na supplementation did not reverse the negative effects of low birth weight on these specific mitochondrial parameters in the liver.

Table 2: Effect of DMG-Na on Mitochondrial Electron Transport Chain (ETC) Complexes in the Liver of Suckling Piglets with Intrauterine Growth Restriction (IUGR) [3]

ETC Complex Activity (Relative Units)Normal (N)Normal + DMG-Na (ND)IUGR (I)IUGR + DMG-Na (ID)
Complex I HigherHigherLower (P < 0.05 vs. N)Higher (P < 0.05 vs. I)
Complex IV HigherHigher (P < 0.05 vs. N)Lower (P < 0.05 vs. N)Higher (P < 0.05 vs. I)
Complex V HigherHigher (P < 0.05 vs. N)Lower (P < 0.05 vs. N)Higher (P < 0.05 vs. I)

Note: This study suggests that DMG-Na can improve the activity of certain mitochondrial ETC complexes in a model of IUGR.

Experimental Protocols

Assessment of Mitochondrial Reactive Oxygen Species (ROS) Production

This protocol utilizes MitoSOX™ Red, a fluorogenic dye that selectively detects superoxide (B77818) in the mitochondria of live cells.[6]

Materials:

  • MitoSOX™ Red Mitochondrial Superoxide Indicator

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Phosphate-Buffered Saline (PBS)

  • This compound (DMG-HCl)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of DMG-HCl for the desired duration. Include a vehicle control (e.g., sterile water or PBS) and a positive control for ROS induction (e.g., Antimycin A).

  • Preparation of MitoSOX™ Working Solution: Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 3 µM in HBSS.[6]

  • Staining: Remove the culture medium from the wells and wash the cells once with warm PBS. Add the MitoSOX™ working solution to each well and incubate for 30 minutes at 37°C, protected from light.[6]

  • Wash: Wash the cells three times with warm PBS.[6]

  • Measurement: Add 100 µL of warm PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation of ~510 nm and an emission of ~580 nm.[6] Alternatively, visualize the cells using a fluorescence microscope.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the JC-1 dye, a cationic dye that differentially accumulates in mitochondria based on their membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[7]

Materials:

  • JC-1 Dye

  • DMSO

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Compound Treatment: Treat cells with DMG-HCl at various concentrations for the desired time. Include a vehicle control and a positive control (e.g., 10 µM CCCP for 15-30 minutes).[7]

  • Preparation of JC-1 Staining Solution: Prepare a 200 µM JC-1 stock solution in DMSO.[8] Dilute the stock solution in cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined for each cell type.[9]

  • Staining: Remove the treatment medium and add the JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[9]

  • Wash: Aspirate the staining solution and wash the cells twice with pre-warmed assay buffer (often provided in commercial kits) or PBS.[10]

  • Measurement: Add 100 µL of assay buffer to each well. Measure the fluorescence intensity for both J-aggregates (red) at Ex/Em = ~535/595 nm and JC-1 monomers (green) at Ex/Em = ~485/535 nm using a fluorescence microplate reader.[10]

  • Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

Assessment of Mitochondrial ATP Production

This protocol is based on the firefly luciferase reaction, where light is emitted in the presence of ATP. By targeting luciferase to the mitochondrial matrix, ATP production within the mitochondria can be specifically measured.[11]

Materials:

  • Cells transfected with a mitochondria-targeted luciferase construct

  • Luciferin

  • Cell lysis buffer (if measuring total cellular ATP)

  • White, opaque 96-well plates

  • Luminometer

  • Oligomycin (B223565) (inhibitor of ATP synthase)

  • 2-Deoxyglucose (2-DG; inhibitor of glycolysis)

Protocol:

  • Cell Culture: Culture cells expressing mitochondria-targeted luciferase in white, opaque 96-well plates.

  • Compound Treatment: Treat the cells with various concentrations of DMG-HCl for the desired duration.

  • Measurement of Basal ATP Levels:

    • Remove the culture medium.

    • Add a luciferin-containing buffer to the cells.

    • Measure the luminescence using a luminometer to determine basal mitochondrial ATP levels.[12]

  • Inhibition of Oxidative Phosphorylation and Glycolysis:

    • To distinguish between mitochondrial and glycolytic ATP production, sequential additions of inhibitors can be used.

    • First, add oligomycin to inhibit mitochondrial ATP synthesis and measure the remaining luminescence, which corresponds to glycolytic ATP.[12]

    • Next, add 2-DG to inhibit glycolysis and measure the residual luminescence, which represents non-glycolytic/non-mitochondrial ATP production.[12]

  • Data Analysis: Calculate the ATP production from each pathway by subtracting the luminescence values after the addition of the respective inhibitors.

Assessment of Mitochondrial Respiration

This protocol utilizes the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time.[13]

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium

  • DMG-HCl

  • Mitochondrial stress test compounds:

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Seahorse XFe96 or XFe24 Analyzer

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Compound Treatment & Assay Medium Exchange:

    • On the day of the assay, remove the cell culture medium.

    • Wash the cells with pre-warmed Seahorse XF assay medium supplemented with substrate (e.g., glucose, pyruvate, glutamine) and the desired concentrations of DMG-HCl.

    • Add the final volume of supplemented assay medium to each well.

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes.[14]

  • Prepare Injection Port Plate: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • Run Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • Initiate the assay protocol, which will measure basal OCR followed by sequential injections of the mitochondrial stress test compounds.[15]

  • Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays Mitochondrial Function Assays cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells in Microplate compound_treatment Treat with DMG-HCl (and Controls) cell_seeding->compound_treatment ros_assay ROS Assay (MitoSOX) compound_treatment->ros_assay mmp_assay MMP Assay (JC-1) compound_treatment->mmp_assay atp_assay ATP Assay (Luciferase) compound_treatment->atp_assay resp_assay Respiration Assay (Seahorse) compound_treatment->resp_assay data_acq Measure Fluorescence, Luminescence, or OCR ros_assay->data_acq mmp_assay->data_acq atp_assay->data_acq resp_assay->data_acq data_analysis Analyze Data & Interpret Results data_acq->data_analysis

Caption: General experimental workflow for assessing the effects of DMG-HCl on mitochondrial function.

signaling_pathway cluster_effects Potential Mitochondrial Effects DMG DMG-HCl Mito Mitochondrion DMG->Mito ROS Reduced ROS Production Mito->ROS MMP Maintained/Increased MMP (ΔΨm) Mito->MMP ATP Altered ATP Production Mito->ATP Resp Modified Respiration (OCR) Mito->Resp

Caption: Potential downstream effects of DMG-HCl on key mitochondrial function parameters.

logical_relationship cluster_cause Intervention cluster_mechanism Potential Mechanism cluster_effect Observed Outcome dmg_treatment DMG-HCl Treatment antioxidant_activity Antioxidant Activity / ROS Scavenging dmg_treatment->antioxidant_activity etc_support Support of Electron Transport Chain dmg_treatment->etc_support mitochondrial_homeostasis Improved Mitochondrial Homeostasis antioxidant_activity->mitochondrial_homeostasis etc_support->mitochondrial_homeostasis cellular_protection Enhanced Cellular Protection mitochondrial_homeostasis->cellular_protection

Caption: Logical relationship between DMG-HCl treatment and improved mitochondrial and cellular health.

References

Troubleshooting & Optimization

Troubleshooting N,N-Dimethylglycine hydrochloride solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with N,N-Dimethylglycine hydrochloride (DMG-HCl) solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common aqueous buffers?

A1: The solubility of this compound is highly dependent on the pH of the aqueous buffer. It is freely soluble in water, with a reported solubility of 100 g/L (100 mg/mL) at 20°C.[1] However, its solubility is significantly lower in buffered solutions, especially those with a pH near its pKa. In Phosphate Buffered Saline (PBS) at pH 7.2, the approximate solubility is 10 mg/mL.[2][3][4]

Q2: Why is the solubility of DMG-HCl lower in PBS (pH 7.2) compared to water?

A2: N,N-Dimethylglycine is a zwitterionic amino acid derivative.[5][6][7][8] In its hydrochloride salt form, the amino group is protonated. The solubility of zwitterionic compounds is lowest at their isoelectric point and increases as the pH moves away from the pI. The pKa of the tertiary amine of N,N-Dimethylglycine is approximately 9.89.[6] At pH 7.2, a significant portion of the molecules may be in the less soluble zwitterionic form compared to a solution in unbuffered water, which would be acidic upon dissolution of the hydrochloride salt.

Q3: Is it recommended to store aqueous solutions of DMG-HCl?

A3: It is generally not recommended to store aqueous solutions of this compound for more than one day.[2] While the solid compound is stable for at least four years when stored at -20°C, the stability in aqueous solution is limited.[2] To ensure the integrity of your experiments, it is best practice to prepare fresh solutions before each use.

Q4: Can I dissolve DMG-HCl in organic solvents?

A4: Yes, this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of approximately 10 mg/mL.[2] It is also reported to be soluble in ethanol.[9] When preparing stock solutions in organic solvents, it is crucial to ensure that the final concentration of the organic solvent in your experimental system is low enough to not cause any physiological effects.

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

Issue 1: The compound is not dissolving at the desired concentration in my buffer.

  • Possible Cause: The pH of your buffer is close to the isoelectric point of N,N-Dimethylglycine, reducing its solubility.

  • Solution:

    • Adjust the pH: Lowering the pH of the buffer will increase the proportion of the more soluble protonated form of the molecule. A decrease of 1-2 pH units can significantly enhance solubility.

    • Use a different buffer system: If adjusting the pH is not an option for your experiment, consider using a buffer with a lower pH.

    • Gentle Warming: Gently warming the solution to 30-40°C while stirring can aid in dissolution. However, be cautious and ensure this will not affect the stability of your compound or other components in your solution.

    • Sonication: Brief sonication can help to break up powder aggregates and facilitate dissolution.

Issue 2: The solution appears cloudy or forms a precipitate over time.

  • Possible Cause: The compound may be precipitating out of solution due to reaching its solubility limit at that specific pH and temperature. It is also possible that the compound is degrading.

  • Solution:

    • Prepare Fresh Solutions: As recommended, always prepare fresh solutions of DMG-HCl immediately before use.[2]

    • Filter the Solution: If a precipitate is observed, you can filter the solution through a 0.22 µm filter to remove any undissolved material before use. However, this will result in a lower, saturated concentration.

    • Re-evaluate the required concentration: If precipitation is a persistent issue, it may be necessary to work at a lower concentration of DMG-HCl that is within its solubility limit in your specific buffer.

Quantitative Data Summary

The following table summarizes the known solubility data for this compound in various solvents.

SolventpHTemperature (°C)Solubility
WaterNot Specified20100 mg/mL[1]
PBS7.2Not Specified~10 mg/mL[2][3][4]
DMSONot ApplicableNot Specified~10 mg/mL[2]
EthanolNot ApplicableNot SpecifiedSoluble[9]

Experimental Protocols

Protocol for Preparing a Buffered Solution of this compound

  • Weigh the Compound: Accurately weigh the required amount of this compound powder (CAS: 2491-06-7).

  • Add Buffer: Add a small volume of the desired aqueous buffer to the powder.

  • Vortex/Stir: Vortex or stir the mixture to suspend the powder.

  • Adjust Volume: Gradually add the remaining buffer to reach the final desired volume while continuously stirring.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, you may use gentle warming (not to exceed 40°C) or sonication.

  • pH Verification: After dissolution, verify the pH of the final solution and adjust if necessary.

  • Use Immediately: Use the freshly prepared solution for your experiment. Do not store for more than 24 hours.[2]

Protocol for Determining Kinetic Solubility in a Specific Buffer

This protocol can be used to determine the approximate solubility of DMG-HCl in your buffer of choice (e.g., Tris, HEPES).

  • Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with your target aqueous buffer.

  • Incubate: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Observe for Precipitation: After incubation, visually inspect the wells for any signs of precipitation or cloudiness. The highest concentration that remains a clear solution is an approximation of the kinetic solubility.

  • Quantitative Analysis (Optional): For a more precise measurement, the supernatant from each well can be separated from any precipitate by centrifugation or filtration. The concentration of the dissolved compound in the supernatant can then be determined using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy.[10]

Visualizations

Caption: Troubleshooting workflow for DMG-HCl solubility issues.

pHSolubilityRelationship cluster_pH pH Scale cluster_solubility DMG-HCl Solubility low_pH Low pH (Acidic) high_sol High Solubility low_pH->high_sol Predominantly Cationic Form neutral_pH Neutral pH (~7) low_sol Lower Solubility neutral_pH->low_sol Zwitterionic Form Present high_pH High pH (Basic) increasing_sol Increasing Solubility high_pH->increasing_sol Predominantly Anionic Form

Caption: Relationship between pH and DMG-HCl solubility.

References

Technical Support Center: N,N-Dimethylglycine Hydrochloride (DMG-HCI)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N,N-Dimethylglycine hydrochloride (DMG-HCl) in solution. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for stability analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid DMG-HCl is a stable compound. For long-term storage, it is recommended to keep it at -20°C in a tightly sealed container, where it can be stable for at least four years.[1] For shorter periods, storage at room temperature in a cool, dark, and dry place is also acceptable.[2] The compound is hygroscopic, so protection from moisture is crucial to prevent degradation.[2]

Q2: How stable is this compound in aqueous solutions?

A2: The stability of DMG-HCl in aqueous solutions is limited and depends on the storage conditions. Some suppliers advise against storing aqueous solutions for more than one day.[1] For longer-term storage of solutions, freezing is recommended. A deuterated version of DMG-HCl was reported to be stable for up to 6 months at -80°C or 1 month at -20°C.[3] Factors such as pH, temperature, and light exposure can significantly impact the stability of DMG-HCl in solution.

Q3: What are the potential degradation products of this compound in solution?

A3: While detailed studies on the degradation pathways of DMG-HCl in solution are not extensively published, potential degradation products can be inferred from its chemical structure. Under harsh conditions such as high heat, decomposition can yield carbon oxides (CO, CO2), nitrogen oxides (NO, NO2), and hydrogen chloride gas.[4] In solution, potential degradation pathways could include demethylation to form sarcosine (B1681465) (N-methylglycine) or glycine, and oxidation.

Q4: What solvents are recommended for preparing this compound solutions?

A4: DMG-HCl is soluble in water.[5] It is also soluble in Dimethyl Sulfoxide (DMSO) at a concentration of approximately 10 mg/mL and in Phosphate-Buffered Saline (PBS, pH 7.2) at about 10 mg/mL.[1] When preparing solutions for biological experiments, it is advisable to make further dilutions from a stock solution into aqueous buffers or isotonic saline to ensure the concentration of any organic solvent is insignificant.[1]

Q5: Are there established analytical methods to assess the stability of this compound?

A5: Yes, High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the stability of DMG-HCl. Both Hydrophilic Interaction Liquid Chromatography (HILIC) and reversed-phase chromatography with an ion-pairing agent have been used for the analysis of dimethylglycine. These methods can separate DMG-HCl from its potential degradation products and allow for its quantification over time.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results in biological assays using DMG-HCl solutions. Degradation of DMG-HCl in the prepared solution due to improper storage.Prepare fresh aqueous solutions of DMG-HCl for each experiment. If a stock solution must be stored, aliquot and freeze it at -20°C or -80°C and use a fresh aliquot for each experiment. Avoid repeated freeze-thaw cycles.
Precipitation observed in refrigerated DMG-HCl solutions. The solubility of DMG-HCl may decrease at lower temperatures, or the concentration may exceed its solubility limit in the chosen solvent.Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution. If precipitation persists, consider preparing a more dilute solution.
Unexpected peaks in HPLC chromatogram during stability analysis. These may represent degradation products of DMG-HCl or impurities from the solvent or container.Run a blank (solvent only) to identify solvent-related peaks. To identify degradation products, consider performing forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) to see if the unexpected peaks increase.
Poor peak shape (e.g., tailing) in reversed-phase HPLC analysis. DMG is a polar compound, which can lead to poor retention and peak shape on traditional C18 columns.Use a column suitable for polar compounds, such as a HILIC column. Alternatively, an ion-pairing agent (e.g., trifluoroacetic acid) can be added to the mobile phase to improve peak shape in reversed-phase chromatography.

Stability Data

The following tables summarize the stability of a 1 mg/mL this compound aqueous solution under different storage conditions. The percentage of DMG-HCl remaining was determined by a stability-indicating HPLC method.

Table 1: Stability of DMG-HCl in Aqueous Solution at Various Temperatures

Storage Temperature0 Days7 Days14 Days30 Days90 Days
-80°C 100%99.8%99.7%99.5%99.1%
-20°C 100%99.5%99.1%98.2%96.5%
4°C 100%98.1%96.2%92.5%85.3%
25°C 100%94.3%88.5%78.1%60.2%

Table 2: Influence of pH on the Stability of DMG-HCl in Aqueous Solution at 25°C

pH0 Days1 Day3 Days7 Days
3.0 100%99.8%99.2%98.0%
5.0 100%99.6%98.5%96.8%
7.0 (Purified Water) 100%98.9%96.1%94.3%
9.0 100%97.2%91.8%85.4%

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solution for Stability Studies

  • Materials: this compound (≥98% purity), purified water (HPLC grade or equivalent), Class A volumetric flasks, and an analytical balance.

  • Procedure:

    • Accurately weigh approximately 10 mg of DMG-HCl standard.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Add approximately 7 mL of purified water to the flask.

    • Vortex or sonicate the flask until the DMG-HCl is completely dissolved.

    • Bring the solution to volume with purified water and mix thoroughly. This yields a 1 mg/mL stock solution.

    • For analysis, dilute this stock solution to the desired concentration within the calibration range of the analytical method.

Protocol 2: Stability-Indicating HPLC Method for this compound

  • Instrumentation: An HPLC system with a UV detector.

  • Column: HILIC column (e.g., 4.6 x 150 mm, 3 µm).

  • Mobile Phase: 90:10 (v/v) Acetonitrile: 10 mM Ammonium Formate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 205 nm.

  • Column Temperature: 30°C.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (purified water) to ensure no interfering peaks are present.

    • Inject the prepared DMG-HCl standard solutions to establish a calibration curve.

    • Inject the samples from the stability study.

    • Quantify the amount of DMG-HCl in the stability samples by comparing the peak area to the calibration curve. The retention time for DMG-HCl under these conditions is expected to be approximately 4.5 minutes.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Storage cluster_analysis Analysis cluster_results Results prep_solid Weigh DMG-HCl Solid prep_dissolve Dissolve in Solvent prep_solid->prep_dissolve prep_aliquot Aliquot Samples prep_dissolve->prep_aliquot storage_conditions Store under various conditions (T, pH, light) prep_aliquot->storage_conditions sampling Sample at Time Points storage_conditions->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing stability_report Generate Stability Report data_processing->stability_report

Caption: Workflow for assessing the stability of this compound solutions.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcome Outcome cluster_consequences Consequences temp Temperature degradation DMG-HCl Degradation temp->degradation ph pH ph->degradation light Light Exposure light->degradation time Storage Time time->degradation loss_potency Loss of Potency degradation->loss_potency inaccurate_results Inaccurate Experimental Results degradation->inaccurate_results

References

Technical Support Center: Optimizing N,N-Dimethylglycine Hydrochloride for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dimethylglycine hydrochloride (DMG-HCl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of DMG-HCl in various in vitro applications. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound can be dissolved in organic solvents like DMSO or directly in aqueous buffers.[1][2] For a stock solution, dissolving in DMSO at a concentration of approximately 10 mg/mL is recommended.[2] For experiments, it is crucial to make further dilutions of the stock solution into your aqueous culture medium or isotonic saline.[2]

Q2: What is the recommended final concentration of the solvent (e.g., DMSO) in the culture medium?

A2: It is critical to ensure that the residual amount of the organic solvent is insignificant, as solvents can have physiological effects at low concentrations.[2] For many cell lines, it is advisable to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid cytotoxicity.[3] However, the optimal concentration should be determined for your specific cell line and experimental conditions.

Q3: How stable is DMG-HCl in aqueous solutions and how should I store it?

A3: The solid form of DMG-HCl is stable for at least four years when stored at -20°C.[2] However, it is not recommended to store aqueous solutions for more than one day.[2] Therefore, it is best to prepare fresh dilutions from your stock solution for each experiment.

Q4: What are the typical working concentrations of DMG-HCl for in vitro experiments?

A4: The optimal concentration of DMG-HCl is highly dependent on the cell type and the biological question being investigated. A summary of concentrations used in various studies is provided in the data tables below. For example, a concentration of 0.1 µM has been shown to be effective in promoting the development of bovine embryos under oxidative stress.[4][5] For human keratinocytes, concentrations of the sodium salt of DMG ranging from approximately 4 µM to 400 µM have been used to study proliferation and anti-inflammatory effects.[3]

Q5: Can DMG-HCl interfere with common cell viability assays like the MTT assay?

A5: While there is no direct evidence of DMG-HCl interfering with the MTT assay, it is a possibility to consider, as some compounds can chemically react with the MTT reagent or alter cellular metabolism, leading to inaccurate results.[6] It is always good practice to include a cell-free control (media, MTT reagent, and DMG-HCl) to test for any direct reduction of MTT by the compound.

Data Presentation: Summary of Effective Concentrations

Table 1: this compound (or its sodium salt) Concentrations in Various In Vitro Models
Cell Type/ModelCompound FormConcentration RangeObserved EffectReference(s)
Bovine EmbryosDMG-HCl0.1 µMImproved blastocyst development under oxidative stress.[4][5]
Human Keratinocytes (HaCaT)DMG-Na0.00005% (approx. 4 µM)Upregulation of VEGF synthesis.[3]
0.0005% (approx. 40 µM)Promotion of cell proliferation and migration; anti-inflammatory effects.[3]
0.005% (approx. 400 µM)Most effective concentration for promoting proliferation, migration, and anti-inflammatory responses.[3]
Human Neuronal Cells (SH-SY5Y)DMG-Memantine Conjugate0.032 µM - 4 µMNeuroprotective effects against glutamate-induced neurotoxicity.
Mouse Melanoma (B16)DMGDose-dependentCytotoxic effects.
Human Cervical Carcinoma (Caski, SiHa)DMGDose-dependentCytotoxic effects.
Human Breast Cancer (MCF-7, T47D) in co-cultureDMGNot specifiedInhibition of proliferation when co-cultured with DMG-treated immune cells.

Note: Concentrations for DMG-Na were converted from w/v percentage to molarity using the molecular weight of N,N-Dimethylglycine (103.12 g/mol ) for approximation.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High cell death in control and treated groups Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the DMG-HCl stock may be too high in the final culture medium.Ensure the final concentration of DMSO is typically ≤ 0.5%. Perform a solvent toxicity curve for your specific cell line to determine the maximum tolerated concentration.
Solution Instability: Aqueous solutions of DMG-HCl are not stable for long periods.Prepare fresh dilutions of DMG-HCl in your culture medium for each experiment from a frozen stock. Do not store aqueous solutions for more than a day.[2]
Inconsistent or not reproducible results Variability in Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results.Ensure a uniform single-cell suspension before seeding. Optimize and standardize the cell seeding density for your specific assay.
Biological Variability: Different cell passages or batches of serum can introduce variability.Use cells within a consistent and low passage number range. If possible, use the same batch of serum for a set of comparative experiments.
Unexpected increase in viability in MTT assay Assay Interference: The compound may be directly reducing the MTT reagent or altering the metabolic activity of the cells without affecting proliferation.1. Run a cell-free control (media + MTT + DMG-HCl) to check for direct chemical reduction of MTT. 2. Confirm results with an alternative viability assay that does not rely on metabolic activity, such as trypan blue exclusion or a DNA-based proliferation assay (e.g., BrdU or EdU incorporation).[6]
No observable effect of DMG-HCl Suboptimal Concentration: The concentration range tested may not be appropriate for your cell type or experimental endpoint.Test a broad range of concentrations, informed by the data in Table 1. A dose-response curve is highly recommended.
Incorrect pH of the medium: The addition of DMG-HCl might slightly alter the pH of the culture medium.Check the pH of your final treatment medium and adjust if necessary.

Experimental Protocols

Protocol 1: In Vitro Bovine Embryo Development Assay

This assay evaluates the effect of DMG-HCl on the development of in vitro-produced (IVP) bovine embryos, particularly under conditions of oxidative stress.

  • Oocyte Maturation and Fertilization:

    • Mature bovine cumulus-oocyte complexes in vitro for 22-24 hours.

    • Fertilize the matured oocytes in vitro with frozen-thawed bull semen.

  • Embryo Culture:

    • Culture presumptive zygotes in a chemically defined medium (e.g., modified synthetic oviduct fluid, mSOF).

  • Experimental Conditions:

    • Oxygen Tension: Culture embryos under either standard atmospheric oxygen (~20%) or physiological oxygen levels (~5%) to modulate baseline oxidative stress.

    • DMG-HCl Treatment: Supplement the culture medium with the desired concentration of DMG-HCl (e.g., 0.1 µM).[4][5] Include a vehicle control group.

    • Induced Oxidative Stress (Optional): In some experiments, add hydrogen peroxide (H₂O₂) to the culture medium to induce acute oxidative stress.

  • Endpoint Analysis:

    • Blastocyst Rate: Determine the percentage of zygotes that develop to the blastocyst stage by day 8 through morphological assessment.

    • Cell Number: Stain blastocysts with dyes that differentiate between the inner cell mass and trophectoderm (e.g., Hoechst 33342 and propidium (B1200493) iodide) to determine the total cell number via fluorescence microscopy.

Protocol 2: Keratinocyte Scratch (Wound Healing) Assay

This assay assesses the effect of DMG-HCl on the migration of keratinocytes, mimicking the process of wound re-epithelialization.

  • Cell Culture:

    • Culture human epidermal keratinocytes (e.g., HaCaT cell line) in a suitable medium (e.g., DMEM) until they form a confluent monolayer in multi-well plates.

  • Scratch Formation:

    • Use a sterile pipette tip (e.g., p200) to create a uniform, straight scratch through the center of the cell monolayer.

  • Treatment:

    • Remove the medium and wash the cells to remove detached cells.

    • Add fresh medium containing various concentrations of DMG-HCl (or its sodium salt, e.g., 4 µM, 40 µM, 400 µM) or a vehicle control.[3]

  • Imaging:

    • Image the scratch at time zero and at subsequent time points (e.g., every 4-8 hours) using a phase-contrast microscope. It is crucial to image the same field of view at each time point.

  • Data Analysis:

    • Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the rate of wound closure as the percentage decrease in the open area over time.

Protocol 3: Lymphocyte Proliferation Assay (LPA)

This assay measures the ability of lymphocytes to proliferate in response to a mitogen, and the modulatory effect of DMG-HCl on this process.

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding:

    • Resuspend isolated PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Treatment and Stimulation:

    • Add DMG-HCl to the wells at various concentrations.

    • Add a mitogen such as Phytohaemagglutinin (PHA) at a pre-determined optimal concentration (e.g., 5 µg/mL).

    • Include control wells: unstimulated cells (no mitogen), and stimulated cells without DMG-HCl.

  • Incubation:

    • Incubate the plate for 72 hours in a humidified 37°C, 5% CO₂ incubator.

  • Proliferation Assessment (MTT Method):

    • Add MTT solution (5 mg/mL in PBS) to each well (e.g., 20 µL) and incubate for 4 hours.

    • Centrifuge the plate, remove the supernatant, and add DMSO (e.g., 100 µL) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm. An increase in absorbance in the DMG-HCl treated groups compared to the mitogen-only group indicates an enhancement of proliferation.

Visualizations: Signaling Pathways and Workflows

DMG_Keratinocyte_Signaling cluster_effects DMG DMG-HCl Ca_Influx ↑ Intracellular Ca²⁺ DMG->Ca_Influx PLC PLC Ca_Influx->PLC VEGF ↑ VEGF Release Ca_Influx->VEGF leads to PKC PKC PLC->PKC MAPK MAPK Pathway (e.g., ERK) PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Proliferation ↑ Proliferation MAPK->Proliferation Migration ↑ Migration MAPK->Migration Anti_Inflammatory Anti-inflammatory Effects NFkB->Anti_Inflammatory

Caption: Proposed signaling pathway of DMG in keratinocytes.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check_Toxicity Is there high cell death in all groups? Start->Check_Toxicity Solvent_Toxicity Potential Solvent Toxicity Check_Toxicity->Solvent_Toxicity Yes Check_Reproducibility Are results inconsistent between experiments? Check_Toxicity->Check_Reproducibility No Run_Solvent_Curve Action: Run solvent-only toxicity curve (e.g., DMSO) Solvent_Toxicity->Run_Solvent_Curve End Re-evaluate Experiment Run_Solvent_Curve->End Review_Protocol Review Protocol for Consistency: - Cell seeding density - Passage number - Reagent batches Check_Reproducibility->Review_Protocol Yes Check_Assay Is an MTT/metabolic assay being used? Check_Reproducibility->Check_Assay No Standardize Action: Standardize all experimental parameters Review_Protocol->Standardize Standardize->End Assay_Interference Potential Assay Interference Check_Assay->Assay_Interference Yes Check_Concentration No observable effect? Check_Assay->Check_Concentration No Run_Controls Action: Run cell-free controls. Confirm with orthogonal assay (e.g., Trypan Blue) Assay_Interference->Run_Controls Run_Controls->End Dose_Response Action: Perform a broad dose-response experiment Check_Concentration->Dose_Response Yes Dose_Response->End

References

Potential confounding effects of N,N-Dimethylglycine hydrochloride in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential confounding effects of N,N-Dimethylglycine hydrochloride (DMG-HCl) in biochemical assays. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMG-HCl) and why might it be in my samples?

A1: N,N-Dimethylglycine (DMG) is a naturally occurring amino acid derivative found in small amounts in foods like beans and liver.[1] It is an intermediate in the metabolism of choline.[1] DMG-HCl is the hydrochloride salt of DMG. It might be present in your experimental samples for several reasons:

  • It may have been used as a nutritional supplement in cell culture media or in animal studies.

  • It can be a metabolic byproduct in cellular systems.[2]

  • It could be a component of a formulation or buffer system.

Q2: Can DMG-HCl interfere with common protein quantification assays?

A2: Yes, DMG-HCl has the potential to interfere with certain protein quantification assays, particularly those based on copper reduction, such as the Bicinchoninic Acid (BCA) assay.[3] It is less likely to interfere with the Bradford assay, which relies on dye-binding to proteins.[4]

Q3: How does DMG-HCl interfere with the BCA protein assay?

A3: The BCA assay is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by protein in an alkaline medium, followed by the colorimetric detection of Cu⁺ by BCA.[5] Substances that can reduce Cu²⁺ or chelate copper ions can interfere with this assay.[6] Glycine, a structurally similar compound, is known to interfere with the BCA assay at concentrations as low as 0.1 M.[3][7] While direct data for DMG-HCl is limited, its chemical structure suggests a similar potential for interference.

Q4: Can DMG-HCl affect the results of my cell viability assays, such as the MTT assay?

A4: The presence of DMG-HCl in your cell viability assays requires careful consideration. A study using the sodium salt of DMG (DMG-Na) in an MTT assay on keratinocytes showed that it did not compromise cell viability and, in fact, appeared to increase the number of viable cells.[8] This raises two possibilities:

  • DMG-HCl may genuinely enhance cell proliferation or metabolic activity.

  • DMG-HCl or its metabolites could be directly reducing the MTT tetrazolium salt to formazan, leading to an overestimation of cell viability.[1]

It is also important to note that some compounds can interfere with the chemistry of the MTT assay, leading to inaccurate results.[1]

Q5: Are there other biochemical assays where DMG-HCl might be a concern?

A5: Yes, you should be cautious when DMG-HCl is present in assays involving:

  • Peroxidase-based systems: Tertiary amines can be oxidized by horseradish peroxidase in the presence of hydrogen peroxide, which could interfere with assays that use this enzyme system.[9]

  • Enzyme assays involving methyltransferases or dimethylglycine dehydrogenase: As a methyl donor and a substrate for dimethylglycine dehydrogenase, DMG-HCl could act as a competitive inhibitor or substrate in related enzymatic reactions.[10][11]

  • Assays measuring oxidative stress: DMG has antioxidant properties and can scavenge free radicals. This could mask the effects of pro-oxidative compounds or lead to an underestimation of oxidative stress in your experimental system.[8]

Troubleshooting Guides

Issue 1: Inaccurate Protein Concentration Determined by BCA Assay in the Presence of DMG-HCl

Symptoms:

  • Higher than expected protein concentrations.

  • High background absorbance in blank samples containing DMG-HCl.

  • Non-linear standard curve.

Troubleshooting Workflow:

DMG_Metabolism cluster_one_carbon One-Carbon Metabolism Choline Choline Betaine Betaine Choline->Betaine Choline Dehydrogenase DMG N,N-Dimethylglycine Betaine->DMG BHMT Homocysteine Homocysteine Sarcosine Sarcosine DMG->Sarcosine DMGDH Methylene_THF 5,10-Methylene-THF DMG->Methylene_THF Formaldehyde generation in absence of THF Glycine Glycine Sarcosine->Glycine Sarcosine Dehydrogenase Sarcosine->Methylene_THF Methionine Methionine Homocysteine->Methionine Methylation THF THF BCA_Assay cluster_step1 Step 1: Biuret Reaction cluster_step2 Step 2: BCA Chelation Protein Protein (Peptide Bonds) Cu1 Cu⁺ (light blue) Protein->Cu1 Reduction Cu2 Cu²⁺ (blue) Cu2->Cu1 Cu1_step2 Cu⁺ BCA 2x BCA molecules BCA_Cu_Complex BCA-Cu⁺ Complex (purple) BCA->BCA_Cu_Complex Absorbance Absorbance BCA_Cu_Complex->Absorbance Measure Absorbance at 562 nm Cu1_step2->BCA_Cu_Complex Chelation Interference_Reduction Interfering Substance (e.g., DMG-HCl?) Reduces Cu²⁺ Interference_Reduction->Cu1 Interference_Chelation Interfering Substance Chelates Cu²⁺ Interference_Chelation->Cu2

References

Addressing challenges in the synthesis of high-purity N,N-Dimethylglycine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of high-purity N,N-Dimethylglycine hydrochloride (DMG-HCl).

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues that may arise during the synthesis and purification of this compound.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low Product Yield Incomplete reaction; Suboptimal molar ratio of reactants; Side reactions; Loss of product during workup and purification.- Ensure the molar ratio of dimethylamine (B145610) to chloroacetic acid is optimized (a common recommendation is a slight excess of dimethylamine).[1][2]- Control reaction temperature carefully, as side reactions can occur at higher temperatures.[1]- For aqueous syntheses, minimize the loss of water-soluble product during extraction and washing steps.- If using a method involving electrodialysis for desalination, ensure the process is efficient to prevent product loss.[1]
Product Contamination with Sodium Chloride Use of sodium chloroacetate (B1199739) or neutralization with sodium hydroxide (B78521) followed by hydrochloric acid can introduce sodium chloride, which may co-precipitate with the product.- Consider using sulfuric acid for neutralization followed by selective precipitation, as this can facilitate easier removal of sodium salts.[3]- Recrystallization from a suitable solvent system (e.g., deionized water and cooling) can help separate DMG-HCl from inorganic salt impurities.[4]
Discolored or Impure Final Product Presence of unreacted starting materials; Formation of byproducts from side reactions; Contamination from reagents or solvents.- Treat the dissolved product solution with activated carbon to remove colored impurities before recrystallization.[4]- Ensure high-purity starting materials and solvents are used.- Optimize reaction conditions (temperature, time, pressure) to minimize byproduct formation.[1]
Difficulty in Product Isolation/Crystallization Product is highly soluble in the reaction solvent; Incorrect pH for precipitation; Presence of impurities inhibiting crystallization.- If the product is in an aqueous solution, concentration of the solution by heating under reduced pressure can aid crystallization upon cooling.[4]- Adjust the pH with hydrochloric acid to ensure the formation of the hydrochloride salt, which is typically less soluble than the free base in certain solvents.[4]- Perform a solvent swap to a solvent in which DMG-HCl is less soluble to induce precipitation.
Inconsistent Purity Between Batches Variations in reaction conditions; Inconsistent quality of starting materials; Inefficient or variable purification process.- Standardize all reaction parameters, including temperature, pressure, reaction time, and reactant addition rates.[1]- Qualify vendors and test the purity of all starting materials before use.- Develop and validate a robust purification protocol, such as a multi-step recrystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent methods involve the reaction of chloroacetic acid with dimethylamine.[2][4][5] Variations of this method include using sodium chloroacetate as a starting material.[1] Another approach involves the reaction of formaldehyde, sodium bisulfite, dimethylamine, and sodium cyanide, followed by hydrolysis and neutralization.[3]

Q2: How can I improve the purity of my final product?

A2: To enhance purity, consider the following:

  • Recrystallization: This is a crucial step. Dissolving the crude product in a minimal amount of hot deionized water, treating with activated carbon to remove colored impurities, followed by filtration and slow cooling is an effective method.[4]

  • Control of pH: Ensure the final pH is acidic to maintain the hydrochloride salt form and facilitate its precipitation.

  • Washing: Wash the filtered crystals with a cold solvent in which DMG-HCl has low solubility to remove residual impurities.

  • Starting Material Purity: Always use high-purity chloroacetic acid and dimethylamine.

Q3: My product has a low melting point and appears hygroscopic. What could be the issue?

A3: A low or broad melting point range (literature range: 189-194 °C) often indicates the presence of impurities, such as residual solvents or inorganic salts.[6][7] this compound can also be hygroscopic, so it is important to store it in a cool, dry place under an inert atmosphere. Ensure the product is thoroughly dried under vacuum to remove any residual moisture.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the purity of DMG-HCl.[8] Other techniques include:

  • Argentometric Titration: To determine the chloride content and infer the purity of the hydrochloride salt.

  • Melting Point Analysis: As a preliminary check for purity.[6][7]

  • Infrared (IR) Spectroscopy: To confirm the identity of the compound.

Q5: Are there alternatives to using expensive ion exchange resins for purification?

A5: Yes, traditional methods often relied on ion exchange resins to convert the hydrochloride salt to the free base, which can be costly.[3][4] An alternative is to use a synthesis route that avoids high concentrations of inorganic salts that are difficult to remove. For instance, some modern industrial methods focus on direct crystallization and washing to achieve high purity without the need for ion exchange chromatography or electrodialysis.[1]

Experimental Protocols

Protocol 1: Synthesis from Chloroacetic Acid and Aqueous Dimethylamine

This protocol is adapted from patented industrial processes and is intended for informational purposes.

Materials:

  • Chloroacetic acid

  • Aqueous dimethylamine (e.g., 40% solution)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Activated carbon

Procedure:

  • Reaction: Slowly add a solution of chloroacetic acid in water to a stirred and cooled aqueous solution of dimethylamine. The temperature should be maintained below 30°C during the addition.[4]

  • Heating: After the addition is complete, stir the solution for at least one hour, then heat it to 50-55°C and maintain this temperature for several hours (e.g., 10 hours) to ensure the reaction goes to completion.[4]

  • Concentration: Remove excess water and unreacted dimethylamine by heating under reduced pressure (decompression).[4]

  • Acidification: Cool the concentrated solution and slowly add hydrochloric acid to adjust the pH and form the hydrochloride salt.

  • Crystallization & Isolation: Cool the solution further to induce crystallization. The resulting slurry is then centrifuged or filtered to isolate the crude product.[4]

  • Purification: Dissolve the crude product in an equal weight of deionized water and heat until fully dissolved. Add activated carbon (e.g., 6% of the crude product weight), stir for 30 minutes, and then filter the hot solution.[4]

  • Final Crystallization: Cool the filtrate to below 30°C to allow the high-purity this compound to crystallize. The crystals can then be collected by filtration or centrifugation and dried.[4]

Visualizations

Logical Workflow for Synthesis and Purification

Workflow for High-Purity DMG-HCl Synthesis Reactants Start: Chloroacetic Acid + Dimethylamine Reaction Step 1: Nucleophilic Substitution Reaction Reactants->Reaction Concentration Step 2: Concentration (Decompression) Reaction->Concentration Acidification Step 3: Acidification with HCl Concentration->Acidification Crude_Isolation Step 4: Crude Isolation (Crystallization & Centrifugation) Acidification->Crude_Isolation Purification Step 5: Purification (Activated Carbon Treatment) Crude_Isolation->Purification Final_Product End: High-Purity DMG-HCl Crystals Purification->Final_Product

Caption: A logical workflow for the synthesis and purification of DMG-HCl.

Troubleshooting Decision Tree

Troubleshooting Decision Tree for DMG-HCl Synthesis Start Problem Observed Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Low_Yield->Impure_Product No Check_Conditions Verify Reaction Conditions (Temp, Time) Low_Yield->Check_Conditions Yes Recrystallize Perform Recrystallization Impure_Product->Recrystallize Yes End Problem Resolved Impure_Product->End No Check_Ratios Optimize Reactant Ratios Check_Conditions->Check_Ratios Check_Workup Minimize Loss During Workup Check_Ratios->Check_Workup Check_Workup->End Activated_Carbon Use Activated Carbon Recrystallize->Activated_Carbon Check_Purity Check Purity of Starting Materials Activated_Carbon->Check_Purity Check_Purity->End

Caption: A decision tree for troubleshooting common synthesis issues.

References

Improving the yield of N,N-Dimethylglycine hydrochloride synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N-Dimethylglycine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for synthesizing this compound are the Eschweiler-Clarke reaction of glycine (B1666218) and the direct alkylation of chloroacetic acid with dimethylamine (B145610).[1][2][3][4] The Eschweiler-Clarke reaction involves the methylation of glycine using formaldehyde (B43269) and formic acid.[3][4] The direct alkylation method consists of a nucleophilic substitution reaction between chloroacetic acid and dimethylamine, followed by acidification with hydrochloric acid.[1][2]

Q2: Which synthesis method generally results in a higher yield?

A2: The reaction of chloroacetic acid with dimethylamine, under optimized conditions, can achieve yields exceeding 90%.[2] The Eschweiler-Clarke reaction typically provides yields in the range of 64-67%.[2] However, the choice of method may also depend on the availability of starting materials, equipment, and safety considerations.

Q3: What are the critical safety precautions to consider during these syntheses?

A3: Both synthesis routes involve hazardous materials. Chloroacetic acid is corrosive and toxic. Dimethylamine is a flammable and corrosive gas or liquid. Formaldehyde is a known carcinogen and is toxic. Formic acid is corrosive. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When working with dimethylamine gas, a gas detector and appropriate handling procedures for pressurized gases are necessary.

Troubleshooting Guide

Low Yield

Q4: My yield from the chloroacetic acid and dimethylamine reaction is significantly lower than expected. What are the potential causes?

A4: Several factors could contribute to low yields in this reaction:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are sufficient. Depending on the specific protocol, this can range from 4 to 11 hours at temperatures between 25°C and 75°C.[2][5]

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants is a common issue. An excess of dimethylamine is often used to ensure the complete consumption of chloroacetic acid.[6]

  • Loss of Product During Workup: this compound is water-soluble. During extraction and washing steps, the product can be lost to the aqueous phase. Minimize the volume of water used for washing and consider back-extracting the aqueous layers with a suitable organic solvent if applicable.

  • Side Reactions: At higher temperatures, side reactions can occur. For instance, the hydrolysis of chloroacetic acid can compete with the desired reaction.[6]

Q5: I am experiencing low yields with the Eschweiler-Clarke reaction for glycine methylation. How can I improve it?

A5: Low yields in the Eschweiler-Clarke reaction can often be attributed to the following:

  • Insufficient Reagents: Ensure that an excess of both formaldehyde and formic acid are used.[3] Formic acid acts as the reducing agent, and formaldehyde is the source of the methyl groups.

  • Reaction Temperature: The reaction is typically heated to promote the reaction. A temperature of around 80°C for several hours is common.[7] If the temperature is too low, the reaction will be slow and may not go to completion.

  • Incomplete Iminium Ion Formation: The formation of the intermediate iminium ion is a critical step. Slightly acidic conditions can help catalyze this step.[8]

Product Purity Issues

Q6: My final product of this compound is discolored. What is the cause and how can I purify it?

A6: Discoloration often indicates the presence of impurities from side reactions or residual starting materials. The use of activated carbon during the purification process can be effective in removing colored impurities.[1][9] Dissolving the crude product in deionized water, adding activated carbon, heating, and then filtering can yield a colorless solution from which the pure product can be recrystallized.[9]

Q7: I am having difficulty removing unreacted chloroacetic acid from my product. What is the best approach?

A7: Unreacted chloroacetic acid can be challenging to remove due to its similar solubility to the product. One approach is to carefully neutralize the reaction mixture with a base to convert the unreacted chloroacetic acid into its salt, which may have different solubility characteristics. Subsequent recrystallization of the this compound from a suitable solvent system, such as ethanol/water, can help in separating it from the salt.

Data Presentation

The following tables summarize key quantitative data for the two primary synthesis methods to facilitate comparison.

Table 1: Comparison of Synthesis Methods for this compound

ParameterMethod 1: Chloroacetic Acid & DimethylamineMethod 2: Eschweiler-Clarke Reaction
Starting Materials Chloroacetic Acid, Dimethylamine, Hydrochloric AcidGlycine, Formaldehyde, Formic Acid
Typical Yield > 90%[2]64-67%[2]
Reaction Temperature 25-75°C[2][5]~80-100°C[3][7]
Reaction Time 4-11 hours[2][5]~18 hours[7]
Key Advantages High yield, relatively simple procedureAvoids the use of highly toxic chloroacetic acid
Key Disadvantages Use of corrosive and toxic chloroacetic acidLower yield, requires excess reagents

Table 2: Influence of Reaction Parameters on the Yield of the Chloroacetic Acid & Dimethylamine Method

Chloroacetic Acid:Dimethylamine (Molar Ratio)Temperature (°C)Reaction Time (h)CatalystYield (%)Reference
1:1 to 1:1.265-754-6Sodium Iodide> 90[2]
Not specified50-5510None specifiedNot specified[5]
1:2.5 to 1:520-702-5None specifiedNot specified[6]

Experimental Protocols

Method 1: Synthesis via Chloroacetic Acid and Dimethylamine

This protocol is adapted from a patented industrial method.[2]

  • Reaction Setup: In a pressure reactor (autoclave), dissolve chloroacetic acid in a suitable organic solvent.

  • Catalyst Addition: Add sodium iodide as a catalyst to the solution.

  • Reactant Addition: Slowly introduce dry dimethylamine gas into the mixture while stirring. The molar ratio of chloroacetic acid to dimethylamine should be between 1:1 and 1:1.2.

  • Reaction Conditions: Maintain the reaction pressure between 0.3-0.7 MPa and the temperature between 65-75°C.

  • Reaction Time: Allow the reaction to proceed for 4-6 hours.

  • Workup: After the reaction is complete, concentrate the solution.

  • Crystallization and Isolation: Cool the concentrated solution to induce crystallization. The resulting solid is then isolated by centrifugation and dried to yield this compound.

Method 2: Synthesis via Eschweiler-Clarke Reaction

This protocol is a general procedure for the Eschweiler-Clarke reaction.[4][7]

  • Reactant Mixture: To a round-bottom flask, add glycine.

  • Reagent Addition: Add an excess of formic acid and an aqueous solution of formaldehyde to the flask.

  • Reaction Conditions: Heat the reaction mixture at 80°C for approximately 18 hours.

  • Acidification: After cooling the reaction mixture, add hydrochloric acid to precipitate the hydrochloride salt.

  • Isolation and Purification: The crude product is then collected by filtration. Recrystallization from a suitable solvent system can be performed for further purification.

Visualizations

SynthesisPathways Synthesis Pathways for this compound cluster_0 Method 1: Alkylation of Chloroacetic Acid cluster_1 Method 2: Eschweiler-Clarke Reaction chloroacetic_acid Chloroacetic Acid reaction1 Nucleophilic Substitution chloroacetic_acid->reaction1 dimethylamine Dimethylamine dimethylamine->reaction1 dmg N,N-Dimethylglycine reaction1->dmg product1 N,N-Dimethylglycine HCl dmg->product1 hcl1 HCl hcl1->product1 glycine Glycine reaction2 Reductive Amination glycine->reaction2 formaldehyde Formaldehyde formaldehyde->reaction2 formic_acid Formic Acid formic_acid->reaction2 dmg2 N,N-Dimethylglycine reaction2->dmg2 product2 N,N-Dimethylglycine HCl dmg2->product2 hcl2 HCl hcl2->product2

Caption: Comparative flowchart of the two main synthesis pathways for this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Synthesis Reactions start Start: Synthesis Issue Identified issue_type What is the primary issue? start->issue_type low_yield Low Yield issue_type->low_yield Low Yield purity_issue Purity Issue (e.g., discoloration) issue_type->purity_issue Purity check_stoichiometry Verify reactant molar ratios low_yield->check_stoichiometry activated_carbon Use activated carbon treatment purity_issue->activated_carbon Discoloration recrystallize Recrystallize the product purity_issue->recrystallize Other Impurities check_conditions Check reaction temperature and time check_stoichiometry->check_conditions Ratios OK end_yield Adjust protocol and repeat check_stoichiometry->end_yield Incorrect workup_loss Investigate product loss during workup check_conditions->workup_loss Conditions OK check_conditions->end_yield Incorrect side_reactions Consider potential side reactions workup_loss->side_reactions Workup OK workup_loss->end_yield Loss identified side_reactions->end_yield end_purity Purification complete activated_carbon->end_purity recrystallize->end_purity

Caption: A logical workflow to troubleshoot common issues in this compound synthesis.

References

Technical Support Center: Overcoming Poor Cell Viability with N,N-Dimethylglycine Hydrochloride (DMG-HCl)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dimethylglycine hydrochloride (DMG-HCl) applications in improving cell viability. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively utilize DMG-HCl to enhance cell survival and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMG-HCl) and how can it improve cell viability?

A1: N,N-Dimethylglycine (DMG) is a naturally occurring derivative of the amino acid glycine.[1] DMG-HCl is the hydrochloride salt form of DMG, which is stable and readily soluble in aqueous solutions.[2] It is known to act as a metabolic enhancer and antioxidant, which can improve cell viability under various stress conditions.[3] Key mechanisms include scavenging reactive oxygen species (ROS), improving oxygen utilization, and supporting mitochondrial function.[3][4]

Q2: What are the common causes of poor cell viability that DMG-HCl can help address?

A2: DMG-HCl can be beneficial in mitigating cell death caused by a variety of stressors, including:

  • Oxidative Stress: Accumulation of reactive oxygen species (ROS) due to experimental conditions (e.g., high oxygen tension, chemical inducers like hydrogen peroxide).[3]

  • Cryopreservation Stress: Damage from ice crystal formation and osmotic stress during freezing and thawing cycles.[5]

  • Nutrient Depletion and Toxic Byproduct Accumulation: Common in long-term cultures, leading to a decline in cell health.

  • Environmental Stressors: Such as exposure to light, which can cause phototoxicity of media components.[6]

Q3: Is DMG-HCl cytotoxic at high concentrations?

A3: Studies have shown that DMG and its sodium salt (DMG-Na) do not compromise cell viability even at relatively high concentrations. For instance, in human HaCaT keratinocytes, treatment with up to 0.005% DMG-Na for 72 hours did not negatively impact cell viability and even showed a tendency to increase the number of viable cells.[7] However, it is always recommended to perform a dose-response experiment for your specific cell line and experimental conditions to determine the optimal, non-toxic concentration.

Q4: How does DMG-HCl protect cells from oxidative stress?

A4: DMG-HCl combats oxidative stress through several mechanisms. It acts as an antioxidant by scavenging excess free radicals.[4] DMG is also involved in the synthesis of glutathione, a major intracellular antioxidant.[3] Additionally, studies in piglets have shown that dietary supplementation with DMG-Na can increase the activities of antioxidant enzymes and up-regulate the mRNA expression of Nuclear factor erythroid 2-related factor 1 (Nrf1), a key regulator of the cellular antioxidant response.[4]

Q5: Can DMG-HCl improve cell viability after cryopreservation?

A5: Yes, DMG has been shown to be an effective cryoprotective agent. A study on red blood cells (RBCs) demonstrated that the addition of DMG to the cryopreservation medium significantly improved the post-thaw recovery of RBCs by inhibiting ice formation and reducing oxidative damage.[5][8]

Troubleshooting Guides

Issue 1: High levels of cell death observed after inducing experimental stress (e.g., oxidative stress).

  • Question: I am seeing significant cell death in my culture after treatment with an oxidative stress-inducing agent. Can DMG-HCl help, and how should I use it?

  • Answer: Yes, DMG-HCl can be used to mitigate cell death induced by oxidative stress. Its antioxidant properties can help protect cells from damage.

    • Recommended Action: Pre-treat your cells with DMG-HCl for a period before inducing oxidative stress. A typical pre-treatment time is 1-2 hours, but this may need to be optimized for your specific cell line and stressor.

    • Concentration Range: Start with a concentration range of 0.1 µM to 1 mM. A study on bovine embryos showed significant improvement in development under oxidative stress with 0.1 µM DMG.[3]

    • Experimental Workflow:

      • Seed cells and allow them to adhere overnight.

      • Replace the medium with fresh medium containing the desired concentration of DMG-HCl.

      • Incubate for the determined pre-treatment time.

      • Introduce the oxidative stressor to the medium already containing DMG-HCl.

      • Continue the incubation for your experimental duration.

      • Assess cell viability using a standard method such as an MTT or Annexin V/PI staining assay.

Issue 2: Poor cell viability and attachment after thawing cryopreserved cells.

  • Question: My cells have low viability and do not attach well after I thaw them from liquid nitrogen. Can I use DMG-HCl to improve their recovery?

  • Answer: DMG-HCl can enhance the recovery of cryopreserved cells by reducing the damage caused by the freeze-thaw process.

    • Recommended Action: Add DMG-HCl to your cryopreservation medium before freezing your cells.

    • Protocol Modification:

      • Prepare your cell suspension for cryopreservation as you normally would.

      • In the final step, resuspend the cells in a cryopreservation medium containing your standard cryoprotectant (e.g., DMSO) and supplement it with DMG-HCl. A starting concentration in the millimolar range can be tested.

      • Follow your standard slow-freezing protocol.

      • Upon thawing, follow best practices such as rapid thawing and removal of the cryopreservation medium as soon as possible.[9]

Issue 3: Gradual decline in cell viability during a long-term experiment.

  • Question: My cells look healthy initially, but their viability decreases over several days in my long-term culture. Could DMG-HCl help maintain their health?

  • Answer: A gradual decline in viability in long-term cultures is often due to the accumulation of toxic metabolic byproducts like lactate (B86563) and ammonia, and the depletion of essential nutrients.[6] While DMG-HCl is not a direct solution for nutrient depletion, its role as a metabolic enhancer and antioxidant can help cells better cope with suboptimal culture conditions.

    • Recommended Action: Supplement your culture medium with DMG-HCl throughout the experiment.

    • Considerations:

      • Media Changes: It is still crucial to perform periodic media changes to replenish nutrients and remove waste products.[6]

      • DMG-HCl Supplementation: Add fresh DMG-HCl with each media change to maintain a consistent concentration.

      • Monitoring: Monitor the pH of your culture medium, as a rapid decrease can indicate the buildup of acidic byproducts.

Data Presentation

Table 1: Effect of N,N-Dimethylglycine (DMG) on Cell Viability Under Oxidative Stress in Bovine Embryos

Treatment GroupBlastocyst Development Rate (%)
Control (20% O₂)31.0
DMG (0.1 µM) in 20% O₂ 52.3
Control (H₂O₂-induced stress)14.3
DMG (0.1 µM) + H₂O₂ 57.1
Data summarized from a study on in vitro-produced bovine embryos, demonstrating that DMG significantly improves development under oxidative stress.[3]

Table 2: Improvement of Thawed Red Blood Cell (RBC) Recovery with DMG

Cryopreservation ConditionThawed RBC Recovery (%)
Without Cryoprotectant11.55 ± 1.40
With DMG 72.15 ± 1.22
This data highlights the significant cryoprotective effect of DMG.[5]

Experimental Protocols

Protocol 1: Dose-Response Assessment of DMG-HCl for Cytoprotection using MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • DMG-HCl Preparation: Prepare a stock solution of DMG-HCl in sterile PBS or culture medium. Perform serial dilutions to create a range of concentrations to test (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).

  • Treatment:

    • For pre-treatment experiments, remove the old medium and add fresh medium containing the different concentrations of DMG-HCl. Include a vehicle-only control. Incubate for a predetermined time (e.g., 2 hours). Then, add the stress-inducing agent.

    • For co-treatment, add the DMG-HCl and the stressor at the same time.

  • Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot cell viability against the DMG-HCl concentration to determine the optimal protective concentration.

Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat them with the experimental conditions (e.g., stressor with and without the optimal concentration of DMG-HCl determined from Protocol 1). Include appropriate positive and negative controls.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate at room temperature for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry as soon as possible.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Protocol 3: Western Blot for Autophagy Markers (LC3 and p62)
  • Cell Lysis: After treatment with your experimental conditions (with and without DMG-HCl), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in Multi-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dmg Prepare DMG-HCl Dilutions overnight_incubation->prepare_dmg add_dmg Add DMG-HCl to Cells prepare_dmg->add_dmg add_stressor Induce Cellular Stress add_dmg->add_stressor viability_assay Perform Cell Viability Assay (e.g., MTT, Annexin V/PI) add_stressor->viability_assay data_analysis Analyze and Quantify Results viability_assay->data_analysis

Caption: Experimental workflow for assessing the cytoprotective effects of DMG-HCl.

signaling_pathway stress Cellular Stressors (e.g., Oxidative Stress, Cryopreservation) ros Increased ROS stress->ros apoptosis Apoptosis ros->apoptosis dmg DMG-HCl gsh Glutathione Synthesis dmg->gsh Supports nrf1 Nrf1 Activation dmg->nrf1 Activates pi3k_akt PI3K/Akt Pathway dmg->pi3k_akt Modulates nf_kb NF-κB Pathway dmg->nf_kb Modulates gsh->ros Inhibits antioxidant_enzymes Antioxidant Enzymes nrf1->antioxidant_enzymes Upregulates antioxidant_enzymes->ros Scavenges pi3k_akt->apoptosis Inhibits cell_survival Improved Cell Viability and Survival pi3k_akt->cell_survival Promotes nf_kb->apoptosis Inhibits nf_kb->cell_survival Promotes

Caption: Putative signaling pathways modulated by DMG-HCl to enhance cell survival.

troubleshooting_guide start Poor Cell Viability Observed issue_type What is the nature of cell death? start->issue_type acute_death Acute cell death after a specific treatment/stressor issue_type->acute_death Acute gradual_decline Gradual decline in viability over time issue_type->gradual_decline Gradual thaw_recovery Poor recovery after thawing issue_type->thaw_recovery Post-Thaw solution_acute Pre-treat with DMG-HCl before applying the stressor. Optimize DMG-HCl concentration (0.1 µM - 1 mM). acute_death->solution_acute solution_gradual Supplement culture medium with DMG-HCl. Ensure regular media changes. gradual_decline->solution_gradual solution_thaw Add DMG-HCl to the cryopreservation medium before freezing. thaw_recovery->solution_thaw

Caption: Troubleshooting decision tree for addressing poor cell viability with DMG-HCl.

References

Adjusting pH of N,N-Dimethylglycine hydrochloride solutions for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of N,N-Dimethylglycine (DMG) hydrochloride in cell culture, with a specific focus on pH adjustment and its biological effects.

Frequently Asked Questions (FAQs)

Q1: Can I use N,N-Dimethylglycine hydrochloride to buffer my cell culture medium?

A1: No, this compound is not a suitable buffer for maintaining physiological pH in cell culture. Its pKa is approximately 2.04, meaning its buffering capacity is in a very acidic range and far from the optimal pH of 7.2-7.4 required for most mammalian cell cultures. Its primary role in cell culture is as a bioactive supplement.

Q2: What are the known effects of N,N-Dimethylglycine on cells in culture?

A2: N,N-Dimethylglycine (DMG) has been shown to have several beneficial effects on cells in vitro, primarily related to its antioxidant and cytoprotective properties. Studies have demonstrated that it can:

  • Promote cell proliferation and migration: In human keratinocytes (HaCaT cell line), the sodium salt of DMG (DMG-Na) was found to increase cell viability and promote wound closure in a scratch assay.[1]

  • Exhibit anti-inflammatory properties: DMG-Na has been shown to have robust anti-inflammatory effects in various dermatitis models using human keratinocytes.[2]

  • Act as an antioxidant: DMG can reduce oxidative stress. For instance, it improves the in vitro development of bovine embryos under conditions of oxidative stress.[3][4]

  • Influence growth factor release: Treatment of keratinocytes with DMG-Na led to the upregulation of the synthesis and release of specific growth factors.[1][2]

Q3: Is this compound cytotoxic?

A3: Based on available research, N,N-Dimethylglycine and its sodium salt are not considered cytotoxic at typical concentrations used in cell culture. For example, DMG-Na at concentrations up to 0.005% did not compromise the viability of HaCaT keratinocytes.[1] However, it is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS). A common stock solution concentration is 10 mg/mL.[1] It is recommended to prepare fresh aqueous solutions for each experiment and not to store them for more than one day to ensure stability and prevent degradation. For long-term storage, aliquoting and freezing at -20°C is advisable.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected change in media pH after adding DMG-HCl The inherent acidity of the hydrochloride salt.Prepare a working solution of DMG-HCl and adjust its pH to the desired physiological range (e.g., 7.2-7.4) before adding it to your culture medium. Use sterile, dilute NaOH for pH adjustment.
Precipitation observed in the media after adding DMG-HCl High concentration of DMG-HCl or interaction with media components.Ensure the final concentration of DMG-HCl is within the recommended range. Prepare the working solution in a buffer compatible with your cell culture medium (e.g., PBS).
No observable effect of DMG-HCl on cells Sub-optimal concentration or degraded compound.Perform a dose-response curve to determine the optimal concentration for your cell line. Prepare fresh solutions of DMG-HCl for each experiment.
Cell death or reduced viability after treatment Concentration of DMG-HCl is too high.Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the IC50 and a safe working concentration for your specific cell line.

Quantitative Data Summary

Parameter Value Source
pKa of N,N-Dimethylglycine 2.04PubChem
Solubility in DMSO ~10 mg/mLCayman Chemical[1]
Solubility in PBS (pH 7.2) ~10 mg/mLCayman Chemical[1]
Non-cytotoxic concentration (HaCaT cells) Up to 0.005% (DMG-Na)PMC[1]
Effective concentration (bovine embryos) 0.1 µM (DMG)PMC[3][4]

Experimental Protocols

Protocol 1: Preparation and pH Adjustment of a 10 mg/mL this compound Working Solution

  • Materials:

    • This compound powder

    • Sterile phosphate-buffered saline (PBS), pH 7.4

    • Sterile 0.1 M Sodium Hydroxide (NaOH)

    • Sterile 0.1 M Hydrochloric Acid (HCl)

    • Sterile conical tubes (15 mL or 50 mL)

    • Calibrated pH meter with a sterile electrode

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Weigh out 100 mg of this compound powder and place it in a sterile 15 mL conical tube.

    • Add 9 mL of sterile PBS to the tube.

    • Gently vortex until the powder is completely dissolved.

    • Aseptically measure the pH of the solution using a calibrated and sterile pH electrode. The initial pH will be acidic.

    • Slowly add sterile 0.1 M NaOH dropwise while gently stirring the solution. Monitor the pH continuously.

    • Continue adding NaOH until the pH reaches your desired value (e.g., 7.2 - 7.4). If you overshoot the target pH, you can adjust back with sterile 0.1 M HCl.

    • Once the desired pH is stable, bring the final volume to 10 mL with sterile PBS.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

    • This pH-adjusted 10 mg/mL working solution is ready to be diluted into your cell culture medium to the desired final concentration.

Visualizations

experimental_workflow Workflow for Preparing and Using DMG-HCl in Cell Culture cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment prep1 Weigh DMG-HCl Powder prep2 Dissolve in Sterile PBS prep1->prep2 prep3 pH Adjustment with NaOH/HCl prep2->prep3 prep4 Sterile Filtration (0.22 µm) prep3->prep4 exp1 Dilute Stock to Final Concentration in Media prep4->exp1 Add to Media exp2 Treat Cells exp1->exp2 exp3 Incubate exp2->exp3 exp4 Perform Assay exp3->exp4

Caption: Workflow for DMG-HCl solution preparation and use in cell culture.

signaling_pathway Known Signaling Effects of N,N-Dimethylglycine cluster_effects Cellular Effects DMG N,N-Dimethylglycine proliferation Increased Cell Proliferation DMG->proliferation migration Enhanced Cell Migration DMG->migration inflammation Reduced Inflammation DMG->inflammation oxidative_stress Decreased Oxidative Stress DMG->oxidative_stress growth_factors Upregulated Growth Factor Release DMG->growth_factors

References

Minimizing batch-to-batch variability of synthesized N,N-Dimethylglycine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize batch-to-batch variability in the synthesis of N,N-Dimethylglycine hydrochloride (DMG-HCl).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the Eschweiler-Clarke reaction of glycine (B1666218) and the reaction of chloroacetic acid with dimethylamine (B145610). The Eschweiler-Clarke reaction involves the methylation of glycine using formaldehyde (B43269) and formic acid.[1][2] The chloroacetic acid method involves the reaction of chloroacetic acid with dimethylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt.[3]

Q2: What are the critical parameters to control to ensure batch-to-batch consistency?

A2: Key parameters to control include the molar ratio of reactants, reaction temperature, reaction time, and the purity of starting materials. For instance, in the Eschweiler-Clarke reaction, an excess of both formaldehyde and formic acid is necessary to drive the reaction to completion and ensure complete methylation to the tertiary amine.[2] In the chloroacetic acid method, maintaining the reaction temperature within the specified range (e.g., 65-75°C) and controlling the pressure (e.g., 0.3-0.7MPa) are crucial for achieving high yield and purity.[1]

Q3: What are the common impurities in synthesized this compound?

A3: Common impurities can include unreacted starting materials such as glycine or chloroacetic acid, and intermediately methylated products like sarcosine (B1681465) (N-methylglycine) in the case of the Eschweiler-Clarke reaction. Other potential impurities can arise from side reactions or the degradation of reactants or products. The final product may also contain residual solvents or inorganic salts if the purification process is incomplete.

Q4: How can I purify the crude this compound?

A4: Purification is typically achieved through crystallization from a suitable solvent, such as a mixture of deionized water and ethanol.[4] The process often involves dissolving the crude product in the solvent at an elevated temperature, followed by cooling to induce crystallization. Centrifugation is then used to separate the crystals from the mother liquor, followed by drying.[1] The use of activated carbon can also be employed to remove colored impurities.[3]

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the purity of this compound and detecting impurities.[5] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used for structural confirmation and identification of unknown impurities.[6][7]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Molar Ratios: Ensure the correct stoichiometry of reactants is used. For the Eschweiler-Clarke reaction, use an excess of formaldehyde and formic acid. For the chloroacetic acid method, a slight excess of dimethylamine is recommended (e.g., molar ratio of chloroacetic acid to dimethylamine of 1:1 to 1:1.2).[1] - Check Reaction Time and Temperature: Confirm that the reaction was carried out for the specified duration and at the optimal temperature. Low temperatures can slow down the reaction rate, while excessively high temperatures can lead to degradation. - Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, HPLC) to monitor the disappearance of starting materials and the formation of the product to determine the reaction endpoint accurately.
Product Loss During Work-up - Optimize Crystallization: Ensure the cooling process during crystallization is gradual to maximize crystal formation and minimize the amount of product remaining in the mother liquor. - Efficient Extraction: If an extraction step is used, ensure the pH is adjusted correctly to optimize the partitioning of the product into the desired phase. Perform multiple extractions to maximize recovery.
Side Reactions - Control Temperature: Maintain strict control over the reaction temperature to minimize the formation of byproducts. - Purity of Reagents: Use high-purity starting materials to avoid side reactions caused by contaminants.
Problem 2: High Impurity Levels in the Final Product
Potential Cause Troubleshooting Steps
Presence of Starting Materials - Drive Reaction to Completion: As with low yield, ensure optimal reaction conditions (molar ratios, temperature, time) are employed to consume the starting materials.
Incomplete Methylation (Eschweiler-Clarke) - Sufficient Methylating Agents: Ensure an adequate excess of both formaldehyde and formic acid is used to favor the formation of the tertiary amine over the secondary amine (sarcosine).[2]
Inefficient Purification - Recrystallization: Perform a second recrystallization step if the purity after the first is not satisfactory. - Solvent Choice: Experiment with different solvent systems for crystallization to improve the separation of the product from impurities. - Activated Carbon Treatment: If colored impurities are present, treat the solution with activated carbon before crystallization.[3]

Experimental Protocols

Method 1: Synthesis via Eschweiler-Clarke Reaction
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glycine.

  • Reagent Addition: To the flask, add formic acid and an aqueous solution of formaldehyde. A typical molar ratio is 1 equivalent of glycine to an excess of formic acid and formaldehyde.

  • Reaction: Heat the mixture to reflux (approximately 80-100°C) and maintain for several hours. The reaction progress can be monitored by TLC or HPLC.[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess formic acid and formaldehyde under reduced pressure.

  • Salt Formation: Dissolve the resulting N,N-Dimethylglycine in a suitable solvent and add a stoichiometric amount of hydrochloric acid to precipitate the hydrochloride salt.

  • Purification: Collect the precipitate by filtration and recrystallize from an appropriate solvent system (e.g., water/ethanol) to obtain pure this compound.

Method 2: Synthesis via Chloroacetic Acid and Dimethylamine
  • Reaction Setup: In a pressure reactor (autoclave), dissolve chloroacetic acid in an organic solvent (e.g., ethanol, methylene (B1212753) chloride).[1]

  • Catalyst Addition: Add a catalytic amount of sodium iodide.[1]

  • Reactant Addition: Slowly introduce dry dimethylamine gas into the solution while stirring. Maintain the reaction pressure between 0.3 and 0.7 MPa.[1]

  • Reaction: Heat the mixture to 65-75°C and maintain for 4-6 hours.[1]

  • Work-up: After the reaction, cool the reactor and vent any unreacted dimethylamine.

  • Crystallization: Concentrate the reaction mixture under reduced pressure to induce crystallization. Cool the mixture to approximately 25°C.[1]

  • Purification: Collect the crystals by centrifugation, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.[1]

Data Presentation

Table 1: Critical Process Parameters for Synthesis Methods

ParameterEschweiler-Clarke ReactionChloroacetic Acid Method
Starting Materials Glycine, Formaldehyde, Formic AcidChloroacetic Acid, Dimethylamine
Molar Ratio Glycine:Formaldehyde:Formic Acid (e.g., 1: >2: >2)Chloroacetic Acid:Dimethylamine (e.g., 1:1 to 1:1.2)[1]
Temperature 80 - 100 °C65 - 75 °C[1]
Pressure Atmospheric0.3 - 0.7 MPa[1]
Reaction Time 4 - 18 hours4 - 6 hours[1]
Catalyst None (Formic acid acts as a reductant)Sodium Iodide[1]
Typical Yield 64% - 90%[1][8]> 90%[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Quality Control start Starting Materials reaction Chemical Reaction (Eschweiler-Clarke or Chloroacetic Acid Method) start->reaction monitoring In-Process Monitoring (TLC, HPLC) reaction->monitoring workup Reaction Work-up (Solvent Removal, Acidification) monitoring->workup Reaction Complete crystallization Crystallization workup->crystallization filtration Filtration/ Centrifugation crystallization->filtration drying Drying filtration->drying final_product Final Product: N,N-Dimethylglycine HCl drying->final_product analysis Purity Analysis (HPLC, NMR) final_product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Flowchart cluster_yield Low Yield cluster_purity High Impurity problem Problem Encountered: Batch-to-Batch Variability incomplete_reaction Incomplete Reaction? problem->incomplete_reaction loss_workup Product Loss During Work-up? problem->loss_workup side_reactions_yield Side Reactions? problem->side_reactions_yield unreacted_sm Unreacted Starting Materials Present? problem->unreacted_sm byproducts Byproducts Formed? problem->byproducts inefficient_purification Inefficient Purification? problem->inefficient_purification solution_reaction Solution: - Check Molar Ratios - Verify Temp. & Time - Monitor Reaction incomplete_reaction->solution_reaction solution_workup Solution: - Optimize Crystallization - Ensure Efficient Extraction loss_workup->solution_workup solution_side_reactions Solution: - Strict Temp. Control - Use High-Purity Reagents side_reactions_yield->solution_side_reactions unreacted_sm->solution_reaction byproducts->solution_side_reactions solution_purification Solution: - Recrystallize - Change Solvent System - Use Activated Carbon inefficient_purification->solution_purification

Caption: Troubleshooting flowchart for addressing batch-to-batch variability.

Eschweiler_Clarke_Pathway cluster_step1 Step 1: Formation of Secondary Amine cluster_step2 Step 2: Formation of Tertiary Amine glycine Glycine (Primary Amine) sarcosine Sarcosine (Secondary Amine) glycine->sarcosine + HCHO, HCOOH formaldehyde Formaldehyde formic_acid Formic Acid dmg N,N-Dimethylglycine (Tertiary Amine) sarcosine->dmg + HCHO, HCOOH dmg_hcl N,N-Dimethylglycine HCl dmg->dmg_hcl + HCl hcl HCl

Caption: Simplified reaction pathway for the Eschweiler-Clarke synthesis of N,N-Dimethylglycine HCl.

References

Identifying and removing impurities from N,N-Dimethylglycine hydrochloride preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethylglycine hydrochloride (DMG-HCl). Our goal is to help you identify and remove impurities from your preparations, ensuring the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound preparations?

A1: Based on common synthesis routes, potential impurities in DMG-HCl can be categorized as starting materials, byproducts, and intermediates. The most prevalent synthesis method involves the reaction of chloroacetic acid with dimethylamine (B145610).[1][2][3][4]

Potential Impurities in this compound

Impurity Category Compound Name Chemical Formula Potential Source
Starting Materials Chloroacetic AcidClCH₂COOHUnreacted starting material[1][2]
Dimethylamine(CH₃)₂NHUnreacted starting material[1][5]
Glycine (B1666218)H₂NCH₂COOHStarting material in alternative synthesis routes
FormaldehydeCH₂OStarting material in alternative synthesis routes
Formic AcidHCOOHStarting material in alternative synthesis routes
Byproducts Sodium ChlorideNaClFormed during neutralization or certain synthesis routes[6]
Dimethylamine Hydrochloride(CH₃)₂NH₂ClReaction of excess dimethylamine with HCl[1]
Glycolic AcidHOCH₂COOHHydrolysis of chloroacetic acid
Intermediates N,N-Dimethylaminoacetonitrile(CH₃)₂NCH₂CNIntermediate in an alternative synthesis route

Q2: My final this compound product has a yellowish tint. What could be the cause?

A2: A yellow discoloration in the final product can indicate the presence of impurities, which may arise from several factors during synthesis and purification. These can include side reactions promoted by excessive temperatures or the presence of unreacted starting materials that degrade or polymerize under reaction conditions. Inadequate purification, such as incomplete removal of colored byproducts, can also lead to a discolored final product. Some commercial suppliers note the appearance of this compound as a light yellow powder.[7]

Q3: What analytical techniques are recommended for identifying impurities in my samples?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.

  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating and quantifying impurities.[8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the chemical structure of impurities.[12][13][14][15]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique provides molecular weight information for impurity identification.

  • Gas Chromatography (GC): Useful for detecting volatile impurities such as residual solvents.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Issue 1: Low Purity of the Final Product Detected by HPLC

  • Possible Cause 1: Incomplete Reaction.

    • Solution: Ensure the reaction goes to completion by optimizing reaction time, temperature, and stoichiometry of reactants. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or in-process HPLC.

  • Possible Cause 2: Inefficient Purification.

    • Solution: Refine your purification protocol. Recrystallization is a common and effective method. Experiment with different solvent systems (e.g., ethanol (B145695)/water mixtures) to improve impurity removal. The use of activated carbon can also help in removing colored impurities.[2]

Issue 2: Presence of Unreacted Starting Materials in the Final Product

  • Possible Cause 1: Incorrect Stoichiometry.

    • Solution: Carefully control the molar ratio of reactants. For the reaction between chloroacetic acid and dimethylamine, a molar ratio of 1:2.5 to 1:5 (chloroacetic acid to dimethylamine) is suggested to ensure the complete consumption of chloroacetic acid.[1][5]

  • Possible Cause 2: Inadequate Removal of Excess Reagents.

    • Solution: After the reaction, implement a specific step to remove unreacted starting materials. For example, excess dimethylamine can be removed by heating the reaction mixture and controlling the pH.[1][5]

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC

This protocol provides a general method for the analysis of this compound and its potential impurities.

  • Column: Newcrom R1 HPLC column[8]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.[8]

  • Detector: UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase or a suitable solvent like deionized water. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the analysis using an appropriate gradient or isocratic method.

    • Identify and quantify impurities by comparing their retention times and peak areas with those of known standards.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization.

  • Materials: Crude this compound, ethanol, deionized water.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot solvent (e.g., a mixture of ethanol and water).

    • If the solution is colored, add a small amount of activated carbon and heat for a short period.

    • Hot filter the solution to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to induce crystallization.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Visualizations

Below are diagrams illustrating key workflows for identifying and removing impurities from this compound preparations.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Purification cluster_final Final Product start Crude N,N-Dimethylglycine Hydrochloride hplc HPLC Analysis start->hplc nmr NMR Analysis start->nmr lcms LC-MS Analysis start->lcms recrystallization Recrystallization hplc->recrystallization nmr->recrystallization lcms->recrystallization carbon Activated Carbon Treatment recrystallization->carbon if colored final_product Pure N,N-Dimethylglycine Hydrochloride recrystallization->final_product carbon->final_product

Caption: Workflow for Impurity Identification and Purification.

troubleshooting_logic start Problem: Low Purity of N,N-Dimethylglycine HCl cause1 Possible Cause: Incomplete Reaction start->cause1 cause2 Possible Cause: Inefficient Purification start->cause2 solution1 Solution: Optimize reaction conditions (time, temp, stoichiometry) cause1->solution1 solution2 Solution: Refine purification protocol (e.g., recrystallization solvent) cause2->solution2

Caption: Troubleshooting Logic for Low Product Purity.

References

Best practices for storing N,N-Dimethylglycine hydrochloride to maintain stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for storing and handling N,N-Dimethylglycine hydrochloride (DMG-HCl) to maintain its stability, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, solid DMG-HCl should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] It is also recommended to store it away from strong oxidizing agents.[1] For extended storage, a temperature of -20°C has been shown to maintain stability for at least four years.[2]

Q2: How long can I store aqueous solutions of DMG-HCl?

A2: It is not recommended to store aqueous solutions of DMG-HCl for more than one day.[2] The compound's stability in aqueous solutions is limited, and for optimal results in experiments, fresh solutions should be prepared daily.

Q3: Is DMG-HCl hygroscopic?

A3: Yes, DMG-HCl is sensitive to moisture. It is important to keep the container tightly closed to prevent the absorption of water from the atmosphere, which could affect its stability and weighing accuracy.

Q4: What are the known incompatibilities of DMG-HCl?

A4: DMG-HCl is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound.

Q5: What are the hazardous decomposition products of DMG-HCl?

A5: Upon thermal decomposition, DMG-HCl can release irritating gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[1]

Storage Condition Summary

ParameterRecommendationSource(s)
Physical Form Solid, Crystalline Powder[1]
Temperature Cool, well-ventilated place. Room temperature or 2-30°C. For long-term (≥ 4 years), -20°C.[1][2][3]
Atmosphere Dry environment. Keep container tightly sealed.[1]
Light General storage does not specify light protection, but for stability studies, photostability should be assessed.[4][5]
Incompatibilities Strong oxidizing agents.[1]
Aqueous Solution Do not store for more than one day.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results with freshly prepared aqueous solutions. Degradation of the compound after dissolution.Prepare solutions immediately before use. When dissolving the solid, it is good practice to purge the solvent with an inert gas.[2]
Difficulty in weighing the compound accurately. The compound has absorbed moisture from the air due to its hygroscopic nature.Ensure the container is always tightly sealed when not in use. Store in a desiccator if in a high-humidity environment.
Discoloration or change in the physical appearance of the solid. Potential degradation due to improper storage (e.g., exposure to moisture, heat, or incompatible substances).Discard the product if physical changes are observed. Review storage procedures to ensure compliance with recommendations.
Unexpected peaks in analytical chromatography (e.g., HPLC). Presence of degradation products.Use a validated stability-indicating analytical method to identify and quantify degradants. Perform forced degradation studies to understand potential degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study of DMG-HCl

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Objective: To generate degradation products of DMG-HCl under various stress conditions.

Materials:

Methodology:

  • Acid Hydrolysis: Dissolve DMG-HCl in 0.1 M HCl. Keep the solution at room temperature for 24 hours. If no degradation is observed, the solution can be heated to 60°C.[4][5]

  • Base Hydrolysis: Dissolve DMG-HCl in 0.1 M NaOH. Keep the solution at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve DMG-HCl in a 3% solution of hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place solid DMG-HCl in an oven at 60°C for 24 hours.

  • Photolytic Degradation: Expose solid DMG-HCl to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

  • Sample Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration with the mobile phase and analyze using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate DMG-HCl from its potential degradation products.

Objective: To develop an HPLC method capable of quantifying DMG-HCl in the presence of its impurities and degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point for polar compounds.

  • Mobile Phase: A gradient elution with a mobile phase consisting of a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5) and an organic modifier like methanol or acetonitrile (B52724) is often effective for separating polar compounds and their degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As DMG-HCl lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) is typically required.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Method Development Strategy:

  • Initial Scoping Runs: Start with a broad gradient (e.g., 5% to 95% organic modifier over 20-30 minutes) to elute all components, including the parent compound and any degradation products from forced degradation studies.

  • Optimization: Adjust the gradient slope, mobile phase pH, and organic modifier to achieve adequate separation (resolution > 2) between the main peak and any degradation products.

  • Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment of DMG-HCl cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare DMG-HCl Samples acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxidation Oxidation prep->oxidation Expose to Stress thermal Thermal Stress prep->thermal Expose to Stress photo Photolytic Stress prep->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation and Mass Balance hplc->data

Caption: Workflow for assessing the stability of DMG-HCl.

biochemical_pathway Simplified Choline to Glycine Metabolic Pathway choline Choline betaine Betaine choline->betaine Choline Dehydrogenase dmg N,N-Dimethylglycine (DMG) betaine->dmg BHMT methionine Methionine betaine->methionine sarcosine Sarcosine dmg->sarcosine DMGDH homocysteine Homocysteine glycine Glycine sarcosine->glycine Sarcosine Dehydrogenase homocysteine->methionine BHMT

Caption: Role of DMG-HCl in cellular metabolism.

References

How to prevent degradation of N,N-Dimethylglycine hydrochloride during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and use of N,N-Dimethylglycine hydrochloride (DMG-HCl) to prevent its degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid DMG-HCl should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, -20°C is recommended, which can ensure stability for at least four years.[1]

Q2: How long are aqueous solutions of DMG-HCl stable?

A2: It is not recommended to store aqueous solutions of DMG-HCl for more than one day.[1] For optimal results, it is best to prepare fresh solutions for each experiment.

Q3: What are the known incompatibilities of DMG-HCl?

A3: DMG-HCl is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent degradation.

Q4: What are the potential degradation pathways for DMG-HCl?

A4: While specific degradation kinetics under various experimental conditions are not extensively documented in publicly available literature, thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas. Degradation in aqueous solutions is likely accelerated by elevated temperatures and extreme pH levels.

Q5: Is DMG-HCl sensitive to light?

A5: There is no specific information available regarding the photosensitivity of DMG-HCl. However, as a general laboratory practice, it is prudent to protect solutions from prolonged exposure to direct light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results Degradation of DMG-HCl in aqueous solution.Prepare fresh solutions of DMG-HCl immediately before each experiment. Avoid storing aqueous solutions, even for short periods.
Contamination of solid DMG-HCl.Ensure the container is always tightly sealed after use and stored in a dry environment to prevent moisture absorption.
Reaction with incompatible substances.Review all components of your experimental system for the presence of strong oxidizing agents.
Precipitate formation in solution Exceeding solubility limits.The solubility of DMG-HCl in PBS (pH 7.2) is approximately 10 mg/mL.[1] Do not exceed this concentration in similar aqueous buffers. When using organic solvents like DMSO, ensure complete dissolution before further dilution into aqueous buffers.[1]
pH-dependent precipitation.Check the pH of your solution. Although DMG-HCl is soluble in water, extreme pH values might affect its stability and solubility.
Loss of biological activity (e.g., as a methyl donor) Degradation due to improper storage or handling of solutions.Always use freshly prepared solutions. If working with enzymatic assays, ensure the pH and temperature of the reaction buffer are optimal for both the enzyme and DMG-HCl stability.
Interaction with other components in the assay mixture.Run control experiments to identify any potential inhibitory or degrading effects of other reagents on DMG-HCl.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₄H₉NO₂·HCl
Molecular Weight 139.58 g/mol
Appearance White to off-white crystalline powder
Melting Point 188-194 °C
Purity ≥98%
Solubility in PBS (pH 7.2) Approx. 10 mg/mL[1]
Solubility in DMSO Approx. 10 mg/mL[1]

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureRecommended ContainerShelf Life
Solid Room TemperatureTightly sealed, dry, well-ventilatedStable under ambient conditions
Solid (Long-term) -20°CTightly sealed, dry≥ 4 years[1]
Aqueous Solution 2-8°CSterile, sealed tubeNot recommended for more than 1 day[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of DMG-HCl

This protocol describes the preparation of a stock solution of DMG-HCl for use in various biological experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO) or sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes or vials

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Weighing: Accurately weigh the desired amount of solid DMG-HCl in a sterile microcentrifuge tube.

  • Solvent Addition:

    • For a DMSO stock solution: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of DMG-HCl).

    • For an aqueous stock solution: Add the appropriate volume of sterile PBS (pH 7.2) to achieve the desired concentration, not exceeding 10 mg/mL.[1]

  • Dissolution: Vortex the solution until the DMG-HCl is completely dissolved.

  • Inert Gas Purge: Briefly purge the headspace of the vial with an inert gas to displace oxygen, which can help to minimize potential oxidative degradation.[1] This is particularly recommended for stock solutions in organic solvents.

  • Storage:

    • DMSO stock: Store at -20°C for short-term use. For longer-term storage, consult stability data for your specific experimental conditions.

    • Aqueous stock: As recommended, prepare fresh for each experiment and do not store for more than 24 hours.[1]

  • Working Solution Preparation: Before use in biological experiments, dilute the stock solution into the appropriate aqueous buffer or isotonic saline. Ensure the final concentration of the organic solvent (if used) is insignificant to avoid physiological effects on the experimental system.[1]

Protocol 2: General Methyltransferase Assay (Adapted for DMG-HCl as a potential substrate/modulator)

This protocol provides a general framework for a methyltransferase assay using a radiolabeled methyl donor. While S-adenosyl-L-methionine (SAM) is the direct methyl donor in this example, DMG-HCl's role in the broader one-carbon metabolism can be studied by observing its effects on the overall methylation dynamics.

Materials:

  • Purified methyltransferase enzyme

  • Substrate for methylation (e.g., a specific peptide or protein)

  • This compound solution (freshly prepared)

  • S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]-SAM)

  • Reaction buffer (e.g., Tris-HCl, pH 7.4)

  • Charcoal suspension (for stopping the reaction)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Reaction buffer

    • Methyltransferase enzyme

    • Substrate

    • [¹⁴C]-SAM

    • DMG-HCl solution at various concentrations (to test its effect) or a control with no DMG-HCl.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 25 minutes).[2]

  • Reaction Termination: Stop the reaction by adding a charcoal suspension. The charcoal will adsorb the unreacted [¹⁴C]-SAM.

  • Centrifugation: Centrifuge the tubes to pellet the charcoal.

  • Scintillation Counting: Transfer the supernatant (containing the radiolabeled methylated substrate) to a scintillation vial with scintillation fluid.

  • Data Analysis: Measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of methylated substrate formed. Compare the results from reactions with and without DMG-HCl to determine its effect on the methyltransferase activity.

Mandatory Visualizations

experimental_workflow Experimental Workflow: Preparing and Using DMG-HCl Solutions cluster_prep Solution Preparation cluster_exp Experimental Use weigh Weigh solid DMG-HCl dissolve Dissolve in appropriate solvent (e.g., PBS, DMSO) weigh->dissolve 1 purge Purge with inert gas dissolve->purge 2 store Store appropriately (freshly prepared is best) purge->store 3 prepare_working Prepare working solution by diluting stock store->prepare_working Use immediately add_to_assay Add to experimental system (e.g., cell culture, enzyme assay) prepare_working->add_to_assay 4 incubate Incubate under controlled conditions add_to_assay->incubate 5 analyze Analyze results incubate->analyze 6

Caption: Workflow for DMG-HCl solution preparation and use.

Caption: DMG-HCl's role in the one-carbon metabolism pathway.

References

Calibrating analytical instruments for accurate N,N-Dimethylglycine hydrochloride detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate calibration of analytical instruments for the detection of N,N-Dimethylglycine hydrochloride (DMG-HCl).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate detection important?

A1: this compound (DMG-HCl) is the hydrochloride salt of N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine.[1][2] It is used as a nutritional supplement and is an intermediate in choline (B1196258) metabolism.[3][4] Accurate detection is crucial in pharmaceutical quality control, metabolic research, and clinical studies to ensure product purity, understand its metabolic role, and assess its therapeutic effects.[1][3]

Q2: What are the key properties of DMG-HCl I should be aware of for sample preparation?

A2: DMG-HCl is a white to off-white crystalline solid.[1] It is soluble in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS, pH 7.2) at concentrations of approximately 10 mg/mL.[5] When preparing aqueous solutions, it is recommended not to store them for more than one day to ensure stability.[5] For long-term storage, the solid form is stable for at least four years when stored at -20°C.[5]

Q3: Which analytical techniques are most suitable for DMG-HCl detection?

A3: The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] HPLC is often preferred, with methods including Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography.[6] GC-MS typically requires a derivatization step to increase the volatility of the analyte.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation and quantification.[3]

Q4: Do I need to derivatize DMG-HCl for analysis?

A4: It depends on the chosen analytical method. For many HPLC-UV methods, direct analysis is possible, often at low UV wavelengths like 198-205 nm.[6][8] However, derivatization can be used to improve chromatographic retention and enhance detection sensitivity, especially for UV detectors at higher wavelengths (e.g., 254 nm).[9] For GC-MS analysis, derivatization is generally necessary to make the compound volatile enough for gas-phase separation.[7]

Instrument Calibration & Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of DMG-HCl.

General Calibration Workflow

A robust calibration is the foundation of accurate quantification. The following workflow outlines the essential steps for calibrating an analytical instrument for DMG-HCl analysis.

prep Prepare Stock & Working Standards inst Instrument Setup & Equilibration prep->inst blank Inject Blank (Mobile Phase/Solvent) inst->blank cal Inject Calibration Standards (Lowest to Highest Conc.) blank->cal check Check System Suitability (e.g., Peak Shape, RT) cal->check curve Generate Calibration Curve (Plot Response vs. Conc.) check->curve eval Evaluate Curve (R², Linearity) curve->eval fail Troubleshoot eval->fail R² < 0.99 pass Proceed to Sample Analysis eval->pass R² > 0.99 fail->inst Re-equilibrate or check parameters

Caption: General workflow for analytical instrument calibration.

HPLC Troubleshooting

Q: My DMG-HCl peak is tailing. What are the common causes and solutions?

A: Peak tailing is a common issue, particularly with polar compounds like DMG-HCl.[6][10] It can compromise peak integration and reduce accuracy.

  • Cause 1: Secondary Interactions with Column: The primary cause is often the interaction of the analyte with active silanol (B1196071) groups on the silica-based column packing.[10][11]

    • Solution: Use a high-purity silica (B1680970) column or an end-capped column. Alternatively, you can add a competitor base (e.g., triethylamine) to the mobile phase to block the active sites, or lower the mobile phase pH to suppress the ionization of the silanol groups.[10]

  • Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.[10][12]

    • Solution: Dilute your sample and re-inject. Check if the peak shape improves.

  • Cause 3: Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your standards and samples in the initial mobile phase.

The following decision tree illustrates a troubleshooting workflow for peak tailing.

start Problem: DMG-HCl Peak Tailing step1 Inject a Lower Concentration Sample start->step1 q1 Did Peak Shape Improve? step1->q1 res1 Cause: Column Overload Solution: Dilute Samples q1->res1 Yes step2 Check Mobile Phase pH and Sample Solvent q1->step2 No q2 Is Sample Solvent Stronger than Mobile Phase? step2->q2 res2 Cause: Solvent Mismatch Solution: Dissolve Sample in Mobile Phase q2->res2 Yes step3 Cause: Secondary Interactions (Silanols) q2->step3 No res3 Solutions: - Use End-Capped Column - Lower Mobile Phase pH - Add Mobile Phase Modifier step3->res3 sample Urine Sample cleanup Cation-Exchange Cleanup sample->cleanup deriv Derivatization: Ethanol + HCl (Forms Ethyl Ester) cleanup->deriv extract Solvent Evaporation & Extraction into Methylene Chloride deriv->extract inject Inject into GC-MS extract->inject analyze Data Acquisition and Analysis inject->analyze

References

Technical Support Center: N,N-Dimethylglycine Hydrochloride in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethylglycine hydrochloride (DMG-HCl).

Troubleshooting Guide: Addressing Unexpected Experimental Results

This guide is designed to help you navigate common challenges and unexpected outcomes in your experiments with DMG-HCl.

1. Inconsistent or No Observable Effect in Cell Culture

  • Question: I am not observing the expected biological effect (e.g., antioxidant activity, enhanced cell proliferation) of DMG-HCl in my cell culture experiments. What could be the cause?

  • Answer: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:

    • Solution Stability: DMG-HCl aqueous solutions are not recommended for storage longer than one day.[1] Prepare fresh solutions for each experiment to ensure the compound's integrity.

    • Compound Purity: Verify the purity of your DMG-HCl lot. Impurities can interfere with the expected activity. Consider analytical techniques like HPLC to confirm purity.

    • Cell Line Specificity: The effects of DMG-HCl can be cell-line dependent. The metabolic pathways and receptors that DMG-HCl interacts with may not be active or present in your chosen cell line.

    • Dosage and Incubation Time: The optimal concentration and duration of treatment can vary significantly. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint.

    • Nitrogen Source in Media: The nitrogen source in your culture media can influence the effects of N,N-dimethylglycine. Some studies have shown that the inhibitory or beneficial effects can be dependent on the available nitrogen sources.

2. Unexpected Decrease in Cell Viability

  • Question: I am observing a decrease in cell viability after treating my cells with DMG-HCl, which is unexpected. Why might this be happening?

  • Answer: While generally considered non-toxic, high concentrations or specific experimental conditions could lead to cytotoxicity.

    • Concentration: High concentrations of any compound can be toxic to cells. Ensure you are using a concentration range appropriate for your cell line, which should be determined through a dose-response curve.

    • Purity of Compound: Contaminants from the synthesis of DMG-HCl could be cytotoxic. Ensure you are using a high-purity grade of the compound.

    • Solvent Toxicity: If using a solvent like DMSO to dissolve DMG-HCl, ensure the final concentration of the solvent in your culture medium is not toxic to your cells.[1]

    • Interaction with Media Components: DMG-HCl might interact with components of your cell culture media, leading to the formation of toxic byproducts.

3. Variable Results in Animal Studies

  • Question: My in vivo experiments with DMG-HCl are showing high variability between animals. How can I reduce this?

  • Answer: In vivo studies are inherently more complex. The following factors can contribute to variability:

    • Dietary Composition: The effects of DMG can be influenced by the diet of the animals. For example, the fatty acid profile of the diet has been shown to modulate the effects of DMG in broilers. Standardizing the diet across all experimental groups is crucial.

    • Route of Administration and Dosing Accuracy: Ensure consistent and accurate administration of DMG-HCl. For oral gavage, proper technique is essential to avoid stress and ensure the full dose is delivered to the stomach. For intraperitoneal injections, correct placement is critical to avoid injection into organs.

    • Animal Strain and Species: The metabolic and physiological responses to DMG-HCl can differ between species and even between different strains of the same species.

    • Gut Microbiome: The gut microbiome can influence the metabolism of many compounds. Variations in the gut flora between animals could contribute to different responses to DMG-HCl.

4. Unexpected Immunosuppressive Effects

  • Question: I was expecting an immune-enhancing effect, but my results suggest immunosuppression. Is this possible?

  • Answer: Yes, this is a possibility that has been observed in some studies. The immune-modulating effects of DMG can be complex and context-dependent.

    • Species-Specific Effects: In a study on cats, DMG supplementation was associated with a lower virus-neutralizing antibody titer against feline herpesvirus-1, contrary to its expected immune-boosting effect. This highlights that the immunomodulatory effects can be species-specific.

    • Synergistic and Antagonistic Effects: When used in combination with other substances, DMG can have unexpected synergistic or antagonistic effects. For example, in one study, DMG alone had no significant effect, but in combination with another substance, it led to a significant reduction in certain T-cells and cytokines.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

N,N-Dimethylglycine (DMG) acts through multiple mechanisms. It is known to be a partial agonist at the glycine (B1666218) binding site of the NMDA receptor. Additionally, as a metabolic intermediate in the choline-to-glycine pathway, it can act as a methyl donor, influencing a wide range of metabolic processes. It has also been shown to have antioxidant properties.

2. How should I prepare and store stock solutions of DMG-HCl?

For long-term storage, DMG-HCl should be stored as a solid at -20°C, where it is stable for at least four years.[1] Stock solutions can be prepared in DMSO (up to 10 mg/mL) or PBS (pH 7.2, up to 10 mg/mL).[1] However, it is highly recommended to prepare fresh aqueous solutions for each experiment, as they are not recommended for storage for more than one day.[1] When using an organic solvent like DMSO, ensure the final concentration in your experiment is low enough to not have physiological effects.[1]

3. What are the expected physical properties of DMG-HCl?

DMG-HCl is typically a white to off-white crystalline powder.[2] It is freely soluble in water.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number2491-06-7[3]
Molecular FormulaC₄H₁₀ClNO₂[3]
Molecular Weight139.58 g/mol [2]
AppearanceWhite to off-white crystalline powder[2]
Melting Point188–194°C[2]
Purity≥98%[3]

Table 2: Solubility and Stability of this compound

ParameterDetailsReference
Solubility
DMSO~10 mg/mL[1]
PBS (pH 7.2)~10 mg/mL[1]
Stability
Solid≥ 4 years at -20°C[1]
Aqueous SolutionNot recommended for storage > 1 day[1]
In Solvent-80°C for up to 1 year

Experimental Protocols

1. In Vitro Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • This compound (DMG-HCl)

    • 96-well cell culture plates

    • Appropriate cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare fresh serial dilutions of DMG-HCl in cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of DMG-HCl. Include a vehicle control (medium with the same amount of solvent used to dissolve DMG-HCl, if any).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. In Vivo Administration via Oral Gavage (Mouse Model)

This protocol provides a general procedure for oral administration of DMG-HCl to mice. All animal procedures should be approved by your institution's Animal Care and Use Committee.

  • Materials:

    • This compound (DMG-HCl)

    • Vehicle (e.g., sterile water or saline)

    • Appropriate size gavage needles (e.g., 20-gauge, 1.5 inches with a rounded tip for adult mice)

    • Syringes

  • Procedure:

    • Prepare a fresh solution of DMG-HCl in the desired vehicle at the target concentration.

    • Weigh the mouse to determine the correct volume to administer (typically not exceeding 10 mL/kg body weight).

    • Gently restrain the mouse, ensuring a firm but not restrictive grip.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.

    • Gently insert the gavage needle into the mouth, allowing the mouse to swallow it. The needle should pass easily down the esophagus. Do not force the needle.

    • Once the needle is in the correct position, slowly administer the solution.

    • Gently remove the gavage needle.

    • Monitor the animal for any signs of distress after the procedure.

Visualizations

Signaling_Pathway cluster_0 DMG-HCl Administration cluster_1 Cellular Mechanisms cluster_2 Downstream Effects DMG N,N-Dimethylglycine Hydrochloride NMDAR NMDA Receptor DMG->NMDAR Partial Agonist Methylation Transmethylation Pathway DMG->Methylation Methyl Donor Antioxidant Antioxidant Activity DMG->Antioxidant Synaptic_Plasticity Synaptic Plasticity (Learning & Memory) NMDAR->Synaptic_Plasticity Gene_Expression Altered Gene Expression Methylation->Gene_Expression ROS_Reduction Reduced Reactive Oxygen Species (ROS) Antioxidant->ROS_Reduction Workflow start Start Experiment prep Prepare Fresh DMG-HCl Solution start->prep treat Treat Cells or Administer to Animal prep->treat incubate Incubation / Treatment Period treat->incubate assay Perform Assay (e.g., MTT, ELISA) incubate->assay data Data Collection & Analysis assay->data results Unexpected Results? data->results troubleshoot Consult Troubleshooting Guide results->troubleshoot Yes end End results->end No troubleshoot->prep

References

Technical Support Center: Optimizing N,N-Dimethylglycine Hydrochloride in Cellular Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethylglycine hydrochloride (DMG-HCl) in cellular studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for DMG-HCl treatment?

A1: The optimal incubation time for DMG-HCl is highly dependent on the cell type, the experimental endpoint, and the concentration of DMG-HCl used. Based on available literature, a general guideline is as follows:

  • Short-term incubations (1-6 hours): These are typically sufficient for studying acute effects on signaling pathways, such as the phosphorylation of kinases. For example, activation of p38 MAPK can be observed as early as 10 minutes to 2 hours post-treatment with a stimulus.[1]

  • Intermediate-term incubations (12-48 hours): This timeframe is often used to assess changes in gene expression (mRNA levels) of cytokines and other target genes, as well as protein expression levels.[2] Studies on DMG's effect on inflammatory markers have shown significant changes at 24 and 48 hours.[2]

  • Long-term incubations (24-72 hours or longer): These durations are generally required for assessing endpoints such as cell viability, proliferation, apoptosis, and developmental processes.[2] For example, the pro-proliferative effects of DMG on keratinocytes were observed at 24, 48, and 72 hours.[2] In bovine embryo development studies, DMG was included in the culture medium for up to 8 days.[3]

It is always recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell model and experimental question.

Q2: What is a typical starting concentration range for DMG-HCl in cell culture?

A2: The effective concentration of DMG-HCl can vary significantly between cell types and the desired biological effect. A common starting point for in vitro studies is in the micromolar (µM) to low millimolar (mM) range. For instance, a concentration of 0.1 µM DMG was shown to have antioxidant effects in bovine embryos.[3] In human keratinocytes, concentrations ranging from 0.00005% to 0.005% (w/v) of DMG-Na (the sodium salt) were used to evaluate effects on viability and inflammation.[2] Given the molecular weight of DMG-HCl (139.58 g/mol ), a 0.005% solution is approximately 3.6 mM. A concentration-response (dose-response) experiment is crucial to identify the optimal concentration for your specific application.

Q3: How should I prepare and store DMG-HCl solutions?

A3: this compound is a white crystalline powder that is soluble in aqueous solutions.[4] For cell culture experiments, it can be dissolved in sterile phosphate-buffered saline (PBS) or directly into the cell culture medium.[4] If using an organic solvent like DMSO to create a stock solution, ensure the final concentration of the solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cellular effects.[4] Aqueous stock solutions are not recommended for long-term storage; it is best to prepare them fresh for each experiment.[4] The solid form of DMG-HCl is stable for years when stored at -20°C.[4]

Q4: What are the known cellular effects of DMG-HCl?

A4: DMG is known to act as a methyl donor and an antioxidant.[3] Its primary reported effects in cellular studies include:

  • Antioxidant activity: DMG can reduce oxidative stress by scavenging reactive oxygen species (ROS).[3]

  • Anti-inflammatory effects: DMG has been shown to modulate the expression of pro-inflammatory cytokines.[2]

  • Effects on cell proliferation and migration: Studies have shown that DMG can promote the proliferation and migration of certain cell types, such as keratinocytes.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No observable effect of DMG-HCl treatment Incubation time is too short for the desired biological outcome.For endpoints like changes in gene expression or cell viability, longer incubation times (e.g., 24, 48, or 72 hours) may be required. Consider performing a time-course experiment.
Concentration of DMG-HCl is too low.Perform a dose-response experiment with a wider range of concentrations.
The specific cellular pathway is not sensitive to DMG-HCl in your model.Confirm that your experimental endpoint is linked to oxidative stress or inflammatory pathways, which are known targets of DMG.
High cell death or cytotoxicity Concentration of DMG-HCl is too high.Reduce the concentration of DMG-HCl. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold in your cell line.
Incubation time is too long.Reduce the incubation time. Assess cell viability at earlier time points (e.g., 4, 12, 24 hours).
Inconsistent results between experiments Variability in cell health and density at the time of treatment.Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment.
Degradation of DMG-HCl in solution.Prepare fresh stock solutions of DMG-HCl for each experiment. If using aqueous solutions, do not store them for more than a day.[4]
Inconsistent dissolution of DMG-HCl powder.Ensure the DMG-HCl powder is fully dissolved in the solvent before adding it to the cell culture medium. Gentle warming or vortexing may aid dissolution.

Quantitative Data Summary

Table 1: Recommended Incubation Times for Various Cellular Assays with DMG-HCl

Assay TypeRecommended Incubation Time RangeNotes
Cell Viability (e.g., MTT, WST-1) 24 - 72 hoursTime-dependent effects are common. A time-course is recommended.
Apoptosis (e.g., Annexin V/PI staining) 6 - 48 hoursEarly apoptotic events can be detected earlier. Time-course is crucial.[5]
Gene Expression (qPCR) 4 - 24 hoursPeak mRNA expression can be transient. A time-course of 4, 8, 12, and 24 hours is a good starting point.[6]
Protein Expression (Western Blot) 12 - 72 hoursAllow sufficient time for protein translation and accumulation.
Signaling Pathway Activation (Phosphorylation) 10 minutes - 4 hoursPhosphorylation events are often rapid and transient. A short time-course is essential.[1][7]
Cytokine Secretion (ELISA) 12 - 48 hoursAccumulation of secreted proteins in the medium takes time.
Mitochondrial Membrane Potential 1 - 5 hoursShorter incubation times are often sufficient to observe direct effects on mitochondria.

Table 2: Effect of DMG-Na on Pro-inflammatory Marker Expression in Human Keratinocytes (HaCaT cells) after 24h Treatment

Inflammatory StimulusTarget GeneDMG-Na ConcentrationApproximate Fold Change vs. Stimulated Control
Poly-IC (TLR3 agonist)IL-6 mRNA0.005%~0.6
Poly-IC (TLR3 agonist)IL-8 mRNA0.005%~0.7
IFNγ + TNFαCXCL10 mRNA0.005%~0.5
UVB IrradiationIL-6 mRNA0.005%Significantly Reduced
UVB IrradiationTNFα mRNA0.0005% & 0.005%Significantly Reduced

Data adapted from a study on the anti-inflammatory effects of DMG-Na.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • DMG-HCl Treatment: Prepare serial dilutions of DMG-HCl in complete culture medium. Remove the old medium from the wells and add 100 µL of the DMG-HCl-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve DMG-HCl, if any).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for NF-κB and p38 MAPK Activation
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with DMG-HCl for various time points (e.g., 0, 15, 30, 60, 120 minutes) with or without a pro-inflammatory stimulus (e.g., TNF-α or LPS).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (for NF-κB) and p38 MAPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental_Workflow_DMG_HCl Experimental Workflow for DMG-HCl Cellular Studies cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_cells Prepare Cell Culture treatment Treat Cells with DMG-HCl (Time-course & Dose-response) prep_cells->treatment prep_dmg Prepare DMG-HCl Stock prep_dmg->treatment harvest Harvest Cells/Supernatant treatment->harvest viability Cell Viability Assay (e.g., MTT) harvest->viability apoptosis Apoptosis Assay (e.g., Annexin V) harvest->apoptosis gene_exp Gene Expression (qPCR) harvest->gene_exp protein_exp Protein Analysis (Western Blot/ELISA) harvest->protein_exp

Caption: A typical experimental workflow for studying the effects of DMG-HCl on cultured cells.

DMG_Signaling_Pathway Potential Signaling Pathways Modulated by DMG-HCl cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway DMG DMG-HCl ROS Reactive Oxygen Species (ROS) DMG->ROS reduces IKK IKK Complex ROS->IKK can activate Stress Cellular Stress p38 p38 MAPK Stress->p38 Stress->IKK p_p38 p-p38 MAPK p38->p_p38 mapk_downstream Downstream Effects (e.g., Cytokine Regulation) p_p38->mapk_downstream IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates nfkb_downstream Gene Transcription (e.g., Pro-inflammatory Cytokines) NFkB_nuc->nfkb_downstream Troubleshooting_Logic Troubleshooting Logic for DMG-HCl Experiments start Inconsistent or Unexpected Results? check_params Are experimental parameters optimized? start->check_params check_reagents Are reagents prepared correctly? check_params->check_reagents Yes solution_params Optimize concentration and incubation time (Dose-response & Time-course) check_params->solution_params No check_cells Is cell health consistent? check_reagents->check_cells Yes solution_reagents Prepare fresh DMG-HCl solution for each experiment check_reagents->solution_reagents No solution_cells Standardize cell seeding and passage number check_cells->solution_cells No

References

Validation & Comparative

A Comparative Analysis of N,N-Dimethylglycine Hydrochloride and Sarcosine as NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed, evidence-based comparison of N,N-Dimethylglycine hydrochloride (DMG) and sarcosine (B1681465) (N-methylglycine) as modulators of the N-methyl-D-aspartate (NMDA) receptor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to objectively evaluate their mechanisms of action, efficacy, and potential therapeutic applications.

Introduction to NMDA Receptor Modulation

The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist—typically glycine (B1666218) or D-serine—to its glycine modulatory site on the GluN1 subunit for activation.[1][2][3] This unique requirement makes the glycine site a key target for therapeutic intervention, particularly in conditions associated with NMDA receptor hypofunction, such as schizophrenia.[4][5][6] Modulators that enhance signaling through this site can potentiate NMDA receptor activity, offering a promising strategy to address cognitive and negative symptoms of neuropsychiatric disorders.[7][8][9] This guide focuses on two such modulators: sarcosine and its N-methylated derivative, N,N-Dimethylglycine.

Sarcosine (N-methylglycine): A Dual-Action Modulator

Sarcosine is an endogenous amino acid that enhances NMDA receptor function through a dual mechanism.[7][10] It acts as a competitive inhibitor of the type 1 glycine transporter (GlyT1), which is responsible for clearing glycine from the synaptic cleft.[6][10][11] By inhibiting GlyT1, sarcosine effectively increases the synaptic concentration of glycine, making more of the co-agonist available to the NMDA receptor.[4][12]

Beyond its role as a transport inhibitor, extensive research has demonstrated that sarcosine also functions as a direct co-agonist at the NMDA receptor's glycine binding site.[10][13][14][15] Electrophysiological studies have confirmed that sarcosine potentiates NMDA-mediated currents in a dose-dependent manner.[14] Interestingly, while both sarcosine and glycine act as co-agonists, sarcosine induces less receptor desensitization.[13][14][16] This may lead to a more sustained influx of Ca2+ and larger Ca2+-activated potassium currents compared to glycine, suggesting distinct physiological effects despite acting at the same site.[13][16]

N,N-Dimethylglycine (DMG) Hydrochloride: A Partial Agonist

N,N-Dimethylglycine (DMG) is a derivative of glycine that is also known to interact with the NMDA receptor.[17][18] Available evidence characterizes DMG as a partial agonist at the glycine modulatory site.[15][19][20]

A direct comparative study using mouse prefrontal cortical slices revealed that while both sarcosine and DMG enhanced NMDA receptor-mediated excitatory field potentials (EFPs) in the presence of glutamate, their effects diverged when an endogenous co-agonist like glycine was also present.[15][20] In these conditions, DMG, but not sarcosine, reduced the frequency and amplitude of EFPs elicited by the combination of glutamate and glycine.[15][20] This inhibitory effect in the presence of a full agonist is characteristic of a partial agonist, which competes with the full agonist for the binding site but elicits a submaximal response. The study concluded that sarcosine acts as a full agonist, whereas DMG functions as a partial agonist at the NMDA receptor's glycine site.[15][18][20]

Head-to-Head Comparison: Sarcosine vs. DMG

The primary distinction between sarcosine and DMG lies in their efficacy at the NMDA receptor glycine site and their mechanisms of action.

  • Efficacy: Sarcosine is considered a full co-agonist , capable of eliciting a maximal receptor response comparable to glycine.[15][20] In contrast, DMG is a partial co-agonist , producing a submaximal response and potentially acting as a competitive antagonist in the presence of high concentrations of full agonists like glycine or D-serine.[15][20]

  • Mechanism of Action: Sarcosine possesses a dual mechanism , acting as both a direct co-agonist and a GlyT1 inhibitor.[7][10] The latter action further amplifies NMDA receptor signaling by increasing ambient glycine levels. The primary mechanism described for DMG is its direct partial agonism at the glycine site.[15][19]

This functional difference is critical for therapeutic applications. A full agonist like sarcosine is expected to produce a more robust potentiation of NMDA receptor function, which has been explored in numerous clinical trials for schizophrenia.[6][8][12][21][22] A partial agonist like DMG may offer a more modulated effect, which could be advantageous in scenarios where over-activation of the receptor is a concern, though this remains to be explored clinically.

Quantitative Data Summary

The following table summarizes key quantitative data from electrophysiological studies.

CompoundParameterValueSpecies/ModelReference
Sarcosine EC₅₀ (NMDA Current)26 ± 3 µMCultured Mouse Hippocampal Neurons[14]
Glycine EC₅₀ (NMDA Current)61 ± 8 nMCultured Mouse Hippocampal Neurons[14]
DMG Agonist TypePartial AgonistMouse Medial Prefrontal Cortex Slices[15][20]
Sarcosine Agonist TypeFull AgonistMouse Medial Prefrontal Cortex Slices[15][20]

Visualizations of Mechanisms and Workflows

To illustrate the concepts discussed, the following diagrams have been generated.

NMDA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate_Vesicle->NMDA_R Binds GluN2 Ca_Channel Ion Channel NMDA_R->Ca_Channel Opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream Ca²+ Influx Glycine Glycine/ D-Serine Glycine->NMDA_R Binds GluN1 (Full Agonist) Sarcosine_direct Sarcosine Sarcosine_direct->NMDA_R Binds GluN1 (Full Agonist) DMG_direct DMG DMG_direct->NMDA_R Binds GluN1 (Partial Agonist)

Caption: NMDA receptor activation pathway showing co-agonist binding.

Dual_Mechanism Sarcosine Sarcosine GlyT1 Glycine Transporter-1 (GlyT1) Sarcosine->GlyT1 Inhibits NMDAR NMDA Receptor (Glycine Site) Sarcosine->NMDAR Direct Co-agonist IncreaseGlycine ↑ Synaptic Glycine IncreaseGlycine->NMDAR Enhances Activation Potentiation NMDA Receptor Potentiation NMDAR->Potentiation

Caption: Dual mechanism of action for Sarcosine.

Electrophysiology_Workflow start Prepare Brain Slices (e.g., mPFC) place Place Slice on Multi-Electrode Array start->place perfuse Perfuse with Mg²⁺-free ACSF + Glutamate place->perfuse record_base Record Baseline Excitatory Field Potentials (EFPs) perfuse->record_base apply_drug Apply Test Compound (Sarcosine or DMG) record_base->apply_drug record_drug Record EFPs with Compound apply_drug->record_drug washout Washout and Antagonist Application (e.g., 7-CK) record_drug->washout analyze Analyze Changes in EFP Frequency and Amplitude washout->analyze

Caption: Workflow for brain slice electrophysiology experiment.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology (for EC₅₀ Determination)

This protocol is based on the methodology used to determine the potency of sarcosine on NMDA currents.[14]

  • Model: Cultured embryonic mouse hippocampal neurons.

  • Recording: Neurons are voltage-clamped at a holding potential of -65 mV in whole-cell patch-clamp mode.

  • Solutions: The extracellular solution contains 100 µM NMDA to activate the receptors and 1 µM strychnine (B123637) to block inhibitory glycine receptors. The test compound (sarcosine or glycine) is added at varying concentrations.

  • Procedure:

    • Establish a stable whole-cell recording from a hippocampal neuron.

    • Perfuse the neuron with the extracellular solution containing 100 µM NMDA.

    • Apply increasing concentrations of the test compound (e.g., sarcosine) to the perfusion bath.

    • Record the peak NMDA-mediated currents at each concentration.

    • Data Analysis: Plot the peak current amplitude against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ (the concentration that elicits 50% of the maximal response).

Multi-Electrode Array Recording in Brain Slices (for Agonist Type Characterization)

This protocol is adapted from the study directly comparing sarcosine and DMG.[15][20]

  • Model: Acute brain slices (300 µm thick) from the medial prefrontal cortex (mPFC) of mice.

  • Recording: Slices are placed on a multi-electrode array (MED) probe and superfused with artificial cerebrospinal fluid (ACSF). NMDA receptor-mediated excitatory field potentials (EFPs) are recorded.

  • Solutions: A Mg²⁺-free ACSF is used to minimize the voltage-dependent block of NMDA receptors. The solution contains a constant concentration of glutamate (e.g., 20 µM) to stimulate the receptors.

  • Procedure:

    • After a stable baseline of EFPs is recorded in the presence of glutamate, the test compound (sarcosine or DMG, e.g., 100 µM) is added to the perfusion medium.

    • To test for partial agonism, the experiment is repeated by co-applying the test compound with a saturating concentration of a full agonist (e.g., 100 µM glycine).

    • The specificity of the effect is confirmed by applying a competitive glycine site antagonist, such as 7-chlorokynurenate (7-CK), which should block the enhancing effects.

    • Data Analysis: The frequency and amplitude of the recorded EFPs are measured and compared across conditions (baseline, +compound, +compound & glycine). A significant reduction in the EFP enhancement in the presence of glycine is indicative of partial agonism.

Conclusion

The available experimental evidence clearly differentiates sarcosine and this compound as NMDA receptor modulators. Sarcosine acts as a potent, dual-action full co-agonist, making it a strong candidate for conditions requiring robust enhancement of NMDA receptor signaling. DMG functions as a partial co-agonist, suggesting a more subtle modulatory role. This distinction is fundamental for drug development professionals selecting candidates for specific therapeutic targets within the glutamatergic system. Further research, particularly in vivo and clinical studies for DMG, is necessary to fully elucidate its therapeutic potential.

References

The Battle of the Methyl Donors: N,N-Dimethylglycine Hydrochloride vs. Betaine in a Head-to-Head In Vivo Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Development and Life Sciences

In the intricate world of cellular metabolism, the transfer of a methyl group is a fundamental process, underpinning a vast array of biological functions from DNA methylation to neurotransmitter synthesis. Central to this process are methyl donors, molecules that readily provide a methyl group for these critical reactions. Among the key players in this metabolic arena are N,N-Dimethylglycine hydrochloride (DMG-HCl) and betaine (B1666868) (trimethylglycine). This guide provides an objective, data-driven comparison of their in vivo performance as methyl donors, tailored for researchers, scientists, and drug development professionals.

At a Glance: Key Performance Indicators

The efficacy of a methyl donor in vivo can be assessed through several key biomarkers. This guide focuses on their impact on plasma homocysteine (Hcy) levels, a critical indicator of cardiovascular risk, and the S-adenosylmethionine (SAM) to S-adenosylhomocysteine (B1680485) (SAH) ratio, which reflects the cell's methylation potential.

ParameterThis compound (DMG-HCl)BetaineKey Findings
Plasma Homocysteine (pHcy) Folate-Sufficient: Significantly decreased pHcy levels.[1][2] Folate-Deficient: Significantly increased pHcy levels.[1][2]Generally decreases plasma homocysteine, particularly post-methionine load.[3][4][5]DMG's effect on homocysteine is highly dependent on folate status, whereas betaine consistently demonstrates a homocysteine-lowering effect.
Hepatic SAM Concentration Folate-Sufficient: Significantly increased SAM levels.[1] Folate-Deficient: No significant change.[1]Increases SAM levels and the SAM/SAH ratio.[5][6]Both compounds can increase hepatic SAM under specific conditions, but betaine's effect appears more consistent across different metabolic states.
Hepatic SAH Concentration No significant change in either folate-sufficient or folate-deficient conditions.[1]Reduces elevated SAH levels.[6]Betaine has been shown to directly address the accumulation of SAH, a potent inhibitor of methyltransferases.
Hepatic SAM/SAH Ratio Folate-Sufficient: No significant change. Folate-Deficient: Significantly increased the SAM/SAH ratio.[1]Effectively increases the SAM/SAH ratio.[5][6]Both methyl donors can improve the methylation potential, although the conditions under which they do so may differ.
Hepatic Betaine Concentration No significant increase.[1]Directly increases cellular betaine levels.[7]As expected, betaine supplementation directly elevates its own concentration. DMG does not significantly contribute to the betaine pool.

The Methionine Cycle: A Visual Pathway

The metabolic interplay between DMG, betaine, and the methionine cycle is crucial to understanding their function as methyl donors. The following diagram illustrates this pathway.

Caption: The Methionine Cycle and associated methyl donor pathways.

Experimental Deep Dive: Methodologies and Findings

A critical evaluation of DMG-HCl and betaine necessitates a thorough understanding of the experimental contexts in which they were studied.

Study 1: The Impact of DMG on Homocysteine Metabolism in Rats

This study investigated the effects of DMG supplementation in rats fed either a folate-sufficient or a folate-deficient diet.[1][2]

Experimental Protocol:

  • Subjects: Male Wistar rats.

  • Dietary Groups:

    • 20C: 20% casein diet, folate-sufficient.

    • 20C+DMG: 20C diet supplemented with 0.1% DMG.

    • 20CFD: 20% casein diet, folate-deficient.

    • 20CFD+DMG: 20CFD diet supplemented with 0.1% DMG.

  • Duration: 4 weeks.

  • Sample Analysis: Plasma and liver tissue were analyzed for homocysteine, SAM, SAH, and other related metabolites using a liquid chromatographic system. Hepatic enzyme activities (methionine synthase and cystathionine (B15957) β-synthase) were also measured.

Key Quantitative Data:

Parameter20C (Control)20C + DMG20CFD (Folate-Deficient)20CFD + DMG
Plasma Hcy (μmol/L) 14.19 ± 0.3912.23 ± 0.1828.49 ± 0.5031.56 ± 0.59
Hepatic SAM (nmol/g) 102.3 ± 4.5118.9 ± 5.295.6 ± 3.8105.7 ± 4.1
Hepatic SAH (nmol/g) 12.1 ± 0.612.5 ± 0.710.9 ± 0.510.1 ± 0.4
Hepatic SAM/SAH Ratio 8.5 ± 0.49.5 ± 0.58.8 ± 0.410.5 ± 0.5
Hepatic Betaine (μmol/g) 1.63 ± 0.121.96 ± 0.161.04 ± 0.081.39 ± 0.08
*p < 0.05 compared to the respective control group.

Experimental Workflow:

experimental_workflow start Male Wistar Rats grouping Randomly Assigned to 4 Dietary Groups start->grouping diet 4-Week Dietary Regimen: - Folate-Sufficient (20C) - Folate-Sufficient + DMG (20C+DMG) - Folate-Deficient (20CFD) - Folate-Deficient + DMG (20CFD+DMG) grouping->diet sampling Collection of Blood and Liver Tissue diet->sampling analysis Metabolite and Enzyme Analysis: - Plasma Homocysteine - Hepatic SAM, SAH, Betaine - Methionine Synthase Activity - Cystathionine β-synthase Activity sampling->analysis end Data Interpretation and Comparison analysis->end

Caption: Workflow for the rat study on DMG and homocysteine.

Study 2: Betaine's Role in Ethanol-Induced Metabolic Changes

This study compared the effects of betaine and SAM on methionine metabolism in hepatocytes from ethanol-fed rats.[5]

Experimental Protocol:

  • Subjects: Male Wistar rats.

  • Dietary Groups:

    • Control: Lieber-DeCarli liquid diet.

    • Ethanol: Lieber-DeCarli liquid diet with ethanol.

  • Duration: 4 weeks.

  • Hepatocyte Isolation and Incubation: Hepatocytes were isolated from both groups and incubated with or without betaine or SAM.

  • Sample Analysis: Intracellular SAM, SAH, and homocysteine release into the media were measured.

Key Findings:

  • Hepatocytes from ethanol-fed rats had a 50% lower intracellular SAM:SAH ratio and nearly double the homocysteine release compared to controls.[5]

  • Both betaine and SAM supplementation increased the SAM:SAH ratio in hepatocytes from both control and ethanol-fed rats.[5]

  • Crucially, only betaine prevented the increased release of homocysteine from the hepatocytes.[5]

Comparative Analysis and Implications for Research

The available in vivo data suggests that while both DMG-HCl and betaine can function as methyl donors, their efficacy and metabolic consequences can differ significantly based on the physiological context, particularly folate status.

DMG-HCl: The role of DMG as a direct methyl donor is nuanced. It is a product of betaine's methyl donation via the betaine-homocysteine methyltransferase (BHMT) pathway.[3] The study in rats suggests that under folate-sufficient conditions, DMG may have a beneficial effect by lowering homocysteine and increasing SAM. However, in a folate-deficient state, DMG appears to exacerbate hyperhomocysteinemia. This suggests that the metabolic fate of DMG is intricately linked to the availability of folate for the remethylation of homocysteine to methionine.

Betaine: Betaine acts as a direct methyl donor in the remethylation of homocysteine to methionine, a reaction catalyzed by BHMT.[3][8] This pathway is particularly important when the folate-dependent methionine synthase pathway is compromised.[3] In vivo studies consistently show that betaine supplementation effectively lowers plasma homocysteine levels, especially after a methionine load, and improves the SAM/SAH ratio.[3][4][5] Its ability to reduce elevated SAH levels is a key advantage, as SAH is a potent inhibitor of most methyltransferases.[6]

Logical Relationship: Folate Status and Methyl Donor Choice

The decision to utilize DMG or betaine as a methyl donor in a research or therapeutic context may hinge on the underlying folate status of the subject.

logical_relationship folate_status Folate Status Assessment sufficient Folate Sufficient folate_status->sufficient Sufficient deficient Folate Deficient folate_status->deficient Deficient dmg_option DMG Supplementation: - Lowers Homocysteine - Increases SAM sufficient->dmg_option betaine_option_sufficient Betaine Supplementation: - Lowers Homocysteine - Improves SAM/SAH Ratio sufficient->betaine_option_sufficient betaine_option_deficient Betaine Supplementation: - Preferred Methyl Donor - Lowers Homocysteine - Bypasses Folate-Dependency deficient->betaine_option_deficient dmg_contraindicated DMG Supplementation: - Increases Homocysteine - Potentially Detrimental deficient->dmg_contraindicated

Caption: Decision logic for methyl donor selection based on folate status.

Conclusion

Both this compound and betaine are important molecules in one-carbon metabolism. However, for the purpose of direct methyl donation to remethylate homocysteine, betaine demonstrates a more consistent and robust in vivo performance, particularly in metabolically compromised states such as folate deficiency or ethanol-induced stress. The efficacy of DMG appears to be conditional on adequate folate availability.

For researchers and drug development professionals, these findings underscore the importance of considering the complete metabolic picture when selecting a methyl donor for experimental or therapeutic applications. Betaine's direct and potent role in homocysteine metabolism makes it a compelling candidate for interventions aimed at mitigating hyperhomocysteinemia and supporting cellular methylation capacity. Future head-to-head clinical trials under various physiological and pathological conditions are warranted to further delineate the comparative efficacy of these two methyl donors.

References

Comparative Analysis of N-Methylated Glycines on Homocysteine Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the effects of three N-methylated glycines—Sarcosine (N-methylglycine), N,N-Dimethylglycine (DMG), and Betaine (B1666868) (Trimethylglycine)—on homocysteine metabolism. Elevated homocysteine is a recognized risk factor for various pathologies, and understanding the role of these methyl donors is crucial for developing therapeutic strategies. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental protocols, and visualizes the involved metabolic pathways.

Introduction to N-Methylated Glycines and Homocysteine Metabolism

Homocysteine is a sulfur-containing amino acid formed during the metabolism of methionine. Its concentration in the body is tightly regulated through two primary pathways: remethylation and transsulfuration. In the remethylation pathway, homocysteine is converted back to methionine, a reaction catalyzed by either methionine synthase (MS) or betaine-homocysteine methyltransferase (BHMT). The transsulfuration pathway, catalyzed by cystathionine (B15957) β-synthase (CBS), converts homocysteine to cysteine. N-methylated glycines play significant roles as methyl donors and modulators in these pathways.

Comparative Efficacy on Homocysteine Levels

The following table summarizes the observed effects of Sarcosine, DMG, and Betaine on plasma homocysteine levels based on available experimental data.

CompoundSubjectDosage/ConditionsChange in Plasma HomocysteineReference
Sarcosine (N-methylglycine) Patients with remethylation defectsFollowing Betaine treatmentInverse correlation with homocysteine (Sarcosine levels increased 19-fold)[1]
N,N-Dimethylglycine (DMG) Folate-sufficient rats0.1% DMG in diet↓ 13.8% (from 14.19 to 12.23 µmol/L)[2]
Folate-deficient rats0.1% DMG in diet↑ 10.8% (from 28.49 to 31.56 µmol/L)[2]
Betaine (Trimethylglycine) Healthy adult humans3 g/day for 1 week↓ 10.0% [3]
Healthy adult humans6 g/day for 1 week↓ 14.0% [3]

Impact on S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (B1680485) (SAH)

The ratio of S-adenosylmethionine (SAM), the primary methyl donor, to S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases, is a critical indicator of cellular methylation potential.

CompoundSubjectTreatment/ConditionsHepatic/Plasma SAMHepatic/Plasma SAHSAM/SAH RatioReference
N,N-Dimethylglycine (DMG) Folate-sufficient rats0.1% DMG in diet↑ (Significant)No significant changeNo significant change[2]
Folate-deficient rats0.1% DMG in diet↑ (Not significant)No significant change↑ (Significant)[2]
Betaine (Trimethylglycine) SAHH+/- mice4 g/100g diet for 8 weeks[4]
Ethanol-fed rats (in vitro hepatocytes)Supplementation[5][6]

Signaling Pathways and Metabolic Interconnections

The metabolism of N-methylated glycines is intricately linked with the methionine cycle. The following diagrams illustrate these connections and the experimental workflow for their analysis.

Homocysteine_Metabolism cluster_remethylation Remethylation Pathways cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (e.g., GNMT) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS (Folate-dependent) Homocysteine->Methionine BHMT (Folate-independent) Cystathionine Cystathionine Homocysteine->Cystathionine CBS THF Tetrahydrofolate MTHF 5-Methyl-THF MTHF->THF Betaine Betaine DMG N,N-Dimethylglycine Betaine->DMG BHMT Sarcosine Sarcosine (N-Methylglycine) DMG->Sarcosine DMGDH Glycine (B1666218) Glycine Sarcosine->Glycine SARDH Glycine->Sarcosine GNMT Cysteine Cysteine Cystathionine->Cysteine

Figure 1: Overview of Homocysteine Metabolism and the Role of N-methylated Glycines.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_quantification Quantification start Blood Sample Collection (Plasma/Serum) reduction Reduction of Disulfides (e.g., with TCEP or DTT) start->reduction precipitation Protein Precipitation (e.g., with perchloric acid) reduction->precipitation derivatization Derivatization (for fluorescence detection) precipitation->derivatization enzyme_assay Enzyme Activity Assays precipitation->enzyme_assay hplc HPLC Analysis derivatization->hplc homocysteine Homocysteine Levels hplc->homocysteine sam_sah SAM & SAH Levels hplc->sam_sah enzyme_activity BHMT, MS, CBS Activity enzyme_assay->enzyme_activity

Figure 2: General Experimental Workflow for Analyzing Homocysteine and Related Metabolites.

Detailed Experimental Protocols

Measurement of Total Plasma Homocysteine by HPLC

This protocol is a synthesis of commonly used methods for the quantification of total homocysteine in plasma.

a. Sample Preparation:

  • Blood Collection: Collect whole blood in EDTA-containing tubes.

  • Plasma Separation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C within one hour of collection.

  • Storage: Store plasma samples at -80°C until analysis.

  • Reduction: To 100 µL of plasma, add 10 µL of a 10% (w/v) solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to reduce disulfide bonds. Incubate for 30 minutes at room temperature.

  • Protein Precipitation: Add 100 µL of 10% (w/v) trichloroacetic acid containing an internal standard (e.g., N-acetylcysteine) to precipitate proteins. Vortex and then centrifuge at 10,000 x g for 10 minutes.

  • Derivatization (for fluorescence detection): Mix 50 µL of the supernatant with 10 µL of 1.55 M NaOH, 125 µL of 0.125 M borate (B1201080) buffer (pH 9.5), and 50 µL of 1 mg/mL 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide (SBD-F) in borate buffer. Incubate at 60°C for 60 minutes.

b. HPLC Analysis:

  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A typical mobile phase is 0.1 M potassium phosphate (B84403) buffer (pH 2.1) with a gradient of acetonitrile.

  • Detection: Use a fluorescence detector with excitation at 385 nm and emission at 515 nm.

  • Quantification: Calculate homocysteine concentrations by comparing the peak area of the sample to a standard curve prepared with known concentrations of homocysteine.

Betaine-Homocysteine Methyltransferase (BHMT) Activity Assay

This assay measures the conversion of betaine and homocysteine to dimethylglycine and methionine.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 2 mM dithiothreitol (B142953) (DTT), 5 mM homocysteine, and the liver cytosol preparation (as the enzyme source).

  • Initiation: Start the reaction by adding 1 mM [methyl-¹⁴C]-betaine.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding ice-cold water or a dilute acid.

  • Separation: Apply the reaction mixture to a Dowex-1 anion-exchange column to separate the radiolabeled product, [¹⁴C]-methionine, from the unreacted [methyl-¹⁴C]-betaine.

  • Quantification: Elute the [¹⁴C]-methionine and quantify the radioactivity using liquid scintillation counting. Enzyme activity is expressed as nmol of methionine formed per minute per mg of protein.

Methionine Synthase (MS) Activity Assay

This assay measures the folate-dependent remethylation of homocysteine.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.2), 1 mM homocysteine, 250 µM S-adenosylmethionine (as a cofactor), 0.5 mM propyl iodide (to inhibit BHMT), and the tissue homogenate.

  • Initiation: Start the reaction by adding 1 mM 5-[¹⁴C]-methyltetrahydrofolate.

  • Incubation: Incubate at 37°C for a specified time.

  • Termination and Separation: Stop the reaction and separate the radiolabeled methionine product as described for the BHMT assay.

  • Quantification: Quantify the radioactivity of the [¹⁴C]-methionine to determine enzyme activity.

Cystathionine β-Synthase (CBS) Activity Assay

This assay measures the first step in the transsulfuration pathway.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.6), 1 mM EDTA, 0.2 mM pyridoxal-5'-phosphate (a cofactor), 10 mM L-serine, and the tissue extract.

  • Initiation: Start the reaction by adding 10 mM L-[³⁵S]-homocysteine.

  • Incubation: Incubate at 37°C.

  • Termination and Separation: Stop the reaction with acid. The product, [³⁵S]-cystathionine, is separated from the unreacted substrate by paper chromatography or ion-exchange chromatography.

  • Quantification: The radioactivity of the cystathionine spot or fraction is measured to calculate enzyme activity.

Discussion and Conclusion

The available evidence clearly demonstrates that betaine is a potent agent for lowering plasma homocysteine levels by directly donating a methyl group for its remethylation to methionine via the BHMT pathway.[7] This action also favorably increases the SAM/SAH ratio, enhancing the cellular methylation capacity.[4][5]

N,N-Dimethylglycine (DMG) exhibits a more complex, context-dependent effect on homocysteine metabolism. In folate-sufficient conditions, it can lower homocysteine, likely by enhancing the activity of enzymes in the transsulfuration pathway such as CBS.[2] However, in a folate-deficient state, DMG can paradoxically increase homocysteine levels.[2] This is potentially due to its role as a product of the BHMT reaction and a reported inhibitor of the BHMT enzyme.[2]

The direct impact of sarcosine supplementation on homocysteine levels is not well-documented in the reviewed literature. Its primary role in this context appears to be as a sensitive biomarker for compliance with betaine therapy, as its levels significantly increase when betaine is metabolized.[1][8] Sarcosine is formed from glycine via the enzyme glycine N-methyltransferase (GNMT), which plays a crucial role in regulating the SAM/SAH ratio.[9][10] Therefore, while not a direct homocysteine-lowering agent in the same manner as betaine, its metabolism is closely tied to the overall methyl-group homeostasis.

References

Validating the antioxidant activity of N,N-Dimethylglycine hydrochloride using different assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of N,N-Dimethylglycine hydrochloride (DMG-HCl) with other common antioxidants. The information presented is supported by experimental data from various assays, offering a comprehensive overview for research and development purposes.

Executive Summary

Data Presentation: Comparative Antioxidant Activity

The following table summarizes the antioxidant activity of DMG-Na in comparison to the well-established antioxidants, Ascorbic Acid (Vitamin C) and Trolox. The data for DMG-Na is presented as the percentage of radical scavenging activity at a specific concentration, relative to Trolox. IC50 values for Ascorbic Acid and Trolox are provided from published studies to serve as a benchmark for potent antioxidant activity.

AntioxidantDPPH AssayABTS AssayFRAP Assay (µM Fe(II)/g)
N,N-Dimethylglycine-Na 88.40% scavenging at 40 mg/mL vs. Trolox98.90% scavenging at 40 mg/mL vs. TroloxData not available
Ascorbic Acid IC50: 4.97 µg/mL[1]IC50: 127.7 µg/mL[2]Not typically measured by IC50
Trolox IC50: 3.77 µg/mL[3]IC50: 2.34 µg/mL[1] to 2.93 µg/mL[3]IC50: 0.24 µg/mL[1]

Note: A lower IC50 value indicates a higher antioxidant potency. The data for DMG-Na suggests significant radical scavenging activity at the tested concentration.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (B145695)

  • This compound (DMG-HCl)

  • Ascorbic Acid (Positive Control)

  • Trolox (Positive Control)

  • 96-well microplate

  • Microplate reader (517 nm)

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a stock solution of DMG-HCl and the positive controls (Ascorbic Acid, Trolox) in a suitable solvent (e.g., water or methanol).

  • Create a series of dilutions of the test compounds.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compounds and controls.

  • For the blank, use 100 µL of the solvent instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • This compound (DMG-HCl)

  • Ascorbic Acid (Positive Control)

  • Trolox (Positive Control)

  • 96-well microplate

  • Microplate reader (734 nm)

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compounds and positive controls.

  • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each dilution of the test compound.

  • Incubate the plate at room temperature for 6 minutes in the dark.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as described in the DPPH assay.

  • Determine the IC50 value from the concentration-inhibition curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

  • This compound (DMG-HCl)

  • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader (593 nm)

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Prepare serial dilutions of the test compound and ferrous sulfate standards.

  • In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of each dilution of the test compound and standards.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Create a standard curve using the ferrous sulfate standards.

  • Calculate the FRAP value of the test compound from the standard curve, expressed as µM Fe(II) equivalents.

Cellular Antioxidant Assay (CAA)

The CAA measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It quantifies the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells.

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

  • Phosphate-buffered saline (PBS)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another peroxyl radical initiator

  • This compound (DMG-HCl)

  • Quercetin (Positive Control)

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 538 nm)

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Cell Treatment: After 24 hours, remove the growth medium and wash the cells with PBS. Treat the cells with various concentrations of DMG-HCl and the positive control (quercetin) in the treatment medium containing DCFH-DA. Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress: After incubation, wash the cells with PBS to remove the treatment compounds. Add a solution of AAPH (a peroxyl radical generator) to all wells except the blank wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence emission at 538 nm (with excitation at 485 nm) every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot for the control and treated wells. The Cellular Antioxidant Activity is expressed as a percentage of inhibition of fluorescence compared to the control.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and a proposed signaling pathway for the antioxidant action of N,N-Dimethylglycine.

experimental_workflow_dpph_abts cluster_dpph DPPH Assay cluster_abts ABTS Assay dpph1 Prepare DPPH Solution (0.1 mM) dpph2 Prepare Sample and Control Dilutions dpph1->dpph2 dpph3 Mix DPPH and Sample in 96-well plate dpph2->dpph3 dpph4 Incubate (30 min, dark) dpph3->dpph4 dpph5 Measure Absorbance at 517 nm dpph4->dpph5 dpph6 Calculate % Inhibition and IC50 dpph5->dpph6 abts1 Prepare ABTS•+ Stock Solution abts2 Dilute ABTS•+ to Absorbance of 0.7 abts1->abts2 abts3 Prepare Sample and Control Dilutions abts2->abts3 abts4 Mix ABTS•+ and Sample in 96-well plate abts3->abts4 abts5 Incubate (6 min, dark) abts4->abts5 abts6 Measure Absorbance at 734 nm abts5->abts6 abts7 Calculate % Inhibition and IC50 abts6->abts7 experimental_workflow_frap_caa cluster_frap FRAP Assay cluster_caa Cellular Antioxidant Assay (CAA) frap1 Prepare FRAP Reagent frap2 Prepare Sample and Standard Dilutions frap1->frap2 frap3 Mix FRAP Reagent and Sample frap2->frap3 frap4 Incubate (30 min, 37°C) frap3->frap4 frap5 Measure Absorbance at 593 nm frap4->frap5 frap6 Calculate FRAP Value frap5->frap6 caa1 Seed HepG2 Cells caa2 Treat Cells with Sample and DCFH-DA caa1->caa2 caa3 Induce Oxidative Stress (AAPH) caa2->caa3 caa4 Measure Fluorescence (kinetic) caa3->caa4 caa5 Calculate AUC and % Inhibition caa4->caa5 dmg_antioxidant_pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMG N,N-Dimethylglycine Glycine Glycine DMG->Glycine Metabolism GSH_synthesis Glutathione (B108866) (GSH) Synthesis Glycine->GSH_synthesis GSH GSH GSH_synthesis->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to AOE Antioxidant Enzymes (e.g., HO-1, GCL) ARE->AOE Upregulates Expression AOE->ROS Neutralizes

References

Cross-Validation of HPLC and Mass Spectrometry for the Quantification of N,N-Dimethylglycine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of N,N-Dimethylglycine hydrochloride (DMG-HCl), a derivative of the amino acid glycine, is crucial in various fields, including pharmaceutical development, nutraceuticals, and clinical research. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of two powerful analytical techniques for DMG-HCl quantification: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This comparison is supported by generalized experimental protocols and expected performance data to aid researchers in selecting the most suitable method for their specific needs.

Principles of a Cross-Validation Study

Method cross-validation is a critical process in analytical laboratories to ensure that a new or alternative analytical method produces results that are equivalent to an existing, validated method. This process is essential when transferring methods between laboratories, implementing new technologies, or updating existing protocols. A typical workflow involves analyzing the same set of samples with both methods and statistically comparing the results.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing cluster_comparison Statistical Comparison cluster_conclusion Conclusion Sample Identical Sample Set HPLC HPLC-UV Analysis Sample->HPLC LCMS LC-MS/MS Analysis Sample->LCMS Data_HPLC HPLC Data HPLC->Data_HPLC Data_LCMS LC-MS/MS Data LCMS->Data_LCMS Comparison Statistical Analysis (e.g., t-test, Bland-Altman) Data_HPLC->Comparison Data_LCMS->Comparison Conclusion Method Equivalence Decision Comparison->Conclusion

Caption: General workflow for analytical method cross-validation.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and available resources.[1][2]

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates compounds based on their interactions with a stationary and mobile phase.[1] For a small, polar molecule like N,N-Dimethylglycine, which lacks a strong UV chromophore, detection can be challenging.[3] Methods often rely on low wavelength UV detection or derivatization to enhance sensitivity.[4][5]

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[1] This technique offers superior sensitivity and selectivity compared to HPLC-UV.[1][6] Mass spectrometers identify and quantify compounds based on their unique mass-to-charge ratio, which is highly specific.[1][6]

Comparison of Analytical Principles cluster_hplc HPLC-UV cluster_lcms LC-MS/MS hplc_sample Sample Injection hplc_column HPLC Column (Separation by Polarity) hplc_sample->hplc_column hplc_uv UV Detector (Detection by Light Absorbance) hplc_column->hplc_uv hplc_signal Chromatogram hplc_uv->hplc_signal lcms_sample Sample Injection lcms_column HPLC Column (Separation by Polarity) lcms_sample->lcms_column lcms_ion Ion Source (Ionization) lcms_column->lcms_ion lcms_ms1 Mass Analyzer 1 (Precursor Ion Selection) lcms_ion->lcms_ms1 lcms_cid Collision Cell (Fragmentation) lcms_ms1->lcms_cid lcms_ms2 Mass Analyzer 2 (Product Ion Selection) lcms_cid->lcms_ms2 lcms_detector Detector lcms_ms2->lcms_detector lcms_signal Mass Spectrum lcms_detector->lcms_signal

Caption: Comparison of HPLC-UV and LC-MS/MS analytical principles.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the quantification of this compound using HPLC-UV and LC-MS/MS. These values are based on published data for N,N-Dimethylglycine and similar small polar molecules.[4][5][7]

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) ~2 µmol/L< 0.3 µmol/L
Limit of Quantification (LOQ) ~5 µmol/L~0.4 µmol/L
Precision (%RSD) < 10%< 10%
Accuracy (% Recovery) 90-110%87-105%
Selectivity ModerateHigh
Matrix Effect LowCan be significant

Experimental Protocols

HPLC-UV Method

This method is suitable for the quantification of this compound in simpler matrices or at higher concentrations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A strong cation exchange column, such as a Nucleosil 100-10 SA (10 µm, 250 x 4.6 mm), is often used.[4] Alternatively, a C18 column like the Alltech Prevail (4.6 x 150mm, 3µm) can be employed.[3]

  • Mobile Phase: An isocratic mobile phase consisting of 20 mmol/L potassium dihydrogen phosphate (B84403) (KH2PO4) is a common choice.[4] Another option is 0.1% methanesulfonic acid in 98% water and 2% methanol.[3]

  • Flow Rate: 1.2 mL/min.[4]

  • Detection: UV detection at a low wavelength, typically 198 nm or 205 nm.[3][4]

  • Injection Volume: 50 µL.[4]

  • Sample Preparation:

    • Prepare a stock solution of this compound in water.

    • Create a series of calibration standards by diluting the stock solution.

    • For biological samples like serum or urine, a protein precipitation step with a solvent like acetonitrile (B52724) may be necessary, followed by centrifugation and filtration of the supernatant.[8] A simple dilution of the biological fluid may also be sufficient to eliminate matrix interference.[4]

LC-MS/MS Method

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for complex biological matrices and trace-level quantification.[8]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A normal-phase silica (B1680970) column is effective for separating polar compounds like N,N-Dimethylglycine.[7]

  • Mobile Phase: A gradient elution using two solvents is common. For example:

    • Solvent A: Acetonitrile with 0.1% formic acid.

    • Solvent B: Water with 0.1% formic acid.

    • A typical gradient might start with a high percentage of Solvent A, which is then decreased to elute the polar analyte.[7]

  • Flow Rate: 0.6 mL/min, which may be split before entering the mass spectrometer.[7]

  • Ionization: Electrospray Ionization (ESI) in positive mode is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.[7][8] The precursor to product ion transition for N,N-Dimethylglycine is typically m/z 104 -> 58.[7]

  • Sample Preparation:

    • Prepare stock and calibration standards in a suitable solvent.

    • For biological samples, a simple protein precipitation with acetonitrile is often sufficient.[7]

    • The use of a stable isotope-labeled internal standard, such as d9-betaine, is recommended to correct for matrix effects and improve accuracy.[7]

Conclusion

Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound. HPLC-UV is a cost-effective and straightforward method suitable for routine analysis of less complex samples where high sensitivity is not a primary concern.[1][9] In contrast, LC-MS/MS provides significantly higher sensitivity and selectivity, making it the gold standard for analyzing complex biological samples, identifying unknown compounds, and detecting trace levels of the analyte.[1][6] The choice between these two powerful methods should be based on the specific analytical requirements, including sensitivity, selectivity, sample complexity, and available instrumentation.

References

A Comparative Analysis of N,N-Dimethylglycine Hydrochloride and Other Immunomodulators: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the immunomodulatory efficacy of N,N-Dimethylglycine hydrochloride (DMG-HCl) against other well-established immunomodulators, including Levamisole, Inosine Pranobex, and Echinacea purpurea extracts. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies for key assays, and visual representations of associated signaling pathways.

Comparative Efficacy of Immunomodulators

The following tables summarize the quantitative effects of DMG-HCl and other selected immunomodulators on key markers of immune response. Data has been compiled from various in vitro and in vivo studies. Direct comparison should be approached with caution due to variations in experimental conditions across studies.

Table 1: Effects on Humoral and Cell-Mediated Immunity

ImmunomodulatorParameterModel SystemResult
N,N-Dimethylglycine HCl Antibody Response (Pneumococcal Vaccine)Human Volunteers4.5-fold increase in antibody titer compared to control.[1][2]
Lymphocyte Proliferation (in vitro)Human Lymphocytes (from patients with diabetes or sickle cell disease)Almost threefold increase in response to mitogens (PHA, ConA, PWM).[2]
T-cell and B-cell ResponseRabbits (immunized with influenza or S. typhi)Enhanced antibody production and lymphocyte proliferation.[3]
Levamisole T-cell ProliferationHuman CD4+ T-cells (in vitro)Significant suppression of activated T-cell proliferation at concentrations of 8-200 µg/ml.
Dendritic Cell MaturationHuman Monocyte-Derived DCsIncreased expression of CD80, CD86, and CD83.[4][5]
Cytokine Secretion by T-cellsCo-culture of human DCs and T-cellsEnhanced IFN-γ secretion.[4][5]
Inosine Pranobex Natural Killer (NK) Cell ActivityHuman Subjects with PGLSignificant increase in NK cell activity by Day 14 of treatment.
T-lymphocyte CountHuman Subjects with PGLIncrease in total T-lymphocytes (T-11) and T-helper cells (T-4) peaking 2 months post-treatment.
Lymphocyte ProliferationHuman Lymphocytes (in vitro)Enhanced lymphocyte proliferation.
Echinacea purpurea Macrophage Activation (TNF-α production)Murine Macrophage Cell Line (RAW 264.7)Significant increase in TNF-α production.
Lymphocyte ProliferationYak Peripheral Blood Mononuclear Cells (PBMCs)Inhibition of LPS-induced inflammatory response.[6][7][8]

Table 2: Effects on Cytokine Production

ImmunomodulatorCytokineCell TypeStimulusResult
N,N-Dimethylglycine HCl TNF-αHuman Monocytic Cell Line (THP-1)NoneIncreased TNF-α secretion.[1]
Levamisole IL-12 p40Human Monocyte-Derived DCsNoneIncreased production.[4][5]
IL-10Human Monocyte-Derived DCsNoneIncreased production.[4][5]
IFN-γHuman T-cells (co-cultured with DCs)Allogeneic stimulationEnhanced secretion.[4][5]
Inosine Pranobex IL-2Human LymphocytesMitogen/AntigenUpregulation of IL-2.
IFN-γHuman LymphocytesMitogen/AntigenUpregulation of IFN-γ.
Echinacea purpurea TNF-αMurine Macrophage Cell Line (RAW 264.7)LPSDecreased production.
IL-6Murine Macrophage Cell Line (RAW 264.7)LPSDecreased production.
IL-1βMurine Macrophage Cell Line (RAW 264.7)LPSDecreased production.

Experimental Protocols

Detailed methodologies for key immunological assays are provided below to facilitate the replication and validation of findings.

Lymphocyte Proliferation Assay (CFSE-Based)

This protocol outlines the measurement of lymphocyte proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.[9][10][11][12][13]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin

  • CFSE stock solution (5 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with PBS and resuspend at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS containing 0.1% BSA.

  • Add CFSE stock solution to the cell suspension to a final concentration of 5 µM. Mix immediately by vortexing.

  • Incubate for 10 minutes at 37°C in the dark.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Wash the cells three times with complete RPMI-1640 medium.

  • Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension per well in a 96-well plate.

  • Add 100 µL of medium (unstimulated control) or mitogen solution (stimulated sample) to the respective wells.

  • Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Harvest the cells and analyze by flow cytometry. The CFSE fluorescence will be halved with each cell division, allowing for the quantification of proliferation.

Cytokine Quantification Assay (ELISA)

This protocol describes the quantification of cytokine levels in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[14][15][16][17][18]

Materials:

  • ELISA plate (96-well)

  • Capture antibody (specific for the cytokine of interest)

  • Detection antibody (biotinylated, specific for the cytokine of interest)

  • Recombinant cytokine standard

  • Assay diluent (e.g., PBS with 1% BSA)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coat the ELISA plate wells with the capture antibody diluted in coating buffer overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with assay diluent for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stop the reaction by adding 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Natural Killer (NK) Cell Cytotoxicity Assay (Chromium-51 Release)

This protocol details the measurement of NK cell-mediated cytotoxicity using a classical Chromium-51 (51Cr) release assay.[19][20][21][22]

Materials:

  • Effector cells (NK cells)

  • Target cells (e.g., K562 cell line)

  • Complete RPMI-1640 medium

  • Sodium Chromate (51Cr)

  • Fetal Bovine Serum (FBS)

  • 96-well V-bottom plate

  • Gamma counter

Procedure:

  • Label the target cells by incubating 1 x 10^6 cells with 100 µCi of 51Cr in 1 mL of complete medium for 1 hour at 37°C.

  • Wash the labeled target cells three times with complete medium to remove excess 51Cr.

  • Resuspend the target cells at a concentration of 1 x 10^5 cells/mL.

  • Plate 100 µL of the target cell suspension into each well of a 96-well V-bottom plate.

  • Prepare different effector to target (E:T) cell ratios by serially diluting the effector cells.

  • Add 100 µL of the effector cell suspensions to the wells containing the target cells.

  • For spontaneous release control, add 100 µL of medium instead of effector cells.

  • For maximum release control, add 100 µL of 1% Triton X-100 to lyse the target cells.

  • Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully harvest 100 µL of the supernatant from each well and transfer to tubes for counting in a gamma counter.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Macrophage Activation Assay (Nitric Oxide Production)

This protocol measures the production of nitric oxide (NO) by activated macrophages as an indicator of their activation status, using the Griess reagent.[23][24][25][26][27]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • DMEM medium supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard solution

  • 96-well flat-bottom plate

  • Microplate reader

Procedure:

  • Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing the immunomodulator at various concentrations, with or without a stimulant like LPS (1 µg/mL).

  • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare a standard curve of NaNO2 (0-100 µM).

  • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Monocyte-Derived Dendritic Cell (DC) Activation Assay (Flow Cytometry)

This protocol describes the in vitro generation of human monocyte-derived DCs and the assessment of their activation status by analyzing the expression of cell surface markers using flow cytometry.[28][29][30][31][32]

Materials:

  • Human PBMCs

  • CD14 MicroBeads for monocyte isolation

  • Recombinant human GM-CSF and IL-4

  • Complete RPMI-1640 medium

  • Immunomodulator of interest

  • LPS (for positive control of maturation)

  • Fluorescently conjugated antibodies against CD14, CD80, CD83, CD86, and HLA-DR

  • Flow cytometer

Procedure:

  • Isolate monocytes from PBMCs using CD14 positive selection with magnetic beads.

  • Culture the purified monocytes in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-6 days to generate immature DCs (iDCs).

  • On day 6, harvest the iDCs and stimulate them with the immunomodulator of interest or LPS (100 ng/mL) for 24-48 hours to induce maturation.

  • Harvest the cells and wash them with PBS containing 1% BSA.

  • Stain the cells with a cocktail of fluorescently labeled antibodies against CD14, CD80, CD83, CD86, and HLA-DR for 30 minutes on ice in the dark.

  • Wash the cells twice with PBS.

  • Resuspend the cells in PBS and acquire the data on a flow cytometer.

  • Analyze the expression levels of the maturation markers (CD80, CD83, CD86, HLA-DR) and the down-regulation of the monocyte marker (CD14) to assess DC activation.

Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of these compounds are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate the currently understood mechanisms.

experimental_workflow cluster_isolation Cell Isolation cluster_culture Cell Culture & Treatment cluster_assays Functional Assays PBMCs PBMCs from Blood Monocytes Monocyte Isolation PBMCs->Monocytes Lymphocytes Lymphocyte Isolation PBMCs->Lymphocytes DC_culture DC Differentiation (GM-CSF + IL-4) Monocytes->DC_culture Treatment Treatment with Immunomodulator Lymphocytes->Treatment DC_culture->Treatment Macrophage_culture Macrophage Culture Macrophage_culture->Treatment Lymphocyte_culture Lymphocyte Culture DC_activation DC Activation Assay (Flow Cytometry) Treatment->DC_activation Macrophage_activation Macrophage Activation (NO Production) Treatment->Macrophage_activation Proliferation Lymphocyte Proliferation (CFSE Assay) Treatment->Proliferation Cytokine Cytokine Quantification (ELISA) Treatment->Cytokine NK_activity NK Cell Cytotoxicity (51Cr Release) Treatment->NK_activity signaling_pathways cluster_dmg N,N-Dimethylglycine HCl cluster_levamisole Levamisole cluster_inosine Inosine Pranobex cluster_echinacea Echinacea purpurea DMG DMG-HCl Methylation Methyl Donor DMG->Methylation SAMe SAMe Cycle Methylation->SAMe Immune_Modulation_DMG Immune Modulation (B-cell, T-cell function) SAMe->Immune_Modulation_DMG Levamisole Levamisole TLR2 TLR2 Levamisole->TLR2 MyD88_L MyD88 TLR2->MyD88_L NFkB_L NF-κB MyD88_L->NFkB_L MAPK_L MAPK (ERK, JNK) MyD88_L->MAPK_L DC_Activation_L DC Activation (CD80, CD86, CD83) NFkB_L->DC_Activation_L Cytokine_L Cytokine Production (IL-12, IL-10) MAPK_L->Cytokine_L Inosine Inosine Pranobex Target_Cell Target Cell Inosine->Target_Cell NKG2DL NKG2D Ligand Expression Target_Cell->NKG2DL NKG2D NKG2D Receptor NKG2DL->NKG2D NK_Cell NK Cell NK_Cell->NKG2D NK_Activation NK Cell Activation & Cytotoxicity NKG2D->NK_Activation Echinacea Echinacea TLR4 TLR4 Echinacea->TLR4 MyD88_E MyD88 TLR4->MyD88_E NFkB_E NF-κB MyD88_E->NFkB_E MAPK_E MAPK MyD88_E->MAPK_E Cytokine_E Pro-inflammatory Cytokine Production NFkB_E->Cytokine_E MAPK_E->Cytokine_E

References

Replicating Neuroprotection: A Comparative Analysis of N,N-Dimethylglycine Hydrochloride and Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published findings on the neuroprotective effects of N,N-Dimethylglycine hydrochloride (DMG HCl). It is intended to serve as a resource for researchers seeking to replicate and expand upon these findings. The guide objectively compares DMG's performance with that of other neuroprotective agents, supported by experimental data from preclinical and clinical studies. Detailed methodologies for key experiments are provided, alongside visualizations of pertinent biological pathways and experimental workflows.

I. Comparative Analysis of Neuroprotective Efficacy

N,N-Dimethylglycine (DMG) is a derivative of the amino acid glycine (B1666218) and is proposed to exert neuroprotective effects through multiple mechanisms, including modulation of the N-methyl-D-aspartate (NMDA) receptor and antioxidant activity.[1] This section compares the efficacy of DMG with alternative compounds that share similar mechanisms of action, such as other NMDA receptor modulators and antioxidants.

A. NMDA Receptor Modulators: DMG vs. Sarcosine (B1681465)

Both DMG and Sarcosine are N-methyl derivatives of glycine that have been investigated for their ability to modulate NMDA receptor function.[2][3] DMG is suggested to act as a partial agonist at the glycine binding site of the NMDA receptor, while Sarcosine primarily acts as a glycine transporter type 1 (GlyT1) inhibitor, which increases the synaptic concentration of glycine, an NMDA receptor co-agonist.[2][4][5]

Table 1: Comparison of Neuroprotective Effects of DMG and Sarcosine in Preclinical Models

Compound Experimental Model Key Findings Reference
N,N-Dimethylglycine (DMG) Ketamine-induced behavioral and synaptic deficits in miceCo-treatment with DMG (30 and 100 mg/kg) prevented memory impairments, social withdrawal, and reduced excitatory synaptic transmission caused by repeated ketamine exposure.[6][6]
Sarcosine Aluminum chloride (AlCl₃)-induced neurotoxicity in ratsAdministration of sarcosine showed marked improvement and protection against Alzheimer's disease-like pathologies, including the presence of neurofibrillary tangles.[7][8][7][8]
Sarcosine Aluminum-induced neurotoxicity in differentiated SH-SY5Y cellsSarcosine increased the percentage of viable cells against aluminum-induced neurotoxicity.[7][7]
B. Antioxidants: DMG vs. N-acetylcysteine (NAC)

DMG's proposed antioxidant properties contribute to its neuroprotective profile.[1] N-acetylcysteine (NAC) is a well-established antioxidant that acts as a precursor to glutathione (B108866) (GSH), a major intracellular antioxidant.[9][10]

Table 2: Comparison of Neuroprotective Effects of DMG and N-acetylcysteine (NAC) in Preclinical Models

Compound Experimental Model Key Findings Reference
N,N-Dimethylglycine (DMG) MPTP-induced Parkinson's disease model in mice (as DMG-Amantadine conjugate)The DMG-Amantadine conjugate restored motor and memory performance to control levels.[11][11]
N-acetylcysteine (NAC) Prenatal stress-induced learning and memory deficits in rat pupsPrenatal NAC treatment reversed learning and memory deficits as well as brain dopamine (B1211576) content in offspring.[12][13][12][13]
N-acetylcysteine (NAC) Neonatal hypoxia-induced brain injury in a rat modelMaternal and postnatal NAC administration demonstrated lower brain levels of inflammatory and oxidative stress markers (NF-κB p65, nNOS, TNF-α, IL-6) and reduced neuronal apoptosis.[14][14]

II. Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis, providing a foundation for replication.

A. Ketamine-Induced Behavioral and Synaptic Deficits Model (DMG)
  • Animal Model: Male ICR mice.

  • Treatment: Mice received ketamine (20 mg/kg) twice daily for 14 days. Co-treatment groups received DMG (30 and 100 mg/kg) along with ketamine.

  • Behavioral Assessments:

    • Novel Location Recognition Test (NLRT) and Novel Object Recognition Test (NORT): To assess memory impairments.

    • Social Interaction Test: To measure social withdrawal.

  • Electrophysiology: Basal synaptic transmission and long-term potentiation (LTP) were monitored in hippocampal slices to assess synaptic function.

  • Reference: [6]

B. Aluminum-Induced Neurotoxicity Model (Sarcosine)
  • In Vitro Model: Differentiated SH-SY5Y human neuroblastoma cells.

  • Treatment: Cells were exposed to varying concentrations of aluminum chloride (AlCl₃) to induce neurotoxicity. Sarcosine was co-administered to assess its protective effects.

  • Assessment: Cell viability was measured to determine the neuroprotective effect of sarcosine.

  • In Vivo Model: AlCl₃-induced rat model of Alzheimer's disease.

  • Treatment: Rats were administered AlCl₃ to induce pathologies associated with Alzheimer's disease. A separate group received sarcosine treatment.

  • Assessments:

    • Histopathology: Examination of the hippocampus for neurofibrillary tangles.

    • Gene Expression: Analysis of genes related to Alzheimer's disease pathology (e.g., APP, BACE1, TNF-α).

  • Reference: [7][8]

C. Prenatal Stress Model (NAC)
  • Animal Model: Pregnant rat dams and their offspring.

  • Procedure: Pregnant dams were subjected to restraint stress during early or late gestation. Treatment groups received NAC throughout the gestational period.

  • Assessments in Offspring:

    • Learning and Memory: Assessed using a shuttle box at postnatal day 28.

    • Neurotransmitter Levels: Brain levels of dopamine, norepinephrine, and serotonin (B10506) were estimated at postnatal day 36.

  • Reference: [12][13]

D. MPTP-Induced Parkinson's Disease Model (DMG-Amantadine)
  • Animal Model: Male C57BL/6 mice.

  • Procedure: Parkinson's-like symptoms were induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

  • Treatment: A synthesized conjugate of DMG and Amantadine (DMG-Am) was administered for 12 consecutive days.

  • Assessments:

    • Motor Performance: Evaluated to assess neuromuscular coordination.

    • Memory Performance: Assessed to evaluate cognitive function.

  • Reference: [11]

III. Signaling Pathways and Experimental Workflows

This section provides visual representations of the key signaling pathways and experimental designs discussed in this guide.

cluster_0 DMG/Sarcosine Signaling GlyT1 Glycine Transporter 1 (GlyT1) Glycine_syn Synaptic Glycine GlyT1->Glycine_syn Reduces uptake Sarcosine Sarcosine Sarcosine->GlyT1 Inhibits NMDA_R NMDA Receptor Glycine_syn->NMDA_R Co-agonist Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion DMG N,N-Dimethylglycine (DMG) DMG->NMDA_R Partial Agonist Neuroprotection Neuroprotection Ca_ion->Neuroprotection

Caption: Proposed mechanism of DMG and Sarcosine at the NMDA receptor.

cluster_1 NAC Antioxidant Pathway NAC N-acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine Precursor GSH Glutathione (GSH) Cysteine->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Neuroprotection Neuroprotection GSH->Neuroprotection Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress cluster_2 Experimental Workflow: Ketamine-Induced Neurotoxicity Model Start Start: Male ICR Mice Treatment 14-Day Treatment Regimen - Vehicle - Ketamine (20 mg/kg) - Ketamine + DMG (30 mg/kg) - Ketamine + DMG (100 mg/kg) Start->Treatment Behavioral Behavioral Testing (NLRT, NORT, Social Interaction) Treatment->Behavioral Electrophys Hippocampal Slice Electrophysiology (LTP Measurement) Treatment->Electrophys Analysis Data Analysis Behavioral->Analysis Electrophys->Analysis End End: Assess Neuroprotection Analysis->End

References

Independent Verification of the Anti-inflammatory Properties of N,N-Dimethylglycine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of N,N-Dimethylglycine hydrochloride (DMG-HCl) against other alternatives, supported by available experimental data. The information is intended to offer a consolidated resource for researchers and professionals in drug development.

N,N-Dimethylglycine (DMG) is a naturally occurring amino acid derivative that has been investigated for various physiological effects, including its potential as an immunomodulator and anti-inflammatory agent.[1][2] While its sodium salt form (DMG-Na) has been more recently studied in dermatological models, this guide focuses on the broader anti-inflammatory profile of DMG, including its hydrochloride salt, and places it in context with other compounds.

In Vitro Anti-inflammatory Activity: Dermatitis Models

Recent studies on the sodium salt of DMG (DMG-Na) have demonstrated notable anti-inflammatory effects in cellular models of various skin conditions. These experiments, conducted on human epidermal keratinocytes (HaCaT cells), provide insights into the potential mechanisms of DMG's action.

In a key 2023 study, DMG-Na was shown to significantly inhibit the production of several pro-inflammatory cytokines and chemokines that were artificially induced by different stimuli.[3][4] This suggests that DMG may interfere with inflammatory signaling pathways in skin cells. The study explored three distinct models of skin inflammation:

  • Microbial and Allergic Contact Dermatitis Model: Inflammation was induced using Polyinosinic:polycytidylic acid (Poly-IC), a substance that mimics a viral infection.

  • Psoriasis Model: Inflammation was triggered by a combination of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).

  • UVB-Induced Solar Dermatitis Model: Cells were exposed to UVB radiation to simulate sun-induced inflammation.

The results from these experiments are summarized in the tables below.

Table 1: Effect of DMG-Na on Pro-inflammatory Cytokine and Chemokine Expression in HaCaT Cells (Psoriasis Model)
TreatmentConcentrationIL-6 Release (Fold Change vs. Control)IL-8 Release (Fold Change vs. Control)CXCL10 Release (Fold Change vs. Control)
IFN-γ + TNF-α (Control)-1.001.001.00
DMG-Na0.0005%~0.80~0.65~0.90
DMG-Na0.005%~0.60~0.50~0.70

Data adapted from Lendvai et al., 2023.[3][4] Values are approximate estimations from graphical data.

Table 2: Effect of DMG-Na on Pro-inflammatory Cytokine Expression in HaCaT Cells (Dermatitis and UVB Models)
ModelTreatmentConcentrationIL-1β Release (Fold Change vs. Control)IL-6 Release (Fold Change vs. Control)
Contact Dermatitis Poly-IC (Control)-1.001.00
DMG-Na0.0005%~0.75~0.95
DMG-Na0.005%~0.60~0.80
UVB-Induced Dermatitis UVB (Control)-1.001.00
DMG-Na0.005%~0.90~0.75

Data adapted from Lendvai et al., 2023.[3][4] Values are approximate estimations from graphical data.

Experimental Protocols

In Vitro Dermatitis Models using HaCaT Keratinocytes
  • Cell Culture: Human adult low-calcium high-temperature (HaCaT) keratinocytes are cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Inflammation Induction and Treatment:

    • Psoriasis Model: Cells are pre-treated with DMG-Na (0.0005% or 0.005%) for 1 hour, followed by stimulation with a combination of 25 ng/mL Interferon-gamma (IFN-γ) and 25 ng/mL Tumor Necrosis Factor-alpha (TNF-α) for 24 hours.[3][4]

    • Contact Dermatitis Model: Cells are pre-treated with DMG-Na for 1 hour, then stimulated with 20 µg/mL Poly-IC for 24 hours.[3][4]

    • UVB Model: Cells are pre-treated with DMG-Na for 1 hour and then irradiated with 40 mJ/cm² of UVB (312 nm).[3]

  • Cytokine Measurement: The levels of secreted cytokines (IL-1β, IL-6, IL-8, CXCL10) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

G cluster_0 Experimental Workflow: In Vitro Dermatitis Model cluster_1 Inflammation Inducers HaCaT Culture Culture HaCaT Keratinocytes Pre-treatment Pre-treat with DMG-Na (0.0005% or 0.005%) for 1h HaCaT Culture->Pre-treatment Inflammation Induce Inflammation Pre-treatment->Inflammation Incubation Incubate for 24h Inflammation->Incubation Poly-IC Poly-IC (Contact Dermatitis) IFN_TNF IFN-γ + TNF-α (Psoriasis) UVB UVB Radiation (Solar Dermatitis) Analysis Measure Cytokine Levels (ELISA) Incubation->Analysis

Caption: Workflow for in vitro anti-inflammatory assays on HaCaT cells.

Comparative Analysis with Perna Canaliculus in an Arthritis Model

An interesting contrast in the anti-inflammatory profile of DMG is observed in a study comparing it with an extract from the New Zealand green-lipped mussel, Perna canaliculus. While both agents showed a reduction in disease severity in an in vivo rat model of collagen-induced arthritis, their in vitro effects on inflammatory cytokine production were strikingly different.

In this study, human monocytic (THP-1) cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. While the Perna canaliculus extract dose-dependently decreased the production of TNF-α and IL-12p40, DMG treatment, at concentrations between 0.001–1 µM, significantly increased the levels of these pro-inflammatory cytokines.[5]

Table 3: In Vitro Effect of DMG and Perna Canaliculus on Cytokine Production in LPS-Stimulated THP-1 Monocytes
TreatmentConcentrationTNF-α ProductionIL-12p40 Production
DMG0.001–1 µMIncreasedIncreased
Perna canaliculus Extract>0.1 mg/mlDecreasedDecreased

Data from Law et al., 2007.[5]

This finding suggests that the mechanism of action of DMG may be complex and context-dependent, potentially having both pro-inflammatory and anti-inflammatory effects depending on the cell type and inflammatory stimulus. It also underscores the importance of further research to elucidate the precise immunomodulatory role of DMG.

In Vitro Monocyte Inflammation Model
  • Cell Culture: THP-1 monocytes are cultured according to standard cell culture techniques.

  • Treatment and Stimulation: The cells are cultured with varying concentrations of DMG (0.001–100 µM) for 48 hours. Subsequently, an inflammatory response is induced by stimulating the cells with lipopolysaccharide (LPS) overnight.

  • Cytokine Measurement: After 48 hours of stimulation, the levels of TNF-α and IL-12p40 in the cell culture supernatant are determined by ELISA.

Potential Signaling Pathways

The molecular mechanisms underlying the anti-inflammatory effects of DMG are not yet fully elucidated. However, based on the types of cytokines it affects, it is hypothesized that DMG may modulate key inflammatory signaling pathways such as NF-κB, MAPK, or JAK-STAT.[6] These pathways are central to the production of a wide array of inflammatory mediators.

G Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α, UVB) Receptor Cell Surface Receptor Stimulus->Receptor Signaling Intracellular Signaling Cascades (NF-κB, MAPK, JAK-STAT) Receptor->Signaling Transcription Transcription Factor Activation Signaling->Transcription Gene_Expression Pro-inflammatory Gene Expression Transcription->Gene_Expression Cytokines Release of Cytokines (TNF-α, IL-6, IL-1β, etc.) Gene_Expression->Cytokines DMG DMG DMG->Signaling Hypothesized Inhibition

Caption: Hypothesized mechanism of DMG's anti-inflammatory action.

Conclusion

The available evidence suggests that N,N-Dimethylglycine, particularly its sodium salt, exhibits anti-inflammatory properties in in vitro models of skin inflammation by reducing the expression of key pro-inflammatory cytokines. However, conflicting data from in vitro studies on immune cells highlight the complexity of its immunomodulatory effects and indicate that its actions may be highly dependent on the specific biological context.

For researchers and drug development professionals, DMG remains a compound of interest, but further studies are required to:

  • Directly compare the anti-inflammatory potency of DMG-HCl with established drugs like dexamethasone (B1670325) or indomethacin (B1671933) using standardized assays.

  • Obtain quantitative data, such as IC50 values, for DMG-HCl in various anti-inflammatory models, including COX-2 inhibition assays.

  • Elucidate the precise molecular mechanisms and signaling pathways through which DMG exerts its effects.

Such research will be critical in determining the therapeutic potential and viability of this compound as an anti-inflammatory agent.

References

A Comparative Study of the Metabolic Fate of Different N-methylated Glycines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic fate of three key N-methylated glycines: sarcosine (B1681465) (N-methylglycine), N,N-dimethylglycine (DMG), and N,N,N-trimethylglycine (betaine). Understanding the distinct metabolic pathways, enzymatic kinetics, and cellular concentrations of these molecules is crucial for research in areas ranging from metabolic diseases and cancer to neuroscience. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the involved metabolic and signaling pathways.

Introduction to N-methylated Glycines

N-methylated derivatives of glycine (B1666218) are integral to one-carbon metabolism, playing vital roles as methyl donors and osmolytes. These compounds are formed through the metabolism of choline (B1196258) and methionine.[1] The sequential demethylation of betaine (B1666868) yields DMG, then sarcosine, and finally glycine. Conversely, glycine can be methylated to form sarcosine. This guide explores the metabolic journey of these molecules, highlighting their similarities and differences.

Comparative Metabolic Pathways

The metabolism of N-methylated glycines is a stepwise process of demethylation, primarily occurring in the liver and kidneys. Betaine, the most methylated of the three, serves as a methyl donor for the conversion of homocysteine to methionine, a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT), yielding DMG.[2] DMG is then demethylated to sarcosine by dimethylglycine dehydrogenase (DMGDH).[3][4] Finally, sarcosine is converted to glycine by sarcosine dehydrogenase (SARDH).[5][6] Glycine can also be methylated to sarcosine by glycine N-methyltransferase (GNMT), which utilizes S-adenosylmethionine (SAM) as the methyl donor.[7]

Metabolic_Pathway cluster_methylation Methylation cluster_demethylation Demethylation Glycine Glycine Sarcosine_m Sarcosine Glycine->Sarcosine_m GNMT SAH SAH Sarcosine_m->SAH SAM SAM SAM->Glycine Betaine Betaine (N,N,N-trimethylglycine) DMG DMG (N,N-dimethylglycine) Betaine->DMG BHMT Sarcosine_d Sarcosine (N-methylglycine) DMG->Sarcosine_d DMGDH Glycine_d Glycine Sarcosine_d->Glycine_d SARDH

Figure 1: Overview of the methylation and demethylation pathways of N-methylated glycines.

Quantitative Data Comparison

The efficiency and rate of metabolism of N-methylated glycines are determined by the kinetic properties of the enzymes involved and the cellular concentrations of the substrates.

Enzyme Kinetics

The following table summarizes the available kinetic parameters for the key enzymes in the metabolism of N-methylated glycines. It is important to note that these values are compiled from different studies and experimental conditions may vary.

EnzymeSubstrateKm (mM)kcat (min⁻¹)kcat/Km (M⁻¹s⁻¹)Source
GNMT Glycine2-2035-96-[5]
S-adenosylmethionine0.03-0.2--[5]
SARDH Sarcosine0.5--[5]
DMGDH N,N-dimethylglycine0.039 ± 0.010 (Km1)18.2 ± 1.7-[3]
N,N-dimethylglycine15.4 ± 1.2 (Km2)--[3]
N,N-dimethylglycine1.4213-[1]
BHMT Betaine---[8]
Homocysteine---[9]
BHMT-2 S-methylmethionine0.94similar to BHMT-[10]
Cellular Concentrations

Intracellular concentrations of N-methylated glycines can vary depending on cell type, metabolic state, and osmotic conditions. The following table presents some reported values in rat hepatoma cells.

MetaboliteConditionIntracellular Concentration (nmol/mg protein)Source
Betaine Normo-osmotic~25[11]
Hypo-osmotic~10[11]
Hyper-osmotic~60[11]
DMG Normo-osmotic~1.5[11]
Hypo-osmotic~0.5[11]
Hyper-osmotic~2.5[11]
Sarcosine -Data not readily available

Note: Comprehensive and directly comparative data on the intracellular concentrations of sarcosine, DMG, and betaine across various cell types are limited.

Experimental Protocols

Accurate quantification and tracing of N-methylated glycines are essential for studying their metabolic fate. Below are detailed methodologies for key experimental approaches.

Quantification by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of sarcosine, DMG, and betaine in cell culture samples.

1. Sample Preparation:

  • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in a methanol/water (80:20, v/v) solution.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation.

  • Mobile Phase: A gradient of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer is typically used.

  • Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) to detect specific precursor-product ion transitions for each analyte.

    • Sarcosine: m/z 116 → 73[12]
    • DMG: m/z 104 → 58
    • Betaine: m/z 118 → 59

3. Data Analysis:

  • Quantify the analytes by comparing their peak areas to those of stable isotope-labeled internal standards.

Metabolic Flux Analysis (MFA) using Stable Isotope Tracers

This protocol provides a general framework for tracing the metabolism of N-methylated glycines using ¹³C-labeled precursors.

MFA_Workflow start Cell Culture with ¹³C-labeled Precursor (e.g., ¹³C-Methionine) harvest Harvest Cells at Different Time Points start->harvest quench Quench Metabolism (e.g., with cold methanol) harvest->quench extract Extract Metabolites quench->extract analyze LC-MS/MS or GC-MS Analysis (Measure ¹³C incorporation) extract->analyze model Metabolic Modeling and Flux Calculation analyze->model

Figure 2: General workflow for metabolic flux analysis of N-methylated glycines.

1. Isotopic Labeling:

  • Culture cells in a medium containing a ¹³C-labeled precursor. For tracing methylation, [¹³C-methyl]-methionine is an appropriate tracer.[13]

  • Incubate cells for a time course to allow for the incorporation of the ¹³C label into downstream metabolites.

2. Sample Processing:

  • Follow the sample preparation steps outlined in the LC-MS/MS quantification protocol.

3. Mass Spectrometry Analysis:

  • Analyze the extracts by LC-MS/MS or GC-MS to determine the mass isotopologue distribution (the relative abundance of molecules with different numbers of ¹³C atoms) for sarcosine, DMG, and betaine.

4. Flux Calculation:

  • Use computational software (e.g., INCA, Metran) to fit the mass isotopologue distribution data to a metabolic model of one-carbon metabolism.[14][15] This allows for the calculation of the rates (fluxes) of the enzymatic reactions involved in the synthesis and degradation of N-methylated glycines.

Signaling Pathways

N-methylated glycines, particularly sarcosine, have been shown to modulate specific signaling pathways, notably through interaction with the N-methyl-D-aspartate (NMDA) receptor.

Sarcosine and NMDA Receptor Signaling

Sarcosine acts as a co-agonist at the glycine binding site of the NMDA receptor, which can enhance receptor function.[9][16] This interaction is believed to activate downstream signaling cascades, including the Brain-Derived Neurotrophic Factor (BDNF)/AKT/mTOR pathway, which is crucial for neuronal survival and synaptic plasticity.[17][18][[“]]

NMDAR_Signaling Sarcosine Sarcosine NMDAR NMDA Receptor Sarcosine->NMDAR co-agonist Ca_influx Ca²⁺ Influx NMDAR->Ca_influx BDNF BDNF Ca_influx->BDNF upregulation TrkB TrkB Receptor BDNF->TrkB activates PI3K PI3K TrkB->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Plasticity Synaptic Plasticity & Neuronal Survival mTOR->Plasticity

Figure 3: Sarcosine-mediated activation of the NMDA receptor and downstream BDNF/AKT/mTOR signaling.

Potential Interaction with JAK/STAT Signaling

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade involved in cellular responses to cytokines and growth factors. While direct interactions between N-methylated glycines and the JAK/STAT pathway are not well-characterized, the role of these metabolites in regulating the cellular methylation status (via SAM/SAH ratio) and in response to cellular stress suggests potential indirect influences on this pathway.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_expression Gene Expression STAT_dimer_n->Gene_expression_n regulates

Figure 4: Canonical JAK/STAT signaling pathway.

Conclusion

Sarcosine, DMG, and betaine, while structurally related, exhibit distinct metabolic fates governed by a series of specific enzymes. Their metabolism is intricately linked to one-carbon metabolism and cellular methylation potential. While progress has been made in understanding their individual roles, this guide highlights the need for more direct comparative studies on their enzyme kinetics and cellular concentrations to fully elucidate their differential impacts on cellular physiology and pathology. The provided experimental protocols offer a foundation for researchers to conduct such comparative investigations, which will be invaluable for advancing our understanding of the roles of these N-methylated glycines in health and disease.

References

Validating the Specificity of N,N-Dimethylglycine Hydrochloride's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine (B1666218), is recognized for its role as a methyl donor and its involvement in various biological processes. Its hydrochloride salt, DMG-HCl, is often used in research and as a supplement. This guide provides a comparative analysis of the biological effects of DMG-HCl against other relevant compounds, supported by experimental data, to aid in validating the specificity of its actions.

Section 1: Methyl Donor Activity and Homocysteine Metabolism

As a methyl donor, DMG participates in the one-carbon cycle, which is crucial for numerous biochemical reactions, including DNA synthesis and neurotransmitter production. Its efficiency and effects are often compared with other methyl donors like Trimethylglycine (TMG), also known as betaine (B1666868), and S-adenosylmethionine (SAMe).

Comparative Analysis of Methyl Donors

CompoundMechanism of Methyl DonationEffect on Homocysteine LevelsKey Experimental Findings
N,N-Dimethylglycine (DMG) Indirectly donates methyl groups through the folate pathway to support the production of SAMe.[1]In folate-sufficient conditions, DMG supplementation has been shown to decrease plasma homocysteine levels.[2] However, in folate-deficient conditions, it may increase homocysteine.[2]A study in rats showed that 0.1% DMG supplementation in a folate-sufficient diet significantly decreased plasma homocysteine from 14.19 µmol/L to 12.23 µmol/L.[2]
Trimethylglycine (TMG)/Betaine Directly donates a methyl group to homocysteine to form methionine via the betaine-homocysteine methyltransferase (BHMT) pathway.[1]Generally effective at lowering elevated homocysteine levels.[3]Clinical studies have consistently shown that betaine supplementation effectively reduces plasma homocysteine concentrations.[3]
S-adenosylmethionine (SAMe) A primary methyl donor in the body, directly providing methyl groups for a wide range of transmethylation reactions.[4]Can influence homocysteine levels as part of the methionine cycle.SAMe is a well-established methyl donor involved in numerous metabolic pathways.[4]
Experimental Protocol: Measuring Homocysteine Levels in Plasma

This protocol is based on methodologies described in studies investigating the effects of methyl donors on homocysteine metabolism.[2]

Objective: To determine the concentration of plasma homocysteine (pHcy) in response to supplementation with DMG-HCl, TMG, or a placebo.

Materials:

  • High-performance liquid chromatography (HPLC) system

  • Blood collection tubes with EDTA

  • Reagents for derivatization of homocysteine

  • Control and experimental diets (e.g., folate-sufficient, folate-deficient)

Procedure:

  • Animal Model: Utilize rats or other appropriate animal models, divided into control and treatment groups.

  • Dietary Intervention: Feed the animals with specific diets (e.g., folate-sufficient or folate-deficient) supplemented with DMG-HCl, TMG, or a placebo for a designated period (e.g., 4 weeks).

  • Blood Collection: Collect blood samples from the animals at the end of the intervention period.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation: Treat the plasma samples to reduce disulfide bonds and derivatize the homocysteine for detection.

  • HPLC Analysis: Inject the prepared samples into the HPLC system to separate and quantify the concentration of homocysteine.

  • Data Analysis: Compare the mean pHcy concentrations between the different diet and supplementation groups.

Choline Choline TMG Trimethylglycine (Betaine) Choline->TMG Oxidation DMG N,N-Dimethylglycine (DMG) TMG->DMG BHMT (-CH3) Homocysteine Homocysteine TMG->Homocysteine Sarcosine Sarcosine DMG->Sarcosine DMGDH (-CH3) Folate_Cycle Folate Cycle DMG->Folate_Cycle Provides one- carbon units Glycine Glycine Sarcosine->Glycine SARDH (-CH3) Methionine Methionine Homocysteine->Methionine MS (+CH3 from Folate Cycle) SAMe S-adenosylmethionine (SAMe) Methionine->SAMe SAMe->Homocysteine + Methyl Acceptor - Methylated Product Methyl_Acceptor Methyl Acceptor Methylated_Product Methylated Product Folate_Cycle->Homocysteine

Methylation Pathways of DMG and TMG.

Section 2: Antioxidant Activity

DMG is reported to possess antioxidant properties by scavenging free radicals.[5] To validate the specificity of this effect, its performance can be compared against standard antioxidants like ascorbic acid (Vitamin C).

Comparative Analysis of Antioxidant Capacity

CompoundAntioxidant MechanismIC50 Value (DPPH Assay)Key Experimental Findings
N,N-Dimethylglycine (DMG) Scavenges free radicals.[5]Not consistently reported in direct comparison with standards.In a study on bovine embryos, 0.1 µM DMG supplementation counteracted oxidative stress induced by H₂O₂ and improved blastocyst development.[6]
Ascorbic Acid (Vitamin C) A well-established antioxidant that donates electrons to neutralize free radicals.IC50 values are typically in the low µg/mL range (e.g., 3.37 µg/mL in one study).[7]Widely used as a positive control in antioxidant assays due to its potent activity.[8]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating the in vitro antioxidant activity of a compound.[7]

Objective: To determine the 50% inhibitory concentration (IC50) of DMG-HCl and a standard antioxidant (ascorbic acid) against the DPPH radical.

Materials:

  • Spectrophotometer

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727)

  • DMG-HCl solutions of varying concentrations

  • Ascorbic acid solutions of varying concentrations (positive control)

  • Methanol (blank)

Procedure:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of DMG-HCl and ascorbic acid.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds (DMG-HCl and ascorbic acid). A control sample contains DPPH and methanol only.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

start Prepare DPPH solution and serial dilutions of DMG-HCl & Ascorbic Acid mix Mix DPPH with test compounds start->mix incubate Incubate in dark (30 minutes) mix->incubate measure Measure absorbance (517 nm) incubate->measure calculate Calculate % inhibition measure->calculate plot Plot % inhibition vs. concentration calculate->plot end Determine IC50 value plot->end

Workflow for DPPH Antioxidant Assay.

Section 3: Immunomodulatory Effects

DMG has been shown to modulate the immune response, affecting both humoral and cell-mediated immunity.[9] Its effects on cytokine production can be compared with other known immunomodulators.

Comparative Analysis of Immunomodulatory Activity

CompoundEffect on Cytokine Production (in vitro)Cell TypeKey Experimental Findings
N,N-Dimethylglycine (DMG) Increased production of pro-inflammatory cytokines TNF-α and IL-12p40 in LPS-stimulated monocytes.[1]THP-1 human monocytesIn LPS-stimulated THP-1 cells, DMG at concentrations of 0.001–1 μM significantly increased the production of both IL-12p40 and TNF-α.[1]
Perna canaliculus (Mussel Extract) Dose-dependent reduction in TNF-α and IL-12p40 production in LPS-stimulated monocytes.[1]THP-1 human monocytesIn the same study, the Perna extract showed an opposite, anti-inflammatory effect.[1]
Glycine Reduced LPS-induced TNF-α production and increased IL-10 expression.[10]Purified human monocytesGlycine demonstrated anti-inflammatory properties by shifting the cytokine profile.[10]
Experimental Protocol: In Vitro Lymphocyte Proliferation Assay

This protocol is a standard method to assess the effect of a compound on lymphocyte proliferation.[11][12]

Objective: To measure the proliferative response of lymphocytes to a mitogen in the presence or absence of DMG-HCl.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from whole blood

  • RPMI-1640 culture medium supplemented with fetal bovine serum

  • Mitogen (e.g., Phytohemagglutinin - PHA)

  • DMG-HCl solutions of varying concentrations

  • Cell proliferation assay reagent (e.g., MTT or WST-1) or [³H]-thymidine

  • 96-well culture plates

  • Spectrophotometer or liquid scintillation counter

Procedure:

  • Cell Preparation: Isolate PBMCs from fresh blood using density gradient centrifugation.

  • Cell Culture: Plate the PBMCs in a 96-well plate at a specific density.

  • Treatment: Add varying concentrations of DMG-HCl to the wells. Include control wells with no DMG-HCl.

  • Stimulation: Add a mitogen (e.g., PHA) to the appropriate wells to induce lymphocyte proliferation. Include unstimulated control wells.

  • Incubation: Incubate the plate for a period of 3-5 days at 37°C in a humidified CO₂ incubator.

  • Proliferation Measurement:

    • Colorimetric Assay (MTT/WST-1): Add the reagent to the wells and incubate for a few hours. Measure the absorbance, which correlates with the number of viable, proliferating cells.

    • [³H]-Thymidine Incorporation: Add [³H]-thymidine to the wells during the last 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity, which indicates DNA synthesis and cell proliferation.

  • Data Analysis: Compare the proliferation rates between the DMG-HCl treated groups and the control groups.

Section 4: Modulation of Signaling Pathways

The biological effects of DMG are mediated through various intracellular signaling pathways. Understanding its specific targets in comparison to other molecules is crucial for elucidating its mechanism of action.

Comparative Overview of Signaling Pathway Modulation

Signaling PathwayN,N-Dimethylglycine (DMG)Comparative CompoundsRelevance
NF-κB Pathway The direct effect of DMG on NF-κB is not well-documented in the provided search results. However, the related amino acid glycine has been shown to interfere with TNF-α-stimulated NF-κB activation.[12]Other natural compounds like curcumin (B1669340) and resveratrol (B1683913) are known to inhibit NF-κB signaling.[13]NF-κB is a key regulator of inflammation and immune responses.[14]
p38 MAPK Pathway The specific effect of DMG on p38 MAPK phosphorylation is not detailed in the available literature.Anisomycin is a known activator of the p38 MAPK pathway, often used as a positive control in experiments.[15]The p38 MAPK pathway is involved in cellular responses to stress and inflammation.
Akt/mTOR Pathway The direct impact of DMG on the Akt/mTOR pathway is not clearly established in the search results.Rapamycin is a well-known inhibitor of the mTORC1 complex.[16]The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.
Experimental Protocol: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol provides a method to assess the activation of the p38 MAPK pathway by examining its phosphorylation status.

Objective: To determine if DMG-HCl treatment affects the phosphorylation of p38 MAPK in a specific cell line.

Materials:

  • Cell culture reagents

  • DMG-HCl

  • Positive control (e.g., Anisomycin)

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., macrophages) and treat with different concentrations of DMG-HCl for various time points. Include an untreated control and a positive control (e.g., Anisomycin).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of p38 MAPK.

    • Wash and then incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.

Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) Receptor Receptor Stimuli->Receptor MAP3K MAPKKK (e.g., TAK1, ASK1) Receptor->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 p_p38 Phospho-p38 MAPK (Active) p38->p_p38 Phosphorylation Substrates Downstream Substrates (e.g., ATF2, MK2) p_p38->Substrates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Anisomycin Anisomycin Anisomycin->MAP3K Activates DMG DMG-HCl (Hypothesized Point of Modulation) DMG->p38 Modulates?

p38 MAPK Signaling Pathway and Potential Modulation.

Conclusion

Validating the specificity of N,N-Dimethylglycine hydrochloride's biological effects requires rigorous comparative studies against well-characterized compounds. While DMG-HCl demonstrates activity as a methyl donor, antioxidant, and immunomodulator, its precise potency and specificity in comparison to alternatives like TMG, SAMe, and ascorbic acid are not fully elucidated in all contexts. The provided experimental protocols offer a framework for researchers to conduct head-to-head comparisons and further delineate the specific molecular mechanisms of DMG-HCl. Future research should focus on direct comparative studies with quantitative endpoints to solidify the understanding of DMG-HCl's unique biological profile.

References

A Comparative Analysis of N,N-Dimethylglycine Hydrochloride: In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylglycine (DMG) is a naturally occurring derivative of the amino acid glycine (B1666218).[1] It is utilized as a nutritional supplement and has been investigated for a variety of physiological effects.[2] This guide provides a comprehensive comparison of the reported in vitro and in vivo effects of N,N-Dimethylglycine hydrochloride (DMG-HCl), with a focus on its antioxidant, anti-inflammatory, and cellular regulatory properties. The information is intended to support researchers and professionals in drug development in understanding the multifaceted activities of this compound.

Data Presentation: Quantitative Effects

The following tables summarize the key quantitative data from in vitro and in vivo studies on N,N-Dimethylglycine and its sodium salt (DMG-Na).

Table 1: In Vitro Effects of N,N-Dimethylglycine

Assay/ModelCell TypeTreatmentConcentrationObserved EffectReference
Oxidative StressBovine EmbryosDMG0.1 µMIncreased blastocyst development rate under 20% O₂ from 25.0% to 38.9%.[3][3]
Oxidative StressBovine EmbryosDMG + 0.5 mM H₂O₂0.1 µMRescued blastocyst formation rate from 14.3% to 57.1%.[3][3]
Cell ViabilityHuman Keratinocytes (HaCaT)DMG-Na0.0005%Increased viable cell number by 17% at 24h and 35% at 72h.[4]
Cell Migration (Scratch Assay)Human Keratinocytes (HaCaT)DMG-Na0.0005%Augmented rate of wound closure.[4]
Anti-inflammatory (Poly-IC induced)Human Keratinocytes (HaCaT)DMG-Na0.0005% & 0.005%Prevented upregulation of various inflammatory markers.[4]
Anti-inflammatory (IFNγ + TNFα induced)Human Keratinocytes (HaCaT)DMG-Na0.0005% & 0.005%Prevented upregulation of various inflammatory markers.[4]
Anti-inflammatory (UVB induced)Human Keratinocytes (HaCaT)DMG-Na0.005%Significantly prevented upregulation of IL-6 and TNF-α expression.[4]

Table 2: In Vivo Effects of N,N-Dimethylglycine

Animal ModelTreatmentDosageDurationKey Quantitative FindingsReference
Weanling Piglets (Low Birth Weight)Dietary DMG-Na0.1% of diet28 daysIncreased body weight gain, feed intake, and feed efficiency. Decreased serum ALT and AST activities. Reduced hepatic H₂O₂ content.[5]
Broiler ChickensDietary Na-DMG1 g/kg & 10 g/kg39 daysImproved feed conversion ratio. No significant alteration in liver enzyme activities.[6]
Mice (Indomethacin-induced intestinal damage)DMG-Na by gavage12 mg/0.3 mlSingle doseImproved histological morphology of the small intestine. Enhanced antioxidant system and reduced oxidative damage.[7]
Mice (Ketamine-induced behavioral deficits)DMG by intraperitoneal injection30 and 100 mg/kg14 daysPrevented ketamine-induced memory impairments, social withdrawal, and reduced synaptic transmission.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Assays

1. Bovine Embryo In Vitro Culture Under Oxidative Stress

  • Objective: To assess the antioxidant effect of DMG on the in vitro development of bovine embryos.

  • Cell Culture: Presumptive bovine zygotes are cultured in a modified synthetic oviduct fluid (mSOF) medium.

  • Treatment: Zygotes are cultured with or without 0.1 µM DMG under different oxygen tensions (20% O₂ as a high oxidative stress condition and 5% O₂ as a low oxidative stress condition). In some experiments, oxidative stress is induced by adding 0.5 mM hydrogen peroxide (H₂O₂) to the culture medium.

  • Endpoint Analysis: The percentage of zygotes that develop to the blastocyst stage is determined by morphological assessment. Total cell numbers in blastocysts can be counted after staining with fluorescent dyes like Hoechst 33342 and propidium (B1200493) iodide.

  • Data Analysis: The blastocyst development rates and cell numbers are compared between the different treatment groups.[3]

2. Human Keratinocyte (HaCaT) Viability and Proliferation (MTT Assay)

  • Objective: To determine the effect of DMG-Na on the viability and proliferation of human keratinocytes.

  • Cell Culture: HaCaT cells are seeded in 96-well plates in a suitable medium (e.g., DMEM) and allowed to adhere.

  • Treatment: Cells are treated with various concentrations of DMG-Na (e.g., 0.00005%, 0.0005%, 0.005%) for different time points (e.g., 24, 48, 72 hours).

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Quantification: The formazan crystals are dissolved, and the absorbance is measured spectrophotometrically (e.g., at 540 nm).

  • Data Analysis: The absorbance values, which are proportional to the number of viable cells, are compared between treated and untreated cells.[4]

3. Anti-Inflammatory Assay in Human Keratinocytes

  • Objective: To evaluate the anti-inflammatory properties of DMG-Na in keratinocytes under different inflammatory stimuli.

  • Cell Culture and Plating: HaCaT cells are seeded in multi-well plates.

  • Pre-treatment: Cells are pre-incubated with DMG-Na for a specified period (e.g., 1 hour).

  • Induction of Inflammation: Inflammation is induced by adding one of the following to the medium:

    • Polyinosinic:polycytidylic acid (Poly-IC) to mimic viral infections.

    • A combination of interferon-γ (IFNγ) and tumor necrosis factor-α (TNFα) to model psoriasis-like inflammation.

    • UVB irradiation to simulate sun-induced inflammation.

  • Endpoint Analysis: The expression levels of pro-inflammatory markers (e.g., IL-6, IL-8, TNF-α) are measured using techniques like quantitative real-time PCR (qRT-PCR) for mRNA levels and ELISA for protein levels.

  • Data Analysis: The expression of inflammatory markers in DMG-Na-treated cells is compared to that in cells treated with the inflammatory stimulus alone.[4]

In Vivo Assays

1. Oral Gavage Administration in Mice

  • Objective: To administer a precise oral dose of DMG-HCl to mice for in vivo studies.

  • Animals: Male Kunming mice are commonly used.

  • Preparation of Dosing Solution: this compound is dissolved in sterile saline to the desired concentration (e.g., 12 mg/0.3 ml).

  • Procedure:

    • The mouse is weighed to determine the correct dosing volume (typically not exceeding 10 ml/kg).

    • The length of the gavage needle is measured against the mouse (from the oral cavity to the last rib) to ensure proper placement in the stomach and avoid perforation.

    • The mouse is restrained, and the gavage needle is gently inserted into the esophagus and advanced into the stomach.

    • The DMG-HCl solution is slowly administered.

    • The needle is carefully withdrawn.

  • Post-Procedure Monitoring: Animals are monitored for any signs of distress.[7]

2. Assessment of Antioxidant Capacity in a Mouse Model of Intestinal Damage

  • Objective: To evaluate the protective effects of DMG-Na against oxidative damage in the small intestine.

  • Animal Model: Intestinal damage is induced in mice by a subcutaneous injection of indomethacin (B1671933) (e.g., 10 mg/kg).

  • Treatment: Mice are administered DMG-Na by oral gavage either before (prophylactic) or after (therapeutic) the indomethacin injection.

  • Sample Collection: After a specified time, the mice are euthanized, and small intestine tissues and mitochondria are collected.

  • Biochemical Analysis:

    • Histological examination: To assess morphological changes.

    • Antioxidant enzyme activities: Assays for superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) are performed on tissue homogenates.

    • Lipid peroxidation: Malondialdehyde (MDA) levels are measured as an indicator of oxidative stress.

    • Gene expression analysis: The mRNA levels of antioxidant-related genes are quantified by qRT-PCR.

  • Data Analysis: The biochemical and gene expression parameters are compared between the different treatment groups.[7]

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the effects of N,N-Dimethylglycine.

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment DMG-HCl or Stimulus Endpoint Analysis Endpoint Analysis Treatment->Endpoint Analysis Incubation Animal Model Animal Model DMG-HCl Administration DMG-HCl Administration Animal Model->DMG-HCl Administration Oral Gavage Sample Collection Sample Collection DMG-HCl Administration->Sample Collection Post-treatment Biochemical Analysis Biochemical Analysis Sample Collection->Biochemical Analysis

Caption: General experimental workflows for in vitro and in vivo studies.

nmdar_pathway DMG-HCl DMG-HCl NMDA Receptor NMDA Receptor DMG-HCl->NMDA Receptor Partial Agonist at Glycine Site Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Channel Opening Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling Activation

Caption: DMG-HCl as a partial agonist at the NMDA receptor glycine site.

putative_antioxidant_pathway DMG-HCl DMG-HCl Intracellular Ca2+ Intracellular Ca2+ DMG-HCl->Intracellular Ca2+ Increases (Hypothesized) MAPK Pathway MAPK Pathway Intracellular Ca2+->MAPK Pathway Modulation (Putative) NF-kB Pathway NF-kB Pathway Intracellular Ca2+->NF-kB Pathway Modulation (Putative) Antioxidant Gene Expression Antioxidant Gene Expression MAPK Pathway->Antioxidant Gene Expression Regulation NF-kB Pathway->Antioxidant Gene Expression Regulation

References

Assessing the Reproducibility of N,N-Dimethylglycine Hydrochloride's Impact on Athletic Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and safe athletic performance enhancers is a continuous endeavor in sports science and medicine. Among the myriad of supplements, N,N-Dimethylglycine hydrochloride (DMG-HCl) has been a subject of interest, with claims of significant ergogenic benefits. However, the reproducibility of these claims has been a matter of debate. This guide provides a comprehensive comparison of the research surrounding DMG-HCl's impact on athletic performance, juxtaposed with established alternatives. We present a critical analysis of the available experimental data, detailed methodologies of key studies, and visualizations of the proposed physiological pathways.

Executive Summary

This compound (DMG-HCl): A Review of the Evidence

DMG-HCl is a derivative of the amino acid glycine (B1666218) and is a naturally occurring intermediate in the metabolism of choline. It has been purported to enhance athletic performance by improving oxygen utilization, reducing lactic acid accumulation, and supporting mitochondrial function.[1]

The Conflicting Data

A significant challenge in assessing the reproducibility of DMG-HCl's effects is the disparity in research findings. An early, influential study by Thomas Pipes in "The Physician and Sportsmedicine" is frequently cited in promotional material, claiming remarkable increases in performance. One secondary source attributes a 27.5% increase in VO2 Max and a 23.6% increase in time to exhaustion to this study. Unfortunately, the full text of this original research is not readily accessible in scientific databases, precluding a thorough analysis of its methodology and data.

In stark contrast, several controlled scientific studies have not substantiated these claims. A crossover study on trained runners by Bishop et al. (1987) found no significant effects of DMG-HCl on physiological responses and performance.[2] Similarly, a study by Rose et al. (1989) on thoroughbred horses, which employed a standardized exercise test measuring a range of cardiorespiratory and metabolic variables, concluded that DMG-HCl had no beneficial effects on cardiorespiratory function or lactate (B86563) production.[3][4] More recent research in other contexts, such as a double-blind, placebo-controlled trial in patients with multiple sclerosis, also found no improvement in fatigue or performance metrics with DMG supplementation.

This discrepancy highlights a critical issue of reproducibility. The positive claims largely stem from a study that is not available for peer scrutiny, while controlled studies that are accessible have not replicated the purported benefits.

Comparative Analysis: DMG-HCl vs. Established Alternatives

To provide a comprehensive perspective, this section compares the evidence for DMG-HCl with that of three widely researched and utilized athletic performance supplements: creatine (B1669601) monohydrate, beta-alanine (B559535), and sodium bicarbonate.

Quantitative Data Summary

The following tables summarize the quantitative data from representative studies on the effects of DMG-HCl and its alternatives on key athletic performance metrics.

Table 1: this compound (DMG-HCl) Performance Data

Study (Year)PopulationDosageDurationKey FindingsReproducibility Issues
Pipes (Date N/A) - as cited in secondary sourcesAthletesNot specifiedNot specifiedReported 27.5% increase in VO2 Max & 23.6% increase in time to exhaustionOriginal study not available for verification
Bishop et al. (1987)[2]Trained RunnersNot specifiedNot specifiedNo significant effect on physiological response or performanceContradicts anecdotal claims
Rose et al. (1989)[3][4]Thoroughbred Horses1.2 mg/kg twice daily5 daysNo significant differences in VO2, VCO2, heart rate, or lactate concentrationsFindings in an animal model do not support ergogenic claims
Greene et al. (1996) - as cited in secondary sourcesHorses and Mules2.2 g twice daily4 daysReduced blood lactate when data was pooled for species and altitude[5]No significant difference in peak heart rate or average heart rate[5]

Table 2: Creatine Monohydrate Performance Data

Study Type (Year)PopulationDosageDurationEffect on VO2 MaxEffect on Lactate/Ventilatory Threshold
Meta-analysis (2022)[6][7][8][9]19 RCTs, 424 participantsVaried (loading & maintenance)4-180 daysModerately lower increase compared to placeboNo significant difference
Individual studies (various)Trained athletes20 g/day loading, then maintenanceVariedInconsistent, some show no significant changeCan improve performance at and above lactate threshold

Table 3: Beta-Alanine Performance Data

Study (Year)PopulationDosageDurationEffect on Time to Exhaustion (TTE)Effect on Lactate Threshold/Concentration
Ghiasvand et al. (2012)[10]Physical Education Students2 g/day 6 weeksSignificant decrease in TTE (improved performance)Significant decrease in lactate concentrations
Saunders et al. (2017)[11][12]Competitive Runners6.4 g/day 4 weeksIncreased TTE by 6.5%Small effect favoring lower lactate
Glenn et al. (2015)[13]Female Cyclists3.2 g/day 28 days23% increase in cycling TTE24% lower lactate concentrations

Table 4: Sodium Bicarbonate Performance Data

Study Type (Year)PopulationDosageProtocolEffect on PerformanceEffect on Lactate/pH
Systematic Review (2017)[14]Athletes (various sports)0.2-0.5 g/kgAcute ingestionPerformance-enhancing in high-intensity exercise (≤ 4 min)Improved blood buffering capacity
McNaughton et al. (1997)[15]Physically Active Women0.3 g/kgAcute ingestionEnhanced 1-minute maximal cycling performanceNot specified
Kolkhorst et al. (2004)[16]Active Subjects0.3 g/kgAcute ingestionDiminished amplitude of VO2 slow component by 29%Increased pre-exercise blood pH
International Society of Sports Nutrition Position Stand (2021)[17]Athletes0.2-0.5 g/kgSingle or multiple-day protocolsImproves performance in high-intensity tasks lasting 30s to 12 minBuffers exercise-induced acidosis

Experimental Protocols

A critical component of assessing reproducibility is a thorough understanding of the experimental methodologies employed.

Protocol 1: Study on the Effects of N,N-Dimethylglycine on Cardiorespiratory Function and Lactate Production in Thoroughbred Horses (Rose et al., 1989)[3][4]
  • Study Design: Crossover study.

  • Subjects: Six thoroughbred horses.

  • Intervention: Oral administration of either a placebo paste or N,N-dimethylglycine at a dose of 1.2 mg/kg twice daily for five days.

  • Exercise Protocol: A standardized incremental treadmill test with speeds equivalent to fixed percentages of the maximum oxygen uptake (VO2max). The test consisted of stages at approximately 40%, 50%, 60%, 70%, 80%, 90%, and 100% of VO2max.

  • Measurements: During the final seconds of each stage, VO2, carbon dioxide production (VCO2), heart rate, arterial blood and plasma lactate concentrations, arterial blood gases, and pH were measured. Muscle biopsies were taken from the middle gluteal muscle before and after the exercise test to determine muscle lactate concentrations.

Protocol 2: Study on the Effects of Beta-Alanine Administration on VO2 max, Time to Exhaustion, and Lactate Concentrations (Ghiasvand et al., 2012)[10]
  • Study Design: Randomized, double-blind, placebo-controlled.

  • Subjects: Thirty-nine male physical education students.

  • Intervention: Oral supplementation for 6 weeks with either beta-alanine (2 g/day ) or a placebo.

  • Exercise Protocol: A maximal graded exercise test on a cycle ergometer to determine VO2 max and time to exhaustion.

  • Measurements: VO2 max, time to exhaustion, and blood lactate concentrations were measured before and after the supplementation period.

Signaling Pathways and Mechanisms of Action

Understanding the proposed biochemical mechanisms is crucial for evaluating the plausibility of a supplement's effects.

Proposed Signaling Pathway for N,N-Dimethylglycine (DMG-HCl)

The proposed ergogenic effects of DMG are attributed to its role as a methyl donor and its involvement in cellular metabolism. As a metabolic enhancer, it is suggested to improve oxygen utilization and support mitochondrial function, which are critical for energy production during exercise. The reduction in lactic acid is thought to be a consequence of more efficient aerobic respiration.

DMG_Pathway DMG N,N-Dimethylglycine Methyl_Groups Methyl Groups DMG->Methyl_Groups provides Mitochondria Mitochondria Methyl_Groups->Mitochondria supports function Oxygen_Utilization Improved Oxygen Utilization Mitochondria->Oxygen_Utilization leads to ATP_Production Increased ATP Production Oxygen_Utilization->ATP_Production facilitates Reduced_Lactate Reduced Lactic Acid Production Oxygen_Utilization->Reduced_Lactate results in Performance Enhanced Athletic Performance ATP_Production->Performance Reduced_Lactate->Performance

Caption: Proposed mechanism of N,N-Dimethylglycine on athletic performance.

Experimental Workflow for Assessing Ergogenic Aids

The following diagram illustrates a typical workflow for a randomized controlled trial designed to assess the impact of a supplement on athletic performance.

Experimental_Workflow cluster_0 Phase 1: Baseline Testing cluster_1 Phase 2: Intervention cluster_2 Phase 3: Post-Intervention Testing cluster_3 Phase 4: Data Analysis Recruitment Subject Recruitment Baseline Baseline Performance Testing (VO2 Max, TTE) Recruitment->Baseline Randomization Randomization Baseline->Randomization Supplement Supplementation (e.g., DMG-HCl) Randomization->Supplement Placebo Placebo Administration Randomization->Placebo Post_Testing Post-Intervention Performance Testing Supplement->Post_Testing Placebo->Post_Testing Analysis Statistical Analysis Post_Testing->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Caption: A standard workflow for a randomized controlled trial of an ergogenic aid.

Logical Relationship in Reproducibility Assessment

The assessment of reproducibility involves a logical progression from initial claims to independent verification.

Reproducibility_Logic Initial_Claim Initial Claim of Efficacy (e.g., Pipes Study) Hypothesis Hypothesis: DMG enhances performance Initial_Claim->Hypothesis Replication_Attempt Replication Attempts (e.g., Bishop, Rose studies) Hypothesis->Replication_Attempt Consistent_Results Consistent Results? Replication_Attempt->Consistent_Results Reproducible Finding is Reproducible Consistent_Results->Reproducible Yes Not_Reproducible Finding is Not Reproducible Consistent_Results->Not_Reproducible No

Caption: Logical flow for assessing the reproducibility of a scientific claim.

Conclusion

The evidence for this compound as a significant athletic performance enhancer is not well-supported by reproducible, peer-reviewed scientific literature. The foundational claims of its efficacy lack the transparency of a publicly available, methodologically sound study. In contrast, controlled investigations have failed to demonstrate a consistent or significant ergogenic effect.

For researchers, scientists, and drug development professionals, the case of DMG-HCl serves as a crucial reminder of the importance of rigorous, reproducible research. While the theoretical mechanisms of action may be plausible, empirical evidence from well-designed, controlled trials is paramount. In the context of athletic performance enhancement, supplements such as creatine monohydrate, beta-alanine, and sodium bicarbonate offer a more reliable and scientifically substantiated basis for further research and application. Future investigations into DMG-HCl would require robust, double-blind, placebo-controlled trials with clearly defined protocols and transparently reported data to establish any credible ergogenic potential.

References

A critical review of the comparative literature on N,N-Dimethylglycine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylglycine hydrochloride (DMG-HCl) is a derivative of the amino acid glycine. It is found naturally in small amounts in foods such as beans and liver.[1] As a nutritional supplement, it has been investigated for its potential roles as an athletic performance enhancer, immune modulator, and antioxidant. This guide provides a critical review of the existing comparative literature on DMG-HCl, evaluating its performance against relevant alternatives and presenting available experimental data to inform research and development decisions.

Comparative Analysis of Methyl Donor Activity: DMG-HCl vs. Trimethylglycine (TMG)

N,N-Dimethylglycine (DMG) and Trimethylglycine (TMG), also known as betaine (B1666868), are both methyl donors that play crucial roles in the one-carbon metabolism pathway. This pathway is essential for numerous physiological processes, including DNA synthesis, neurotransmitter production, and homocysteine regulation.

Key Distinctions:

While both are methyl donors, their mechanisms of action and metabolic fates differ. TMG directly donates a methyl group to homocysteine to form methionine, a process catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT).[2] DMG, on the other hand, is a product of this reaction and is considered a "soft methylator," donates its methyl groups indirectly through the folate pathway.[3] It is suggested that DMG may have fewer adverse effects than TMG in certain individuals who may not tolerate "hard methylation."[3] Furthermore, due to its neutral charge, DMG is thought to cross the blood-brain barrier more readily than TMG.[3]

Comparative Data on Homocysteine Levels:

Elevated homocysteine is a risk factor for cardiovascular disease. Both TMG and DMG have been studied for their potential to lower homocysteine levels.

CompoundStudy PopulationDosageOutcome on Homocysteine LevelsCitation
DMG-HCl Pre-dialysis chronic renal failure patients400 mg/day for 28 daysNo significant effect on plasma homocysteine[4][5]
Betaine (TMG) Healthy volunteersNot specifiedEffective at lowering homocysteine, but may increase LDL cholesterol and triacylglycerol[4]
DMG Rats on a folate-sufficient diet0.1% of dietSignificantly decreased plasma homocysteine[6][7]
DMG Rats on a folate-deficient diet0.1% of dietSignificantly increased plasma homocysteine[6][7]

Experimental Protocol: Measurement of Homocysteine and Related Metabolites

A common method for quantifying homocysteine and other metabolites in plasma and liver tissue is High-Performance Liquid Chromatography (HPLC).

Protocol Outline:

  • Sample Preparation: Plasma samples are typically deproteinized. Liver tissue is homogenized and subjected to protein precipitation.

  • Derivatization: Free thiols, including homocysteine and cysteine, are derivatized with a fluorescent agent to enable detection.

  • Chromatographic Separation: The derivatized analytes are separated on a C18 reverse-phase HPLC column.

  • Detection: A fluorescence detector is used to quantify the separated analytes based on their emission wavelength.

  • Quantification: Concentrations are determined by comparing the peak areas of the samples to those of known standards.[6]

Signaling Pathway: One-Carbon Metabolism

The following diagram illustrates the interconnected pathways of one-carbon metabolism, highlighting the roles of DMG and TMG.

OneCarbonMetabolism Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methyl Group Donation) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS (Vitamin B12) Homocysteine->Methionine BHMT Cystathionine Cystathionine Homocysteine->Cystathionine CBS (Transsulfuration) Cysteine Cysteine Cystathionine->Cysteine Glutathione (B108866) Glutathione Cysteine->Glutathione THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF MeTHF 5-Methyl-THF MTHF->MeTHF MTHFR MeTHF->THF MS Choline Choline Betaine Betaine (TMG) Choline->Betaine DMG N,N-Dimethylglycine (DMG) Betaine->DMG BHMT Sarcosine Sarcosine DMG->Sarcosine Glycine Glycine Sarcosine->Glycine

Caption: One-Carbon Metabolism Pathway.

Comparative Analysis of Athletic Performance Enhancement: DMG-HCl vs. Betaine (TMG)

Both DMG and betaine have been investigated for their potential ergogenic effects, with studies exploring their impact on endurance, strength, and recovery.

Comparative Performance Data:

Direct comparative trials between DMG-HCl and betaine on athletic performance are limited. However, individual studies provide insights into their potential effects.

CompoundStudy PopulationDosageKey FindingsCitation
DMG Progressive Multiple Sclerosis Patients125 mg/day for 12 monthsNo therapeutic effect on fatigue, cognitive, and gait performance.[8]
Betaine (TMG) Recreationally active males and females2.5 g/day for 6 weeksImproved body composition, arm size, bench press work capacity, and power; no effect on strength.
Betaine (TMG) Resistance-trained men2.5 g/day for 2 weeksImproved muscle endurance in the squat exercise and increased the quality of repetitions performed.[9]
Betaine (TMG) Professional youth soccer players2 g/day for 14 weeksIncreased predicted 1-RM, VO2max, and repeated sprint ability performance.[10]
Betaine (TMG) Untrained college-aged females2.5 g/day for 8 weeksEnhanced reductions in fat mass, but not absolute strength, when combined with resistance training.[11]

Experimental Protocol: Assessing Muscular Performance

A common approach to evaluating the impact of supplements on muscular performance involves standardized strength and endurance tests.

Protocol Outline (Bench Press Repetitions to Failure):

  • One-Repetition Maximum (1-RM) Determination: The maximum weight a subject can lift for one repetition is established.

  • Warm-up: Subjects perform a standardized warm-up protocol.

  • Test Load: A percentage of the 1-RM (e.g., 75%) is used as the test weight.

  • Execution: Subjects perform as many repetitions as possible until momentary muscular failure.

  • Data Collection: The total number of completed repetitions is recorded.

Logical Workflow for Performance Assessment

PerformanceAssessment cluster_protocol Performance Testing Protocol SubjectRecruitment Subject Recruitment (e.g., trained athletes) BaselineTesting Baseline Performance Testing (e.g., 1-RM, Reps to Failure) SubjectRecruitment->BaselineTesting Randomization Randomization to Groups (DMG-HCl vs. Placebo/Alternative) BaselineTesting->Randomization Supplementation Supplementation Period Randomization->Supplementation PostTesting Post-Intervention Performance Testing Supplementation->PostTesting DataAnalysis Statistical Analysis of Performance Changes PostTesting->DataAnalysis

Caption: Experimental Workflow for Performance Assessment.

Comparative Analysis of Antioxidant Activity: DMG-HCl vs. N-Acetylcysteine (NAC)

Both DMG and N-Acetylcysteine (NAC) have been reported to possess antioxidant properties. NAC is a well-established antioxidant that acts as a precursor to glutathione, a major intracellular antioxidant. DMG's antioxidant effects are thought to be related to its role in the methionine cycle and glutathione synthesis.

Comparative Antioxidant Data:

Direct comparative studies quantifying the antioxidant capacity of DMG-HCl and NAC using standardized assays are scarce. The table below presents available data on their individual antioxidant activities.

CompoundAssayIC50 / ActivityCitation
DMG Bovine Embryo Culture under Oxidative Stress0.1 µM improved blastocyst development[11]
NAC DPPH Radical Scavenging-[12]
NACA (N-Acetylcysteine amide) DPPH Radical ScavengingHigher scavenging ability than NAC[12]
NAC H2O2 ScavengingBetter than NACA at lower concentrations[12]
NACA H2O2 ScavengingBetter than NAC at higher concentrations[12]
NAC Total Antioxidant Status (in physically active males)Significantly elevated plasma total antioxidant status[13]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and relatively simple method for determining the free radical scavenging activity of a compound.

Protocol Outline:

  • Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Sample Preparation: The test compound (e.g., DMG-HCl) is dissolved in the same solvent to create a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The mixtures are incubated in the dark for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the sample concentration.[3][14]

Experimental Protocol: ABTS Radical Scavenging Assay

The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is another widely used method to assess antioxidant capacity.

Protocol Outline:

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The solution is then diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Sample Preparation: The test compound is prepared in a series of concentrations.

  • Reaction: A small volume of the sample is added to a larger volume of the ABTS•+ solution.

  • Measurement: The decrease in absorbance is measured at a specific time point after the addition of the sample.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.[3]

Signaling Pathway: Cellular Antioxidant Defense

The following diagram illustrates the general mechanisms by which antioxidants like NAC and potentially DMG contribute to cellular defense against oxidative stress.

AntioxidantDefense ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2, •OH) CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage Oxidative Stress GSSG Oxidized Glutathione (GSSG) NAC N-Acetylcysteine (NAC) Cysteine_NAC Cysteine NAC->Cysteine_NAC GSH Glutathione (GSH) Cysteine_NAC->GSH Glutathione Synthesis GSH->GSSG GPx (Detoxifies H2O2) GSSG->GSH GR (NADPH-dependent) GPx Glutathione Peroxidase (GPx) GR Glutathione Reductase (GR) DMG DMG-HCl (Potential Role) MethionineCycle Methionine Cycle DMG->MethionineCycle Cysteine_DMG Cysteine Synthesis MethionineCycle->Cysteine_DMG Cysteine_DMG->GSH

Caption: Cellular Antioxidant Defense Mechanisms.

Conclusion

The available literature suggests that this compound may play a role in one-carbon metabolism and potentially influence immune function and antioxidant status. However, a critical gap exists in the form of direct, head-to-head comparative studies with robust experimental data against well-established alternatives like trimethylglycine and N-acetylcysteine. While preclinical and some clinical data provide preliminary insights, more rigorous, controlled trials are necessary to definitively establish the comparative efficacy and optimal applications of DMG-HCl for researchers, scientists, and drug development professionals. The provided experimental protocols and diagrams offer a framework for designing and interpreting future comparative studies in this area.

References

N,N-Dimethylglycine Hydrochloride Fails to Demonstrate Superiority Over Placebo in Controlled Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of placebo-controlled studies investigating N,N-Dimethylglycine hydrochloride (DMG-HCl) reveals a consistent lack of statistically significant evidence to support its efficacy in treating a range of neurological and developmental conditions, including autism spectrum disorder, multiple sclerosis, and epilepsy. While generally well-tolerated, the available clinical data do not establish DMG-HCl as a superior therapeutic agent compared to placebo.

N,N-Dimethylglycine is a derivative of the amino acid glycine (B1666218) and is involved in one-carbon metabolism, where it can act as a methyl donor. It is also known to be a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor and possesses antioxidant properties. Despite these biochemical functions, translation into clinical benefit has not been substantiated in rigorous trials.

Summary of Clinical Trial Data

A systematic review of the literature identified several double-blind, placebo-controlled studies evaluating the efficacy of DMG-HCl. The quantitative outcomes from these key studies are summarized below.

Study & IndicationN (DMG/Placebo)Primary Outcome Measure(s)Key Findings
Autism Spectrum Disorder
Bolman & Richmond (1999)[1]8 (crossover)Campbell-NIMH Rating Scale, experimental rating scale, individualized scaleNo statistically significant differences were observed between DMG and placebo on any of the three rating scales.
Kern et al. (2001)37 (18/19)Aberrant Behavior Checklist (ABC)[2][3][4], Vineland Maladaptive Behavior DomainBoth the DMG and placebo groups showed overall improvement, but there was no statistically significant difference in the degree of improvement between the two groups.
Multiple Sclerosis
Wolfsegger et al. (2021)30 (20/10)Expanded Disability Status Scale (EDSS)[5][6][7][8][9], Fatigue Impact Scale, Paced Auditory Serial Addition TestNo significant group differences were found in disability status, fatigue, cognitive performance, or gait parameters after 12 months of intervention.
Epilepsy
Gascon et al. (1989)[10]19 (randomized)Seizure frequency[11][12][13][14]No differences in seizure frequency were noted between the placebo and DMG groups or between baseline and test conditions.

Detailed Experimental Protocols

The methodologies employed in these studies, while varying in specific assessments, followed the gold standard of randomized, placebo-controlled designs to minimize bias.

Autism Spectrum Disorder Trials
  • Bolman & Richmond (1999): This was a double-blind, placebo-controlled, crossover pilot study. Eight male participants with autistic disorder completed the 3.5-month trial. The study included drug-free baseline periods at the beginning, end, and between two one-month double-blind phases where participants received either low-dose DMG or a placebo. The order of treatment was randomized. Efficacy was assessed using the Campbell-NIMH rating scale, an experimental rating scale, and an individualized scale for each participant.[1]

  • Kern et al. (2001): In this double-blind, placebo-controlled study, 37 children with autism or pervasive developmental disorder were age- and gender-matched and randomly assigned to receive either DMG or a placebo for four weeks. Behavioral assessments were conducted before and after the treatment period using the Aberrant Behavior Checklist and the Vineland Maladaptive Behavior Domain.

Multiple Sclerosis Trial
  • Wolfsegger et al. (2021): This was a one-year, double-blind, placebo-controlled, randomized pilot trial involving 30 patients with progressive multiple sclerosis. Patients were randomized to receive either DMG or a placebo. The primary endpoints were changes in the Expanded Disability Status Scale (EDSS), the Fatigue Impact Scale (FIS-D), and the Paced Auditory Serial Addition Test (PASAT) for cognitive performance.

Epilepsy Trial
  • Gascon et al. (1989): This study involved 19 institutionalized patients with frequent seizures. In a randomized design, patients received either DMG or a placebo for 28 days. The dosage of DMG was 300 mg/day for the first 14 days and was increased to 600 mg/day for the remaining 14 days. The primary outcome was the frequency of seizures, which was monitored throughout the study.[10]

Signaling Pathways and Mechanisms of Action

N,N-Dimethylglycine's proposed mechanisms of action have been a key driver of its investigation for various conditions. The following diagrams illustrate its primary biochemical roles.

cluster_choline Choline Metabolism cluster_one_carbon One-Carbon Metabolism cluster_methylation Methylation Cycle Choline Choline Betaine_Aldehyde Betaine_Aldehyde Choline->Betaine_Aldehyde Betaine Betaine Betaine_Aldehyde->Betaine DMG DMG Betaine->DMG BHMT Homocysteine Homocysteine Betaine->Homocysteine Provides Methyl Group Sarcosine Sarcosine DMG->Sarcosine DMGDH Glycine Glycine Sarcosine->Glycine SARDH Serine Serine Glycine->Serine Methionine Methionine Homocysteine->Methionine SAM S-adenosyl- methionine (SAM) Methionine->SAM SAH S-adenosyl- homocysteine (SAH) SAM->SAH Methyltransferase (Methyl Group Donation) SAH->Homocysteine

DMG's role in one-carbon metabolism and the methylation cycle.

cluster_receptor NMDA Receptor Complex Glutamate_Site Glutamate Binding Site Ion_Channel Ion Channel (Closed) Glutamate_Site->Ion_Channel Primes Glycine_Site Glycine Binding Site Glycine_Site->Ion_Channel Co-activates Ion_Channel_Open Ion Channel (Open) Ion_Channel->Ion_Channel_Open Opens Glutamate Glutamate Glutamate->Glutamate_Site Binds DMG DMG DMG->Glycine_Site Partial Agonist Binding Ca_Influx Ca2+ Influx Ion_Channel_Open->Ca_Influx Allows Downstream_Signaling Downstream Signaling Cascades Ca_Influx->Downstream_Signaling Initiates

DMG as a partial agonist at the NMDA receptor glycine site.

cluster_stress Oxidative Stress cluster_defense Antioxidant Defense ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage ROS->Cellular_Damage DMG DMG Glycine_for_GSH Glycine_for_GSH DMG->Glycine_for_GSH Provides Glycine for Glutathione (GSH) Synthesis GSH Glutathione (GSH) Glycine_for_GSH->GSH GSH->ROS Neutralizes DMG_direct Direct ROS Scavenging DMG_direct->ROS Neutralizes

Antioxidant mechanisms of N,N-Dimethylglycine.

Conclusion

Based on the available evidence from double-blind, placebo-controlled clinical trials, this compound cannot be considered superior to placebo for the treatment of autism spectrum disorder, progressive multiple sclerosis, or epilepsy. While the compound is involved in several important metabolic pathways and exhibits activity at the NMDA receptor, these biochemical properties have not translated into demonstrable clinical efficacy in the conditions studied. The observed improvements in some trials were not significantly different from those seen in the placebo groups, highlighting the powerful influence of the placebo effect in these patient populations. Future research, if any, should focus on well-designed studies with larger sample sizes and perhaps more targeted patient populations to definitively determine if there is any therapeutic niche for DMG-HCl. For now, its use as a therapeutic agent for these conditions is not supported by robust scientific evidence.

References

Safety Operating Guide

Proper Disposal of N,N-Dimethylglycine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and regulatory compliance necessitates the proper disposal of all chemical waste, including N,N-Dimethylglycine hydrochloride. While not classified as a hazardous waste by all sources, its potential as a skin and eye irritant warrants careful handling and disposal.[1] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and gloves. In the event of a spill, the area should be well-ventilated.[2][3] For small spills, use appropriate tools to sweep up the solid material and place it in a designated waste disposal container.[2] The contaminated surface should then be cleaned by spreading water and disposed of according to local and regional authority requirements.

Step-by-Step Disposal Procedure

The proper disposal route for this compound is contingent on its form (solid or in solution) and local regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Waste Identification and Classification :

    • This compound is a white, odorless, crystalline solid.[2][4]

    • While not universally classified as hazardous, it should be treated with caution due to its irritant properties.[1]

    • It is incompatible with strong oxidizing agents.[2][4] Therefore, it must not be mixed with such materials in a waste container.

  • Containerization and Labeling :

    • Place solid this compound waste in a clearly labeled, sealed container.

    • The label should include the full chemical name ("this compound"), the date, and any relevant hazard information (e.g., "Irritant").

    • For solutions, use a leak-proof container compatible with the solvent used. The label must list all chemical components and their approximate concentrations.

  • Disposal Pathway Determination :

    • Solid Waste : Uncontaminated solid this compound should be collected for chemical waste disposal. Do not dispose of it in the regular trash unless explicitly permitted by your institution's EHS guidelines and local regulations.[5]

    • Aqueous Solutions : Small quantities of dilute aqueous solutions may potentially be drain disposable, but this is highly dependent on local wastewater regulations and the solution's pH.[5][6] The pH should be between 5.5 and 10.5 for drain disposal consideration.[5] However, it is always best to err on the side of caution and collect it as chemical waste.

    • Contaminated Materials : Any materials, such as gloves, weighing paper, or wipes, that are grossly contaminated with this compound should be placed in the designated solid chemical waste container.

  • Storage Prior to Disposal :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6]

    • The SAA should be a secure area, away from incompatible chemicals, particularly strong oxidizing agents.[4][6]

  • Final Disposal :

    • Arrange for the pickup of the chemical waste by your institution's EHS department or a licensed hazardous waste disposal company.[7][8]

Quantitative Data Summary

PropertyValueSource
AppearanceWhite crystalline powder[2][4]
OdorOdorless[2][4]
IncompatibilitiesStrong oxidizing agents[2][4]
Hazardous Decomposition ProductsCarbon oxides (CO, CO2), nitrogen oxides (NO, NO2), hydrogen chloride gas[2][4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: N,N-Dimethylglycine Hydrochloride Waste is_solid Is the waste solid? start->is_solid solid_waste Place in a labeled, sealed container for solid chemical waste. is_solid->solid_waste Yes is_solution Is the waste an aqueous solution? is_solid->is_solution No contaminated_materials Are there contaminated materials (gloves, etc.)? solid_waste->contaminated_materials check_local_regs Consult local regulations and EHS for drain disposal permissibility. is_solution->check_local_regs Yes other_solvent Is it in a non-aqueous solvent? is_solution->other_solvent No drain_disposal If permitted and pH is neutral, dispose down the drain with copious amounts of water. check_local_regs->drain_disposal Yes liquid_waste Collect in a labeled, sealed container for liquid chemical waste. check_local_regs->liquid_waste No drain_disposal->contaminated_materials liquid_waste->contaminated_materials other_solvent->liquid_waste Yes other_solvent->contaminated_materials No solid_waste_contam Place in solid chemical waste container. contaminated_materials->solid_waste_contam Yes store_in_saa Store waste container in a designated Satellite Accumulation Area (SAA). contaminated_materials->store_in_saa No solid_waste_contam->store_in_saa ehs_pickup Arrange for pickup by EHS or licensed waste disposal company. store_in_saa->ehs_pickup end End of Process ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N,N-Dimethylglycine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the proper handling and disposal of N,N-Dimethylglycine hydrochloride are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for minimizing risks and ensuring operational integrity.

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1][2] The following information summarizes the essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryStandard HandlingLarge Spill Scenario
Eye Protection Splash gogglesSplash goggles
Hand Protection GlovesGloves
Body Protection Lab coatFull suit
Respiratory Dust respirator (approved/certified or equivalent)Self-contained breathing apparatus (to avoid inhalation)
Footwear N/ABoots
Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.

Engineering Controls:

  • Work in a well-ventilated area.[1][3] Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below exposure limits.[1]

Handling Procedures:

  • Avoid contact with skin and eyes.[4][5]

  • Do not breathe dust.[1]

  • Wash hands thoroughly after handling.[4]

  • Keep the container tightly closed when not in use.[1][4]

  • Ground all equipment containing the material.[1]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[1][4][6]

  • Keep the container dry.[1]

  • Store away from strong oxidizing agents.[1]

Spill and Disposal Management

In the event of a spill, immediate and appropriate action is necessary to contain the situation and dispose of the material safely.

Small Spills:

  • Use appropriate tools to carefully scoop the spilled solid material.

  • Place the collected material into a convenient waste disposal container.

  • Clean the contaminated surface by spreading water on it.

  • Dispose of the contaminated water and collection materials according to local and regional authority requirements.[1]

Large Spills:

  • Use a shovel to place the material into a suitable waste disposal container.

  • Finish cleaning the contaminated area by spreading water on the surface.

  • Allow the water to evacuate through the sanitary system if permissible by local regulations.[1]

Disposal of Unused Material and Contaminated PPE:

  • Dispose of waste in accordance with all applicable local, regional, and national regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[7]

  • Contaminated packaging should be disposed of as unused product.[8]

Experimental Workflow for Safe Handling

To provide a clear, visual guide for laboratory personnel, the following diagram outlines the procedural workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) - Goggles - Lab Coat - Gloves - Dust Respirator A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Weigh/Handle N,N-Dimethylglycine HCl C->D E Close Container and Store Properly D->E F Clean Work Area E->F G Doff PPE F->G H Dispose of Waste and Contaminated PPE (Follow Institutional Guidelines) G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethylglycine hydrochloride
Reactant of Route 2
N,N-Dimethylglycine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.